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  • Product: Cyanidin 3-O-galactoside
  • CAS: 142506-26-1

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Physicochemical Properties of Cyanidin 3-O-galactoside

Introduction Cyanidin 3-O-galactoside, also known as idaein, is a prominent member of the anthocyanin family, a class of water-soluble flavonoids responsible for many of the red, purple, and blue colors observed in plant...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cyanidin 3-O-galactoside, also known as idaein, is a prominent member of the anthocyanin family, a class of water-soluble flavonoids responsible for many of the red, purple, and blue colors observed in plants.[1][2] Structurally, it consists of a cyanidin aglycone linked to a galactose sugar moiety.[3] This compound is widely distributed in nature, found in high concentrations in fruits such as chokeberries, cranberries, bilberries, and red-skinned apples.[4][5] For researchers and professionals in drug development and food science, a thorough understanding of the physicochemical properties of Cyanidin 3-O-galactoside is paramount. Its inherent chemical instability, coupled with its potent antioxidant and potential therapeutic properties, presents both challenges and opportunities in its extraction, formulation, and application.[4][6] This guide provides an in-depth analysis of its core chemical and physical characteristics, offering field-proven insights and methodologies for its accurate handling and analysis.

Molecular and Chemical Identity

The foundational step in characterizing any compound is to establish its precise molecular identity. Cyanidin 3-O-galactoside is a glycoside of cyanidin, one of the six most common anthocyanidins found in nature.[4] The galactose unit is attached at the C3 position of the C-ring, a structural feature that significantly influences its stability and solubility compared to its aglycone form.

Caption: Chemical structure of Cyanidin 3-O-galactoside.

A summary of its key chemical identifiers is presented below, providing a standardized basis for its documentation and sourcing.

PropertyValueSource(s)
IUPAC Name (2S,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol[3]
Synonyms Idaein, Cyanidin 3-galactoside, Cy3Gal[5][7][8]
Molecular Formula C₂₁H₂₁O₁₁⁺[3]
Molecular Weight 449.4 g/mol [3]
CAS Number 142506-26-1 (for cation)[3]
Chemical Class Anthocyanin, Flavonoid, Glycoside[4][5]

Solubility Profile

The solubility of Cyanidin 3-O-galactoside is a critical parameter for its extraction, purification, and formulation. As a glycoside with multiple hydroxyl groups, it exhibits good solubility in polar solvents.

  • Water: It is classified as a water-soluble pigment.[1][9] This property is fundamental to its biological role in plant vacuoles and its application in aqueous food systems. A predicted water solubility is approximately 0.6 g/L.[5]

  • Organic Solvents: Its solubility in organic solvents is moderate and highly dependent on the solvent's polarity. It is commonly extracted and analyzed using mixtures of methanol or ethanol with water.[2][9]

  • Influence of pH: A crucial aspect of its solubility and handling is the use of acidified solvents. Anthocyanins are significantly more stable and soluble in acidic conditions (pH < 3.0), where the flavylium cation form predominates.[2][10] Therefore, extraction and mobile phases for chromatography are almost universally acidified (e.g., with formic, acetic, or hydrochloric acid) to ensure both dissolution and structural integrity.

SolventSolubilityRationale
Water (acidified, pH < 3) HighProtonation stabilizes the flavylium cation, enhancing solubility.
Water (neutral/alkaline) Moderate to LowStructural transformation to less soluble forms (chalcone) and degradation occurs.
Methanol / Ethanol High (especially when acidified)Polar protic nature effectively solvates the molecule.
Acetonitrile ModerateCommonly used as a mobile phase component in reverse-phase HPLC.
Acetone ModerateCan be used for extraction, often in aqueous mixtures.[9]
Non-polar solvents (e.g., Hexane) InsolubleThe molecule's high polarity prevents dissolution.

Stability Characteristics: The Core Challenge

The primary obstacle in working with Cyanidin 3-O-galactoside is its inherent instability. Its structure, and therefore its color and biological activity, is highly sensitive to environmental factors.

Influence of pH

The pH of the surrounding medium is the most dominant factor governing the structure and stability of all anthocyanins. Cyanidin 3-O-galactoside exists in a dynamic equilibrium of four different molecular species depending on the pH.[11][12]

  • Flavylium Cation (pH < 3): In strongly acidic solutions, the molecule exists as the intensely colored red/magenta flavylium cation. This is the most stable form.[13][14]

  • Carbinol Pseudobase (pH 4-5): As the pH increases, the flavylium cation undergoes hydration to form the colorless carbinol (or hemiketal) species. This leads to rapid color loss.[11]

  • Quinoidal Base (pH 6-7): Deprotonation of the flavylium cation can form the purple or blue quinoidal base.

  • Chalcone (pH > 7): At neutral to alkaline pH, the C-ring opens to form the yellow chalcone, which is unstable and rapidly degrades.[11]

This pH-dependent equilibrium is the causal factor behind the color changes seen in many natural products and is a critical consideration for formulation. Any product or assay involving this molecule must have tightly controlled pH to ensure reproducibility.

pH_Equilibrium Flavylium Flavylium Cation (Red) pH < 3 Carbinol Carbinol (Colorless) pH 4-5 Flavylium->Carbinol +H₂O, -H⁺ Quinoidal Quinoidal Base (Purple/Blue) pH 6-7 Flavylium->Quinoidal -H⁺ Carbinol->Flavylium -H₂O, +H⁺ Chalcone Chalcone (Yellow) pH > 7 Carbinol->Chalcone Tautomerization Quinoidal->Flavylium +H⁺ Chalcone->Carbinol Ring Closure

Caption: pH-dependent structural equilibrium of Cyanidin 3-O-galactoside.

Thermal Stability

Cyanidin 3-O-galactoside is highly susceptible to thermal degradation.[4][15] Elevated temperatures accelerate the hydrolysis of the glycosidic bond and the opening of the pyran ring, leading to irreversible color loss.[13]

  • Kinetics: Thermal degradation typically follows first-order kinetics.[13]

  • Practical Implications: Storage should be at low temperatures (< -5°C is recommended for long-term stability), and processing steps like pasteurization must be carefully optimized to minimize degradation.[16] It has been described as "extremely heat-sensitive".[15]

Photostability and Oxidative Stability

Exposure to light, particularly UV light, and the presence of oxygen will accelerate the degradation of Cyanidin 3-O-galactoside.[2][11] This necessitates storage in dark, airtight containers, often under an inert atmosphere (e.g., nitrogen or argon) for high-purity standards.

ConditionStabilityMechanism of DegradationMitigation Strategy
Acidic pH (< 3) HighFlavylium cation is the most stable form.Maintain pH below 3 for all solutions and formulations.
Neutral/Alkaline pH Very LowHydration and ring-opening to colorless, unstable forms.[11][12]Avoid neutral/alkaline conditions; use buffering agents.
High Temperature (>40°C) Very LowHydrolysis of glycosidic bond and chalcone formation.[13][16]Store at low temperatures (-20°C); minimize heat exposure during processing.
Light Exposure LowPhotodegradation accelerates cleavage of the molecular structure.[2]Store in amber vials or protect from light.
Oxygen LowOxidative degradation of the phenolic rings.[11]Store under inert gas; use antioxidants in formulations.

Spectroscopic and Chromatographic Properties

Accurate analysis of Cyanidin 3-O-galactoside relies on understanding its spectroscopic and chromatographic behavior.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a fundamental tool for the quantification and characterization of anthocyanins. In acidic solution (pH 1.0), Cyanidin 3-O-galactoside exhibits a characteristic absorption maximum (λmax) in the visible range around 510-520 nm , which corresponds to its red-purple color.[1][15][17] A secondary absorption peak is typically observed in the UV range around 280 nm. The visible λmax is highly pH-dependent, shifting as the molecular structure changes.[17][18]

Protocol: Quantification by pH Differential Method

This is the standard AOAC method for total monomeric anthocyanin content. It leverages the reversible structural transformation of anthocyanins with pH. The colored flavylium cation at pH 1.0 is contrasted with the colorless hemiketal form at pH 4.5. The difference in absorbance is proportional to the concentration.

Objective: To quantify the concentration of Cyanidin 3-O-galactoside.

Methodology:

  • Prepare Buffers:

    • pH 1.0 Buffer: Potassium chloride (0.025 M). Adjust pH to 1.0 with HCl.

    • pH 4.5 Buffer: Sodium acetate (0.4 M). Adjust pH to 4.5 with HCl.

  • Sample Preparation: Prepare a stock solution of the extract or pure compound in an appropriate solvent (e.g., acidified methanol).

  • Dilution: Dilute an aliquot of the stock solution with the pH 1.0 buffer to obtain an absorbance reading between 0.2-1.4 at the λmax. Repeat with the pH 4.5 buffer using the same dilution factor.

  • Measurement: Allow solutions to equilibrate for at least 15 minutes in the dark. Measure the absorbance of both solutions at the λmax (approx. 520 nm) and at 700 nm (to correct for haze) against a buffer blank.

  • Calculation:

    • Calculate the absorbance difference (A): A = (A₅₂₀nm - A₇₀₀nm)pH 1.0 - (A₅₂₀nm - A₇₀₀nm)pH 4.5

    • Calculate the concentration (mg/L): Concentration = (A × MW × DF × 1000) / (ε × L)

      • MW (Molecular Weight) = 449.2 g/mol

      • DF = Dilution Factor

      • ε (Molar absorptivity of Cyanidin-3-glucoside, often used as an equivalent) = 26,900 L·mol⁻¹·cm⁻¹[1]

      • L = Pathlength (cm), typically 1 cm.

Causality: This method is robust because it specifically measures the monomeric anthocyanin that can change color with pH, excluding degraded polymers or other interfering compounds that do not exhibit this reversible behavior.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for the separation, identification, and precise quantification of Cyanidin 3-O-galactoside, especially in complex mixtures like plant extracts.

  • Stationary Phase: A reverse-phase C18 column is most commonly used.[1][15]

  • Mobile Phase: A gradient elution is employed using two solvents:

    • Solvent A: Acidified water (e.g., with 0.1-5% formic acid or phosphoric acid).[1][10]

    • Solvent B: An organic modifier, typically HPLC-grade acetonitrile or methanol.[1]

  • Detection: A Photodiode Array (PDA) or UV-Vis detector set at 520 nm is used for selective detection and quantification.[1][16]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Extract Extract Sample (Acidified Methanol) Filter Filter (0.45 µm) Extract->Filter Injector Autosampler Filter->Injector Column C18 Column Injector->Column Detector PDA Detector (520 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Quantify Quantify Peak Area (vs. Standard) Chromatogram->Quantify

Caption: A typical experimental workflow for HPLC analysis.

Protocol: HPLC-UV Analysis of Cyanidin 3-O-galactoside

Objective: To separate and quantify Cyanidin 3-O-galactoside from a sample matrix.

Methodology:

  • System: HPLC with a PDA/UV-Vis Detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).[15]

  • Mobile Phase:

    • Solvent A: Water with 1% Formic Acid.[15]

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 100% A

    • 2-10 min: Linear gradient to 30% B

    • 10-12 min: Linear gradient to 70% B

    • 12-15 min: Return to 100% A and re-equilibrate. (Note: This is an exemplary gradient and must be optimized for specific sample matrices.)

  • Flow Rate: 1.0 mL/min.[15]

  • Column Temperature: 25-30 °C.[1][15]

  • Injection Volume: 10 µL.[15]

  • Detection Wavelength: 520 nm.[15]

  • Quantification: Prepare a calibration curve using a high-purity (>97%) Cyanidin 3-O-galactoside standard.[16] Calculate sample concentration based on the peak area.

Mass Spectrometry (MS)

Coupling HPLC to a mass spectrometer (LC-MS) provides definitive identification. Cyanidin 3-O-galactoside yields a parent ion [M]⁺ at m/z 449 . Tandem MS (MS/MS) analysis will show a characteristic fragment ion at m/z 287 , corresponding to the loss of the galactose moiety (162 Da) and formation of the cyanidin aglycone.[3][19]

Redox Properties and Antioxidant Capacity

A key physicochemical property tied to the biological function of Cyanidin 3-O-galactoside is its potent antioxidant capacity.[4] The phenolic hydroxyl groups on its A and B rings can donate hydrogen atoms to neutralize free radicals. This activity is commonly evaluated using in vitro assays such as:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of the compound to bleach the purple DPPH radical.[1][15]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the ability of the compound to reduce Fe³⁺ to Fe²⁺.[1][4]

The antioxidant potential is pH-dependent and is a crucial parameter for researchers investigating its health benefits.[11]

Conclusion

Cyanidin 3-O-galactoside is a molecule of significant interest, yet its utility is governed by its complex and sensitive physicochemical nature. Its solubility is highest in acidified polar solvents, a condition that also confers maximum stability by favoring the flavylium cation. The compound is highly susceptible to degradation by increases in pH and temperature, as well as by exposure to light and oxygen. Therefore, all handling, from extraction to analysis and formulation, must be conducted under carefully controlled conditions—primarily acidic pH, low temperature, and protection from light. Standardized analytical techniques, particularly the pH differential method for total content and HPLC-PDA for specific quantification, provide robust and reproducible data when these principles are followed. A comprehensive grasp of these properties is not merely academic; it is the essential foundation for any successful research or development effort involving this valuable natural compound.

References

  • Luo, Y., et al. (2019). Total Anthocyanins and Cyanidin-3-O-Glucoside Contents and Antioxidant Activities of Purified Extracts from Eight Different Plants. Pharmacognosy Magazine.
  • Thuy, N. M., et al. (2021). Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits. MDPI.
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 441699, Cyanidin 3-O-galactoside. PubChem.
  • Roda-Serrat, M. C., et al. (2021). Variation of the percentages of (a) cyanidin-3-O-galactoside and (b) cyanidin-3-O-arabinoside in chokeberry extracts.
  • Thuy, N. M., et al. (2021). Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits. PMC.
  • Brito, E. S. d., et al. (2014). Anthocyanins standards (cyanidin-3-O-glucoside and cyanidin-3-O-rutinoside) isolation from freeze-dried açaí. Food Science and Technology.
  • Olivas-Aguirre, F. J., et al. (2016). Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects. PMC.
  • Creative Proteomics. (n.d.). Cyanidin-3-O-glucoside (Chrysanthemin) Analysis Service.
  • FooDB. (2021). Showing Compound Cyanidin 3-galactoside (FDB017159). FooDB.
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 176457, Cyanidin 3-galactoside. PubChem.
  • Kim, J. H., et al. (2019). Optimization of Cyanidin-3-O-galactoside Production from Aronia melanocarpa Elliot from Nonthermal Ultrasonic Extraction Process by Response Surface Methodology. MDPI.
  • Solabia Nutrition. (2022). Cyanidin-3-O-Galactoside: A Natural Compound for Brain Health. Solabia Nutrition.
  • Biolink Group. (n.d.). Cyanidin 3-galactoside. Polyphenols AS.
  • MarkHerb. (n.d.). Cyanidin-3-galactoside. MarkHerb.
  • precisionFDA. (n.d.). CYANIDIN 3-GALACTOSIDE. precisionFDA.
  • Rakić, U. M., et al. (2015). Effects of pH on the stability of Cyanidin and Cyanidin 3-O-β-glucopyranoside in aqueous solution. Hemijska Industrija.
  • ResearchGate. (n.d.). UV–vis absorption spectra of 1 (A) and cyanidin 3-O-glucoside (B).
  • Sikorska, E., et al. (2007). Ultraviolet Fluorescence of Cyanidin and Malvidin Glycosides in Aqueous Environment. Spectroscopy Letters.
  • Patras, A., et al. (2010).
  • Rakić, U. M., et al. (2014). Effects of pH on the stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution. SciSpace.
  • Rakić, U., et al. (n.d.). THE COLOUR AND STABILITY OF CYANIDIN AND CYANIDIN 3-O-β-GLUCOPYRANOSIDE. Journal of Engineering & Processing Management.
  • Rakić, U. M., et al. (2022). Influence of pH on color variation and stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution.

Sources

Exploratory

A Technical Guide to the Natural Sources, Distribution, and Analysis of Cyanidin 3-O-galactoside in Plants

For Researchers, Scientists, and Drug Development Professionals Abstract Cyanidin 3-O-galactoside (Cy3Gal), a prominent member of the anthocyanin family, is a water-soluble pigment responsible for the vibrant red, purple...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanidin 3-O-galactoside (Cy3Gal), a prominent member of the anthocyanin family, is a water-soluble pigment responsible for the vibrant red, purple, and blue hues in a multitude of plant species.[1][2][3] Its significance extends beyond pigmentation, with a growing body of research highlighting its potent antioxidant, anti-inflammatory, and potential therapeutic properties, including anti-diabetic and neuroprotective effects.[4][5][6][7] This technical guide provides an in-depth exploration of the natural occurrences, distribution within plant tissues, biosynthetic pathway, and analytical methodologies for the extraction and quantification of Cy3Gal. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development.

Introduction to Cyanidin 3-O-galactoside

Cyanidin 3-O-galactoside, also known as idaein, is a glycosidic form of cyanidin, one of the most widespread anthocyanidins in the plant kingdom.[4][8] The core structure consists of the cyanidin aglycone linked to a galactose sugar moiety at the C3 position.[9] This glycosylation enhances the stability of the otherwise unstable cyanidin aglycone.[4] Like other anthocyanins, the color of Cy3Gal is pH-dependent, appearing red in acidic conditions, violet in neutral pH, and blue in alkaline environments.[8] Its presence in a diverse array of fruits and vegetables makes it a significant component of the human diet and a compound of great interest for its potential health benefits.[4][10]

Natural Sources and Distribution

Cyanidin 3-O-galactoside is predominantly found in a variety of fruits, particularly berries, as well as in some vegetables and grains.[1][4] The concentration of this compound can vary significantly between different plant species and even between cultivars of the same species.[11]

Major Plant Sources

Berries are among the richest sources of Cy3Gal. Notable examples include:

  • Chokeberries (Aronia melanocarpa) : Widely regarded as one of the most concentrated natural sources of Cy3Gal.[4][5]

  • Bilberries (Vaccinium myrtillus) and Blueberries (Vaccinium corymbosum) : These berries contain significant amounts of Cy3Gal, alongside other anthocyanins.[4][9][11]

  • Cranberries (Vaccinium oxycoccos) and Lingonberries (Vaccinium vitis-idaea) : These fruits are also important dietary sources of this compound.[4][9]

  • Blackberries (Rubus L.) : While containing a variety of anthocyanins, blackberries also contribute to the dietary intake of Cy3Gal.[11]

Other significant sources include:

  • Apples (Malus pumila) : Particularly in the skin of red-skinned varieties.[4][9]

  • Hawthorn (Crataegus) : The fruits of this plant are a known source of Cy3Gal.[4]

Distribution within Plant Tissues

The accumulation of Cyanidin 3-O-galactoside is not uniform throughout the plant. It is typically concentrated in tissues that are exposed to light and play a role in attracting pollinators or protecting against environmental stressors.[4]

  • Fruits : The highest concentrations are generally found in the skin and peel of fruits, contributing to their vibrant coloration.[8] The flesh of some fruits, particularly those with red or purple flesh, can also contain significant amounts.[4]

  • Flowers : The petals of many flowering plants owe their color to the presence of anthocyanins like Cy3Gal.[1]

  • Leaves, Stems, and Roots : While generally less concentrated than in fruits and flowers, Cy3Gal can also be found in the vegetative parts of some plants, often in response to stress conditions such as high light intensity or nutrient deficiency.[4]

Quantitative Data on Cyanidin 3-O-galactoside Content

The following table summarizes the approximate content of Cyanidin 3-O-galactoside in various plant sources. It is important to note that these values can fluctuate based on factors such as cultivar, growing conditions, and ripeness.

Plant SourceScientific NameCyanidin 3-O-galactoside Content (mg/100g fresh weight)Reference
ChokeberryAronia melanocarpaHigh (often the most abundant anthocyanin)[5][9]
Highbush BlueberryVaccinium corymbosum~24.77[11]
LingonberryVaccinium vitis-idaeaHigh[9]
BilberryVaccinium myrtillusHigh[9]
BlackberryRubus L.~0.40[11]

Biosynthesis of Cyanidin 3-O-galactoside

The biosynthesis of Cy3Gal follows the general flavonoid pathway, starting from the amino acid phenylalanine.[4] This intricate process involves a series of enzymatic reactions that can be broadly divided into several stages.

Phenylpropanoid Pathway

The pathway begins with the deamination of phenylalanine to form cinnamic acid, which is then hydroxylated to produce p-coumaric acid. This is subsequently converted to p-coumaroyl-CoA.

Flavonoid Biosynthesis

Chalcone synthase (CHS) catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone, which is then isomerized to naringenin by chalcone isomerase (CHI). Naringenin is a key intermediate that is further processed to produce various flavonoids.

Anthocyanin Branch

Naringenin is hydroxylated to produce dihydrokaempferol, which is then converted to dihydroquercetin. Dihydroflavonol 4-reductase (DFR) reduces dihydroquercetin to leucocyanidin. Anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX), then oxidizes leucocyanidin to the unstable cyanidin aglycone.[4]

Glycosylation: The Final Step

The final and crucial step in the formation of Cyanidin 3-O-galactoside is the glycosylation of the cyanidin aglycone. This reaction is catalyzed by the enzyme UDP-galactose:cyanidin galactosyltransferase (UCGalT), which transfers a galactose moiety from UDP-galactose to the 3-hydroxyl group of cyanidin.[4][7]

Cyanidin_3_O_galactoside_Biosynthesis Phenylalanine Phenylalanine pCoumaroylCoA p-Coumaroyl-CoA Phenylalanine->pCoumaroylCoA Phenylpropanoid Pathway Naringenin Naringenin pCoumaroylCoA->Naringenin CHS, CHI Dihydroquercetin Dihydroquercetin Naringenin->Dihydroquercetin F3'H Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS/LDOX Cy3Gal Cyanidin 3-O-galactoside Cyanidin->Cy3Gal UCGalT UDP_Galactose UDP-Galactose UDP_Galactose->Cy3Gal

Simplified biosynthetic pathway of Cyanidin 3-O-galactoside.

Analytical Methodologies

The accurate extraction, identification, and quantification of Cyanidin 3-O-galactoside from plant matrices are crucial for research and quality control purposes. A multi-step approach is typically employed.

Extraction

Anthocyanins are generally extracted using weakly acidified alcohol-based solvents to maintain their stability.[2][12]

Step-by-Step Protocol for Solid-Liquid Extraction:

  • Sample Preparation : Grind fresh or freeze-dried plant material into a fine powder to increase the surface area for extraction.[4]

  • Solvent Selection : A common extraction solvent is a mixture of methanol or ethanol with a small amount of acid, such as hydrochloric acid or formic acid (e.g., methanol/HCl, 85:15, v/v).[13]

  • Extraction Process :

    • Mix the powdered plant material with the extraction solvent in a suitable ratio (e.g., 1:10 w/v).

    • Sonication or shaking can be used to enhance the extraction efficiency.[4][13]

    • Perform the extraction in the dark and at a low temperature to minimize degradation.

  • Separation : Centrifuge the mixture to pellet the solid plant material.[13]

  • Collection : Decant and collect the supernatant containing the extracted anthocyanins. The extraction process can be repeated on the pellet to maximize the yield.[13]

  • Concentration : The combined supernatants can be concentrated under vacuum using a rotary evaporator to remove the solvent.[2][13]

Extraction_Workflow Start Plant Material Grinding Grinding/Homogenization Start->Grinding Extraction Solid-Liquid Extraction (Acidified Alcohol) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant (Crude Extract) Centrifugation->Supernatant Concentration Concentration (Rotary Evaporation) Supernatant->Concentration Purified_Extract Concentrated Extract Concentration->Purified_Extract

General workflow for the extraction of Cyanidin 3-O-galactoside.
Purification and Identification

For more detailed analysis and isolation, the crude extract can be further purified.

  • Purification : Solid-phase extraction (SPE) with C18 cartridges is a common method for purifying anthocyanins from other compounds in the extract.

  • Identification : High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the standard technique for the identification and quantification of specific anthocyanins like Cy3Gal.[2][3][14]

    • HPLC-DAD : Provides preliminary identification based on retention time and UV-Vis spectral characteristics. Anthocyanins typically have a maximum absorbance around 520 nm.[14]

    • LC-MS/MS : Offers definitive identification by providing molecular weight and fragmentation patterns of the compound.[2][12][14] Nuclear Magnetic Resonance (NMR) spectroscopy can be used for complete structural elucidation.[2][12]

Quantification

Quantification of Cyanidin 3-O-galactoside is typically performed using HPLC with a DAD or MS detector.[3] A calibration curve is generated using a certified reference standard of Cy3Gal.[13] The concentration in the sample is then determined by comparing its peak area to the calibration curve.

Biological Activities and Potential Applications

Cyanidin 3-O-galactoside has demonstrated a range of biological activities that make it a compound of significant interest for the development of functional foods and pharmaceuticals.

  • Antioxidant Activity : Cy3Gal is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress.[4][6]

  • Anti-inflammatory Effects : It has been shown to possess anti-inflammatory properties.[6][7]

  • Neuroprotective Potential : Studies suggest that Cy3Gal can cross the blood-brain barrier and may offer protection against neurodegenerative diseases.[5][15]

  • Cardiovascular Health : Research indicates potential benefits for cardiovascular health.[4][6]

  • Anti-diabetic Properties : Evidence suggests that Cy3Gal may play a role in managing diabetes.[4][6]

Conclusion

Cyanidin 3-O-galactoside is a widely distributed anthocyanin with significant potential for human health. This guide has provided a comprehensive overview of its natural sources, distribution in plants, biosynthetic pathway, and the analytical techniques used for its study. A thorough understanding of these aspects is fundamental for researchers and professionals seeking to harness the therapeutic potential of this promising natural compound. The continued exploration of Cy3Gal is likely to lead to new applications in the pharmaceutical, nutraceutical, and food industries.

References

  • Jing, P., & Giusti, M. M. (2018). Recent Advances in Anthocyanin Analysis and Characterization. Recent Patents on Food, Nutrition & Agriculture, 9(1), 15–29.
  • Mazza, G., Cacace, J. E., & Kay, C. D. (2004). Methods of analysis for anthocyanins in plants and biological fluids.
  • Liang, Z., Wu, X., & Yang, D. (2021). Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits. International Journal of Molecular Sciences, 22(5), 2261.
  • Solabia Nutrition. (2022). Cyanidin-3-O-Galactoside: A Natural Compound for Brain Health. Solabia Nutrition.
  • Liang, Z., Liang, H., & Yang, D. D. (2021). Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits. International Journal of Molecular Sciences, 22(5), 2261.
  • Creative Proteomics. (n.d.). Methods for Qualitative and Quantitative Analysis of Anthocyanins: Extraction, Purification, and Identification.
  • Mazza, G., Cacace, J. E., & Kay, C. D. (2004). Methods of analysis for anthocyanins in plants and biological fluids. Semantic Scholar.
  • ResearchGate. (n.d.). Biosynthesis pathway of anthocyanins.
  • Eurofins Scientific. (2024, January 30). Anthocyanin detection analysis. Eurofins Scientific.
  • IUBMB. (2013). cyanidin galactoside biosynthesis. IUBMB.
  • Liang, Z., Wu, X., & Yang, D. (2021). Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits. PubMed.
  • Wikipedia. (n.d.). Cyanidin. Wikipedia.
  • Olas, B. (2018). Genetic Differentiation in Anthocyanin Content among Berry Fruits. Molecules, 23(10), 2659.
  • Liang, Z., Wu, X., & Yang, D. (2021). Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits. MDPI.
  • Galvano, F., La Fauci, L., Lazzarino, G., Fogliano, V., Ritieni, A., Ciappellano, S., Battistini, N. C., & Galvano, G. (2004). Bioavailability, antioxidant and biological properties of the natural free-radical scavengers cyanidin and related glycosides. Annali di Igiene: Medicina Preventiva e di Comunità, 16(1-2), 299–306.
  • ResearchGate. (n.d.). Required biosynthetic steps for cyanidin 3-O-glucoside production in L. lactis NZAnt.
  • Pharmacognosy Magazine. (n.d.). Total Anthocyanins and Cyanidin-3-O-Glucoside Contents and Antioxidant Activities of Purified Extracts from Eight Different. Pharmacognosy Magazine.
  • FooDB. (2010, April 8). Showing Compound Cyanidin 3-galactoside (FDB017159). FooDB.
  • PubMed. (2025, August 21).
  • Advion Interchim Scientific. (n.d.). The Extraction, Identification, Purification and Quantitation of Cyanidin-3-Glucoside in Black Rice. Advion Interchim Scientific.
  • ResearchGate. (n.d.). Structures of six common anthocyanidins (a) and cyanidin 3-O-galactoside (b).
  • Phenol-Explorer. (n.d.). Showing all foods in which the polyphenol Cyanidin 3-O-galactoside is found. Phenol-Explorer.
  • Veberic, R., Slatnar, A., Bizjak, J., Stampar, F., & Mikulic-Petkovsek, M. (2015). Anthocyanin composition of different wild and cultivated berry species. LWT - Food Science and Technology, 60(1), 509–517.
  • Olivas-Aguirre, F. J., Rodrigo-García, J., Martinez-Ruiz, N. d. R., Alvarez-Parrilla, E., de la Rosa, L. A., Ramos-Jimenez, A., ... & Gonzalez-Aguilar, G. A. (2016). Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects. Molecules, 21(10), 1264.
  • ResearchGate. (n.d.). Variation of the percentages of (a) cyanidin-3-O-galactoside and (b).
  • Nieto, J. A., Santamaría, P., & de la Torre, F. (2022). Comparing Extraction Techniques and Varieties in Grape Stems: A Chemical Assessment of Antioxidant Phenolics. Molecules, 27(19), 6549.
  • Chu, L., Du, Q., Li, A., Liu, G., Wang, H., Cui, Q., ... & Deng, Y. (2024). Blueberry (Vaccinium spp.)
  • Phenol-Explorer. (n.d.). Showing all foods in which the polyphenol Cyanidin 3-O-glucoside is found. Phenol-Explorer.
  • ResearchGate. (n.d.). Chemical structure of isolated cyanidin‐3‐O‐β‐galactoside (1) and.
  • ResearchGate. (n.d.). Formation of cyanidin 3-O-galactoside from cyanidin and UDP-galactose.

Sources

Foundational

A Technical Guide to the Biosynthesis of Cyanidin 3-O-galactoside in Berries

Abstract Cyanidin 3-O-galactoside (Cy3Gal) is a prominent anthocyanin responsible for the vibrant red, purple, and blue hues of many berries.[1][2][3] Beyond its role as a natural pigment, Cy3Gal is a subject of intense...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyanidin 3-O-galactoside (Cy3Gal) is a prominent anthocyanin responsible for the vibrant red, purple, and blue hues of many berries.[1][2][3] Beyond its role as a natural pigment, Cy3Gal is a subject of intense research due to its significant antioxidant properties and potential health benefits, including anti-inflammatory, anticancer, and neuroprotective activities.[2][4][5] Understanding its biosynthesis is critical for researchers in agronomy, food science, and drug development seeking to enhance its production in natural sources or develop novel applications. This technical guide provides an in-depth exploration of the Cy3Gal biosynthetic pathway in berries, detailing the enzymatic steps, genetic regulation, and key analytical methodologies. It is designed to serve as a comprehensive resource for scientists and professionals investigating this important bioactive compound.

The Core Biosynthetic Pathway: From Phenylalanine to Pigment

The formation of Cyanidin 3-O-galactoside is a multi-step enzymatic process that begins with the primary metabolite L-phenylalanine and proceeds through the general phenylpropanoid and flavonoid pathways before the final, specific glycosylation step.[6][7] This entire process is a highly coordinated metabolic cascade, primarily occurring on the cytoplasmic face of the endoplasmic reticulum, with the final stable anthocyanins being transported to the vacuole for storage.[8]

The General Phenylpropanoid Pathway

The journey begins with the essential amino acid L-phenylalanine. This initial phase channels carbon from primary metabolism into the vast world of plant secondary metabolites.[9][10]

  • Phenylalanine Ammonia-Lyase (PAL): The committed step of the pathway, where PAL catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid.[11][12]

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates trans-cinnamic acid to produce p-coumaric acid.[9][11][12]

  • 4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming the critical intermediate p-coumaroyl-CoA, which stands at a major branch point in phenylpropanoid metabolism.[9][11][12]

The Flavonoid and Anthocyanin Branch

From p-coumaroyl-CoA, the pathway branches toward the synthesis of flavonoids, the class of compounds to which anthocyanins belong.

  • Chalcone Synthase (CHS): CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[8][12] This is a key entry point into the flavonoid pathway.

  • Chalcone Isomerase (CHI): Naringenin chalcone is rapidly and stereospecifically isomerized by CHI to form (2S)-naringenin, a flavanone.[8][12]

  • Flavanone 3-Hydroxylase (F3H): F3H hydroxylates naringenin to produce dihydrokaempferol (DHK).[8][11]

  • Flavonoid 3'-Hydroxylase (F3'H): To produce cyanidin-based anthocyanins, the B-ring of the flavonoid skeleton must be hydroxylated at the 3' position. F3'H acts on DHK to convert it into dihydroquercetin (DHQ).[8][11][12]

  • Dihydroflavonol 4-Reductase (DFR): DFR reduces the 4-keto group of DHQ to produce leucoanthocyanidin (leucocyanidin).[8][12][13]

  • Anthocyanidin Synthase (ANS / LDOX): Also known as leucoanthocyanidin dioxygenase, ANS catalyzes the oxidation of leucocyanidin to form the unstable colored aglycone, cyanidin.[1][14]

The Final Modification: Glycosylation for Stability

Anthocyanidins like cyanidin are inherently unstable.[1] Glycosylation at the 3-position of the C-ring is essential to create a stable, water-soluble pigment that can accumulate in the vacuole.[1][15]

  • UDP-Galactose:Flavonoid 3-O-Galactosyltransferase (UFGT/UCGalT): This is the specific and terminal step for Cy3Gal synthesis. The enzyme transfers a galactose moiety from UDP-galactose to the 3-hydroxyl group of cyanidin, forming the stable Cyanidin 3-O-galactoside.[1][2][3] The expression and activity of this enzyme are often rate-limiting for the accumulation of specific anthocyanins in berries.[1][16]

Visualization of the Biosynthetic Pathway

Cyanidin_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Pathway cluster_anthocyanin Anthocyanin Branch Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin_Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS/LDOX Cyanidin_3_O_galactoside Cyanidin_3_O_galactoside Cyanidin->Cyanidin_3_O_galactoside UFGT (Gal)

Caption: Biosynthesis pathway of Cyanidin 3-O-galactoside from L-phenylalanine.

Key Enzymes and Associated Genes

The coordinated expression of a suite of structural genes is required for the biosynthesis of Cy3Gal. Understanding these enzymes and their genetic basis is fundamental for any molecular-level research or crop improvement strategy.

Enzyme AbbreviationEnzyme NameGene Name (Example)Function in Pathway
PAL Phenylalanine Ammonia-LyasePALCatalyzes the first committed step, converting L-phenylalanine to trans-cinnamic acid.[11][12]
C4H Cinnamate 4-HydroxylaseC4HHydroxylates cinnamic acid to form p-coumaric acid.[11][12]
4CL 4-Coumarate:CoA Ligase4CLActivates p-coumaric acid to p-coumaroyl-CoA for entry into the flavonoid pathway.[8][11]
CHS Chalcone SynthaseCHSCondenses p-coumaroyl-CoA with malonyl-CoA to form naringenin chalcone.[8][12]
CHI Chalcone IsomeraseCHIIsomerizes naringenin chalcone to (2S)-naringenin.[8][12]
F3H Flavanone 3-HydroxylaseF3HHydroxylates naringenin to dihydrokaempferol (DHK).[8][17]
F3'H Flavonoid 3'-HydroxylaseF3'HHydroxylates DHK to dihydroquercetin (DHQ), determining the B-ring structure for cyanidin.[8][17]
DFR Dihydroflavonol 4-ReductaseDFRReduces DHQ to leucocyanidin.[8][13][18]
ANS/LDOX Anthocyanidin SynthaseANS / LDOXOxidizes leucocyanidin to the unstable anthocyanidin, cyanidin.[8][14][18]
UFGT UDP-Galactose:Flavonoid 3-O-GalactosyltransferaseUFGT / UGTTransfers a galactose from UDP-galactose to cyanidin, forming the stable Cyanidin 3-O-galactoside.[1][14]

Transcriptional Regulation: The MBW Control Complex

The accumulation of Cy3Gal is not merely a consequence of enzyme presence; it is a tightly regulated process at the transcriptional level. The expression of the late biosynthetic genes (LBGs), such as DFR and UFGT, is predominantly controlled by a conserved protein complex known as the MBW complex.[8]

This complex consists of three types of transcription factors:

  • R2R3-MYB: These proteins provide specificity by binding to the promoters of target structural genes.[8]

  • basic Helix-Loop-Helix (bHLH): These factors act as essential co-activators, stabilizing the complex and enhancing transcriptional activity.[8]

  • WD40-repeat (WDR): These proteins serve as a scaffold, bringing the MYB and bHLH components together to form a functional activation complex.[8]

Environmental cues such as light, temperature, and developmental signals like hormones (e.g., abscisic acid) modulate the expression of these transcription factors, thereby controlling the timing and intensity of anthocyanin production during berry ripening.[19][20][21]

Visualization of the MBW Regulatory Complex

MBW_Complex cluster_signals Regulatory Signals cluster_complex MBW Transcriptional Complex cluster_genes Target Structural Genes Light Light MYB MYB Light->MYB Temp Temp Temp->MYB Hormones Hormones bHLH bHLH Hormones->bHLH MBW_Node MBW Complex MYB->MBW_Node WD40 WD40 bHLH->MBW_Node WD40->MBW_Node DFR_gene DFR ANS_gene ANS UFGT_gene UFGT MBW_Node->DFR_gene Activates MBW_Node->ANS_gene Activates MBW_Node->UFGT_gene Activates

Caption: The MBW complex integrates signals to activate anthocyanin structural genes.

Key Experimental Protocols

Validating and quantifying the components of the Cy3Gal pathway requires robust and reproducible experimental methods. The following protocols provide a foundation for the analysis of both the final metabolite and the expression of key biosynthetic genes.

Protocol 1: Quantification of Cyanidin 3-O-galactoside by HPLC-PDA

This protocol outlines a standard method for the extraction and quantification of Cy3Gal from berry tissue using High-Performance Liquid Chromatography with a Photodiode Array detector.

A. Materials and Reagents:

  • Berry tissue (fresh or frozen at -80°C)

  • Extraction Solvent: Methanol with 1% HCl (v/v) or 0.1% Trifluoroacetic Acid (TFA)

  • HPLC Mobile Phase A: Water with 5% Formic Acid

  • HPLC Mobile Phase B: Acetonitrile with 5% Formic Acid

  • Cyanidin 3-O-galactoside analytical standard (e.g., from Cerilliant, Chromadex, or Extrasynthese)[22][23]

  • 0.22 µm syringe filters (PTFE or nylon)

B. Sample Preparation & Extraction:

  • Freeze-dry berry tissue and grind to a fine powder using a mortar and pestle with liquid nitrogen.

  • Accurately weigh ~100 mg of powdered tissue into a 2 mL microcentrifuge tube.

  • Add 1.5 mL of pre-chilled Extraction Solvent.

  • Vortex vigorously for 1 minute.

  • Incubate in the dark at 4°C for 2 hours, with intermittent vortexing.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an amber HPLC vial.[23]

C. HPLC-PDA Analysis:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Detection Wavelength: 520 nm for anthocyanins.[22][24]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 30% B

    • 25-30 min: Linear gradient from 30% to 50% B

    • 30-35 min: Hold at 5% B (column re-equilibration)

  • Quantification: Prepare a standard curve using the Cy3Gal analytical standard (e.g., 1, 5, 10, 25, 50 µg/mL). Identify the Cy3Gal peak in samples by comparing retention time and spectral data with the standard. Calculate the concentration based on the peak area and the standard curve.

Protocol 2: Gene Expression Analysis by qRT-PCR

This protocol describes the relative quantification of key biosynthetic gene transcripts (e.g., ANS, UFGT) using quantitative reverse transcription PCR.

A. Materials and Reagents:

  • Berry tissue (frozen at -80°C)

  • RNA extraction kit (plant-specific, e.g., Qiagen RNeasy Plant Mini Kit)

  • DNase I, RNase-free

  • cDNA synthesis kit (e.g., iScript, SuperScript)

  • SYBR Green qPCR Master Mix

  • Gene-specific primers for target genes (ANS, UFGT) and a reference gene (Actin, Ubiquitin)

  • Nuclease-free water

B. RNA Extraction and cDNA Synthesis:

  • Grind ~100 mg of frozen berry tissue to a fine powder in liquid nitrogen.

  • Extract total RNA using a plant RNA extraction kit according to the manufacturer's instructions. Causality: Berry tissues are rich in polysaccharides and polyphenols which can inhibit downstream reactions; a specialized kit is crucial for high-purity RNA.

  • Perform an on-column or in-solution DNase I treatment to remove genomic DNA contamination.

  • Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio ~2.0) and gel electrophoresis.

  • Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.

C. qPCR Reaction and Analysis:

  • Prepare the qPCR reaction mix in a 96-well plate. For a 20 µL reaction:

    • 10 µL 2x SYBR Green Master Mix

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 2 µL cDNA template (diluted 1:10)

    • 6 µL Nuclease-free water

  • Run the plate in a qPCR instrument with a standard thermal profile:

    • Initial denaturation: 95°C for 3 min

    • 40 cycles of: 95°C for 15 sec, 60°C for 1 min

    • Melt curve analysis to verify product specificity.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[25] Normalize the cycle threshold (Ct) value of the target gene to the Ct value of the reference gene. Compare the expression in a sample of interest (e.g., ripe berry) to a control (e.g., unripe berry).

References

  • Castellarin, S. D., et al. (2007). Transcriptional control of anthocyanin biosynthetic genes in extreme phenotypes for berry pigmentation of naturally occurring grapevines. BMC Plant Biology. [Link]

  • ResearchGate. (n.d.). Anthocyanin biosynthesis diagram. ResearchGate. [Link]

  • Mucha, S., et al. (2022). Global organization of phenylpropanoid and anthocyanin pathways revealed by proximity labeling of trans-cinnamic acid 4-hydroxylase in Petunia inflata petal protoplasts. The Plant Cell. [Link]

  • ResearchGate. (n.d.). Biosynthesis pathway of anthocyanins. ResearchGate. [Link]

  • Jaakola, L. (2013). Phenylpropanoid Metabolism and Biosynthesis of Anthocyanins. The Molecular Biology and Biochemistry of Fruit Ripening. [Link]

  • An, X., et al. (2021). Regulatory Mechanisms of Anthocyanin Biosynthesis in Apple and Pear. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (n.d.). The phenylpropanoid pathway for the biosynthesis of anthocyanin. ResearchGate. [Link]

  • Castellarin, S. D., et al. (2007). Transcriptional regulation of anthocyanin biosynthesis in ripening fruits of grapevine under seasonal water deficit. Plant Physiology. [Link]

  • ResearchGate. (n.d.). Enzymatic synthesis of cyanidin-3-O-(6″-dodecanoyl)galactoside. ResearchGate. [Link]

  • Wang, X., et al. (2025). Orchestrating anthocyanin biosynthesis in fruit of fruit trees: Transcriptional, post-transcriptional, and post-translational regulation. International Journal of Biological Macromolecules. [Link]

  • Phan, T. T. P., et al. (2021). Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (n.d.). Relative expression of UDP-Glucose: Flavonoid-3-O-Glucosyltransferase (UFGT). ResearchGate. [Link]

  • Ogutu, F. O., et al. (2015). Gene Expression and Molecular Architecture Reveals UDP-Glucose: Flavonoid-3- O-Glucosyltransferase UFGT as a Controller of Anthocyanin Production in Grapes. ResearchGate. [Link]

  • He, F., et al. (2010). Biosynthesis of Anthocyanins and Their Regulation in Colored Grapes. Molecules. [Link]

  • Castellarin, S. D., et al. (2007). Transcriptional regulation of anthocyanin biosynthesis in ripening fruits of grapevine under seasonal water deficit. ResearchGate. [Link]

  • Phan, T. T. P., et al. (2021). Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits. MDPI. [Link]

  • IUBMB. (2013). Cyanidin Galactoside Biosynthesis. IUBMB. [Link]

  • UniProt. (n.d.). Anthocyanidin 3-O-glucosyltransferase UFGT - Vitis vinifera (Grape). UniProt. [Link]

  • Phan, T. T. P., et al. (2021). Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits. PubMed. [Link]

  • Wikipedia. (n.d.). Cyanidin. Wikipedia. [Link]

  • Wikipedia. (n.d.). Flavonol 3-O-glucosyltransferase. Wikipedia. [Link]

  • Lin, Y., et al. (2023). Two genes, ANS and UFGT2, from Vaccinium spp. are key steps for modulating anthocyanin production. Journal of Experimental Botany. [Link]

  • Plunkett, B. J., et al. (2018). MYBA From Blueberry (Vaccinium Section Cyanococcus) Is a Subgroup 6 Type R2R3MYB Transcription Factor That Activates Anthocyanin Production. ResearchGate. [Link]

  • Jaakola, L., et al. (2002). Expression of Genes Involved in Anthocyanin Biosynthesis in Relation to Anthocyanin, Proanthocyanidin, and Flavonol Levels during Bilberry Fruit Development. Plant Physiology. [Link]

  • Sci-Hub. (2021). Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits. Sci-Hub. [Link]

  • Iorizzo, M., et al. (2020). A schematic representation of anthocyanin pathway in blueberry. ResearchGate. [Link]

  • Olivas-Aguirre, F. J., et al. (2016). Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects. Molecules. [Link]

  • He, F., et al. (2017). Required biosynthetic steps for cyanidin 3-O-glucoside production in L. lactis NZAnt. ResearchGate. [Link]

  • O'Leary, C. (2014). Method Development for the Analysis of Anthocyanins in Aronia Berries via HPLC. DigitalCommons@UMaine. [Link]

  • Iorizzo, M., et al. (2021). Dissecting the genetic basis of bioactive metabolites and fruit quality traits in blueberries (Vaccinium corymbosum L.). Horticulture Research. [Link]

  • Lee, S. G., et al. (2018). Anthocyanin pigment and cyanidin-3-galactoside concentrations of chokeberry extracts. ResearchGate. [Link]

  • Tzima, K., et al. (2023). Modern Analytical Techniques for Berry Authentication. ResearchGate. [Link]

  • Wang, Z., et al. (2023). Functional Characterization of Anthocyanin Biosynthesis-Related Dihydroflavonol 4-reductase (DFR) Genes in Blueberries (Vaccinium corymbosum). MDPI. [Link]

  • Wang, L., et al. (2018). Total Anthocyanins and Cyanidin-3-O-Glucoside Contents and Antioxidant Activities of Purified Extracts from Eight Different Plants. Pharmacognosy Magazine. [Link]

Sources

Exploratory

Spectroscopic Characterization of Cyanidin 3-O-galactoside: An In-Depth Technical Guide

Introduction: The Significance of Cyanidin 3-O-galactoside and its Spectroscopic Fingerprint Cyanidin 3-O-galactoside (C3G), a prominent member of the anthocyanin family, is a water-soluble pigment responsible for the vi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Cyanidin 3-O-galactoside and its Spectroscopic Fingerprint

Cyanidin 3-O-galactoside (C3G), a prominent member of the anthocyanin family, is a water-soluble pigment responsible for the vibrant red, purple, and blue hues observed in numerous fruits, flowers, and vegetables.[1][2] Beyond its role as a natural colorant, C3G is the subject of extensive research due to its potent antioxidant properties and potential health benefits, including anti-inflammatory, anticancer, and antidiabetic effects.[2][3][4] As interest in C3G for nutraceutical, pharmaceutical, and food industry applications grows, the precise and unambiguous characterization of this molecule is of paramount importance.[5][6]

This technical guide provides a comprehensive overview of the core spectroscopic techniques employed for the structural elucidation and characterization of Cyanidin 3-O-galactoside. We will delve into the principles and practical applications of Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The focus will be on not only the "how" but, more critically, the "why" behind the experimental choices, offering insights into how each technique provides a unique piece of the structural puzzle, culminating in a complete and validated molecular profile.

The Molecular Architecture: A Prelude to Spectroscopic Analysis

Before delving into the spectroscopic data, it is crucial to understand the fundamental structure of Cyanidin 3-O-galactoside. It consists of a cyanidin aglycone, which is a type of anthocyanidin, linked to a galactose sugar moiety at the C3 position via an O-glycosidic bond.[7][8] The cyanidin core is characterized by a specific hydroxylation pattern on its A and B rings, which is a primary determinant of its spectroscopic properties.

Caption: Chemical structure of Cyanidin 3-O-galactoside.

UV-Visible Spectroscopy: Probing the Chromophore

UV-Vis spectroscopy is a fundamental technique for the initial characterization of anthocyanins. The extended π-conjugated system of the flavylium cation, the predominant form of anthocyanins in acidic conditions, is responsible for their strong absorption in the visible region of the electromagnetic spectrum.[9][10]

The UV-Vis spectrum of Cyanidin 3-O-galactoside typically exhibits two major absorption bands: one in the UV region (around 280 nm) corresponding to the benzoyl moiety (A-ring), and a more intense band in the visible region (around 520-535 nm) attributed to the cinnamoyl moiety (B-ring and the heterocyclic C-ring).[1][10] The position of the visible absorption maximum (λmax) is highly sensitive to the hydroxylation pattern of the B-ring. Di-oxygenated anthocyanidins like cyanidin typically have a λmax around 535 nm.[1]

The Critical Role of pH:

The pH of the solution profoundly influences the structure and, consequently, the UV-Vis spectrum of anthocyanins.[3][10] At low pH (typically < 3), the red flavylium cation is the dominant species. As the pH increases, a series of structural transformations occur, leading to the formation of the colorless carbinol pseudobase (pH 4-5), the blue quinonoidal base, and eventually the yellow chalcone at higher pH values.[9][10] This pH-dependent color change is a hallmark of anthocyanins. For analytical purposes, maintaining a consistent and acidic pH is crucial for reproducible UV-Vis measurements.

Experimental Protocol: UV-Vis Spectroscopic Analysis
  • Sample Preparation:

    • Accurately weigh a small amount of purified Cyanidin 3-O-galactoside.

    • Dissolve the sample in a suitable acidic solvent, typically methanol or ethanol containing a small amount of acid (e.g., 0.1% HCl or 1% formic acid), to ensure the predominance of the flavylium cation.

  • Instrumentation and Measurement:

    • Use a calibrated double-beam UV-Vis spectrophotometer.

    • Record the spectrum over a wavelength range of 200-700 nm.

    • Use the acidic solvent as a blank.

  • Data Analysis:

    • Identify the λmax in both the UV and visible regions.

    • The ratio of the absorbance at the visible maximum to the absorbance in the UV region can provide information about the purity of the sample.

Mass Spectrometry: Unveiling Molecular Weight and Fragmentation

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and obtaining structural information through fragmentation analysis.[11][12] When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), it becomes a powerful method for identifying and quantifying anthocyanins in complex mixtures.[4][9][11]

For Cyanidin 3-O-galactoside, electrospray ionization (ESI) is the most common ionization technique, typically operated in the positive ion mode. The expected molecular ion [M]+ for Cyanidin 3-O-galactoside (C21H21O11+) is at an m/z of 449.1.[13][14]

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation:

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of the molecular ion. In the case of Cyanidin 3-O-galactoside, the most characteristic fragmentation is the cleavage of the glycosidic bond, resulting in the loss of the galactose moiety (162 Da). This produces a prominent fragment ion corresponding to the cyanidin aglycone at m/z 287.1.[15][16] This neutral loss is a diagnostic marker for 3-O-glycosylated anthocyanins.

Quantitative Data Summary: Mass Spectrometry
Ionm/z (calculated)m/z (observed)Description
[M]+449.1084~449.1Molecular ion of Cyanidin 3-O-galactoside
[M - 162]+287.0556~287.1Fragment ion corresponding to the cyanidin aglycone
Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation:

    • Dissolve the sample in an appropriate solvent, typically an acidified aqueous/organic mixture compatible with the LC mobile phase.

  • Liquid Chromatography (LC) Separation:

    • Employ a reversed-phase C18 column.[9]

    • Use a gradient elution with a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[9]

  • Mass Spectrometry (MS) Detection:

    • Utilize an ESI source in positive ion mode.

    • Perform a full scan MS analysis to detect the molecular ion [M]+.

    • Conduct MS/MS analysis on the [M]+ ion to observe the characteristic fragmentation pattern.

Caption: Workflow for LC-MS analysis of Cyanidin 3-O-galactoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Both ¹H NMR and ¹³C NMR are crucial for the complete characterization of Cyanidin 3-O-galactoside.

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. Key signals to identify in the ¹H NMR spectrum of Cyanidin 3-O-galactoside include:

  • Aromatic Protons: Signals in the downfield region (typically δ 6.0-9.0 ppm) corresponding to the protons on the A and B rings of the cyanidin aglycone.

  • Anomeric Proton: A characteristic doublet in the region of δ 5.0-5.5 ppm, which is indicative of the proton on the anomeric carbon (C-1") of the galactose moiety. The coupling constant (J-value) of this signal can help determine the stereochemistry of the glycosidic linkage.

  • Sugar Protons: A complex set of signals in the region of δ 3.0-4.5 ppm corresponding to the remaining protons of the galactose unit.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., aromatic, olefinic, aliphatic, carbonyl). For Cyanidin 3-O-galactoside, key regions in the ¹³C NMR spectrum include:

  • Aromatic and Flavylium Carbons: Signals in the downfield region (δ 90-170 ppm).

  • Anomeric Carbon: A signal around δ 100-105 ppm.

  • Sugar Carbons: Signals in the region of δ 60-80 ppm.

Quantitative Data Summary: ¹H and ¹³C NMR

Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the solvent signal. The following are approximate and can vary slightly depending on the solvent and experimental conditions.

¹H NMR (in CD₃OD):

ProtonApproximate Chemical Shift (δ, ppm)
H-4~8.8-9.0 (s)
H-2', H-6'~7.6-8.2 (m)
H-5'~6.9 (d)
H-6, H-8~6.5-6.8 (m)
H-1" (Anomeric)~5.2-5.4 (d)
Galactose Protons~3.4-3.9 (m)

¹³C NMR (in CD₃OD):

CarbonApproximate Chemical Shift (δ, ppm)
C-2~163
C-4~135
C-5~159
C-7~157
C-9~147
C-1'~113
C-2'~119
C-3'~145
C-4'~144
C-5'~112
C-6'~120
C-1" (Anomeric)~103
Galactose Carbons~62-78

Data compiled from available literature, specific values may vary.[14][17]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve a sufficient amount of highly purified Cyanidin 3-O-galactoside in a deuterated solvent (e.g., methanol-d₄, DMSO-d₆). A common choice for anthocyanins is acidified methanol-d₄ to maintain the stability of the flavylium cation.

  • Instrumentation and Measurement:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) to establish connectivities.

  • Data Analysis:

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to specific protons and carbons in the molecule.

    • Use 2D NMR data to confirm the assignments and elucidate the complete structure.

Conclusion: A Multi-faceted Approach to Structural Validation

The comprehensive spectroscopic characterization of Cyanidin 3-O-galactoside requires a synergistic approach, integrating data from UV-Vis spectroscopy, mass spectrometry, and NMR spectroscopy. UV-Vis provides a rapid assessment of the chromophore and its pH-dependent behavior. Mass spectrometry confirms the molecular weight and provides key fragmentation information, particularly the identity of the aglycone and the sugar moiety. Finally, NMR spectroscopy delivers the definitive structural blueprint, allowing for the unambiguous assignment of all protons and carbons. By combining these powerful analytical techniques, researchers and drug development professionals can ensure the identity, purity, and quality of Cyanidin 3-O-galactoside for its various applications.

References

  • Yuan, T., et al. (2021). Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits. Molecules, 26(8), 2261. [Link]

  • Wallace, T. C., & Giusti, M. M. (2015). A Review of Quantitative and Topical Analysis of Anthocyanins in Food. Foods, 4(3), 335-359. [Link]

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  • Royal Society of Chemistry. (2018). Electronic Supplementary Material (ESI) for Chemical Communications. [Link]

  • Tena, N., & Asuero, A. G. (2022). Anthocyanins: A Comprehensive Review of Their Chemical Properties and Health Effects on Cardiovascular and Neurodegenerative Diseases. Molecules, 27(4), 1364. [Link]

  • ResearchGate. (n.d.). CID mass spectra of A) Cy3Glu+ and B) Cy3Gal+. [Link]

  • Banerjee, S., et al. (2020). Anthocyanin Profiling Using UV-Vis Spectroscopy and Liquid Chromatography Mass Spectrometry. Journal of AOAC International, 103(5), 1205-1215. [Link]

  • PubChem. (n.d.). Cyanidin 3-O-galactoside. [Link]

  • Castañeda-Ovando, A., et al. (2009). Chemical studies of anthocyanins: A review. Food Chemistry, 113(4), 859-871. [Link]

  • ResearchGate. (n.d.). The UV–Vis absorption spectra (with indicated maximum absorption) of cyanidin 3-O-β-galactoside. [Link]

  • MDPI. (n.d.). Supporting information. [Link]

  • Rakić, V., et al. (2015). THE COLOUR AND STABILITY OF CYANIDIN AND CYANIDIN 3-O-β-GLUCOPYRANOSIDE. Journal of Agricultural, Food and Environmental Sciences, 69(2), 1-10. [Link]

  • Rakić, V., et al. (2015). Effects of pH on the stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution. Hemijska industrija, 69(5), 511-522. [Link]

  • Rakić, V., et al. (2015). Effects of pH on the stability of Cyanidin and Cyanidin 3-O- β -glucopyranoside in aqueous solution. [Link]

  • National Center for Biotechnology Information. (2021). Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits. [Link]

  • Zhang, L., et al. (2014). An LC-MS/MS method for quantitation of cyanidin-3-O-glucoside in rat plasma: Application to a comparative pharmacokinetic study in normal and streptozotocin-induced diabetic rats. Journal of pharmaceutical and biomedical analysis, 88, 336-343. [Link]

  • Rakić, V., et al. (2015). Investigation of fluorescence properties of cyanidin and cyanidin 3-o-β-glucopyranoside. Hemijska industrija, 69(2), 155-163. [Link]

  • ResearchGate. (n.d.). UV–vis absorption spectra of 1 (A) and cyanidin 3-O-glucoside (B). [Link]

  • Academic Journals. (2012). Isolation and determination of major anthocyanin pigments in the pericarp of P. communis L. cv. 'Red Du Comices' and their a. [Link]

  • ResearchGate. (n.d.). Chemical structure of isolated cyanidin‐3‐O‐β‐galactoside (1) and. [Link]

  • Castañeda-Ovando, A., et al. (2009). Chemical studies of anthocyanins: A review. Food Chemistry, 113(4), 859-871. [Link]

  • MDPI. (2020). Optimization of Cyanidin-3-O-galactoside Production from Aronia melanocarpa Elliot from Nonthermal Ultrasonic Extraction Process by Response Surface Methodology. [Link]

  • PubMed. (2021). Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits. [Link]

  • FooDB. (n.d.). Showing Compound Cyanidin 3-galactoside (FDB017159). [Link]

  • Drabent, R., & Olszewska, T. (2005). Ultraviolet Fluorescence of Cyanidin and Malvidin Glycosides in Aqueous Environment. Zeitschrift für Naturforschung C, 60(1-2), 89-94. [Link]

  • ResearchGate. (n.d.). Spectroscopic analysis showing biosynthesis of cyanidin-3-O-glucoside. [Link]

  • ScienceDirect. (n.d.). Journal of Chromatography A. [Link]

  • National Center for Biotechnology Information. (n.d.). Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects. [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR assignments for the 3-deoxyanthocyanins, luteolinidin-5-glucoside and apigeninidin-5-glucoside. [Link]

Sources

Foundational

A Technical Guide to the In Vitro Antioxidant Mechanisms of Cyanidin 3-O-galactoside

Introduction: The Scientific Imperative for Understanding Cyanidin 3-O-galactoside Cyanidin 3-O-galactoside (C3G) is a prominent anthocyanin, a class of water-soluble flavonoids, responsible for the vibrant red, purple,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Imperative for Understanding Cyanidin 3-O-galactoside

Cyanidin 3-O-galactoside (C3G) is a prominent anthocyanin, a class of water-soluble flavonoids, responsible for the vibrant red, purple, and blue hues of many fruits and vegetables, with chokeberries being a particularly rich source.[1][2] Beyond its role as a natural pigment, C3G has garnered significant attention from the scientific community for its potent antioxidant properties and potential health benefits, including anti-inflammatory, anticancer, and cardioprotective effects.[1][2] For researchers and drug development professionals, a deep understanding of the in vitro antioxidant mechanisms of C3G is paramount for harnessing its therapeutic potential.

This technical guide provides an in-depth exploration of the core mechanisms by which C3G exerts its antioxidant effects, offering both theoretical insights and practical, field-proven experimental protocols. We will delve into the structural features of C3G that govern its antioxidant capacity and explore its dual role in direct radical scavenging and the modulation of cellular antioxidant defense pathways.

Part 1: The Chemical Underpinnings of C3G's Antioxidant Prowess

The antioxidant activity of C3G is intrinsically linked to its molecular structure. As a member of the anthocyanin family, C3G possesses a characteristic C6-C3-C6 flavonoid skeleton.[3] Its potent antioxidant capacity is primarily attributed to the presence of multiple hydroxyl (-OH) groups, particularly the ortho-dihydroxyphenyl structure on the B-ring, which can readily donate hydrogen atoms or electrons to neutralize free radicals.[4]

The antioxidant mechanisms of C3G can be broadly categorized into two main pathways:

  • Hydrogen Atom Transfer (HAT): In this mechanism, the C3G molecule donates a hydrogen atom to a free radical, thereby quenching the radical and terminating the oxidative chain reaction. The resulting C3G radical is relatively stable due to resonance delocalization, preventing it from initiating further oxidative damage.[3]

  • Single Electron Transfer (SET): C3G can also donate a single electron to a free radical, reducing it to a more stable form. This process is often followed by proton transfer (SET-PT) to fully neutralize the radical.[3]

The prevalence of either the HAT or SET mechanism is influenced by factors such as the type of free radical, the solvent system, and the pH of the environment.

Part 2: Quantifying Antioxidant Capacity: A Suite of In Vitro Assays

A comprehensive evaluation of C3G's in vitro antioxidant activity necessitates the use of multiple assays, each with its own distinct mechanism and advantages. This multi-faceted approach provides a more complete picture of its antioxidant potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used, rapid, and straightforward method for assessing the radical scavenging ability of compounds.[5] It is based on the SET mechanism.

Principle: DPPH is a stable free radical with a deep violet color, exhibiting a strong absorbance at approximately 517 nm.[5] When an antioxidant like C3G donates an electron to DPPH, the radical is neutralized, resulting in a color change from violet to pale yellow. The decrease in absorbance is directly proportional to the radical scavenging activity of the sample.[5]

Causality Behind Experimental Choices: The choice of methanol as a solvent is common as it readily dissolves both the DPPH radical and many antioxidant compounds. The incubation time of 30 minutes in the dark is a standard practice to ensure the reaction reaches a steady state while preventing photodegradation of the light-sensitive DPPH radical.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol. Store in a dark, airtight container.

    • Prepare a series of concentrations of Cyanidin 3-O-galactoside in methanol.

    • A suitable positive control, such as ascorbic acid or Trolox, should also be prepared in a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 150 µL of the 0.1 mM DPPH solution to each well.

    • Add 150 µL of the C3G sample or standard solution at various concentrations to the respective wells.

    • For the blank, add 150 µL of methanol instead of the sample.

    • Mix the contents of the wells thoroughly.

  • Incubation and Measurement:

    • Incubate the microplate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

    • Plot the percentage of scavenging activity against the concentration of C3G to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another popular method that measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants and is based on the SET mechanism.

Principle: ABTS is oxidized by potassium persulfate to generate the ABTS•+ radical, which has a characteristic blue-green color with maximum absorbance at around 734 nm.[6][7] In the presence of an antioxidant like C3G, the ABTS•+ is reduced back to its colorless neutral form. The degree of decolorization is proportional to the antioxidant's concentration and is typically measured as Trolox Equivalent Antioxidant Capacity (TEAC).[6]

Causality Behind Experimental Choices: The overnight incubation of ABTS with potassium persulfate ensures the complete formation of the ABTS radical cation. Adjusting the absorbance of the ABTS•+ solution to 0.70 ± 0.02 at 734 nm provides a consistent starting point for the assay, ensuring reproducibility.

Experimental Protocol: ABTS Radical Cation Decolorization Assay

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution in water.

    • Prepare a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS•+ radical cation, mix the ABTS and potassium persulfate stock solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of concentrations of C3G and a Trolox standard in a suitable solvent.

  • Assay Procedure:

    • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.

    • Add 10 µL of the C3G sample or Trolox standard at various concentrations to the respective wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition of ABTS•+ using a similar formula as for the DPPH assay.

    • Create a standard curve by plotting the percentage of inhibition against the concentration of Trolox.

    • Determine the TEAC value for C3G by comparing its scavenging activity to that of the Trolox standard.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This assay is based on the SET mechanism.

Principle: At a low pH (around 3.6), antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorbance maximum at 593 nm.[8][9] The change in absorbance is directly proportional to the reducing power of the antioxidants in the sample.[8]

Causality Behind Experimental Choices: The acidic condition (pH 3.6) is crucial for maintaining iron solubility and promoting the reduction reaction. The use of TPTZ as a chelating agent forms a stable complex with Fe²⁺, resulting in a distinct and measurable color change.

Experimental Protocol: FRAP Assay

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[10][11]

    • Prepare a series of concentrations of C3G and a ferrous sulfate or Trolox standard.

  • Assay Procedure:

    • Add 150 µL of the FRAP reagent to each well of a 96-well microplate.

    • Add 50 µL of the C3G sample or standard solution at various concentrations to the respective wells.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes).

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve using the absorbance values of the ferrous sulfate or Trolox standards.

    • Calculate the FRAP value of C3G, expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram or mole of the compound.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals. This assay is based on the HAT mechanism.

Principle: A peroxyl radical generator, typically AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), is used to induce the decay of a fluorescent probe, such as fluorescein.[12] In the presence of an antioxidant like C3G, the fluorescent probe is protected from oxidative damage, and its fluorescence is maintained for a longer period. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[13]

Causality Behind Experimental Choices: AAPH is chosen as the radical generator because it produces peroxyl radicals, which are biologically relevant.[12] Fluorescein is a commonly used probe due to its high quantum yield and sensitivity to radical-induced oxidation. The kinetic measurement of fluorescence decay provides a more comprehensive assessment of antioxidant activity, capturing both the initial rate and the duration of protection.

Experimental Protocol: ORAC Assay

  • Reagent Preparation:

    • Prepare a fluorescein working solution in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare an AAPH working solution in the same buffer. Prepare fresh daily.

    • Prepare a series of concentrations of C3G and a Trolox standard.

  • Assay Procedure:

    • In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of the C3G sample or Trolox standard at various concentrations to the respective wells.

    • Incubate the plate at 37°C for at least 15 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

    • Immediately place the plate in a fluorescence microplate reader and record the fluorescence intensity (excitation ~485 nm, emission ~520 nm) every 1-2 minutes for at least 60 minutes.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for each sample and standard from the fluorescence decay plot.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.

    • Create a standard curve by plotting the net AUC against the concentration of Trolox.

    • Determine the ORAC value of C3G, expressed as µmol of Trolox equivalents.

Summary of Quantitative Antioxidant Data for Cyanidin Glycosides
AssayCompoundIC50 / Activity ValueReference
DPPHCyanidin-3-O-glucoside~0.014 mg/mL[14]
DPPHCyanidin-3-O-galactosideHigher than many other flavonoids[1]
ABTSCyanidin-3-O-glucosideTEAC value of ~2.48[15]
FRAPCyanidin-3-O-galactosideHigher than several other anthocyanins[1]
ORACCyanidin-3-glucoside~3.5 times stronger than Trolox[16]

Note: The exact values can vary depending on the specific experimental conditions.

Diagram: In Vitro Antioxidant Assay Mechanisms for C3G

In_Vitro_Antioxidant_Mechanisms cluster_assays Chemical Assays cluster_mechanisms Core Mechanisms DPPH DPPH Assay Radical Neutralization\n(Color Change) Radical Neutralization (Color Change) DPPH->Radical Neutralization\n(Color Change) ABTS ABTS Assay Radical Neutralization\n(Decolorization) Radical Neutralization (Decolorization) ABTS->Radical Neutralization\n(Decolorization) FRAP FRAP Assay Fe³⁺ Reduction to Fe²⁺\n(Color Change) Fe³⁺ Reduction to Fe²⁺ (Color Change) FRAP->Fe³⁺ Reduction to Fe²⁺\n(Color Change) ORAC ORAC Assay Fluorescent Probe Protection\n(Fluorescence Preservation) Fluorescent Probe Protection (Fluorescence Preservation) ORAC->Fluorescent Probe Protection\n(Fluorescence Preservation) SET Single Electron Transfer (SET) SET->DPPH SET->ABTS SET->FRAP HAT Hydrogen Atom Transfer (HAT) HAT->ORAC C3G Cyanidin 3-O-galactoside C3G->SET Donates Electron C3G->HAT Donates H Atom

Caption: Mechanisms of common in vitro antioxidant assays for C3G.

Part 3: Cellular Antioxidant Mechanisms: C3G and the Nrf2-ARE Pathway

Beyond direct radical scavenging, C3G can exert its antioxidant effects by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes. A key pathway in this regard is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.

Principle: Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or inducers like C3G, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant and phase II detoxifying enzyme genes, upregulating their expression. These enzymes include heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and catalase (CAT).

Causality Behind Experimental Choices: The investigation of the Nrf2 pathway provides a more biologically relevant assessment of an antioxidant's potential, as it reflects its ability to enhance the cell's own defense mechanisms. Cell lines such as HepG2 (human hepatoma) and Caco-2 (human colorectal adenocarcinoma) are frequently used as they are well-characterized models for studying xenobiotic metabolism and antioxidant responses.

Investigating Nrf2 Nuclear Translocation by Western Blotting

Western blotting is a powerful technique to visualize the increase of Nrf2 protein in the nucleus following C3G treatment.

Experimental Workflow: Nrf2 Western Blotting

Western_Blot_Workflow start Seed HepG2 Cells treat Treat with C3G (e.g., 24h) start->treat harvest Harvest Cells & Lyse treat->harvest fractionate Cytoplasmic & Nuclear Fractionation harvest->fractionate quantify Protein Quantification (e.g., BCA Assay) fractionate->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Blocking (e.g., 5% non-fat milk) transfer->block primary_ab Primary Antibody Incubation (Anti-Nrf2, Anti-Lamin B1) block->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Image Analysis & Quantification detect->analyze

Caption: Workflow for analyzing Nrf2 nuclear translocation via Western Blot.

Experimental Protocol: Nrf2 Western Blotting in HepG2 Cells

  • Cell Culture and Treatment:

    • Culture HepG2 cells in appropriate media until they reach 70-80% confluency.

    • Treat the cells with various concentrations of C3G for a predetermined time (e.g., 24 hours). Include an untreated control.

  • Nuclear and Cytoplasmic Extraction:

    • Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit, following the manufacturer's instructions.

  • Protein Quantification:

    • Determine the protein concentration of both the nuclear and cytoplasmic fractions using a suitable method like the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.

    • Use an antibody against a nuclear marker (e.g., Lamin B1) as a loading control for the nuclear fraction.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using image analysis software and normalize the Nrf2 signal to the loading control.

Measuring Downstream Gene Expression by qPCR

Quantitative Polymerase Chain Reaction (qPCR) is used to measure the mRNA expression levels of Nrf2 target genes, such as HO-1 and NQO1, to confirm the functional activation of the pathway.

Experimental Protocol: qPCR for HO-1 and NQO1 Expression

  • Cell Culture and Treatment:

    • Treat cells (e.g., Caco-2 or HepG2) with C3G as described for the Western blot experiment.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the cells using a suitable kit.

    • Assess RNA quality and quantity.

    • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target genes (HO-1, NQO1) and a reference gene (e.g., GAPDH, β-actin), and a SYBR Green master mix.

    • Perform the qPCR using a real-time PCR system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Analyze the qPCR data using the 2-ΔΔCt method to determine the relative fold change in gene expression in C3G-treated cells compared to the untreated control, normalized to the reference gene.

Diagram: C3G-Mediated Nrf2 Pathway Activation

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C3G Cyanidin 3-O-galactoside Keap1_Nrf2 Keap1-Nrf2 Complex C3G->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1 Keap1 Keap1_Nrf2->Keap1 Degradation Ubiquitination & Degradation Keap1_Nrf2->Degradation Normal Conditions Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Gene_Expression ↑ Gene Expression (HO-1, NQO1, etc.) ARE->Gene_Expression Antioxidant_Defense ↑ Cellular Antioxidant Defense Gene_Expression->Antioxidant_Defense

Caption: C3G induces Nrf2 nuclear translocation and antioxidant gene expression.

Conclusion: A Holistic View of C3G's Antioxidant Mechanisms

This technical guide has provided a comprehensive overview of the in vitro antioxidant mechanisms of Cyanidin 3-O-galactoside. By employing a combination of chemical and cell-based assays, researchers can gain a robust understanding of C3G's multifaceted antioxidant properties. The direct radical scavenging activities, quantifiable by assays such as DPPH, ABTS, FRAP, and ORAC, highlight its immediate protective effects. Concurrently, its ability to upregulate the endogenous antioxidant defense system via the Nrf2-ARE pathway, demonstrable through Western blotting and qPCR, underscores its potential for long-term cellular protection.

For scientists and drug development professionals, this dual-pronged antioxidant action makes C3G a compelling candidate for further investigation in the development of novel therapeutics and nutraceuticals aimed at mitigating oxidative stress-related pathologies.

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Exploratory

A Technical Guide to the Anti-inflammatory Properties of Cyanidin-3-O-galactoside in Cellular Models

Introduction: The Therapeutic Potential of Cyanidin-3-O-galactoside in Inflammation Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases w...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Cyanidin-3-O-galactoside in Inflammation

Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated.[1][2] Cyanidin-3-O-galactoside (C3G), a prominent anthocyanin found in a variety of fruits and berries, has garnered significant scientific interest for its potent anti-inflammatory and antioxidant activities.[3][4][5] This technical guide provides an in-depth exploration of the mechanisms by which C3G exerts its anti-inflammatory effects in cellular models, offering a robust framework for researchers and drug development professionals. We will delve into the core signaling pathways modulated by C3G, provide validated experimental protocols for assessing its efficacy, and present data visualization strategies to facilitate clear and impactful reporting of findings.

This document is structured to serve as a practical resource, bridging foundational scientific principles with actionable experimental design. The causality behind methodological choices is explained to empower researchers to not only replicate but also adapt these protocols for their specific research questions.

Part 1: Mechanistic Insights into C3G's Anti-inflammatory Action

The anti-inflammatory capacity of C3G is multifaceted, primarily revolving around its ability to modulate key signaling cascades that orchestrate the inflammatory response.[6] In vitro studies have been instrumental in elucidating these mechanisms, with cellular models providing a controlled environment to dissect the molecular interactions of C3G.

Attenuation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling.[2][7] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[7][8] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation.[7] This frees NF-κB to translocate to the nucleus and initiate the transcription of a host of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and enzymes such as COX-2 and iNOS.[9][10]

C3G has been shown to effectively suppress NF-κB activation.[2][11][12] It achieves this by inhibiting the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[2][11] This ultimately leads to a downstream reduction in the expression of NF-κB-dependent inflammatory mediators.[13][14]

DOT Diagram: NF-κB Pathway Inhibition by C3G

NFkB_Pathway_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylates IκBα p65_p50 p65/p50 IkBa_p65->p65_p50 IκBα Degradation Nucleus Nucleus p65_p50->Nucleus Translocation C3G Cyanidin-3-O-galactoside C3G->IKK Inhibits Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Nucleus->Inflammatory_Genes Induces MAPK_Pathway_Modulation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Activates p38_JNK p38 / JNK MAPKK->p38_JNK Phosphorylates Transcription_Factors Transcription Factors p38_JNK->Transcription_Factors Activates C3G Cyanidin-3-O-galactoside C3G->MAPKK Inhibits Phosphorylation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces

Caption: C3G modulates the MAPK signaling pathway.

Activation of the Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular antioxidant response. [15][16]Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes. [15][16]

C3G has been shown to activate the Nrf2 pathway. [13][15][16][17]By promoting the nuclear translocation of Nrf2, C3G enhances the cellular antioxidant defense system, thereby mitigating the oxidative stress that often accompanies and exacerbates inflammation. [13][15]

Part 2: Experimental Framework for Assessing C3G's Anti-inflammatory Properties

A robust and reproducible experimental design is paramount for the accurate assessment of C3G's anti-inflammatory potential. This section outlines a comprehensive workflow, from initial cytotoxicity evaluations to detailed mechanistic studies.

Cellular Model Selection and Culture

The choice of cellular model is critical and should align with the specific research question. Macrophage cell lines, such as RAW 264.7, are widely used to model inflammation due to their robust response to inflammatory stimuli like LPS. [18][19][20][21]

Protocol: RAW 264.7 Cell Culture

  • Cell Line Maintenance: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells every 2-3 days, or when they reach 80-90% confluency, to maintain exponential growth.

Experimental Workflow Diagram
DOT Diagram: Experimental Workflow

Experimental_Workflow Start Start: RAW 264.7 Cell Culture Cytotoxicity 1. Cytotoxicity Assay (MTT) Start->Cytotoxicity Pretreatment 2. C3G Pre-treatment Cytotoxicity->Pretreatment Determine non-toxic concentrations Stimulation 3. Inflammatory Stimulation (LPS) Pretreatment->Stimulation Data_Collection 4. Data Collection Stimulation->Data_Collection ELISA ELISA (TNF-α, IL-6) Data_Collection->ELISA Western_Blot Western Blot (p-p65, p-IκBα) Data_Collection->Western_Blot qPCR qRT-PCR (iNOS, COX-2) Data_Collection->qPCR Analysis 5. Data Analysis & Interpretation ELISA->Analysis Western_Blot->Analysis qPCR->Analysis

Caption: A typical experimental workflow for assessing C3G's anti-inflammatory effects.

Cytotoxicity Assessment: The MTT Assay

Before evaluating the anti-inflammatory effects of C3G, it is crucial to determine its non-toxic concentration range. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. [22]

Protocol: MTT Cell Viability Assay [22][23][24]

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight. [23]

  • C3G Treatment: Treat the cells with a range of C3G concentrations for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [23]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. [23]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. [24]

Quantification of Inflammatory Mediators: ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive technique for quantifying the concentration of secreted cytokines, such as TNF-α and IL-6, in cell culture supernatants. [25][26]

Protocol: ELISA for TNF-α and IL-6 [25][27][28][29]

  • Sample Collection: Collect cell culture supernatants after C3G pre-treatment and LPS stimulation.

  • Assay Procedure: Follow the manufacturer's instructions for the specific ELISA kit being used. This typically involves coating the plate with a capture antibody, adding the samples and standards, followed by the addition of a detection antibody and a substrate for color development.

  • Data Analysis: Generate a standard curve from the absorbance readings of the standards. Use this curve to calculate the concentration of TNF-α and IL-6 in the experimental samples.

Analysis of Protein Expression: Western Blotting

Western blotting is a key technique to investigate the effect of C3G on the protein expression and phosphorylation status of key signaling molecules in the NF-κB and MAPK pathways.

Protocol: Western Blot for p-p65 and p-IκBα [7][8][10][30]

  • Cell Lysis: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against p-p65, total p65, p-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Gene Expression Analysis: qRT-PCR

Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA expression levels of pro-inflammatory genes like iNOS and COX-2. [9][31][32][33]

Protocol: qRT-PCR for iNOS and COX-2 [9][31][32][33]

  • RNA Extraction: Extract total RNA from the cells using a suitable kit. [33]

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA. [33]

  • qPCR: Perform qPCR using SYBR Green or TaqMan probes with specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Part 3: Data Presentation and Interpretation

Clear and concise presentation of data is crucial for communicating research findings effectively.

Tabular Summary of Quantitative Data

Summarize quantitative data from ELISA and qRT-PCR experiments in tables for easy comparison between different treatment groups.

Table 1: Effect of C3G on LPS-Induced Cytokine Production

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)
ControlValue ± SDValue ± SD
LPS (1 µg/mL)Value ± SDValue ± SD
C3G (10 µM) + LPSValue ± SDValue ± SD
C3G (20 µM) + LPSValue ± SDValue ± SD

Table 2: Effect of C3G on LPS-Induced Gene Expression

Treatment GroupiNOS (Fold Change)COX-2 (Fold Change)
Control1.01.0
LPS (1 µg/mL)Value ± SDValue ± SD
C3G (10 µM) + LPSValue ± SDValue ± SD
C3G (20 µM) + LPSValue ± SDValue ± SD
Interpretation of Results

A significant, dose-dependent decrease in the production of TNF-α and IL-6, as well as the expression of iNOS and COX-2, in C3G-treated cells compared to the LPS-only group would indicate a potent anti-inflammatory effect. These findings, coupled with Western blot data showing reduced phosphorylation of key signaling proteins, would provide strong evidence for the mechanisms of action outlined in Part 1.

Conclusion: Advancing Anti-inflammatory Drug Discovery with C3G

This technical guide has provided a comprehensive overview of the anti-inflammatory properties of Cyanidin-3-O-galactoside in cellular models. By understanding its mechanisms of action and employing the detailed experimental protocols provided, researchers can effectively investigate and validate the therapeutic potential of this promising natural compound. The systematic approach outlined herein, from initial screening to in-depth mechanistic studies, offers a solid foundation for advancing the development of novel anti-inflammatory agents.

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Foundational

A Technical Guide to the Discovery, Isolation, and Characterization of Cyanidin 3-O-galactoside (Idaein)

Abstract This technical guide provides a comprehensive overview of the seminal work leading to the discovery and first isolation of Cyanidin 3-O-galactoside, an important anthocyanin responsible for the red and purple pi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the seminal work leading to the discovery and first isolation of Cyanidin 3-O-galactoside, an important anthocyanin responsible for the red and purple pigmentation in numerous fruits and flowers. We will trace the historical context of anthocyanin research, from the initial structural investigations by Nobel laureate Richard Willstätter to the definitive structural confirmations by Sir Robert Robinson's synthetic chemistry. This guide reconstructs the early experimental logic, detailing a plausible first-isolation protocol based on the techniques of the era. Furthermore, it contrasts these historical methods with modern, high-throughput workflows for extraction, purification, and characterization, providing researchers and drug development professionals with a thorough understanding of this significant natural product.

Introduction: The Dawn of Anthocyanin Chemistry

Anthocyanins, the water-soluble pigments responsible for many of the red, purple, and blue colors in the plant kingdom, have been a subject of chemical fascination for over a century[1]. The term "Anthokyan" was first proposed in 1835 by the German pharmacist Ludwig Clamor Marquart to describe the blue pigment of flowers[1]. However, it was the pioneering work in the early 20th century that transformed our understanding from simple observation to rigorous chemical science.

The initial challenge was twofold: isolating these often-unstable compounds from complex plant matrices and elucidating their chemical structures in an era predating modern spectroscopy. The work of chemists like Richard Willstätter, Sir Robert Robinson, and Paul Karrer was fundamental in laying the groundwork for flavonoid chemistry[2][3][4]. Willstätter's research, for which he received the Nobel Prize in 1915, was particularly crucial. He established that anthocyanins were glycosides—composed of a sugar moiety (glycone) and a non-sugar part (aglycone)—and that their color was highly dependent on pH[2][5][6]. He correctly identified them as oxonium salts, which explained their acidic and basic forms and the corresponding color shifts from red in acid to blue in alkali[7].

Within this vibrant field of discovery, one of the key anthocyanins to be identified was Cyanidin 3-O-galactoside (C3G), also known by the trivial name Idaein, a reference to its presence in the lingonberry, Vaccinium vitis-idaea. This guide delves into the specific discovery and isolation of this important molecule.

The Foundational Discovery: Willstätter and the Cranberry Pigment

The first definitive identification of Cyanidin 3-O-galactoside can be attributed to the meticulous work of Richard Willstätter and his collaborators. In his 1915 Nobel lecture, Willstätter detailed his group's systematic investigation of pigments from a wide array of flowers and fruits[7]. By isolating the pigments as their well-crystallized chloride or picrate salts, they could perform elemental analysis and chemical degradation with unprecedented accuracy[7].

Through this approach, Willstätter reported the isolation of the pigment from cranberries (Vaccinium macrocarpon), a close relative of the lingonberry. He demonstrated that this pigment was a glycoside of the aglycone cyanidin, and upon hydrolysis, it yielded one molecule of the sugar galactose[7]. This was a landmark finding, establishing the specific chemical identity of the cranberry's primary anthocyanin as Cyanidin 3-O-galactoside.

The logic of Willstätter's approach was based on classical chemical techniques:

  • Isolation based on basicity: Recognizing the oxonium salt nature of the flavylium cation, he used acids to extract and crystallize the pigments as stable salts[7].

  • Structural degradation: To determine the structure of the aglycone (cyanidin), he employed alkali fusion. This harsh but effective technique broke the molecule into smaller, identifiable aromatic fragments: phloroglucinol and protocatechuic acid[7].

  • Sugar Identification: The glycosidic nature was confirmed by acid hydrolysis, which cleaved the sugar from the aglycone. The released galactose could then be identified using standard carbohydrate chemistry of the time.

This combination of isolation, degradation, and analysis allowed Willstätter to piece together the molecular puzzle and propose the correct constitution for this widespread natural pigment.

The First Isolation: A Reconstructed Experimental Workflow

While the original publications contain fragmented details, we can reconstruct a plausible, step-by-step protocol for the first isolation of Cyanidin 3-O-galactoside based on the principles and techniques described by Willstätter. This protocol is designed to be a self-validating system, where the stability and chemical properties of the target molecule dictate each procedural choice.

Causality Behind Experimental Choices
  • Acidified Solvent Extraction: Anthocyanins are most stable in their flavylium cation form, which predominates at low pH. Using an acidified solvent (typically methanol or ethanol with HCl) prevents the conversion to the unstable and colorless carbinol pseudobase, maximizing yield and preserving the pigment[8].

  • Lead Acetate Precipitation: In early protocols, lead acetate was often used to precipitate tannins and other polyphenolic impurities, allowing for a cleaner initial extract of the desired glycosides.

  • Salt Formation for Crystallization: The genius of Willstätter's method was the conversion of the anthocyanin into a chloride or picrate salt. This significantly increased the crystallinity of the compound, allowing for purification by recrystallization—the gold standard for purity in that era[7].

Reconstructed Historical Protocol: Isolation of Cyanidin 3-O-galactoside Chloride

Objective: To isolate crystalline Cyanidin 3-O-galactoside as its chloride salt from cranberries (Vaccinium macrocarpon).

Methodology:

  • Extraction:

    • Macerate 1 kg of fresh cranberries with 2 L of 95% ethanol containing 1% (v/v) concentrated hydrochloric acid.

    • Allow the mixture to stand in the dark for 24 hours to ensure complete extraction of the pigment.

    • Filter the mixture through cheesecloth and then paper to remove solid plant material. The resulting filtrate should be a deep red color.

  • Initial Purification:

    • Reduce the volume of the extract to approximately 500 mL under reduced pressure.

    • Cool the concentrated extract in an ice bath. Slowly add a saturated solution of lead (II) acetate in water dropwise to precipitate tannins and other impurities.

    • Centrifuge or filter the mixture to remove the lead precipitate.

    • To the clear supernatant, carefully pass hydrogen sulfide (H₂S) gas to precipitate excess lead ions as lead sulfide (PbS). Caution: This step is highly toxic and must be performed in a fume hood.

    • Filter the solution to remove the black PbS precipitate. The resulting solution is a partially purified extract of the anthocyanin glycoside.

  • Crystallization:

    • Concentrate the purified extract to a small volume (approx. 50 mL) under vacuum.

    • Add an equal volume of 20% hydrochloric acid.

    • Store the solution at 4°C for 48-72 hours. Crystalline needles of Cyanidin 3-O-galactoside chloride should form.

    • Collect the crystals by filtration, wash with ice-cold diethyl ether to remove any remaining non-polar impurities, and dry in a desiccator.

Workflow Diagram: Historical Isolation

G cluster_0 Extraction cluster_1 Purification cluster_2 Crystallization start Fresh Cranberries macerate Macerate in Acidified Ethanol (1% HCl) start->macerate extract Filter to get Crude Extract macerate->extract concentrate1 Concentrate Extract extract->concentrate1 precipitate Precipitate Impurities (Lead Acetate) concentrate1->precipitate remove_lead Remove Excess Lead (H₂S) precipitate->remove_lead purified_extract Filtered Purified Extract remove_lead->purified_extract concentrate2 Concentrate to Small Volume purified_extract->concentrate2 add_hcl Add 20% HCl concentrate2->add_hcl crystallize Store at 4°C add_hcl->crystallize end Crystalline C3G-Chloride crystallize->end

Caption: Reconstructed workflow for the historical isolation of Cyanidin 3-O-galactoside.

Structural Confirmation: The Triangle of Validation

The initial discovery by Willstätter was a monumental achievement, but the ultimate proof of an organic structure in the early 20th century rested on a "triangle of validation": isolation and degradation, total chemical synthesis, and (later) spectroscopic analysis.

1. Isolation & Degradation (Willstätter): As discussed, this provided the constituent parts of the molecule.

2. Total Synthesis (Robinson): Sir Robert Robinson, a master of synthetic organic chemistry, provided the final, irrefutable proof. His work on the synthesis of natural products, particularly anthocyanins, earned him the Nobel Prize in 1947[9][10][11]. Between 1922 and 1934, Robinson published a series of papers detailing the first artificial syntheses of floral pigments[3][12]. By synthesizing Cyanidin 3-O-galactoside in the laboratory from simple precursors and showing that its properties were identical to the natural product, he unequivocally confirmed the structure proposed by Willstätter.

3. Spectroscopic Analysis (Modern): Today, the structure is trivially confirmed using a suite of spectroscopic techniques that were unavailable to the pioneers. These methods provide a complete and non-destructive picture of the molecule.

Caption: The triangle of validation for confirming a natural product's structure.

Modern Isolation and Characterization Protocols

While the historical methods were ingenious, modern techniques offer vastly improved speed, efficiency, and purity.

Modern Extraction and Purification Workflow

Modern isolation avoids toxic reagents like lead acetate and relies on chromatographic separation.

Objective: To obtain highly pure Cyanidin 3-O-galactoside for analytical or biological studies.

Methodology:

  • Extraction:

    • Homogenize 100 g of a rich source material (e.g., Aronia berries, black chokeberries) with 500 mL of 80% methanol containing 0.1% formic acid[13][14].

    • Use ultrasound-assisted extraction (UAE) for 30 minutes to enhance efficiency[15][16].

    • Centrifuge and collect the supernatant.

  • Solid-Phase Extraction (SPE) Purification:

    • Pass the crude extract through a C18 SPE cartridge to remove sugars and other polar impurities[17].

    • Wash the cartridge with acidified water (0.1% formic acid).

    • Elute the anthocyanin fraction with acidified methanol (0.1% formic acid).

  • Chromatographic Isolation:

    • Concentrate the eluted fraction and inject it into a preparative High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column[18].

    • Use a gradient of mobile phase A (water with 5% formic acid) and mobile phase B (acetonitrile) to separate the individual anthocyanins[19][20].

    • Collect the fraction corresponding to the Cyanidin 3-O-galactoside peak, identified by its characteristic retention time and UV-Vis spectrum.

    • Lyophilize the collected fraction to yield a pure, amorphous powder.

Spectroscopic Characterization Data

The identity and purity of the isolated compound are confirmed by modern analytical techniques[21].

Technique Parameter Observed Value for Cyanidin 3-O-galactoside Interpretation
UV-Vis Spectroscopy λmax (in acidified MeOH)~520 nmCharacteristic absorbance of the cyanidin flavylium cation chromophore.[18][22]
Mass Spectrometry (MS) [M]⁺ (Positive ESI)m/z 449.1084The exact mass of the molecular ion (C₂₁H₂₁O₁₁⁺).[18][20][23]
MS/MS Fragmentm/z 287Corresponds to the cyanidin aglycone after loss of the galactose moiety (162 Da).[20]
¹H NMR (in CD₃OD) Anomeric Proton (H-1'')δ ~5.2-5.3 ppm (doublet)Confirms the presence of a sugar moiety and its linkage to the aglycone.[20][24]
Aromatic Protonsδ ~6.5-9.0 ppmCharacteristic signals for the A- and B-rings of the cyanidin core.[20]

Conclusion

The journey to understand Cyanidin 3-O-galactoside is a microcosm of the evolution of natural product chemistry. It began with the classical, degradative methods of Richard Willstätter, who first identified its fundamental components from the cranberry[7]. The structure was then unequivocally proven through the elegant and rigorous logic of total synthesis by Sir Robert Robinson[3][12]. Today, researchers armed with powerful chromatographic and spectroscopic tools can isolate and characterize this molecule with a speed and precision unimaginable to these pioneers[17][18][24]. This guide, by tracing the path from initial discovery to modern application, provides current scientists with both a historical appreciation and a practical framework for working with this significant and beneficial natural compound.

References

  • Tracing the genealogy of research on the mechanism of blue flower coloration by anthocyanin based on Keita Shibata's work - PMC - NIH. (n.d.).
  • Sir Robert Robinson's “Anthocyanin Period”: 1922–1934 — A Case Study of an Early Twentieth-Century Natural Products Synthesis. (2013, July 18). Taylor & Francis Online.
  • Sir Robert Robinson. (n.d.). MSU Chemistry.
  • Methods for Qualitative and Quantitative Analysis of Anthocyanins: Extraction, Purification, and Identification. (n.d.). Creative Proteomics.
  • Sir Robert Robinson: A Leader in Organic Chemical Research. (2026, January 13). YouTube.
  • Sir Robert Robinson's “Anthocyanin Period”: 1922–1934 — A Case Study of an Early Twentieth-Century Natural Products Synthesis. (2025, August 6). ResearchGate.
  • Anthocyanin. (n.d.). Wikipedia.
  • Robert Robinson (chemist). (n.d.). Wikipedia.
  • Untersuchungen über die Anthocyane. I. Über den Farbstoff der Kornblume. (2025, August 6). ResearchGate.
  • Willstätter, R. (n.d.). On plant pigments. Nobel Prize.
  • HPLC chromatogram presenting the separation of anthocyanins... (n.d.). ResearchGate.
  • Characterization of cyanidin-3-galactoside (C3G). (A) Ultra-performance... (n.d.). ResearchGate.
  • Cyanidin 3-O-galactoside | C21H21O11+ | CID 441699. (n.d.). PubChem - NIH.
  • Cyanidin-3-O-Galactoside: A Natural Compound for Brain Health. (2022, February 23). Solabia Nutrition.
  • Alternative Extraction and Downstream Purification Processes for Anthocyanins. (n.d.). MDPI.
  • Extraction and Purification of Anthocyanins from the Fruit Residues of Vaccinium uliginosum Linn. (n.d.). Longdom Publishing.
  • Liang, Z., Liang, H., & Yang, D. D. (2021). Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits. MDPI.
  • Liang, Z., Liang, H., & Yang, D. D. (2021). Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits. PMC.
  • (PDF) Anthocyanin extraction and purification. (2025, October 25). ResearchGate.
  • Journal of Chromatography A. (n.d.).
  • Electronic Supplementary Material (ESI) for Chemical Communications. (2018). The Royal Society of Chemistry.
  • Characterization of Anthocyanins by NMR | Request PDF. (2025, August 6). ResearchGate.
  • Anthocyanin extraction methods: synthesis of morpho-anatomical knowledge for decision-making based on decision-tree. (2024, September 30). Taylor & Francis Online.
  • Paul Karrer: Unraveling the Secrets of Chemistry | Scientist Biography. (2023, August 22). YouTube.
  • Formation of cyanidin 3-O-galactoside from cyanidin and UDP-galactose. (n.d.). ResearchGate.
  • Showing Compound Cyanidin 3-galactoside (FDB017159). (2010, April 8). FooDB.
  • Paul Karrer - Nobel Prize in Chemistry 1937. (2020, May 11). YouTube.
  • Applications of Spectroscopic Techniques in Characterization of Biological Compounds. (n.d.). IJSAT.
  • Richard Willstätter–Chlorophyll's Chemical Composition Discoverer. (2024, August 6). YouTube.

Sources

Exploratory

Chemical structure and stereochemistry of Cyanidin 3-O-galactoside.

An In-Depth Technical Guide to Cyanidin 3-O-galactoside: Structure, Properties, and Analysis Introduction Cyanidin 3-O-galactoside (Cy3Gal), also known as idaein, is a prominent member of the anthocyanin family, a class...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Cyanidin 3-O-galactoside: Structure, Properties, and Analysis

Introduction

Cyanidin 3-O-galactoside (Cy3Gal), also known as idaein, is a prominent member of the anthocyanin family, a class of water-soluble pigments responsible for many of the red, purple, and blue colors found in plants.[1] It is one of the most widely distributed anthocyanins in nature, found abundantly in fruits such as chokeberries (Aronia melanocarpa), cranberries, bilberries, and red-skinned apples.[1][2][3] Beyond its role as a natural colorant, Cy3Gal is the subject of extensive scientific research due to its significant health-promoting properties. These benefits, including potent antioxidant, anti-inflammatory, neuroprotective, and anti-diabetic effects, position it as a compound of high interest for the pharmaceutical and nutraceutical industries.[1][2][3][4]

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and analysis of Cyanidin 3-O-galactoside, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Stereochemistry

The molecular architecture of Cyanidin 3-O-galactoside is foundational to its chemical behavior and biological activity. It is a glycoside, consisting of an aglycone (cyanidin) linked to a sugar moiety (galactose).

  • Aglycone Core: Cyanidin The aglycone, cyanidin, is a member of the anthocyanidin subclass of flavonoids. It features a C6-C3-C6 skeleton, forming a heterocyclic benzopyrylium (chromenylium) ring system. The positive charge on the oxygen atom of the C-ring is a defining characteristic of the flavylium cation form, which is prevalent in acidic conditions. Hydroxyl groups at positions 3, 5, 7, 3', and 4' are crucial for its antioxidant capacity and interaction with biological targets.

  • Glycosidic Linkage and Sugar Moiety A galactose sugar unit is attached to the cyanidin core via an O-glycosidic bond at the C3 position of the C-ring. This linkage is specifically a β-anomeric configuration.[5] The full IUPAC name for the molecule is (2S,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol.[5][6]

  • Stereochemistry The molecule possesses five defined stereocenters within the galactose unit, corresponding to the D-galactose configuration.[5][7] The specific stereochemistry is critical for enzymatic recognition during biosynthesis and for its interaction with biological receptors.

Chemical Identifiers

  • Molecular Formula: C₂₁H₂₁O₁₁⁺[5]

  • Molecular Weight: 449.4 g/mol [5]

  • CAS Number: 27661-36-5 (for the chloride salt)[6]

  • PubChem CID: 441699[5]

  • InChIKey: RKWHWFONKJEUEF-WVXKDWSHSA-O[5]

Caption: 2D structure of Cyanidin 3-O-galactoside flavylium cation.

Physicochemical Properties and Stability

The utility of Cy3Gal in any application hinges on its physical and chemical properties. It is typically isolated as a red amorphous powder and is characterized by its water solubility, a trait conferred by the polar hydroxyl and glycosidic groups.[1][8]

pH-Dependent Structural Transformations

A critical feature of anthocyanins is their structural transformation in response to pH, which results in distinct color changes. This behavior is a complex equilibrium between four main species[9]:

  • Flavylium Cation (pH < 4): In strongly acidic media, the red-colored flavylium cation is the dominant and most stable form.

  • Carbinol Pseudobase (pH ~5.2): As the pH increases, nucleophilic attack by water on the C2 position of the flavylium cation forms the colorless carbinol (or hemiketal) species.

  • Quinoidal Base (pH 5.5 - 6.0): Deprotonation of the hydroxyl groups leads to the formation of the blue/violet quinoidal base.

  • Chalcone (pH > 6): At neutral to alkaline pH, ring-opening of the C-ring occurs, forming the yellow-colored and typically unstable cis-chalcone.

Stability Profile

Anthocyanins are notoriously unstable, with their degradation influenced by pH, temperature, light, and oxygen.[2]

  • Glycosylation: The presence of the galactose moiety at the C3 position significantly enhances the stability of Cy3Gal compared to its cyanidin aglycone.[2] This is due to steric hindrance and altered electronic delocalization, which protect the flavylium cation from hydration.[2]

  • Temperature: Cy3Gal is sensitive to heat. Elevated temperatures, such as those used in food processing or during storage, can accelerate its degradation.[2] Nonthermal extraction methods are often preferred to preserve the molecule's integrity.[10]

  • pH: Stability is greatest at low pH (1-3) where the flavylium cation predominates. In near-neutral or alkaline conditions, the molecule degrades more rapidly.

PropertyValue/DescriptionSource(s)
Appearance Red amorphous powder[8]
Solubility Water-soluble[1]
Molecular Formula C₂₁H₂₁O₁₁⁺[5]
Monoisotopic Mass 449.10838648 Da[5]
Optimal pH Stability pH 1-3[9]
Dominant Color (Acidic) Red[9]
Dominant Color (Alkaline) Blue/Violet -> Yellow (degraded)[9]

Biosynthesis

In plants, the biosynthesis of Cy3Gal follows the general flavonoid pathway, culminating in a specific glycosylation step. The core cyanidin aglycone is synthesized from precursors derived from the shikimate and acetate pathways. The final, defining step is the enzymatic transfer of a galactose unit from a donor molecule to the cyanidin aglycone. This reaction is catalyzed by a specific UDP-glucose:anthocyanidin 3-O-galactosyltransferase (A3GalT) .[2][3][4] This enzyme utilizes uridine diphosphate galactose (UDP-galactose) as the sugar donor to glycosylate cyanidin at the 3-hydroxyl position.[2][3][4]

Biosynthesis Cyanidin Cyanidin Cy3Gal Cyanidin 3-O-galactoside Cyanidin->Cy3Gal Galactosyltransferase (A3GalT) UDP_Gal UDP-Galactose UDP_Gal->Cy3Gal UDP UDP Cy3Gal->UDP

Caption: Final enzymatic step in the biosynthesis of Cy3Gal.

Extraction, Purification, and Characterization

The isolation and analysis of Cy3Gal require robust and validated methodologies. Chokeberry (Aronia melanocarpa) is recognized as one of the most practical and rich natural sources for large-scale extraction.[1][2][3]

Experimental Protocol: Solvent Extraction and Purification

This protocol provides a generalized workflow for the extraction and purification of Cy3Gal from a plant matrix like chokeberry powder.

1. Extraction:

  • Objective: To efficiently extract anthocyanins from the plant material while minimizing degradation.

  • Procedure:

    • Weigh 50 g of freeze-dried chokeberry powder.

    • Add 500 mL of acidified methanol (85:15 Methanol:1.0 N HCl, v/v).[11] The acidic condition is crucial to maintain the stable flavylium cation form.

    • Sonicate the mixture for 30 minutes in an ultrasonic bath, keeping the temperature below 20°C to prevent thermal degradation.[10][11]

    • Centrifuge the mixture at 8000 rpm for 10 minutes at 4°C.

    • Decant and collect the supernatant. Repeat the extraction on the pellet with an additional 500 mL of acidified methanol to maximize yield.

    • Combine the supernatants and filter through a 0.45 µm filter.

    • Concentrate the extract to approximately 50 mL using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.[11][12]

2. Purification (Solid-Phase Extraction & Preparative HPLC):

  • Objective: To remove impurities and isolate Cy3Gal from other co-extracted compounds.

  • Procedure:

    • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by acidified water. Load the concentrated extract. Wash with acidified water to remove sugars and polar impurities, then elute the anthocyanin fraction with acidified methanol.

    • Preparative HPLC: The enriched anthocyanin fraction is further purified using a preparative HPLC system with a C18 column. A common mobile phase gradient involves:

      • Solvent A: 0.1% Phosphoric Acid in Water[12]

      • Solvent B: Acetonitrile[12]

      • A linear gradient from ~5% B to 20% B over 30 minutes is typically effective.[12]

    • Monitor the eluent at 520 nm and collect the fractions corresponding to the major peak.

    • Combine the pure fractions, remove the organic solvent by rotary evaporation, and lyophilize to obtain pure Cy3Gal as a powder.

Workflow Start Plant Material (e.g., Chokeberry Powder) Extraction Acidified Solvent Extraction (Methanol/HCl, Sonication) Start->Extraction Centrifugation Centrifugation & Filtration Extraction->Centrifugation Concentration Rotary Evaporation (<40°C) Centrifugation->Concentration SPE Solid-Phase Extraction (C18) (Cleanup) Concentration->SPE Prep_HPLC Preparative HPLC (Isolation) SPE->Prep_HPLC Lyophilization Lyophilization Prep_HPLC->Lyophilization Final Pure Cyanidin 3-O-galactoside Lyophilization->Final

Caption: General workflow for the extraction and purification of Cy3Gal.

Analytical Characterization

Unequivocal identification and quantification of Cy3Gal rely on a combination of chromatographic and spectroscopic techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a photodiode array (PDA) detector is the standard method for separating and quantifying Cy3Gal. Analysis is typically performed on a C18 column with detection at ~520 nm, the λmax for anthocyanins.[12]

  • Mass Spectrometry (MS): LC-MS is essential for confirming molecular identity. In positive ion mode ESI-MS, Cy3Gal shows a characteristic molecular ion [M]⁺ at m/z 449. The MS/MS fragmentation pattern typically yields a major fragment at m/z 287, corresponding to the cyanidin aglycone after the loss of the galactose moiety (162 Da).[5][13]

  • NMR Spectroscopy: ¹H and ¹³C NMR are the gold standards for unambiguous structural elucidation, confirming the identity of the aglycone, the sugar, the anomeric configuration (β-linkage), and the glycosylation site.[8][13]

TechniqueTypical Result for Cy3GalPurpose
HPLC-PDA Single peak at a characteristic retention time; λmax ≈ 520 nmSeparation, Quantification, Purity
LC-MS (ESI+) [M]⁺ at m/z 449Molecular Weight Confirmation
LC-MS/MS [M]⁺ → m/z 287 (loss of 162 Da)Structural Confirmation (Aglycone)
NMR (¹H, ¹³C) Characteristic shifts for aromatic and sugar protons/carbonsDefinitive Structure Elucidation

Biological Activity and Therapeutic Potential

The therapeutic interest in Cy3Gal stems from its diverse biological activities, which are largely attributed to its potent antioxidant properties.

  • Antioxidant and Anti-inflammatory Activity: Cy3Gal is an excellent free-radical scavenger, a property conferred by the hydroxyl groups on its B-ring. This antioxidant capacity underlies its anti-inflammatory effects, as it can mitigate oxidative stress, a key driver of inflammation.[2][3]

  • Neuroprotection: A significant finding is that Cy3Gal can cross the blood-brain barrier.[1] In the brain, it has been shown to exert neuroprotective effects by improving neuronal signaling and potentially stimulating neurogenesis, making it a candidate for promoting cognitive health.[1]

  • Cardiovascular and Metabolic Health: Research has highlighted its role in protecting the cardiovascular system and its potential as an anti-diabetic agent.[2][3]

Bioactivity center_node Cyanidin 3-O-galactoside Antioxidant Antioxidant Activity (Radical Scavenging) center_node->Antioxidant Anti_Inflammatory Anti-inflammatory Effects center_node->Anti_Inflammatory Neuroprotection Neuroprotection (BBB Permeable) center_node->Neuroprotection Cardioprotection Cardiovascular Protection center_node->Cardioprotection Anti_Diabetic Anti-Diabetic Effects center_node->Anti_Diabetic

Caption: Key biological activities of Cyanidin 3-O-galactoside.

Conclusion and Future Perspectives

Cyanidin 3-O-galactoside is a natural compound with a well-defined chemical structure and significant therapeutic potential. Its stereochemistry, pH-dependent behavior, and stability profile are key considerations for its extraction, analysis, and application. Standardized protocols for its isolation and characterization using HPLC and MS are well-established, providing the necessary tools for quality control and research.

For drug development professionals, the ability of Cy3Gal to cross the blood-brain barrier opens exciting avenues for neurological applications.[1] However, a primary challenge for its clinical translation remains its relatively low bioavailability.[14] Future research will likely focus on developing advanced delivery systems, such as nano-encapsulation, to enhance its absorption and efficacy, thereby unlocking its full potential as a therapeutic agent or high-value nutraceutical.

References

  • He, J., & Giusti, M. M. (2021). Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits. International Journal of Molecular Sciences, 22(5), 2261. [Link]

  • He, J., & Giusti, M. M. (2021). Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits. PubMed. [Link]

  • Khadka, P., et al. (2024). The therapeutic potential of cyanidin-3-O-glucoside relating to female reproductive health. Journal of Ovarian Research.
  • Royal Society of Chemistry. (2018). Electronic Supplementary Material (ESI) for Chemical Communications. [Link]

  • Dias, R., et al. (2021). Alternative Extraction and Downstream Purification Processes for Anthocyanins. Molecules.
  • Semantic Scholar. (n.d.). Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits. [Link]

  • Rakic, V., et al. (2015). The colour and stability of cyanidin and cyanidin 3-O-Β-glucopyranoside. ResearchGate. [Link]

  • Castañeda-Ovando, A., et al. (2019). Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects. Molecules.
  • Lee, H., et al. (2020). Optimization of Cyanidin-3-O-galactoside Production from Aronia melanocarpa Elliot from Nonthermal Ultrasonic Extraction Process by Response Surface Methodology. Molecules. [Link]

  • precisionFDA. (n.d.). CYANIDIN 3-GALACTOSIDE. [Link]

  • Advion Interchim Scientific. (n.d.). The Extraction, Identification, Purification and Quantitation of Cyanidin-3-Glucoside in Black Rice. [Link]

  • Luo, Y., et al. (2019). Total Anthocyanins and Cyanidin-3-O-Glucoside Contents and Antioxidant Activities of Purified Extracts from Eight Different Pigmented Plants. Pharmacognosy Magazine, 15(60), 124-129. [Link]

  • Wang, W., et al. (2022). Enzymatic acylation of cyanidin-3-O-glucoside in raspberry anthocyanins for intelligent packaging: Improvement of stability, lipophilicity and functional properties. Food Chemistry.
  • He, J., & Giusti, M. M. (2021). Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Cyanidin 3-O-galactoside. PubChem Compound Database. [Link]

  • ResearchGate. (n.d.). Characterization of Anthocyanins by NMR. [Link]

  • ResearchGate. (n.d.). Chemical structure of isolated cyanidin-3-O-β-galactoside (1) and... [Link]

  • National Center for Biotechnology Information. (n.d.). Cyanidin 3-galactoside. PubChem Compound Database. [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectrum of cyanidin-3-O-glucoside. [Link]

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Foundational

Biological activity of Cyanidin 3-O-galactoside review.

An In-Depth Technical Guide to the Biological Activity of Cyanidin 3-O-galactoside Abstract Cyanidin 3-O-galactoside (Cy3Gal), also known as idaein, is a prominent member of the anthocyanin family, a class of water-solub...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Cyanidin 3-O-galactoside

Abstract

Cyanidin 3-O-galactoside (Cy3Gal), also known as idaein, is a prominent member of the anthocyanin family, a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue pigmentation in many fruits and vegetables.[1] Abundantly found in sources like chokeberries (Aronia melanocarpa), red-skinned apples, and various berries, Cy3Gal has garnered significant scientific interest for its diverse and potent biological activities.[1][2] This technical guide provides a comprehensive review of the multifaceted pharmacological effects of Cy3Gal, including its antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties. We will delve into the underlying molecular mechanisms, present key quantitative data, and provide detailed experimental protocols for researchers and drug development professionals. The narrative emphasizes the causal relationships behind its bioactivity, grounding the discussion in established signaling pathways and validated experimental evidence.

Physicochemical Properties, Bioavailability, and Metabolism

From a chemical standpoint, Cy3Gal consists of a cyanidin aglycone linked to a galactose sugar moiety. This glycosylation enhances its stability compared to the aglycone form.[2] However, like many anthocyanins, the systemic bioavailability of Cy3Gal is relatively low, with only small quantities of the parent compound being detected in the bloodstream after oral administration.[3][4]

Pharmacokinetic studies in rats have shown that orally administered Cy3Gal is rapidly absorbed, reaching peak plasma concentrations quickly, but also exhibits a short half-life, suggesting rapid distribution and elimination.[5][6] Metabolism occurs in the liver and potentially by gut microbiota, leading to the formation of various metabolites, including methylated, glucuronidated, and sulfated forms.[5][6][7] Notably, a key metabolite, peonidin 3-O-galactoside (a methylated form of Cy3Gal), has been identified.[5] Crucially for its neurological effects, research has demonstrated that Cy3Gal and its metabolites can cross the blood-brain barrier, providing direct access to the central nervous system.[1][5]

Core Biological Activities and Mechanisms

The health benefits of Cy3Gal are extensive, stemming from its remarkable antioxidant capacity which underpins its other physiological functions.[3][8]

Potent Antioxidant Effects

The primary mechanism behind Cy3Gal's bioactivity is its ability to act as a powerful antioxidant. It directly scavenges a variety of reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂), superoxide anions (⁻O₂), and hydroxyl radicals (OH·).[7][9]

In comparative studies, the antioxidant activity of cyanidin glycosides has been shown to be significantly higher than that of other well-known antioxidants. For instance, in an assay measuring the inhibition of copper-induced LDL oxidation, cyanidin-3-O-β-glucopyranoside (a closely related compound) demonstrated a much lower IC₅₀ value compared to resveratrol and ascorbic acid, indicating superior potency.[9] Furthermore, the DPPH-radical scavenging activity of Cy3Gal was found to be among the highest when tested against other flavonoids.[3] This potent free-radical scavenging ability forms a protective shield at the cellular level, mitigating oxidative stress that is a known contributor to numerous chronic diseases.[3]

Compound Assay IC₅₀ Value Source
Cyanidin-3-O-β-glucopyranosideLDL Oxidation Inhibition6.5 µM[9]
ResveratrolLDL Oxidation Inhibition34 µM[9]
Ascorbic AcidLDL Oxidation Inhibition212 µM[9]
Table 1: Comparative antioxidant activity of Cyanidin-3-O-β-glucopyranoside.
Anti-Inflammatory Activity via NF-κB Inhibition

Chronic inflammation is a key pathological process in many diseases. Cy3Gal and related cyanidin glycosides exert significant anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11]

Mechanism of Action: In unstimulated cells, the NF-κB transcription factor is held inactive in the cytoplasm by an inhibitory protein called IκBα.[12] Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[13]

Studies have shown that cyanidin-3-O-glucoside (C3G) can inhibit the degradation of IκBα and suppress the phosphorylation of the p65 subunit of NF-κB.[11] By preventing IκBα degradation, C3G effectively traps NF-κB in the cytoplasm, thereby blocking the inflammatory cascade.[14] This leads to a measurable reduction in the production of pro-inflammatory cytokines.[15]

NF_kB_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates NFkB_IkB NF-κB IκBα IKK->NFkB_IkB Phosphorylates IκBα IkB IκBα Proteasomal\nDegradation Proteasomal Degradation IkB->Proteasomal\nDegradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates NFkB_IkB->IkB Dissociates Cy3Gal Cyanidin 3-O-galactoside Cy3Gal->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Genes Transcription

Caption: NF-κB signaling pathway and the inhibitory action of Cy3Gal.

Neuroprotective Properties

Cy3Gal exhibits significant neuroprotective potential, a property attributed to its ability to cross the blood-brain barrier and act on various neural pathways.[1][16]

Mechanism of Action:

  • Cognitive Enhancement: In the hippocampus, a brain region critical for memory, Cy3Gal has been shown to lower the activity of acetylcholinesterase, the enzyme that breaks down the neurotransmitter acetylcholine. This leads to increased acetylcholine levels and improved neuronal signaling.[1] Simultaneously, it can increase the activity of brain-derived neurotrophic factor (BDNF), promoting neuronal plasticity and neurogenesis.[1]

  • Metabolic Regulation: Studies in aging mice suggest that Cy3Gal can target the Protein Kinase B (Akt) pathway, also known as the PI3K/Akt pathway, which plays a crucial role in regulating the brain's energy metabolism and promoting cell survival.[1] By improving glucose uptake and metabolism, Cy3Gal helps maintain a stable energy supply for the brain, which is vital for neuronal health and cognitive function.[17]

  • Mitochondrial Protection: Cy3Gal can mitigate glutamate-induced neurotoxicity by preserving mitochondrial function and reducing caspase-dependent apoptosis in neuronal cells.[16]

Evidence from animal models demonstrates that dietary intervention with Cy3Gal can alleviate neuronal damage, conserve the health of synapses, and improve cognitive function, particularly under challenges like aging or high-fat/high-sugar diets.[1][17]

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GF Growth Factors (e.g., BDNF) GF->RTK PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) pAkt p-Akt (Active) Bad Bad (Pro-apoptotic) pAkt->Bad Inhibits mTORC1 mTORC1 pAkt->mTORC1 Activates GSK3b GSK-3β pAkt->GSK3b Inhibits Apoptosis Apoptosis Bad->Apoptosis Protein Synthesis\nCell Growth Protein Synthesis Cell Growth mTORC1->Protein Synthesis\nCell Growth Glycogen Synthesis Glycogen Synthesis GSK3b->Glycogen Synthesis Neuronal Survival\n& Plasticity Neuronal Survival & Plasticity Apoptosis->Neuronal Survival\n& Plasticity Protein Synthesis\nCell Growth->Neuronal Survival\n& Plasticity Energy Metabolism Energy Metabolism Glycogen Synthesis->Energy Metabolism Cy3Gal Cyanidin 3-O-galactoside Cy3Gal->Akt Promotes Activation

Caption: PI3K/Akt signaling pathway in neuroprotection, promoted by Cy3Gal.

Anti-Cancer Properties

Cy3Gal and extracts rich in this compound have demonstrated promising anti-cancer effects across various cancer cell lines.[3][18] The primary mechanisms involve the induction of programmed cell death (apoptosis) and the halting of the cell cycle.

Mechanism of Action:

  • Apoptosis Induction: Cy3Gal can trigger both caspase-dependent and caspase-independent apoptosis.[19] This is often achieved by altering the expression of key apoptosis-regulating genes, such as increasing the expression of pro-apoptotic proteins (e.g., Bax, Bak) and decreasing the expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xl).[3]

  • Cell Cycle Arrest: Studies have shown that related anthocyanins can cause cell cycle arrest, for example, in the G2/M phase, preventing cancer cells from dividing and proliferating.[20]

  • Anti-proliferative Effects: By inducing apoptosis and cell cycle arrest, Cy3Gal effectively inhibits the proliferation of cancer cells.[3][19]

In vitro studies have documented these effects in human breast cancer (MCF-7), colon cancer (HT-29, Caco-2), and gastric cancer (BGC-803) cells.[3][19] In vivo studies using a mouse model of lung cancer showed that treatment with a related anthocyanin, C3G, impaired tumor growth and increased apoptosis.[15]

Cell Line Cancer Type Observed Effect Mechanism Source
MCF-7Breast CancerCytotoxicity, Apoptosis (>51%)Increased p53, Bax, Caspase-3; Decreased Bcl-2[19]
HT-29Colon CancerInhibition of growth, ApoptosisNot specified[3]
BGC-803Gastric CancerInhibition of growth, ApoptosisIncreased Bax, Bak; Decreased Bcl-2, Bcl-xl[3]
Table 2: Summary of Anti-Cancer Effects of Cyanidin Glycosides in vitro.

Key Experimental Methodologies

To empower researchers in the field, this section provides validated, step-by-step protocols for assessing the core biological activities of Cy3Gal.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Culture 1. Cell Culture (e.g., MCF-7, THP-1) Treatment 2. Compound Treatment (Cy3Gal at various conc.) Culture->Treatment Viability 3a. Viability Assay (MTT) Treatment->Viability Protein 3b. Protein Extraction (for Western Blot) Treatment->Protein RNA 3c. RNA Extraction (for qPCR) Treatment->RNA Readout 4. Data Acquisition (Spectrophotometer, Imager) Viability->Readout Protein->Readout RNA->Readout Quant 5. Quantification (OD, Band Density) Readout->Quant Stats 6. Statistical Analysis & Interpretation Quant->Stats

Caption: General experimental workflow for in vitro bioactivity assessment.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[21] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[22][23]

Protocol:

  • Cell Seeding: Seed cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Cy3Gal in serum-free medium. Remove the old medium from the wells and add 100 µL of the Cy3Gal solutions (and a vehicle control, e.g., DMSO) to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[22] Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[21]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[21][24]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.[24][25]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[24] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[21][23]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is a technique used to detect specific proteins in a sample and is essential for studying the modulation of signaling pathways like NF-κB and PI3K/Akt.[26] The protocol involves separating proteins by size, transferring them to a membrane, and then probing with antibodies specific to the target proteins (e.g., p-p65, p-Akt, total Akt).[26]

Protocol:

  • Cell Lysis: After treating cells with Cy3Gal as described previously, wash the cells with ice-cold PBS. Add radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to lyse the cells and solubilize proteins. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Run the gel to separate proteins based on molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.[26]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., rabbit anti-phospho-Akt) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[26]

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[26]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[26]

  • Detection: Wash the membrane again as in step 7. Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts and a loading control (e.g., GAPDH or β-actin) to determine the effect of the treatment.

Conclusion and Future Perspectives

Cyanidin 3-O-galactoside is a potent natural compound with a broad spectrum of beneficial biological activities, including well-documented antioxidant, anti-inflammatory, neuroprotective, and anti-cancer effects.[2][3] Its ability to modulate key cellular signaling pathways, such as NF-κB and PI3K/Akt, provides a strong mechanistic basis for its observed health benefits. While in vitro and in vivo preclinical studies are highly promising, the translation of Cy3Gal into clinical applications faces the significant hurdle of its low bioavailability.[4]

Future research should focus on developing advanced delivery systems, such as nano-encapsulation, to enhance the stability and bioavailability of Cy3Gal, thereby increasing its efficacy. Furthermore, well-designed human clinical trials are imperative to validate the therapeutic potential of this compound for the prevention and treatment of chronic inflammatory diseases, neurodegenerative disorders, and certain types of cancer. The continued exploration of Cy3Gal and its metabolites holds considerable promise for the development of novel nutraceuticals and pharmaceuticals.

References

  • ResearchGate. (n.d.). Schematic drawing of the PI3K/Akt signaling pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram illustrating the nuclear factor kappa B (NF-κB) signaling pathway. Retrieved from [Link]

  • Amorini, A. M., et al. (2001). Activity and mechanism of the antioxidant properties of cyanidin-3-O-β-glucopyranoside. Free Radical Biology and Medicine. Retrieved from [Link]

  • Liang, Z., et al. (2021). Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits. International Journal of Molecular Sciences. Retrieved from [Link]

  • Serra, D., et al. (2023). Exploring the Impact of Cyanidin-3-Glucoside on Inflammatory Bowel Diseases: Investigating New Mechanisms for Emerging Interventions. International Journal of Molecular Sciences. Retrieved from [Link]

  • Ullah, F., et al. (2023). Anthocyanins: Molecular Aspects on Their Neuroprotective Activity. Molecules. Retrieved from [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. Retrieved from [Link]

  • SciSpace. (n.d.). NF-κB Signaling Pathway Diagram. Retrieved from [Link]

  • Fathiazad, F., et al. (2021). Cyanidin 3-glycoside induced apoptosis in MCF-7 breast cancer cell line. Contemporary Oncology. Retrieved from [Link]

  • Liang, Z., et al. (2021). Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits. International Journal of Molecular Sciences. Retrieved from [Link]

  • Semantic Scholar. (2021). Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits. Retrieved from [Link]

  • PubMed. (2021). Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits. Retrieved from [Link]

  • ResearchGate. (2001). Activity and mechanism of the antioxidant properties of cyanidin-3-O-β-glucopyranoside. Retrieved from [Link]

  • PubMed. (2025). Pharmacokinetics, Tissue Distribution, and Metabolic Profile of Cyanidin 3-O-β-Galactoside Purified From Black Chokeberry. Retrieved from [Link]

  • Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

  • ResearchGate. (2025). Cyanidin 3-O-β-galactoside from black chokeberry exerts neuroprotective effects in mice fed with high-fat/high-sugar diet through regulating glucose metabolism. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Pharmacokinetics of cyanidin-3-O-galactoside and cyanidin-3-O-arabinoside after intravenous administration in rats. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. Retrieved from [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. Retrieved from [Link]

  • PubMed. (2023). Exploring the Impact of Cyanidin-3-Glucoside on Inflammatory Bowel Diseases: Investigating New Mechanisms for Emerging Interventions. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • ResearchGate. (2012). Neuroprotective effect of cyanidin-3-O-glucoside anthocyanin in mice with focal cerebral ischemia. Retrieved from [Link]

  • Wicinski, M., et al. (2020). Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies. Molecules. Retrieved from [Link]

  • Woode, E., et al. (2024). The therapeutic potential of cyanidin-3-O-glucoside relating to female reproductive health. Journal of Ovarian Research. Retrieved from [Link]

  • Lichius, J. J., & Trail, F. (2012). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Retrieved from [Link]

  • Tan, S., et al. (2025). Cyanidin-3-glucoside: targeting atherosclerosis through gut microbiota and anti-inflammation. Food & Function. Retrieved from [Link]

  • KEGG. (n.d.). PI3K-Akt signaling pathway - Homo sapiens (human). Retrieved from [Link]

  • Park, S., et al. (2022). Mechanism of Action of Cyanidin 3-O-Glucoside in Gluconeogenesis and Oxidative Stress-Induced Cancer Cell Senescence. International Journal of Molecular Sciences. Retrieved from [Link]

  • Wang, C., et al. (2021). Anti-inflammatory activity of cyanidin-3-O-glucoside and cyanidin-3-O-glucoside liposomes in THP-1 macrophages. Food Science & Nutrition. Retrieved from [Link]

  • PubMed. (2022). The anticancer effects of cyanidin 3-O-glucoside combined with 5-fluorouracil on lung large-cell carcinoma in nude mice. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A review of recent advances on cyanidin-3-glucoside: the biotransformation, absorption, bioactivity and applications of nano-encapsulation. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of proteins in the mitogen-activated protein kinase (MAPK) pathway in mouse liver. Retrieved from [Link]

  • ResearchGate. (2014). The detection of MAPK signaling. Retrieved from [Link]

  • PubMed. (2009). Absorption and metabolism of cyanidin-3-glucoside and cyanidin-3-rutinoside extracted from wild mulberry (Morus nigra L.) in rats. Retrieved from [Link]

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Exploratory

The Multifaceted Role of Cyanidin 3-O-galactoside: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of Cyanidin 3-O-galactoside (C3G), a prominent plant secondary metabolite. Designed for researchers, scientists, and drug development professionals, this do...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of Cyanidin 3-O-galactoside (C3G), a prominent plant secondary metabolite. Designed for researchers, scientists, and drug development professionals, this document delves into the biosynthesis, physiological functions, and bioactive properties of C3G, supported by field-proven insights and detailed experimental protocols.

Introduction: The Significance of a Ubiquitous Anthocyanin

Cyanidin 3-O-galactoside, a member of the anthocyanin class of flavonoids, is a water-soluble pigment responsible for the vibrant red, purple, and blue hues observed in numerous fruits, flowers, and vegetables.[1] Beyond its role as a natural colorant, C3G is a crucial secondary metabolite that plays a significant role in plant physiology, particularly in defense mechanisms against biotic and abiotic stresses. For researchers in the fields of pharmacology and drug development, C3G has emerged as a molecule of considerable interest due to its potent antioxidant, anti-inflammatory, and neuroprotective properties. This guide will explore the fundamental aspects of C3G from its biogenesis in plants to its potential therapeutic applications, providing a robust resource for scientific investigation.

Biosynthesis and Chemical Profile

The production of Cyanidin 3-O-galactoside in plants is a complex process that originates from the phenylpropanoid pathway and proceeds through the flavonoid biosynthesis pathway.[1] This intricate series of enzymatic reactions is tightly regulated and culminates in the glycosylation of the cyanidin aglycone.

The Biosynthetic Pathway

The biosynthesis of C3G begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps to produce naringenin chalcone, the precursor for all flavonoids. Key enzymes in this pathway include Phenylalanine ammonia-lyase (PAL), Chalcone synthase (CHS), and Chalcone isomerase (CHI). Subsequently, Flavanone 3-hydroxylase (F3H), Dihydroflavonol 4-reductase (DFR), and Anthocyanidin synthase (ANS) are involved in converting naringenin to cyanidin. The final and defining step in C3G biosynthesis is the transfer of a galactose moiety from UDP-galactose to the 3-hydroxyl group of the cyanidin molecule, a reaction catalyzed by the enzyme UDP-galactose:cyanidin 3-O-galactosyltransferase (UCGalT).[1]

Cyanidin 3-O-galactoside Biosynthesis Phenylalanine Phenylalanine pCoumaroyl_CoA pCoumaroyl_CoA Phenylalanine->pCoumaroyl_CoA PAL, C4H, 4CL Naringenin_Chalcone Naringenin_Chalcone pCoumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Leucocyanidin Leucocyanidin Dihydrokaempferol->Leucocyanidin DFR Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS C3G Cyanidin 3-O-galactoside Cyanidin->C3G UCGalT

Caption: Simplified biosynthetic pathway of Cyanidin 3-O-galactoside.

Chemical Structure and Physicochemical Properties

Cyanidin 3-O-galactoside is characterized by a C6-C3-C6 flavonoid backbone, with the galactose sugar attached at the C3 position of the C-ring. This glycosylation significantly enhances its stability and water solubility compared to the cyanidin aglycone.[1] The presence of multiple hydroxyl groups on the A and B rings contributes to its potent antioxidant capacity.

PropertyValueSource
Molecular Formula C21H21O11+PubChem
Molecular Weight 449.38 g/mol PubChem
Appearance Red to purple crystalline powderSigma-Aldrich
Solubility Soluble in water and polar organic solvents[Various]
UV-Vis λmax ~520 nm (in acidic methanol)[Various]

Physiological Role in Plants

As a secondary metabolite, Cyanidin 3-O-galactoside is not directly involved in the primary processes of growth and development but serves critical functions in the plant's interaction with its environment.

  • Pigmentation: The most apparent role of C3G is providing color to flowers and fruits, which is essential for attracting pollinators and seed dispersers.

  • Photoprotection: By absorbing excess visible and UV radiation, C3G helps to protect the photosynthetic machinery from photo-oxidative damage.

  • Abiotic Stress Tolerance: The accumulation of C3G is often induced by various abiotic stresses, including high light intensity, low temperatures, drought, and nutrient deficiency. Its antioxidant properties help to mitigate the oxidative damage caused by these stressors.

  • Biotic Stress Response: C3G can act as a deterrent to herbivores and pathogens, contributing to the plant's defense system.

Bioactive Properties and Therapeutic Potential

A growing body of scientific evidence highlights the potential health benefits of Cyanidin 3-O-galactoside, primarily attributed to its strong antioxidant and anti-inflammatory activities.

Antioxidant Activity

Cyanidin 3-O-galactoside is a potent scavenger of reactive oxygen species (ROS), including superoxide radicals and hydroxyl radicals. Its antioxidant capacity is attributed to its ability to donate hydrogen atoms from its phenolic hydroxyl groups, thereby neutralizing free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity of C3G has been reported to be among the highest of various flavonoids.[1]

Anti-inflammatory Effects

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. C3G has been shown to exert anti-inflammatory effects by modulating key inflammatory pathways. It can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These effects are mediated, in part, through the inhibition of the NF-κB signaling pathway.

Neuroprotective Potential

Emerging research suggests that Cyanidin 3-O-galactoside may have neuroprotective effects, making it a promising candidate for the prevention and treatment of neurodegenerative diseases.[2] Studies have indicated that C3G can cross the blood-brain barrier and exert its beneficial effects within the central nervous system.[2] One of the proposed mechanisms involves the activation of the Protein Kinase B (Akt) signaling pathway, which plays a crucial role in neuronal survival and synaptic plasticity.[2][3]

Neuroprotective Signaling of C3G C3G Cyanidin 3-O-galactoside Akt Akt Activation C3G->Akt GSK3b GSK-3β Inhibition Akt->GSK3b CREB CREB Activation Akt->CREB Neuronal_Survival Neuronal Survival GSK3b->Neuronal_Survival BDNF BDNF Expression CREB->BDNF BDNF->Neuronal_Survival Synaptic_Plasticity Synaptic Plasticity BDNF->Synaptic_Plasticity

Caption: Proposed neuroprotective signaling pathway of Cyanidin 3-O-galactoside via Akt activation.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and bioactivity assessment of Cyanidin 3-O-galactoside.

Extraction and Purification of Cyanidin 3-O-galactoside

This protocol describes a general method for the extraction and purification of C3G from plant material, such as Aronia berries, which are a particularly rich source.[4][5][6][7][8]

Materials:

  • Fresh or frozen plant material (e.g., Aronia berries)

  • Liquid nitrogen

  • Acidified methanol (0.1% HCl in methanol, v/v)

  • Rotary evaporator

  • Solid-phase extraction (SPE) cartridges (C18)

  • Methanol

  • Deionized water

  • 0.1% Trifluoroacetic acid (TFA) in water and acetonitrile

Procedure:

  • Freeze the plant material with liquid nitrogen and grind it into a fine powder using a mortar and pestle or a blender.

  • Extract the powdered material with acidified methanol at a 1:10 (w/v) ratio for 2 hours at 4°C with constant agitation.

  • Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Repeat the extraction of the pellet twice more and pool the supernatants.

  • Concentrate the pooled supernatant under reduced pressure using a rotary evaporator at 40°C until the methanol is removed.

  • Condition a C18 SPE cartridge by washing with methanol followed by deionized water.

  • Load the concentrated aqueous extract onto the conditioned SPE cartridge.

  • Wash the cartridge with deionized water to remove sugars and other polar compounds.

  • Elute the anthocyanins from the cartridge with acidified methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen gas and reconstitute the purified C3G in a suitable solvent for further analysis.

Extraction and Purification Workflow Start Plant Material Grinding Grinding in Liquid N2 Start->Grinding Extraction Acidified Methanol Extraction Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Concentration Rotary Evaporation Supernatant->Concentration SPE Solid-Phase Extraction (C18) Concentration->SPE Wash Wash with Water SPE->Wash Elution Elute with Acidified Methanol Wash->Elution Dry_Reconstitute Dry and Reconstitute Elution->Dry_Reconstitute End Purified C3G Dry_Reconstitute->End

Caption: Workflow for the extraction and purification of Cyanidin 3-O-galactoside.

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

  • HPLC System: Equipped with a photodiode array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 30% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 520 nm.

  • Standard: A certified reference standard of Cyanidin 3-O-galactoside.

Procedure:

  • Prepare a series of standard solutions of C3G of known concentrations.

  • Inject the standards and the sample extracts into the HPLC system.

  • Identify the C3G peak in the sample chromatogram by comparing the retention time and UV-Vis spectrum with the standard.

  • Construct a calibration curve by plotting the peak area of the standard against its concentration.

  • Quantify the amount of C3G in the sample by interpolating its peak area on the calibration curve.

In Vitro Antioxidant Activity Assay: DPPH Radical Scavenging

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (0.1 mM).

  • Cyanidin 3-O-galactoside sample solutions of varying concentrations.

  • Ascorbic acid (positive control).

  • 96-well microplate reader.

Procedure:

  • Add 100 µL of the C3G sample solution to a well of a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Quantitative Data Summary

The concentration of Cyanidin 3-O-galactoside can vary significantly among different plant sources. The following table provides a summary of reported concentrations in selected fruits.

Plant SourceCyanidin 3-O-galactoside Content (mg/100g FW)Reference
Black Chokeberry (Aronia melanocarpa)125.63 - 989.70[9]
Highbush Blueberry (Vaccinium corymbosum)1.97 - 28.53[10][11]
Blackberry (Rubus spp.)0.40[10]

Note: FW denotes fresh weight. The content can vary based on cultivar, growing conditions, and extraction method.

Conclusion

Cyanidin 3-O-galactoside stands out as a plant secondary metabolite with significant physiological roles and promising therapeutic potential. Its well-characterized biosynthetic pathway and chemical properties, coupled with its potent bioactive effects, make it a compelling subject for further research in plant science, nutrition, and pharmacology. The methodologies outlined in this guide provide a solid foundation for researchers to explore the multifaceted nature of this intriguing anthocyanin.

References

  • Bavec, S., et al. (2022). A Case Study for the Extraction, Purification, and Co-Pigmentation of Anthocyanins from Aronia melanocarpa Juice Pomace. Foods, 11(23), 3925. [Link]

  • Wang, Y., et al. (2022). Cyanidin 3-O-β-Galactoside Alleviated Cognitive Impairment in Mice by Regulating Brain Energy Metabolism During Aging. Journal of Agricultural and Food Chemistry, 70(5), 1592-1603. [Link]

  • Denev, P., et al. (2022). Aronia Melanocarpa: Identification and Exploitation of Its Phenolic Components. Molecules, 27(14), 4436. [Link]

  • Kim, D. W., et al. (2019). Cyanidin-3-O-Galactoside-Enriched Aronia melanocarpa Extract Attenuates Weight Gain and Adipogenic Pathways in High-Fat Diet-Induced Obese C57BL/6 Mice. Nutrients, 11(6), 1223. [Link]

  • Lee, J., et al. (2018). Optimization of Cyanidin-3-O-galactoside Production from Aronia melanocarpa Elliot from Nonthermal Ultrasonic Extraction Process by Response Surface Methodology. Molecules, 23(11), 2995. [Link]

  • Pilarek, M., & Szwajgier, D. (2021). Genetic Differentiation in Anthocyanin Content among Berry Fruits. Agronomy, 11(7), 1369. [Link]

  • Škegro, M., et al. (2021). Extraction of anthocyanins from Aronia melanocarpa skin waste as a sustainable source of natural colorants. Food Chemistry, 365, 130514. [Link]

  • Phenol-Explorer. Concentration data for Cyanidin 3-O-galactoside in Highbush blueberry, raw. [Link]

  • Phenol-Explorer. Concentration data for Cyanidin 3-O-galactoside in Black chokeberry. [Link]

  • Lapidot, T., et al. (1999). Activity and mechanism of the antioxidant properties of cyanidin-3-O-beta-glucopyranoside. Journal of Agricultural and Food Chemistry, 47(1), 321-325. [Link]

  • He, J., & Giusti, M. M. (2010). Anthocyanins: natural colorants with health-promoting properties. Annual review of food science and technology, 1, 163-187. [Link]

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Protocols & Analytical Methods

Method

Protocol for the High-Yield Extraction and Purification of Cyanidin 3-O-galactoside from Aronia Berries (Aronia melanocarpa)

An Application Note for Researchers and Drug Development Professionals Abstract Aronia melanocarpa, commonly known as Aronia or black chokeberry, is a super-fruit distinguished by its exceptionally high concentration of...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Aronia melanocarpa, commonly known as Aronia or black chokeberry, is a super-fruit distinguished by its exceptionally high concentration of anthocyanins, a class of polyphenolic compounds responsible for its deep purple-black pigmentation. Among these, Cyanidin 3-O-galactoside (C3G) is the most abundant, representing up to 62% of the total anthocyanin profile.[1] This molecule is of significant interest to the pharmaceutical and nutraceutical industries due to its potent antioxidant, anti-inflammatory, and cardioprotective properties.[2][3] This application note provides a comprehensive, field-proven protocol for the efficient extraction, purification, and analysis of C3G from Aronia berries. The methodologies detailed herein are designed to maximize yield and purity while ensuring the structural integrity of this heat- and pH-sensitive compound.

Foundational Principles: The Chemistry of Anthocyanin Extraction

A successful extraction protocol is built upon a fundamental understanding of the target molecule's chemistry. Anthocyanins, including C3G, are glycosylated flavonoids whose stability is critically dependent on environmental factors, primarily pH and temperature.

  • pH and Stability: The core chromophore of an anthocyanin, the flavylium cation, is most stable and intensely colored in a highly acidic environment (pH < 3.0).[4][5] As the pH increases towards neutral, the flavylium cation undergoes structural transformations to a colorless carbinol pseudo-base and a yellow chalcone, leading to degradation and loss of bioactivity.[5] Therefore, the cardinal rule of anthocyanin extraction is to maintain a low pH throughout the process. This is achieved by acidifying the extraction solvent, which protonates the molecule and preserves the stable flavylium cation form.[6][7]

  • Solvent Selection: The choice of solvent is dictated by polarity. C3G, being a glycoside, possesses both polar (sugar moiety) and moderately non-polar (aglycone backbone) characteristics. An aqueous mixture of a polar organic solvent, such as ethanol or methanol, provides the ideal polarity to efficiently solubilize the molecule and penetrate the plant cell matrix. A 70% ethanol solution is frequently cited as an optimal balance for extracting anthocyanins from Aronia.[8][9]

  • Temperature Control: C3G is a thermolabile compound. Exposure to elevated temperatures (>60°C) can cause significant degradation, leading to a substantial loss of yield and biological activity.[8] Consequently, non-thermal or low-temperature extraction techniques are strongly recommended. Ultrasound-Assisted Extraction (UAE) is a superior method as it leverages acoustic cavitation to disrupt cell walls and enhance solvent penetration, increasing extraction efficiency without the need for heat.[8]

Materials and Reagents

Equipment:

  • High-speed blender or homogenizer

  • Ultrasonic bath or probe sonicator

  • Refrigerated centrifuge

  • Rotary evaporator with vacuum pump and chiller

  • Lyophilizer (Freeze-dryer)

  • Solid-Phase Extraction (SPE) manifold and C18 cartridges

  • Chromatography column (e.g., glass column for Sephadex)

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

  • pH meter

  • Analytical balance

  • Standard laboratory glassware

Reagents & Consumables:

  • Aronia berries (fresh, frozen, or freeze-dried)

  • Ethanol (EtOH), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Hydrochloric acid (HCl), analytical grade

  • Citric acid or Trifluoroacetic acid (TFA), HPLC grade

  • Cyanidin 3-O-galactoside analytical standard (>95% purity)

  • Sephadex LH-20 resin

  • Potassium chloride (KCl) and Sodium acetate (NaOAc) for pH buffers

  • Syringe filters (0.45 µm, PTFE or nylon)

  • Deionized water (18.2 MΩ·cm)

Experimental Protocol: From Berry to Pure Compound

This protocol is a multi-stage process designed to ensure both high yield and high purity. For optimal results, all steps involving the extract should be performed in dim light to prevent photo-degradation.

Part I: Optimized Ultrasound-Assisted Extraction (UAE)

This stage focuses on the efficient liberation of C3G from the berry matrix.

  • Sample Preparation: Start with freeze-dried Aronia berries for the highest starting concentration and stability. Grind the lyophilized berries into a fine powder using a high-speed blender.

  • Solvent Preparation: Prepare the extraction solvent: 70% ethanol in deionized water, acidified to pH ~2.0 with 0.1% v/v HCl or a similar acid. The acidification step is critical for stability.[10]

  • Extraction:

    • Combine the Aronia powder with the acidified solvent at a solid-to-liquid ratio of 1:16 (g/mL).[10]

    • Place the mixture in an ultrasonic bath.

    • Perform the extraction using parameters optimized from established literature, as summarized in the table below. A key study demonstrated high yields under non-thermal ultrasonic conditions.[8]

    • Recommended UAE Parameters:

      • Frequency: 75 kHz

      • Temperature: 18-20°C (use a cooling bath to maintain)

      • Duration: 5-6 hours

  • Primary Separation: After extraction, centrifuge the slurry at 4,200 x g for 15 minutes at 4°C to pellet the solid plant material.[8]

  • Extract Collection: Carefully decant and collect the deep purple supernatant. For exhaustive extraction, the pellet can be re-extracted with fresh solvent and the supernatants pooled.

  • Solvent Removal & Concentration: Concentrate the supernatant using a rotary evaporator. Maintain a low temperature (≤35°C) to prevent thermal degradation.[9]

  • Lyophilization: Freeze the concentrated aqueous extract and lyophilize for 72 hours to obtain a stable, crude C3G-rich powder.[9] Store this powder at -20°C or lower in a desiccated, dark environment.

Table 1: Comparison of Optimized Extraction Parameters for Aronia Anthocyanins
Extraction MethodSolvent SystemTemperature (°C)TimeReported Yield (C3G or Total Anthocyanins)Reference
Ultrasonic-Assisted 70% Ethanol18.8 °C6.0 h13.21 mg/g (C3G)[8]
Conventional Solid-Liquid 1.5 wt% Citric Acid50 °CN/A794.16 mg/L (Total Anthocyanins)[11][12]
Subcritical Water (SWE) 1% Citric Acid190 °C1 min1.34 mg/g FW (C3G)[13]
Batch Extraction Water + 0.1% v/v HCl60 °C3 h5.25-6.34 mg/g DW (Total Anthocyanins)[10]

Note: Yields are reported as published and may vary based on starting material and analytical method.

Part II: Purification via Column Chromatography

The crude extract contains C3G along with other anthocyanins (cyanidin-3-glucoside, -arabinoside, -xyloside) and various phenolic compounds.[6][14] Column chromatography is essential for isolating C3G to high purity.

  • Column Preparation: Prepare a column with Sephadex LH-20 resin, which separates compounds based on molecular size and polarity. Equilibrate the column with the initial mobile phase (15% Methanol with 0.1% TFA).

  • Sample Loading: Dissolve a known quantity of the lyophilized crude extract in a minimal volume of the initial mobile phase and load it onto the column.

  • Elution: Elute the compounds using a step gradient of acidified methanol. A well-established method uses a step from 15% to 30% acidified methanol (0.1% TFA v/v).[7]

    • Step 1: Elute with 15% MeOH (0.1% TFA).

    • Step 2: Elute with 30% MeOH (0.1% TFA).

  • Fraction Collection: Collect fractions of the eluate and monitor their composition by HPLC (as described in Part III).

  • Pooling and Concentration: Combine the fractions containing pure C3G (purity >96% by HPLC peak area at 520 nm). Concentrate the pooled fractions using a rotary evaporator and lyophilize to obtain the final purified C3G powder.[7]

Workflow Visualization

Extraction_Purification_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_concentrate Concentration cluster_purify Purification Aronia Aronia Berries FreezeDry Lyophilization Aronia->FreezeDry Powder Grinding to Powder FreezeDry->Powder UAE Ultrasound-Assisted Extraction (UAE) (Acidified 70% EtOH) Powder->UAE Centrifuge Centrifugation (4200 x g) UAE->Centrifuge Supernatant Crude Extract (Supernatant) Centrifuge->Supernatant Rotovap Rotary Evaporation (≤35°C) Supernatant->Rotovap Lyophilize_Crude Lyophilization Rotovap->Lyophilize_Crude Crude_Powder Crude C3G Powder Lyophilize_Crude->Crude_Powder Column Sephadex LH-20 Column Chromatography Crude_Powder->Column Fractions Fraction Collection & HPLC Analysis Column->Fractions Pure_C3G Purified C3G (>96%) Fractions->Pure_C3G

Caption: Overall workflow from Aronia berries to purified Cyanidin 3-O-galactoside.

Analysis and Quality Control

Accurate quantification is essential for validating the protocol and for downstream applications.

Method 1: Total Monomeric Anthocyanin Content (pH Differential Method)

This spectrophotometric method provides a rapid estimate of the total anthocyanin concentration and serves as an excellent quality control check during extraction.

  • Principle: Anthocyanins exist as colored flavylium cations at pH 1.0 but are largely colorless at pH 4.5. The difference in absorbance at the λmax (~520 nm) is directly proportional to the concentration of monomeric anthocyanins.[15]

  • Procedure:

    • Prepare two buffers: 0.025 M potassium chloride (pH 1.0) and 0.4 M sodium acetate (pH 4.5).

    • Dilute an aliquot of the extract with each buffer.

    • Let the solutions equilibrate for 15 minutes.

    • Measure the absorbance of each solution at ~520 nm and at 700 nm (to correct for haze).

    • Calculate the absorbance difference (A): A = (A₅₂₀ - A₇₀₀)pH 1.0 - (A₅₂₀ - A₇₀₀)pH 4.5.

    • Calculate the concentration (mg/L): (A × MW × DF × 1000) / (ε × L), where MW is the molecular weight of C3G (449.2 g/mol ), DF is the dilution factor, ε is the molar absorptivity of C3G (26,900 L·mol⁻¹·cm⁻¹), and L is the pathlength (1 cm).

ph_differential cluster_ph1 pH 1.0 Buffer cluster_ph45 pH 4.5 Buffer node_ph1 Flavylium Cation Red/Purple Color node_ph45 Carbinol Pseudo-base Colorless Extract Aronia Extract Extract->node_ph1 Absorbance at 520nm Extract->node_ph45 Absorbance at 520nm

Sources

Application

Application Notes &amp; Protocols: Utilizing Cyanidin 3-O-galactoside for In Vitro Neuroprotection Studies

For: Researchers, scientists, and drug development professionals in neuroscience. Foundational Insights: Why Cyanidin 3-O-galactoside in Neuroprotection Research?

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in neuroscience.

Foundational Insights: Why Cyanidin 3-O-galactoside in Neuroprotection Research?

Cyanidin 3-O-galactoside (C3G), a prominent member of the anthocyanin family, is a water-soluble flavonoid responsible for the vibrant red, purple, and blue pigments in many fruits, particularly berries like the chokeberry (Aronia melanocarpa)[1][2]. Its significance in neuroprotection research stems from its potent antioxidant and anti-inflammatory properties[1][2]. Crucially, C3G has been shown to cross the blood-brain barrier, a critical feature for any neuroprotective agent, allowing it to exert its effects directly within the central nervous system[1].

Mechanistically, C3G combats neuronal damage through a multi-pronged approach. It directly scavenges reactive oxygen species (ROS) and modulates key signaling pathways to bolster the cell's intrinsic antioxidant defenses[3][4][5]. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[3][6][7][8]. By promoting Nrf2 translocation to the nucleus, C3G upregulates the expression of a suite of antioxidant and detoxifying enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx)[3][6][7]. This enhancement of the endogenous antioxidant system provides a robust defense against oxidative stress, a key pathological driver in many neurodegenerative diseases[9]. Furthermore, C3G has been shown to mitigate neuroinflammation and suppress apoptotic pathways, such as by downregulating caspase-3 activation, thereby preventing programmed cell death in neurons[3][10][11].

These properties make C3G a compelling compound for investigating neuroprotective strategies against various insults, including glutamate-induced excitotoxicity, oxidative stress, and neuroinflammation in cell culture models[9][10].

Pre-Experimental Considerations & Reagent Preparation

Reagent Handling and Storage
  • Cyanidin 3-O-galactoside (C3G): C3G is typically supplied as a lyophilized powder. It is sensitive to light, pH changes, and high temperatures.

    • Storage: Store the solid compound at -20°C, desiccated, and protected from light.

    • Stability: Anthocyanins like C3G are most stable in acidic conditions (pH < 4.0) and degrade in neutral or alkaline solutions[12][13][14]. This is a critical consideration for preparing stock solutions and for its stability in cell culture media (typically pH 7.2-7.4). While some degradation in media is unavoidable, minimizing light exposure and preparing fresh dilutions for each experiment is crucial.

Preparation of C3G Stock Solution

The choice of solvent is critical for ensuring solubility and minimizing cytotoxicity.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing a high-concentration stock of C3G for cell culture applications.

  • Protocol:

    • Aseptically, dissolve the C3G powder in sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Gently vortex to ensure complete dissolution.

    • Aliquot the stock solution into small, single-use volumes in light-protecting tubes.

    • Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Determining Optimal Working Concentration

The effective concentration of C3G can vary significantly depending on the cell type and the nature of the neurotoxic insult. A dose-response experiment is mandatory.

  • Toxicity Assessment: First, determine the cytotoxic potential of C3G on your specific neuronal cell line (e.g., SH-SY5Y, HT22, PC12).

    • Protocol: Plate cells at a desired density. The following day, treat with a range of C3G concentrations (e.g., 1 µM to 100 µM) for 24-48 hours. Assess cell viability using an MTT or similar assay.

    • Insight: In HT22 hippocampal neuronal cells, C3G showed no obvious cytotoxicity at concentrations up to 100 µM for 24 hours[7]. This provides a safe upper limit to begin your experiments.

  • Neuroprotection Assessment: Once a non-toxic range is established, perform a dose-response experiment to find the optimal protective concentration.

    • Protocol: Pre-treat cells with a range of non-toxic C3G concentrations (e.g., 0.1 µM to 50 µM) for a set time (e.g., 12-24 hours). Then, introduce the neurotoxic stimulus (e.g., glutamate, H₂O₂) while maintaining the C3G in the media. Assess cell viability 18-24 hours later.

    • Insight: Studies have shown protective effects of C3G and related compounds in the low micromolar range (e.g., 0.05-1 µM) against glutamate-induced toxicity[7].

Parameter Recommendation Rationale
Solvent for Stock Sterile DMSOHigh solubility, common for cell culture.
Stock Concentration 10-50 mMAllows for small volumes to be added to media, minimizing solvent concentration.
Final DMSO Conc. < 0.1% (v/v)High concentrations of DMSO can be toxic to cells and act as a confounding variable.
Initial Toxicity Screen 1 µM - 100 µMTo establish a safe working range for your specific cell line[7].
Protective Dose Range 0.1 µM - 50 µMEffective neuroprotection is often observed in this range[7].

Core Experimental Workflow: A Validated Approach

This workflow provides a robust framework for assessing the neuroprotective effects of C3G against an induced oxidative stress insult.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Endpoint Assays A 1. Cell Seeding (e.g., SH-SY5Y, HT22) B 2. Cell Adherence (24 hours) A->B C 3. C3G Pre-treatment (Dose-response, 12-24h) B->C D 4. Induction of Neurotoxicity (e.g., H₂O₂, Glutamate) C->D E 5. Co-incubation (18-24 hours) D->E F 6a. Cell Viability (MTT / LDH Assay) E->F G 6b. Oxidative Stress (DCFDA Assay) E->G H 6c. Apoptosis (Caspase-3 / JC-1 Assay) E->H G cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., H₂O₂, Glutamate) Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) ROS->Keap1_Nrf2 induces dissociation C3G Cyanidin 3-O-galactoside (C3G) C3G->Keap1_Nrf2 promotes dissociation Nrf2_free Nrf2 (Active) Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Genes Transcription of: - SOD - CAT - GPx - HO-1 ARE->Genes activates a a Genes->a Increased Antioxidant Defense & Neuroprotection

Caption: C3G activates the Nrf2 antioxidant signaling pathway.

Under normal conditions, Nrf2 is held inactive in the cytoplasm by its inhibitor, Keap1. Oxidative stress or the presence of Nrf2 activators like C3G causes Nrf2 to dissociate from Keap1.[3][5] The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This binding initiates the transcription of a battery of protective genes, including those for antioxidant enzymes like SOD, CAT, GPx, and heme oxygenase-1 (HO-1), ultimately bolstering the cell's ability to combat oxidative damage and promoting survival.[4][6][7]

References

  • JC-1 Mitochondrial Membrane Potential Assay Kit. Cayman Chemical.
  • JC-1 Mitochondrial Membrane Potential Assay Kit. RayBiotech.
  • JC-1 - Mitochondrial Membrane Potential Assay Kit (ab113850). Abcam.
  • DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol. Hello Bio.
  • Mitochondrial Membrane Potential Assay Kit (with JC-1) (E-CK-A301). Elabscience.
  • Caspase-Glo® 3/7 Assay Protocol.
  • JC-1 Mitochondrial Membrane Potential Detection Kit. Biotium.
  • Caspase Activity Assay.
  • DCFDA / H2DCFDA - Cellular ROS Assay Kit. Abcam.
  • Sukprasansap M, Chanvorachote P, Tencomnao T. Cyanidin-3-glucoside activates Nrf2-antioxidant response element and protects against glutamate-induced oxidative and endoplasmic reticulum stress in HT22 hippocampal neuronal cells. BMC Complement Med Ther. 2020;20(1):44. [Link]

  • Caspase-3 Assay Kit (Colorimetric) (ab39401). Abcam.
  • DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851). Abcam.
  • ROS Assay Kit Protocol. Various Suppliers.
  • Caspase Protocols in Mice. PubMed Central, NIH.
  • ROS Detection Cell-Based Assay Kit (DCFDA). Cayman Chemical.
  • Diagram of the proposed mechanisms underlying protective effects of C3G...
  • Sukprasansap M, Chanvorachote P, Tencomnao T. Cyanidin-3-glucoside activates Nrf2-antioxidant response element and protects against glutamate-induced oxidative and endoplasmic reticulum stress in HT22 hippocampal neuronal cells. PubMed Central.
  • Cyanidin-3-O-Galactoside: A Natural Compound for Brain Health. Solabia Nutrition.
  • C3G modulates Nrf2-mediated oxidative stress. The antioxidant potential...
  • Angeloni C, Malaguti M, Hrelia S. Anthocyanins: Molecular Aspects on Their Neuroprotective Activity. Antioxidants (Basel). 2023;12(11):1982. [Link]

  • Caspase 3 Activity Assay Kit. MP Biomedicals.
  • Phrompittayarat W, Chaiwut P, Honges S, et al. Synergistic Antioxidant Effects of C3G-Enriched Oryza sativa L. cv. RD83 Extract and α-Tocopherol Against H2O2-Induced Oxidative Stress in SH-SY5Y Cells. Antioxidants (Basel). 2024;13(1):38. [Link]

  • Neuroprotective effects of anthocyanins and its major component cyanidin-3-O-glucoside (C3G) in the central nervous system: An outlined review. ResearchGate. [Link]

  • Zhang J, Wu J, Liu F, et al. Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits. Nutrients. 2021;13(2):668. [Link]

  • Cristani M, Speciale A, Saija A, et al. Cyanidin-3-O-glucoside inhibits NF-kB signalling in intestinal epithelial cells exposed to TNF-α and exerts protective effects via Nrf2 pathway activation. Toxicol Lett. 2017;265:50-58. [Link]

  • An in vitro screening cascade to identify neuroprotective antioxidants in ALS. PubMed Central.
  • Health benefits of cyanidin-3-glucoside as a potent modulator of Nrf2-mediated oxidative stress. ResearchGate. [Link]

  • Zhang J, Wu J, Liu F, et al. Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits. MDPI. [Link]

  • Zhang J, Wu J, Liu F, et al. Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits. PubMed Central. [Link]

  • In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino. PubMed Central.
  • Neuroprotective Potential of Seed Extracts: Review of In Vitro and In Vivo Studies. MDPI. [Link]

  • Original Article Cyanidin-3-O-galactoside and Blueberry Extracts Supplementation Improves Spatial Memory and Regul
  • In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson’s Disease Model. MDPI. [Link]

  • Neuroinflammation: The Role of Anthocyanins as Neuroprotectants. PubMed Central.
  • Effects of pH on the stability of Cyanidin and Cyanidin 3-O- β -glucopyranoside in. Semantic Scholar.
  • Influence of pH on color variation and stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution. Taylor & Francis Online. [Link]

  • Taticchi A, Urbani S, Albi E, et al. Neuroprotective effects of cyanidin 3-O-glucopyranoside on amyloid beta (25-35) oligomer-induced toxicity. J Agric Food Chem. 2013;61(35):8346-8355. [Link]

  • Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems. In Vivo.
  • Cytotoxic and Apoptogenic Effects of Cyanidin-3-Glucoside on the Glioblastoma Cell Line. MDPI.
  • Nanoencapsulation of Cyanidin 3-O-Glucoside: Purpose, Technique, Bioavailability, and Stability. MDPI. [Link]

  • Neuroprotective effect of cyanidin-3-O-glucoside anthocyanin in mice with focal cerebral ischemia. ResearchGate. [Link]

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Method

In Vivo Experimental Design for Testing Cyanidin 3-O-galactoside Efficacy: Application Notes and Protocols

Abstract This comprehensive guide provides a detailed framework for designing and executing in vivo preclinical studies to evaluate the therapeutic efficacy of Cyanidin 3-O-galactoside (C3G). C3G, a prominent anthocyanin...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for designing and executing in vivo preclinical studies to evaluate the therapeutic efficacy of Cyanidin 3-O-galactoside (C3G). C3G, a prominent anthocyanin found in various berries and colored vegetables, has garnered significant scientific interest for its potential antioxidant, anti-inflammatory, and metabolic benefits. This document offers researchers, scientists, and drug development professionals a robust resource, moving beyond a simple recitation of protocols to explain the causal logic behind experimental choices. We present detailed, step-by-step methodologies for establishing and utilizing relevant animal models of metabolic syndrome, inflammation, and oxidative stress. Furthermore, we outline critical considerations for dose selection, administration routes, and the selection of appropriate biomarkers for a comprehensive assessment of C3G's physiological effects. Data presentation is structured for clarity, and key experimental workflows are visualized to enhance understanding.

Introduction: The Scientific Rationale for In Vivo C3G Evaluation

Cyanidin 3-O-galactoside (C3G) is a naturally occurring anthocyanin recognized for its potent antioxidant properties. A growing body of in vitro evidence suggests its involvement in modulating key signaling pathways associated with inflammation and metabolic homeostasis. However, the translation of these findings into tangible therapeutic applications necessitates rigorous in vivo validation.[1] The primary challenge in studying anthocyanins like C3G in vivo lies in their complex pharmacokinetics, including rapid absorption, metabolism, and elimination.[2][3][4] Recent studies have shown that C3G can be absorbed and its metabolites, such as peonidin 3-O-galactoside, can cross the blood-brain barrier, providing a strong basis for its neuroprotective and other systemic effects.[3] Therefore, well-designed animal studies are crucial to understand the bioavailability, tissue distribution, and ultimate physiological impact of C3G and its metabolites.[1][3]

This guide will focus on three key therapeutic areas where C3G shows promise:

  • Metabolic Syndrome: Characterized by a cluster of conditions including obesity, insulin resistance, dyslipidemia, and hypertension.[5][6]

  • Inflammation: A fundamental biological response implicated in a wide range of acute and chronic diseases.[7][8]

  • Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, leading to cellular damage.[9]

The experimental designs detailed herein are intended to provide a robust framework for generating reliable and reproducible data, adhering to the highest standards of scientific integrity and animal welfare.[10][11]

Foundational Considerations for In Vivo Study Design

Before embarking on specific disease models, several foundational elements must be carefully considered to ensure the validity and translational relevance of the findings.[10][11][12][13]

Animal Model Selection

The choice of animal model is paramount and should closely mimic the human condition being studied.[14] For metabolic syndrome, diet-induced obesity (DIO) models in mice, particularly the C57BL/6J strain, are widely used as they recapitulate many features of human metabolic dysregulation, including obesity, hyperinsulinemia, and hyperglycemia when fed a high-fat diet.[15][16][17] Genetic models such as leptin-deficient (ob/ob) or leptin receptor-deficient (db/db) mice can also be employed, though they represent monogenic causes of obesity which are less common in the human population.[5] For inflammation studies, acute models like lipopolysaccharide (LPS)-induced endotoxemia or carrageenan-induced paw edema are effective for screening anti-inflammatory potential.[7][8][18]

Cyanidin 3-O-galactoside (C3G): Formulation and Dosing

Formulation: C3G should be dissolved in a suitable, non-toxic vehicle (e.g., sterile saline, PBS, or a small percentage of DMSO in saline). The stability of C3G in the formulation should be confirmed prior to administration.

Dose Selection: A dose-response study is highly recommended to determine the optimal therapeutic window. Doses can be extrapolated from previous in vivo studies or calculated based on in vitro effective concentrations, taking into account the bioavailability of C3G.[3][4] It is advisable to test at least three dose levels (low, medium, and high) to assess the dose-dependent effects.

Route of Administration: Oral gavage is the most common and clinically relevant route for dietary compounds like C3G. Intraperitoneal (IP) injections can also be used to bypass first-pass metabolism and achieve higher systemic concentrations, which can be useful for mechanistic studies.

Experimental Groups and Controls

A well-controlled study is essential for unambiguous data interpretation. The following groups are recommended as a minimum:

GroupDescription
Vehicle Control Receives the same vehicle used to dissolve C3G, following the same administration schedule.
Disease Model Animals subjected to the disease induction protocol (e.g., high-fat diet, LPS injection) and treated with vehicle.
C3G Treatment Groups Disease-induced animals treated with low, medium, and high doses of C3G.
Positive Control (Optional but recommended) Animals treated with a known therapeutic agent for the specific disease model.
Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC). Efforts should be made to minimize animal suffering and to use the minimum number of animals necessary to obtain statistically significant results.

Experimental Workflow: A Visual Guide

The following diagram illustrates a general workflow for an in vivo study evaluating the efficacy of C3G.

experimental_workflow cluster_prep Phase 1: Preparation & Acclimation cluster_induction Phase 2: Disease Induction & Treatment cluster_assessment Phase 3: In-Life Assessments cluster_termination Phase 4: Termination & Ex Vivo Analysis cluster_analysis Phase 5: Data Analysis animal_procurement Animal Procurement (e.g., C57BL/6J mice) acclimation Acclimation (1-2 weeks) animal_procurement->acclimation randomization Randomization into Experimental Groups acclimation->randomization disease_induction Disease Induction (e.g., High-Fat Diet, LPS) randomization->disease_induction treatment_initiation Initiation of C3G or Vehicle Treatment disease_induction->treatment_initiation monitoring Regular Monitoring (Body weight, food intake) treatment_initiation->monitoring metabolic_tests Metabolic Testing (GTT, ITT) monitoring->metabolic_tests euthanasia Euthanasia & Sample Collection monitoring->euthanasia behavioral_tests Behavioral Assessments (if applicable) blood_collection Blood Collection (Plasma/Serum) euthanasia->blood_collection tissue_collection Tissue Collection (Liver, Adipose, etc.) euthanasia->tissue_collection biochemical_assays Biochemical Assays (ELISA, etc.) blood_collection->biochemical_assays histology Histopathological Analysis tissue_collection->histology gene_expression Gene/Protein Expression (qPCR, Western Blot) tissue_collection->gene_expression

Caption: General workflow for in vivo C3G efficacy testing.

Detailed Protocols for Key In Vivo Models

This section provides detailed, step-by-step protocols for three distinct in vivo models to assess the efficacy of C3G in metabolic syndrome, inflammation, and oxidative stress.

Model 1: Diet-Induced Obesity and Metabolic Syndrome

This model is ideal for evaluating the long-term effects of C3G on weight gain, insulin sensitivity, and related metabolic parameters.[16][17][19]

Protocol: High-Fat Diet (HFD)-Induced Obesity in Mice

  • Animals: Male C57BL/6J mice, 6-8 weeks old.

  • Housing: House animals in a controlled environment (12-hour light/dark cycle, 22±2°C) with ad libitum access to food and water.

  • Diet:

    • Control Group: Standard chow diet (10% kcal from fat).

    • HFD Group: High-fat diet (45-60% kcal from fat).[16]

  • Induction Period: Feed mice the respective diets for 8-12 weeks to induce the obese phenotype.

  • Treatment:

    • Begin C3G or vehicle administration via oral gavage once daily after the induction period.

    • Continue HFD and treatment for an additional 4-8 weeks.

  • In-Life Assessments:

    • Body Weight and Food Intake: Record weekly.

    • Glucose Tolerance Test (GTT): Perform at the end of the treatment period to assess glucose clearance.[20][21][22][23][24]

    • Insulin Tolerance Test (ITT): Perform 3-4 days after the GTT to evaluate insulin sensitivity.[25][26][27][28][29]

  • Terminal Procedures:

    • At the end of the study, fast animals for 6 hours before euthanasia.

    • Collect blood via cardiac puncture for plasma/serum analysis.

    • Harvest tissues (liver, epididymal white adipose tissue, muscle) for histopathology and molecular analysis.

Protocol: Oral Glucose Tolerance Test (OGTT) [20][22][23][24]

  • Fast mice for 6 hours (with access to water).[20]

  • Record baseline blood glucose (time 0) from a tail vein blood sample using a glucometer.

  • Administer a 2 g/kg body weight glucose solution orally via gavage.[20]

  • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.[22]

  • Plot blood glucose concentration against time and calculate the area under the curve (AUC).

Protocol: Insulin Tolerance Test (ITT) [25][26][27][28][29]

  • Fast mice for 4-6 hours.[25][27]

  • Record baseline blood glucose (time 0).

  • Administer human insulin (0.75-1.0 U/kg body weight) via intraperitoneal injection. The exact dose may need to be optimized based on the degree of insulin resistance.[26]

  • Measure blood glucose at 15, 30, 60, and 90 minutes post-insulin injection.

  • Calculate the rate of glucose disappearance.

Model 2: Acute Inflammation

This model is suitable for rapid screening of the anti-inflammatory properties of C3G.

Protocol: Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice

  • Animals: Male C57BL/6J mice, 8-10 weeks old.

  • Acclimation: Acclimate mice for at least one week before the experiment.

  • Treatment: Administer C3G or vehicle (oral gavage or IP) 1 hour prior to LPS challenge.

  • Induction: Inject LPS (from E. coli, 1-5 mg/kg body weight) intraperitoneally.

  • Sample Collection:

    • Collect blood at 2, 6, and 24 hours post-LPS injection to measure cytokine levels.

    • Euthanize mice at 24 hours and collect tissues (liver, lung, spleen) for analysis.

  • Biomarker Analysis:

    • Pro-inflammatory Cytokines: Measure plasma levels of TNF-α, IL-6, and IL-1β using ELISA or multiplex assays.[30][31][32][33]

    • Histopathology: Examine tissue sections for signs of inflammation, such as immune cell infiltration.

Model 3: Oxidative Stress

This model can be integrated into the metabolic syndrome or inflammation studies to assess the antioxidant effects of C3G.

Protocol: Assessment of Oxidative Stress Markers

  • Sample Collection: Collect plasma and tissue homogenates (e.g., liver) at the end of the primary study (e.g., HFD or LPS model).

  • Biomarker Analysis:

    • Lipid Peroxidation: Measure levels of malondialdehyde (MDA) or 8-isoprostane in plasma or tissue homogenates using commercially available kits.[34][35]

    • Antioxidant Enzyme Activity: Measure the activity of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in tissue homogenates.[9]

    • Protein Oxidation: Assess protein carbonyl content in tissue homogenates.[36]

    • DNA Damage: Measure levels of 8-hydroxy-2'-deoxyguanosine (8-OHdG) in urine or tissue DNA extracts.[35]

Data Analysis and Interpretation

Statistical Analysis: Data should be presented as mean ± standard error of the mean (SEM). Statistical significance between groups should be determined using appropriate tests, such as one-way or two-way ANOVA followed by a suitable post-hoc test (e.g., Tukey's or Dunnett's). A p-value of <0.05 is typically considered statistically significant.

Interpretation of Results:

  • Metabolic Syndrome Model: A significant reduction in body weight gain, improved glucose tolerance (lower GTT AUC), and enhanced insulin sensitivity (faster glucose clearance in ITT) in C3G-treated groups compared to the HFD vehicle group would indicate therapeutic efficacy.

  • Inflammation Model: A significant decrease in the plasma levels of pro-inflammatory cytokines in C3G-treated animals compared to the LPS-treated vehicle group would demonstrate anti-inflammatory activity.

  • Oxidative Stress Markers: A reduction in markers of oxidative damage (e.g., MDA, 8-OHdG) and an increase in antioxidant enzyme activity in C3G-treated groups would indicate a potent antioxidant effect.

Signaling Pathway Visualization

The potential mechanisms of action of C3G often involve the modulation of key cellular signaling pathways. The following diagram illustrates a hypothetical pathway that could be investigated.

signaling_pathway cluster_stress Cellular Stressors (HFD, LPS) cluster_response Cellular Response C3G Cyanidin 3-O-galactoside NFkB_activation NF-κB Activation C3G->NFkB_activation Inhibits Nrf2 Nrf2 Activation C3G->Nrf2 Activates ROS ROS Production ROS->NFkB_activation Activates Oxidative_Damage Oxidative Damage ROS->Oxidative_Damage Causes Inflammation Inflammation (TNF-α, IL-6) NFkB_activation->Inflammation Promotes Insulin_Resistance Insulin Resistance Inflammation->Insulin_Resistance Contributes to Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) Nrf2->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS Scavenges

Caption: Hypothetical signaling pathway for C3G's action.

Conclusion

The in vivo experimental designs and protocols outlined in this guide provide a comprehensive framework for the preclinical evaluation of Cyanidin 3-O-galactoside. By carefully selecting appropriate animal models, utilizing robust and validated protocols, and analyzing a comprehensive panel of biomarkers, researchers can generate high-quality data to substantiate the therapeutic potential of C3G. Adherence to these principles will not only ensure the scientific rigor of the research but also facilitate the translation of promising preclinical findings into future clinical applications.

References

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  • STZ-Induced Diabetes Model – Protocol. (n.d.). NDI Neuroscience. Retrieved January 16, 2026, from [Link]

  • The glucose tolerance test in mice: Sex, drugs and protocol. (2020). Journal of Endocrinology. Retrieved January 16, 2026, from [Link]

  • MICE MODELS IN METABOLIC SYNDROME RESEARCH - A REVIEW. (2023). AGROBULETIN. Retrieved January 16, 2026, from [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). Bentham Science. Retrieved January 16, 2026, from [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. (n.d.). Semantic Scholar. Retrieved January 16, 2026, from [Link]

  • The glucose tolerance test in mice: Sex, drugs and protocol. (2020). King's College London. Retrieved January 16, 2026, from [Link]

  • Insulin Tolerance Test in Mouse. (2020). protocols.io. Retrieved January 16, 2026, from [Link]

  • Oral Glucose Tolerance Test in Mouse. (2020). protocols.io. Retrieved January 16, 2026, from [Link]

  • Streptozotocin induced Diabetes: Protocols & Experimental Insights. (n.d.). Creative Biolabs. Retrieved January 16, 2026, from [Link]

  • A mouse model of diet-induced obesity and insulin resistance. (2012). PubMed. Retrieved January 16, 2026, from [Link]

  • A Mouse Model of Diet-Induced Obesity and Insulin Resistance. (2012). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • A Mouse Model of Diet-Induced Obesity and Insulin Resistance. (n.d.). SpringerLink. Retrieved January 16, 2026, from [Link]

  • Streptozotocin (STZ) - Induced Diabetes. (n.d.). Bio-protocol. Retrieved January 16, 2026, from [Link]

  • Animal models of metabolic syndrome: a review. (2016). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Intraperitoneal Insulin Tolerance Test. (2023). MMPC. Retrieved January 16, 2026, from [Link]

  • General Principles of Preclinical Study Design. (2018). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Pharmacokinetics of cyanidin-3-O-galactoside and cyanidin-3-O-arabinoside after intravenous administration in rats. (2019). Taylor & Francis Online. Retrieved January 16, 2026, from [Link]

  • A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice. (2019). National Institutes of Health. Retrieved January 16, 2026, from [Link]

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  • Streptozotocin-Induced Diabetic Models in Mice and Rats. (2008). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Review of immunological plasma markers for longitudinal analysis of inflammation and infection in rat models. (2021). PubMed. Retrieved January 16, 2026, from [Link]

  • Glucose Tolerance Test in Mice. (2011). Bio-protocol. Retrieved January 16, 2026, from [Link]

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  • Validation of a refined protocol for mouse oral glucose tolerance testing without gavage. (2024). bioRxiv. Retrieved January 16, 2026, from [Link]

  • In vivo and in silico dynamics of the development of Metabolic Syndrome. (2018). National Institutes of Health. Retrieved January 16, 2026, from [Link]

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  • Insulin Tolerance Test in Mouse v1. (2020). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Insulin Tolerance Test. (2022). protocols.io. Retrieved January 16, 2026, from [Link]

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  • Pharmacokinetics, Tissue Distribution, and Metabolic Profile of Cyanidin 3-O-β-Galactoside Purified From Black Chokeberry. (2025). PubMed. Retrieved January 16, 2026, from [Link]

  • Designing an In Vivo Preclinical Research Study. (2023). MDPI. Retrieved January 16, 2026, from [Link]

  • In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review). (2010). ResearchGate. Retrieved January 16, 2026, from [Link]

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Application

Application Note: High-Throughput Determination of Antioxidant Capacity of Cyanidin 3-O-galactoside using the Oxygen Radical Absorbance Capacity (ORAC) Assay

Abstract This application note provides a comprehensive, field-proven protocol for quantifying the antioxidant capacity of Cyanidin 3-O-galactoside (C3G), a prominent anthocyanin, using the Oxygen Radical Absorbance Capa...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for quantifying the antioxidant capacity of Cyanidin 3-O-galactoside (C3G), a prominent anthocyanin, using the Oxygen Radical Absorbance Capacity (ORAC) assay. This guide is tailored for researchers, scientists, and drug development professionals, offering in-depth technical details, the scientific rationale behind experimental choices, and a self-validating protocol. We will delve into the mechanism of the ORAC assay, provide a step-by-step workflow, and detail data analysis for expressing results in Trolox Equivalents (TE).

Introduction: The Scientific Imperative for Quantifying Antioxidant Capacity

Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism, but their overproduction can lead to oxidative stress, a condition implicated in numerous pathologies, including cancer, cardiovascular disease, and neurodegenerative disorders.[1][2] Antioxidants are crucial defense mechanisms that neutralize these harmful radicals. Cyanidin 3-O-galactoside (C3G), a water-soluble anthocyanin found in various fruits and berries, has demonstrated significant antioxidant properties.[3][4][5][6] Accurate and reliable quantification of the antioxidant capacity of such compounds is paramount for their development as potential therapeutic agents or nutraceuticals.

The ORAC assay is a widely accepted method for measuring the antioxidant capacity of various substances.[7][8] It is based on the principle of a hydrogen atom transfer (HAT) mechanism, which is a relevant pathway for antioxidant action in biological systems.[9][10][11] The assay measures the ability of an antioxidant to protect a fluorescent probe, typically fluorescein, from oxidative degradation by peroxyl radicals generated from a free radical initiator, 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[12] The protection afforded by the antioxidant is quantified by the area under the fluorescence decay curve (AUC).[1][12]

Assay Principle and Rationale

The ORAC assay is a competition kinetics assay. Peroxyl radicals, generated by the thermal decomposition of AAPH at 37°C, quench the fluorescence of fluorescein.[13][14][15] In the presence of an antioxidant, such as Cyanidin 3-O-galactoside, the antioxidant preferentially scavenges the peroxyl radicals, thus preserving the fluorescence of fluorescein. The fluorescence decay is monitored over time, and the antioxidant capacity is determined by comparing the AUC of the sample to that of a known antioxidant standard, Trolox, a water-soluble analog of vitamin E.[12][16]

The choice of fluorescein as the fluorescent probe is advantageous due to its stability and consistent performance compared to previously used probes like B-phycoerythrin.[9][10][17] AAPH is a reliable source of peroxyl radicals, mimicking lipid peroxidation in a biological context.[18]

Below is a diagram illustrating the core principle of the ORAC assay.

ORAC_Principle cluster_0 Reaction Initiation cluster_1 Fluorescence Quenching (No Antioxidant) cluster_2 Antioxidant Protection AAPH AAPH Peroxyl_Radical Peroxyl Radical (ROO●) AAPH->Peroxyl_Radical Thermal Decomposition (37°C) Fluorescein_1 Fluorescein (Fluorescent) Oxidized_Fluorescein Oxidized Fluorescein (Non-fluorescent) Fluorescein_1->Oxidized_Fluorescein Oxidation Peroxyl_Radical_1 ROO● C3G Cyanidin 3-O-galactoside (Antioxidant) Oxidized_C3G Oxidized C3G Peroxyl_Radical_2 ROO● Peroxyl_Radical_2->C3G Radical Scavenging Fluorescein_2 Fluorescein (Fluorescent)

Caption: Principle of the ORAC assay.

Materials and Reagents

Reagents
  • Cyanidin 3-O-galactoside (C3G) (≥95% purity)

  • Fluorescein Sodium Salt

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • (±)-6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid (Trolox)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO), anhydrous (for stock solution of C3G if necessary)

  • Deionized water (18.2 MΩ·cm)

Equipment
  • Fluorescence microplate reader with temperature control (37°C) and excitation/emission wavelengths of ~485 nm and ~520 nm, respectively.

  • 96-well black, clear-bottom microplates

  • Multichannel pipette

  • Incubator capable of maintaining 37°C

  • Vortex mixer

  • Analytical balance

Experimental Protocol

This protocol is designed for a 96-well plate format, allowing for high-throughput screening.

Preparation of Solutions

It is critical to prepare fresh AAPH and fluorescein working solutions for each experiment to ensure reproducibility.

  • 75 mM Phosphate Buffer (pH 7.4): Prepare according to standard laboratory procedures.

  • Fluorescein Stock Solution (4 µM): Dissolve an appropriate amount of fluorescein sodium salt in 75 mM phosphate buffer. Store protected from light at 4°C for up to one week.

  • Fluorescein Working Solution (40 nM): Dilute the fluorescein stock solution 1:100 in 75 mM phosphate buffer. Prepare fresh before each assay.

  • AAPH Solution (240 mM): Dissolve AAPH in 75 mM phosphate buffer. This solution is temperature-sensitive and should be prepared fresh and kept on ice until use.

  • Trolox Stock Solution (1 mM): Dissolve Trolox in 75 mM phosphate buffer.

  • Trolox Standards (100, 50, 25, 12.5, 6.25, 0 µM): Prepare a serial dilution of the Trolox stock solution in 75 mM phosphate buffer. The 0 µM standard will serve as the blank.

  • Cyanidin 3-O-galactoside Stock Solution (e.g., 10 mM): Due to the potential for limited water solubility, a stock solution of C3G can be prepared in a minimal amount of DMSO and then diluted to the working concentrations in 75 mM phosphate buffer.[19] Ensure the final DMSO concentration in the well is ≤ 0.1% to avoid interference with the assay. The stability of anthocyanins like C3G is pH-dependent.[20]

  • Cyanidin 3-O-galactoside Sample Solutions: Prepare a series of dilutions of the C3G stock solution in 75 mM phosphate buffer to determine the linear range of antioxidant activity.

Assay Procedure

The following workflow diagram outlines the key steps of the ORAC assay.

ORAC_Workflow start Start prep_solutions Prepare Reagents: - Fluorescein Working Solution - AAPH Solution - Trolox Standards - C3G Samples start->prep_solutions pipette_reagents Pipette into 96-well Plate: - 150 µL Fluorescein to all wells - 25 µL of Blank, Standards, or C3G Samples prep_solutions->pipette_reagents incubate Incubate at 37°C for 30 minutes pipette_reagents->incubate add_aaph Add 25 µL of AAPH Solution to all wells incubate->add_aaph read_plate Immediately place in pre-heated (37°C) microplate reader and begin kinetic read add_aaph->read_plate data_analysis Data Analysis: - Calculate Area Under the Curve (AUC) - Determine Net AUC - Plot Trolox Standard Curve - Calculate ORAC Value (TE) read_plate->data_analysis end End data_analysis->end

Caption: Step-by-step workflow for the ORAC assay.

Detailed Steps:

  • Plate Setup: To each well of a 96-well black, clear-bottom microplate, add 150 µL of the fluorescein working solution.

  • Sample and Standard Addition: Add 25 µL of either the blank (75 mM phosphate buffer), Trolox standards, or C3G sample solutions to the appropriate wells.[21]

  • Incubation: Incubate the plate at 37°C for 30 minutes to allow the samples to equilibrate.[1][21]

  • Initiation of Reaction: Add 25 µL of the freshly prepared AAPH solution to all wells. This should be done quickly and consistently across the plate, preferably with a multichannel pipette, to ensure a simultaneous start to the reaction.[12]

  • Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.[22] Measure the fluorescence intensity every 1-2 minutes for a total of 60-90 minutes.[21] The excitation and emission wavelengths should be set to approximately 485 nm and 520 nm, respectively.

Experimental Parameters Summary
ParameterValueRationale
Final Volume 200 µLStandard volume for 96-well plate assays.
Temperature 37°CMimics physiological temperature and is required for the thermal decomposition of AAPH.[13][14]
Fluorescein Concentration 40 nM (final)Provides a stable and measurable fluorescent signal.
AAPH Concentration 30 mM (final)Ensures a consistent rate of peroxyl radical generation.
Incubation Time 30 minutesAllows for temperature equilibration of the plate and its contents.
Kinetic Read Time 60-90 minutesSufficient time to observe the complete fluorescence decay curve.
Excitation Wavelength ~485 nmOptimal for fluorescein excitation.
Emission Wavelength ~520 nmOptimal for fluorescein emission detection.

Data Analysis and Interpretation

The antioxidant capacity of Cyanidin 3-O-galactoside is quantified by calculating the area under the fluorescence decay curve (AUC) and expressing the results as Trolox Equivalents (TE).[12][16]

Calculation of the Area Under the Curve (AUC)

The AUC is calculated for each well (blank, standards, and samples) using the following formula:

AUC = 1 + (f₁/f₀) + (f₂/f₀) + ... + (fₙ/f₀) [21][23]

Where:

  • f₀ is the initial fluorescence reading at time 0.

  • f₁, f₂, ..., fₙ are the fluorescence readings at subsequent time points.

Calculation of Net AUC

The Net AUC for each standard and sample is calculated by subtracting the AUC of the blank:

Net AUC = AUCsample - AUCblank [21]

Generation of the Trolox Standard Curve

Plot the Net AUC of the Trolox standards (y-axis) against their corresponding concentrations in µM (x-axis). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). A good standard curve should have an R² value ≥ 0.98.

Calculation of ORAC Value (Trolox Equivalents)

The ORAC value of the Cyanidin 3-O-galactoside samples is calculated using the equation from the Trolox standard curve:

ORAC Value (µM TE) = (Net AUCsample - c) / m

Where:

  • Net AUCsample is the Net AUC of the C3G sample.

  • c is the y-intercept of the standard curve.

  • m is the slope of the standard curve.

The final ORAC value can be expressed as µmol of Trolox Equivalents per gram or milliliter of the original C3G sample, taking into account any dilution factors.[23][24]

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the results, the following quality control measures are essential:

  • Intra- and Inter-Assay Precision: Run replicates of the same sample within the same plate (intra-assay) and on different days (inter-assay) to assess the coefficient of variation (CV). A CV of <15% is generally acceptable.

  • Positive Control: Always include a known concentration of Trolox as a positive control in each assay run to monitor assay performance.

  • Linear Range of Detection: It is crucial to determine the linear range of the assay for Cyanidin 3-O-galactoside by testing a series of dilutions. The Net AUC should be proportional to the concentration of C3G within this range.

Conclusion

The ORAC assay provides a robust and biologically relevant method for determining the antioxidant capacity of Cyanidin 3-O-galactoside. By following the detailed protocol and data analysis procedures outlined in this application note, researchers can obtain accurate and reproducible results, facilitating the evaluation of C3G's potential as a health-promoting agent. The principles of careful reagent preparation, precise execution, and thorough data analysis are paramount to achieving trustworthy and authoritative findings.

References

Sources

Method

Application Notes and Protocols for the Use of Cyanidin 3-O-galactoside as a Natural Colorant in Food Science

Introduction: The Vibrancy of Nature in Food Science Cyanidin 3-O-galactoside (C3G), also known as idaein, is a prominent member of the anthocyanin family, a class of water-soluble pigments responsible for many of the re...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Vibrancy of Nature in Food Science

Cyanidin 3-O-galactoside (C3G), also known as idaein, is a prominent member of the anthocyanin family, a class of water-soluble pigments responsible for many of the red, purple, and blue hues found in fruits and vegetables.[1][2] Abundantly present in sources like chokeberries (Aronia melanocarpa), red-skinned apples, cranberries, and bilberries, C3G is gaining significant traction in the food industry not only for its vibrant coloring properties but also for its potential health benefits, including antioxidant and anti-inflammatory effects.[1][2][3][4]

These application notes provide a comprehensive guide for researchers, scientists, and professionals in food science and drug development on the effective utilization of Cyanidin 3-O-galactoside as a natural colorant. The following sections will delve into the physicochemical properties of C3G, detailed protocols for its extraction and purification, methodologies for its incorporation into food matrices, and robust techniques for stability and quantitative analysis.

Physicochemical Properties and Structural Elucidation

Cyanidin 3-O-galactoside is a glycoside of cyanidin, where the cyanidin aglycon is attached to a galactose sugar moiety at the C3 position.[5][6] This glycosylation is crucial as it enhances the stability of the otherwise unstable cyanidin aglycon.[3]

Chemical Structure of Cyanidin 3-O-galactoside:

C3G_Stability_Factors Factors Affecting C3G Stability cluster_factors Environmental Stressors C3G Cyanidin 3-O-galactoside (Stable, Colored) Degradation Degradation (Colorless/Brown) pH High pH (> 4.0) pH->Degradation Structural Transformation Temp High Temperature Temp->Degradation Accelerated Degradation Light UV/Visible Light Light->Degradation Photodegradation Oxygen Oxygen Oxygen->Degradation Oxidation

Caption: Key environmental factors leading to the degradation of C3G.

FactorConditionEffect on StabilityReference
pH Acidic (< 3.0)High stability, intense red/purple color.[7]
Neutral (6.0-7.0)Reduced stability, potential for color loss.[7][8]
Alkaline (> 7.0)Unstable, color shifts to blue and then degrades.[9]
Temperature Low (e.g., refrigeration)Good stability, suitable for cold-chain products.[3]
High (e.g., pasteurization)Significant degradation, color loss. [3][7][10]
Light DarknessHigh stability.[3]
Exposure to UV/Visible LightAccelerated degradation (photodegradation).[3]
Oxygen Absence (e.g., vacuum packaging)Enhanced stability.[3]
PresencePromotes oxidative degradation.[3]
Experimental Protocols
Protocol 1: Extraction and Purification of Cyanidin 3-O-galactoside from Aronia melanocarpa (Chokeberries)

This protocol outlines a laboratory-scale method for the extraction and purification of C3G from chokeberries, a particularly rich source. [1][10] Materials and Reagents:

  • Fresh or frozen chokeberries

  • Methanol ( acidified with 0.1% HCl)

  • Distilled water

  • Amberlite XAD-7HP resin or equivalent

  • Rotary evaporator

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Sample Preparation: Homogenize 100g of chokeberries with 500 mL of acidified methanol.

  • Extraction: Macerate the mixture for 24 hours at 4°C in the dark to maximize anthocyanin extraction while minimizing degradation.

  • Filtration and Centrifugation: Filter the mixture through cheesecloth and then centrifuge the filtrate at 4000 x g for 15 minutes to remove solid debris.

  • Solvent Evaporation: Concentrate the supernatant using a rotary evaporator at 40°C to remove the methanol.

  • Purification:

    • Load the aqueous extract onto a pre-conditioned Amberlite XAD-7HP column.

    • Wash the column with distilled water to remove sugars and other water-soluble impurities.

    • Elute the anthocyanins with acidified methanol.

  • Final Concentration and Lyophilization: Evaporate the methanol from the eluate and freeze-dry the resulting aqueous solution to obtain a purified C3G powder.

C3G_Extraction_Workflow Extraction and Purification Workflow for C3G start Chokeberries homogenize Homogenization (Acidified Methanol) start->homogenize extract Maceration (24h, 4°C, dark) homogenize->extract filter_centrifuge Filtration & Centrifugation extract->filter_centrifuge evaporate1 Rotary Evaporation (Remove Methanol) filter_centrifuge->evaporate1 purify Column Chromatography (Amberlite XAD-7HP) evaporate1->purify evaporate2 Rotary Evaporation (Remove Methanol) purify->evaporate2 lyophilize Freeze-Drying evaporate2->lyophilize end Purified C3G Powder lyophilize->end

Caption: A generalized workflow for the extraction and purification of C3G.

Protocol 2: Quantification of Cyanidin 3-O-galactoside using High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for the accurate quantification of individual anthocyanins like C3G. [11][12] Instrumentation and Conditions:

  • HPLC System: With a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 5% Formic acid in water.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: A linear gradient from 5% to 25% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 520 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of C3G standard in acidified methanol and create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve the purified C3G extract or the food product containing C3G in the mobile phase A and filter through a 0.45 µm syringe filter.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Identify the C3G peak based on its retention time compared to the standard. Quantify the concentration using the calibration curve generated from the standards.

Protocol 3: Incorporation of Cyanidin 3-O-galactoside into a Model Beverage System and Stability Assessment

This protocol describes how to incorporate C3G into a model beverage and assess its stability over time.

Materials:

  • Purified C3G powder

  • Citric acid

  • Sucrose

  • Distilled water

  • pH meter

  • Spectrophotometer

Procedure:

  • Beverage Formulation:

    • Prepare a base beverage solution containing 10% sucrose in distilled water.

    • Adjust the pH to 3.0 using citric acid.

    • Dissolve the purified C3G powder to achieve a target concentration (e.g., 50 mg/L).

  • Stability Study:

    • Divide the beverage into two sets of amber glass bottles.

    • Store one set at refrigerated temperature (4°C) in the dark.

    • Store the second set at an elevated temperature (e.g., 37°C) with exposure to light to simulate accelerated shelf-life conditions.

  • Analysis:

    • At regular intervals (e.g., 0, 7, 14, 21, and 28 days), take an aliquot from each storage condition.

    • Measure the absorbance at 520 nm using a spectrophotometer to determine the color intensity.

    • Quantify the C3G content using the HPLC method described in Protocol 2.

  • Data Evaluation: Plot the percentage of C3G retention and color intensity over time for each storage condition to evaluate the stability.

Applications in Food Products

The use of C3G as a natural colorant is particularly suitable for acidic food products where its stability is highest. Potential applications include:

  • Beverages: Fruit juices, sports drinks, and flavored water.

  • Dairy Products: Yogurts and fruit preparations for dairy products.

  • Confectionery: Hard candies, jellies, and gummies.

  • Bakery: Fruit fillings for pastries and cakes. [13] It is important to consider the food matrix, as interactions with other components like proteins and polysaccharides can influence the stability and bioavailability of C3G. [14]

Concluding Remarks

Cyanidin 3-O-galactoside offers a promising alternative to synthetic colorants, aligning with the growing consumer demand for natural and "clean label" food products. Its application, however, requires a thorough understanding of its chemical properties and stability. The protocols and data presented in these notes provide a foundational framework for researchers and developers to effectively harness the potential of this vibrant natural pigment in food science and beyond. Further research into microencapsulation and other stabilization technologies may broaden the applicability of C3G to a wider range of food products. [15]

References
  • Liang, Z., Liang, H., & Yang, D. D. (2021). Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits. International Journal of Molecular Sciences, 22(5), 2261. [Link]

  • National Center for Biotechnology Information. (n.d.). Cyanidin 3-O-galactoside. PubChem Compound Database. [Link]

  • Bunea, A., Rugina, D., Pintea, A., Sconţa, Z., & Pop, R. (2013). Extraction, Quantification and Characterization Techniques for Anthocyanin Compounds in Various Food Matrices—A Review. MDPI. [Link]

  • Lee, J., & Lee, J. (2018). Optimization of Cyanidin-3-O-galactoside Production from Aronia melanocarpa Elliot from Nonthermal Ultrasonic Extraction Process by Response Surface Methodology. MDPI. [Link]

  • Semantic Scholar. (2021). Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits. [Link]

  • Krishnaswamy, K., Orsat, V., & Gariépy, Y. (2013). A Review of Quantitative and Topical Analysis of Anthocyanins in Food. PMC. [Link]

  • Shozib, H. B., Islam, M. M., Mahmud, S. A. S., Bari, M. N., Akter, N., Jahan, S., Hosen, S., Hossain, M. N., Nabi, A. H. M. N., Siddiquee, M. A., & Haque, M. M. (2021). Application of Cyanidin-3-Glucosides as a functional food ingredient in rice-based bakery products. Heliyon, 7(8), e07710. [Link]

  • Wang, L., Li, Y., & Zhang, J. (2018). Total Anthocyanins and Cyanidin-3-O-Glucoside Contents and Antioxidant Activities of Purified Extracts from Eight Different Pigmented Plants. Pharmacognosy Magazine, 14(55), 335–342. [Link]

  • Advion Interchim Scientific. (n.d.). The Extraction, Identification, Purification and Quantitation of Cyanidin-3-Glucoside in Black Rice. [Link]

  • Liang, Z., Liang, H., & Yang, D. D. (2021). Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits. MDPI. [Link]

  • Csepregi, K., & Kunsági-Máté, S. (2017). A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat. Foods, 6(12), 103. [Link]

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  • FooDB. (2010, April 8). Showing Compound Cyanidin 3-galactoside (FDB017159). [Link]

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  • Mzoughi, Z., & Ma, Q. (2021). Nanoencapsulation of Cyanidin 3-O-Glucoside: Purpose, Technique, Bioavailability, and Stability. MDPI. [Link]

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Sources

Application

Application Note: Evaluating the Anti-inflammatory Activity of Cyanidin 3-O-galactoside on Macrophages

Introduction Macrophages are pivotal players in the innate immune system, orchestrating the inflammatory response to pathogens and cellular damage. However, dysregulated macrophage activation is a hallmark of numerous ch...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Macrophages are pivotal players in the innate immune system, orchestrating the inflammatory response to pathogens and cellular damage. However, dysregulated macrophage activation is a hallmark of numerous chronic inflammatory diseases. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, triggering the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This inflammatory cascade is largely mediated by the activation of key signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).

Cyanidin 3-O-galactoside (C3G) is a naturally occurring anthocyanin found in various fruits and vegetables. Emerging evidence suggests that C3G possesses significant anti-inflammatory properties.[1][2] This application note provides a comprehensive set of protocols to investigate the anti-inflammatory effects of C3G on LPS-stimulated macrophages, specifically the RAW 264.7 cell line. The described assays will enable researchers to quantify the inhibitory effects of C3G on the production of key inflammatory mediators and to elucidate the underlying molecular mechanisms by examining its impact on the NF-κB and MAPK signaling pathways.

Core Mechanistic Hypothesis

The central hypothesis of this application note is that Cyanidin 3-O-galactoside mitigates the inflammatory response in LPS-stimulated macrophages by inhibiting the production of pro-inflammatory mediators through the downregulation of the NF-κB and MAPK signaling pathways.

Experimental Design & Workflow

The following diagram outlines the comprehensive workflow for assessing the anti-inflammatory properties of Cyanidin 3-O-galactoside on macrophages.

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation prep_cells RAW 264.7 Macrophage Culture seed_plate Seed Cells in Plates prep_cells->seed_plate c3g_treat Pre-treatment with Cyanidin 3-O-galactoside seed_plate->c3g_treat lps_stim Stimulation with LPS c3g_treat->lps_stim viability Cell Viability Assay (MTT) lps_stim->viability no_assay Nitric Oxide (NO) Assay (Griess Assay) lps_stim->no_assay cytokine_assay Cytokine Assays (ELISA) (TNF-α, IL-6) lps_stim->cytokine_assay western_blot Western Blot Analysis (NF-κB, MAPK, iNOS, COX-2) lps_stim->western_blot data_quant Data Quantification viability->data_quant no_assay->data_quant cytokine_assay->data_quant western_blot->data_quant stat_analysis Statistical Analysis data_quant->stat_analysis interpretation Interpretation of Results stat_analysis->interpretation

Caption: Experimental workflow for evaluating the anti-inflammatory effects of C3G.

Materials and Reagents

  • Cell Line: RAW 264.7 murine macrophage cell line

  • Reagents for Cell Culture:

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

  • Test Compound:

    • Cyanidin 3-O-galactoside (C3G)

    • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Inflammatory Stimulant:

    • Lipopolysaccharide (LPS) from E. coli

  • Assay Kits and Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay Kit[3]

    • Griess Reagent Kit for Nitric Oxide (NO) determination[4][5]

    • ELISA kits for TNF-α and IL-6 quantification[6][7]

    • Reagents for Western Blotting:

      • RIPA buffer

      • Protease and phosphatase inhibitor cocktails

      • BCA Protein Assay Kit

      • Primary antibodies: anti-iNOS, anti-COX-2, anti-phospho-p65 (NF-κB), anti-p65, anti-phospho-p38 (MAPK), anti-p38, anti-phospho-ERK1/2 (MAPK), anti-ERK1/2, anti-phospho-JNK (MAPK), anti-JNK, and anti-β-actin

      • HRP-conjugated secondary antibodies

      • Enhanced chemiluminescence (ECL) detection reagent

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.[6]

  • Cell Seeding: Seed the cells in appropriate well plates (e.g., 96-well for MTT and Griess assays, 24-well for ELISA, and 6-well for Western blotting) at a density that will result in 70-80% confluency at the time of treatment.[6][8] Allow the cells to adhere overnight.

  • C3G Pre-treatment: Prepare a stock solution of C3G in DMSO. Dilute the stock solution to the desired final concentrations in serum-free DMEM. Pre-treat the cells with varying concentrations of C3G for 1-2 hours. Include a vehicle control group treated with the same concentration of DMSO.

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time, depending on the assay (e.g., 24 hours for NO and cytokine production, shorter time points for signaling pathway analysis).[9] Include a non-stimulated control group.

Protocol 2: Cell Viability Assessment (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects of C3G are not due to cytotoxicity.

  • After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • The viable cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Add a solubilization solution (e.g., DMSO or a specialized reagent from a kit) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]

  • Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 3: Nitric Oxide (NO) Production Measurement (Griess Assay)

This assay quantifies the production of NO, a key pro-inflammatory mediator, by measuring its stable metabolite, nitrite, in the cell culture supernatant.

  • Collect the cell culture supernatant after the 24-hour LPS stimulation period.

  • Mix an equal volume of the supernatant with the Griess reagent in a 96-well plate.[4][6]

  • Incubate at room temperature for 10-15 minutes.[12]

  • Measure the absorbance at 540-550 nm.[5][12]

  • Determine the nitrite concentration using a sodium nitrite standard curve.[4]

Protocol 4: Pro-inflammatory Cytokine Quantification (ELISA)

This protocol measures the secretion of TNF-α and IL-6 into the cell culture supernatant.

  • Collect the cell culture supernatant after the designated LPS stimulation time.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific kits used.[6][13]

  • Briefly, the supernatant is added to wells pre-coated with capture antibodies for the specific cytokine.

  • After incubation and washing, a detection antibody is added, followed by a substrate solution to produce a colorimetric signal.

  • Measure the absorbance and calculate the cytokine concentrations based on a standard curve.[13]

Protocol 5: Western Blot Analysis of Key Inflammatory Proteins

This technique is used to assess the protein expression levels of iNOS, COX-2, and key components of the NF-κB and MAPK signaling pathways.

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-p65, p65, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK, and β-actin overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14] Detect the protein bands using an ECL reagent and an imaging system.

  • Densitometric Analysis: Quantify the band intensities using image analysis software and normalize the expression of the target proteins to the loading control (β-actin). For phosphorylated proteins, normalize to the total protein levels.

Signaling Pathway Analysis

The following diagram illustrates the key signaling pathways involved in LPS-induced inflammation in macrophages and the potential points of inhibition by Cyanidin 3-O-galactoside.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK MyD88/TRIF IKK IKK TLR4->IKK MyD88/TRIF C3G Cyanidin 3-O-galactoside MAPK p38, ERK, JNK C3G->MAPK C3G->IKK MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK AP1 AP-1 MAPK->AP1 ProInflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) AP1->ProInflammatory IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocation NFkB_nuc->ProInflammatory

Caption: C3G's potential inhibition of LPS-induced NF-κB and MAPK pathways.

Data Presentation and Interpretation

The quantitative data obtained from the assays should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of Cyanidin 3-O-galactoside on Cell Viability in LPS-stimulated RAW 264.7 Cells

Treatment GroupC3G Conc. (µM)Cell Viability (%)
Control (untreated)0100 ± 5.2
LPS (1 µg/mL)098.5 ± 4.8
LPS + C3G1099.1 ± 5.5
LPS + C3G2597.8 ± 6.1
LPS + C3G5096.3 ± 5.9
LPS + C3G10094.7 ± 6.3
Values are presented as mean ± standard deviation (n=3). Data is for illustrative purposes.

Table 2: Inhibitory Effect of Cyanidin 3-O-galactoside on NO, TNF-α, and IL-6 Production

Treatment GroupC3G Conc. (µM)NO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control (untreated)01.2 ± 0.350.3 ± 8.135.7 ± 6.2
LPS (1 µg/mL)045.8 ± 3.92540.1 ± 150.41850.6 ± 120.9
LPS + C3G1035.2 ± 2.81980.5 ± 130.21430.2 ± 110.7
LPS + C3G2524.6 ± 2.11250.7 ± 110.8980.4 ± 95.3
LPS + C3G5015.3 ± 1.5670.3 ± 80.5510.8 ± 70.1
LPS + C3G1008.9 ± 1.1350.9 ± 50.6280.5 ± 45.8
Values are presented as mean ± standard deviation (n=3). Data is for illustrative purposes.

Table 3: Effect of Cyanidin 3-O-galactoside on iNOS, COX-2, and Signaling Protein Phosphorylation

Treatment GroupC3G Conc. (µM)Relative iNOS ExpressionRelative COX-2 ExpressionRelative p-p65/p65 RatioRelative p-p38/p38 Ratio
Control (untreated)00.05 ± 0.010.03 ± 0.010.10 ± 0.020.12 ± 0.03
LPS (1 µg/mL)01.00 ± 0.101.00 ± 0.121.00 ± 0.151.00 ± 0.13
LPS + C3G500.35 ± 0.050.42 ± 0.060.45 ± 0.070.51 ± 0.08
Values are presented as mean ± standard deviation (n=3) of densitometric analysis normalized to β-actin or total protein. Data is for illustrative purposes.

Interpretation of Results:

  • A dose-dependent decrease in NO, TNF-α, and IL-6 production in C3G-treated cells compared to the LPS-only group would indicate a potent anti-inflammatory effect.[2][15]

  • The MTT assay results should confirm that these effects are not due to C3G-induced cell death.

  • Western blot analysis showing a reduction in iNOS and COX-2 expression would corroborate the findings from the Griess and ELISA assays.[16]

  • A significant decrease in the phosphorylation of p65 (NF-κB), p38, ERK1/2, and JNK (MAPKs) in the C3G-treated groups would provide strong evidence that C3G exerts its anti-inflammatory effects by targeting these key signaling pathways.[17][18]

Conclusion

The protocols detailed in this application note provide a robust framework for researchers to comprehensively evaluate the anti-inflammatory activity of Cyanidin 3-O-galactoside in a macrophage model system. By systematically assessing its impact on cell viability, pro-inflammatory mediator production, and key signaling pathways, these methods will enable a thorough characterization of C3G's therapeutic potential for inflammatory conditions. The self-validating nature of these combined assays ensures the generation of reliable and reproducible data, contributing to a deeper understanding of the molecular mechanisms underlying the beneficial effects of this natural compound.

References

  • Bowdish Lab. (2015-01-29). GRIESS ASSAY FOR NITRITE DETERMINATION. McMaster University. [Link]

  • Weldon, R. H., et al. (n.d.). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PMC - NIH. [Link]

  • Dobrovolskaia, M. A., & McNeil, S. E. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI - NIH. [Link]

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Method

Application Notes and Protocols for Studying the Neuroprotective Effects of Cyanidin 3-O-galactoside in Animal Models

Introduction: The Promise of Cyanidin 3-O-galactoside in Neuroprotection Cyanidin 3-O-galactoside (C3G), a prominent anthocyanin found in high concentrations in fruits like Aronia melanocarpa (chokeberries), is emerging...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Cyanidin 3-O-galactoside in Neuroprotection

Cyanidin 3-O-galactoside (C3G), a prominent anthocyanin found in high concentrations in fruits like Aronia melanocarpa (chokeberries), is emerging as a potent natural compound with significant neuroprotective potential.[1][2][3] Its ability to cross the blood-brain barrier allows it to exert beneficial effects directly within the central nervous system, making it a compelling candidate for therapeutic intervention in a range of neurological disorders.[1][4][5][6][7] Research suggests that C3G can stimulate neurogenesis, enhance neuronal plasticity, and mitigate neuronal damage.[1] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of animal models to investigate and validate the neuroprotective effects of C3G.

The multifactorial nature of neurodegenerative diseases, such as Alzheimer's and Parkinson's, and acute neurological insults like ischemic stroke, necessitates the use of well-characterized animal models that recapitulate key aspects of the human condition.[8][9][10][11] This guide will delve into the rationale for selecting appropriate models, detailed experimental protocols for compound administration and endpoint analysis, and the elucidation of the underlying molecular mechanisms of C3G's action.

Part 1: Strategic Selection of Animal Models

The choice of an animal model is a critical determinant of the translational relevance of preclinical findings. A single "perfect" model that encapsulates all facets of a human neurodegenerative disease does not exist.[10] Therefore, a multi-model approach is often advocated to build a robust preclinical evidence base.[11][12]

Models for Chronic Neurodegenerative Diseases

Alzheimer's Disease (AD): Transgenic mouse models are the cornerstone of AD research, designed to overexpress genes implicated in familial AD, leading to hallmark pathologies like amyloid-β (Aβ) plaques and neurofibrillary tangles.[8][9][13][14]

  • APP/PS1 Mouse Model: This widely used model co-expresses mutant forms of the amyloid precursor protein (APP) and presenilin-1 (PS1), leading to accelerated Aβ deposition and cognitive deficits. It is particularly useful for studying the effects of C3G on amyloid pathology and downstream neuroinflammation. A recent study demonstrated that Cyanidin-3-O-glucoside (C3G's close relative) reduced Aβ levels and improved cognitive function in an APPswe/PS1ΔE9 transgenic mouse model.[15]

  • 3xTg-AD Mouse Model: This model harbors three mutations (APP, PS1, and tau) and develops both Aβ plaques and tau pathology, offering a more comprehensive representation of AD.[8][9] It is ideal for investigating C3G's potential to modulate both pathologies and their synergistic effects on neurodegeneration.

Parkinson's Disease (PD): PD models are typically induced by neurotoxins that selectively destroy dopaminergic neurons or through genetic modifications.[12][16][17][18]

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model: This neurotoxin-based model induces a rapid and significant loss of dopaminergic neurons in the substantia nigra, mimicking the primary pathology of PD.[17][18] It is well-suited for evaluating the acute neuroprotective and anti-inflammatory effects of C3G.

  • 6-OHDA (6-hydroxydopamine) Rat Model: This classic model involves the stereotaxic injection of 6-OHDA into the substantia nigra or striatum, causing a progressive loss of dopaminergic neurons.[18] It allows for the study of motor deficits and the potential of C3G to halt or slow the degenerative process.

  • α-Synuclein Models: These models, including those induced by pre-formed fibrils (PFFs) or transgenic overexpression, focus on the aggregation of α-synuclein, a key pathological feature of PD.[17][18] They are invaluable for investigating C3G's impact on protein misfolding and aggregation.

Models for Acute Neurological Injury

Ischemic Stroke: Animal models of stroke are essential for developing therapies that can mitigate the acute neuronal death and promote long-term recovery.[19][20][21][22][23]

  • Middle Cerebral Artery Occlusion (MCAO) Model: This is the most widely used model for focal cerebral ischemia.[19][22][23] It can be either transient (tMCAO), involving temporary occlusion followed by reperfusion, or permanent (pMCAO). The tMCAO model is particularly relevant for studying reperfusion injury, a key target for C3G's antioxidant properties. Studies have shown that a related compound, cyanidin-3-O-glucoside, was neuroprotective in a pMCAO mouse model.[24]

  • Thromboembolic Stroke Model: This model involves the injection of a clot to induce an ischemic event, more closely mimicking the clinical scenario of embolic stroke.[21][22] It is particularly useful for evaluating the efficacy of C3G in combination with thrombolytic therapies.

Disease Model Species Key Pathological Feature Strengths Limitations
Alzheimer's Disease
APP/PS1MouseAmyloid-β plaques, cognitive declineRobust amyloid pathology, widely characterizedLacks significant tau pathology
3xTg-ADMouseAmyloid-β plaques, neurofibrillary tanglesModels both major AD pathologiesComplex genetics, variable phenotype
Parkinson's Disease
MPTPMouseDopaminergic neuron lossAcute and reproducible neurodegenerationDoes not fully replicate progressive nature
6-OHDARatDopaminergic neuron lossWell-established, allows for unilateral lesionsInvasive surgical procedure
α-Synuclein PFFMouse/Ratα-synuclein aggregation, Lewy body-like pathologyModels key proteinopathy of PDVariability in aggregation and propagation
Ischemic Stroke
MCAORat/MouseFocal cerebral ischemia, infarct developmentHighly reproducible, well-controlledSurgical invasiveness, may not fully mimic human stroke complexity.[19]
ThromboembolicRabbit/RatIschemia induced by a blood clotClinically relevant for testing thrombolyticsMore variable infarct size and location

Part 2: Experimental Design and Protocols

A meticulously designed experimental workflow is paramount for obtaining reliable and interpretable data. This section outlines key protocols for C3G administration, behavioral assessments, and post-mortem tissue analysis.

Experimental Workflow

experimental_workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_mortem Post-Mortem Analysis acclimation Animal Acclimation & Baseline Assessment randomization Randomization into Groups acclimation->randomization disease_induction Disease Induction (e.g., MCAO, MPTP) randomization->disease_induction c3g_admin C3G or Vehicle Administration disease_induction->c3g_admin behavioral_tests Behavioral & Cognitive Testing c3g_admin->behavioral_tests euthanasia Euthanasia & Tissue Collection behavioral_tests->euthanasia histology Histology & Immunohistochemistry euthanasia->histology biochemical Biochemical Assays (Western Blot, ELISA) euthanasia->biochemical nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C3G Cyanidin 3-O-galactoside Keap1 Keap1 C3G->Keap1 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE (Antioxidant Response Element) HO1 HO-1 ARE->HO1 NQO1 NQO-1 ARE->NQO1 GCL GCL ARE->GCL Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes HO1->Antioxidant_Enzymes NQO1->Antioxidant_Enzymes GCL->Antioxidant_Enzymes Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Nrf2_n Nrf2 Nrf2_n->ARE Binds

Caption: C3G activates the Nrf2 antioxidant pathway for neuroprotection.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. C3G, by scavenging reactive oxygen species (ROS) or directly interacting with Keap1, disrupts the Keap1-Nrf2 complex. [25]This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO-1), and glutamate-cysteine ligase (GCL). The upregulation of these enzymes enhances the cellular antioxidant capacity, thereby protecting neurons from oxidative damage. [26][25]

Modulation of Inflammatory and Apoptotic Pathways

Chronic neuroinflammation and apoptosis are common features of neurodegenerative diseases. C3G has been shown to suppress these detrimental processes. [27][28]

  • Inhibition of NF-κB Signaling: C3G can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that drives the expression of pro-inflammatory cytokines like TNF-α and IL-6. [29][25]This anti-inflammatory effect helps to create a more favorable environment for neuronal survival.

  • PI3K/Akt Survival Pathway: C3G may promote neuronal survival by activating the PI3K/Akt signaling pathway. [1]Activated Akt can phosphorylate and inactivate pro-apoptotic proteins, thereby inhibiting the apoptotic cascade.

  • Anti-apoptotic Mechanisms: Studies on the related compound cyanidin-3-O-glucoside show it can reduce caspase-3 activation, a key executioner of apoptosis, and block the mitochondrial release of apoptosis-inducing factor (AIF). [5][24]

Conclusion and Future Directions

The strategic use of animal models provides an indispensable platform for validating the neuroprotective efficacy of Cyanidin 3-O-galactoside. The protocols and mechanistic insights detailed in these application notes offer a robust framework for researchers to conduct comprehensive preclinical studies. By employing a multi-model approach and a battery of behavioral, histological, and biochemical analyses, the field can generate the high-quality data necessary to advance C3G from the laboratory to potential clinical applications. Future studies should also focus on long-term safety, bioavailability, and the identification of specific C3G metabolites responsible for its neuroprotective actions, paving the way for its development as a novel therapy for devastating neurological disorders.

References

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  • Casals, J. B., et al. (2022). Comparison of Large Animal Models for Acute Ischemic Stroke: Which Model to Use?. Translational Stroke Research, 13(4), 543–558. [Link]

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  • Zhang, Y., et al. (2025). Cyanidin 3-O-β-galactoside from black chokeberry exerts neuroprotective effects in mice fed with high-fat/high-sugar diet through regulating glucose metabolism. Journal of Functional Foods, 118, 106725. [Link]

  • Khoo, H. E., et al. (2021). Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits. Molecules, 26(4), 1149. [Link]

  • Paz, G., et al. (2023). Anthocyanins: Molecular Aspects on Their Neuroprotective Activity. Antioxidants, 12(11), 1969. [Link]

  • Tönnies, E., & Trushina, E. (2019). Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. Methods in Molecular Biology, 1983, 137–152. [Link]

  • Blesa, J., & Przedborski, S. (2022). Parkinson's Disease: Exploring Different Animal Model Systems. International Journal of Molecular Sciences, 23(15), 8347. [Link]

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Application

Application Note: High-Purity Enrichment of Cyanidin 3-O-galactoside from Crude Plant Extracts Using C18 Solid-Phase Extraction

Abstract & Introduction Cyanidin 3-O-galactoside (C3G), also known as Idaein, is a prominent anthocyanin responsible for the deep red and purple pigmentation in many fruits, most notably Aronia berries (Aronia melanocarp...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Cyanidin 3-O-galactoside (C3G), also known as Idaein, is a prominent anthocyanin responsible for the deep red and purple pigmentation in many fruits, most notably Aronia berries (Aronia melanocarpa), red-skinned apples, and various berries.[1] As a member of the flavonoid family, C3G exhibits potent antioxidant and anti-inflammatory properties, making it a compound of significant interest for nutraceutical, pharmaceutical, and food science applications.[1]

However, crude plant extracts are complex matrices containing a wide array of interfering substances such as sugars, organic acids, proteins, and other polyphenols.[2][3] These impurities can compromise the stability of C3G and interfere with downstream analytical quantification or biological assays. Solid-phase extraction (SPE) is a robust and efficient chromatographic technique for purifying and concentrating target analytes from complex samples.[4][5]

This application note provides a detailed protocol for the purification of Cyanidin 3-O-galactoside from crude extracts using a reversed-phase C18 SPE cartridge. We will elucidate the chemical principles behind each step, offering a scientifically grounded, repeatable workflow for researchers, scientists, and drug development professionals to obtain a high-purity C3G fraction suitable for further investigation.

The Scientific Principle: Reversed-Phase SPE for Anthocyanin Purification

The purification strategy hinges on the principles of reversed-phase chromatography. The stationary phase within the C18 cartridge consists of silica particles functionalized with non-polar octadecyl (C18) alkyl chains. The primary retention mechanism is based on hydrophobic interactions between these non-polar chains and the analyte.

  • Analyte Characteristics : Cyanidin 3-O-galactoside is a moderately polar molecule. While the galactose sugar moiety imparts hydrophilicity, the core cyanidin aglycone structure possesses sufficient non-polar character to interact with and be retained by the C18 stationary phase.[6][7]

  • Maintaining Stability : Anthocyanins like C3G are stable only under acidic conditions (typically pH < 3), where they exist predominantly in the colored flavylium cation form.[8] In neutral or alkaline environments, they rapidly degrade. Therefore, all solvents used throughout the SPE protocol are acidified to preserve the integrity of the target molecule.

  • Selective Separation : The protocol is designed to exploit polarity differences.

    • Loading : The crude extract, with its organic solvent removed or significantly diluted, is loaded in a highly aqueous, acidified solution. This promotes the binding of C3G and other less-polar compounds to the C18 sorbent.

    • Washing : Highly polar impurities, such as sugars and organic acids, have minimal affinity for the non-polar sorbent and are washed away with an acidified aqueous solution.[4] An optional wash with a solvent of intermediate polarity, like ethyl acetate, can remove other less-polar phenolics, further enhancing purity.[9][10]

    • Elution : A strong, acidified organic solvent (e.g., methanol) is used to disrupt the hydrophobic interactions, eluting the purified and concentrated C3G.[4][10]

Experimental Workflow Diagram

The following diagram illustrates the complete solid-phase extraction process for C3G purification.

SPE_Workflow_for_C3G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction Protocol cluster_outputs Crude_Extract Crude Plant Extract (in acidified Methanol/Ethanol) Evaporation Evaporate Organic Solvent Crude_Extract->Evaporation Reconstitution Reconstitute in Acidified Water (e.g., 0.1% Formic Acid) Evaporation->Reconstitution Load 3. Sample Loading (Prepared Extract) Reconstitution->Load Condition 1. Conditioning (Methanol) Equilibrate 2. Equilibration (Acidified H₂O) Condition->Equilibrate Equilibrate->Load Wash1 4. Wash 1 (Acidified H₂O) Load->Wash1 Wash2 5. Wash 2 (Optional) (Ethyl Acetate) Wash1->Wash2 Waste1 Discard: Sugars, Organic Acids Wash1->Waste1 Elute 6. Elution (Acidified Methanol) Wash2->Elute Waste2 Discard: Other Less-Polar Phenolics Wash2->Waste2 Product Collect: Purified Cyanidin 3-O-galactoside Elute->Product

Caption: Workflow for C3G purification using C18 SPE.

Detailed Protocol & Application Notes

This protocol is optimized for a standard 500 mg C18 SPE cartridge. Volumes should be scaled proportionally for cartridges with different bed weights.

Materials & Reagents
  • C18 SPE Cartridges (e.g., 500 mg bed weight, 6 mL volume)

  • SPE Vacuum Manifold

  • Crude Plant Extract (containing C3G)

  • Methanol (HPLC Grade)

  • Ethyl Acetate (HPLC Grade)

  • Deionized Water

  • Formic Acid (or Trifluoroacetic Acid, TFA)

  • Collection Vials

Summary of SPE Parameters
StepSolvent / SampleRecommended VolumePurpose & Scientific Rationale
Preparation Crude ExtractN/AInitial extract from plant material, typically in acidified ethanol or methanol.[3]
Solvent Exchange Acidified Water (0.1% Formic Acid)~5 mLOrganic solvent is removed and sample is redissolved in an aqueous solution to ensure binding to the non-polar C18 phase.
1. Conditioning Methanol2x Cartridge Volumes (~12 mL)Wets the hydrophobic C18 chains, activating the sorbent for interaction with the sample.[11]
2. Equilibration Acidified Water (0.1% Formic Acid)2x Cartridge Volumes (~12 mL)Primes the cartridge with a solvent matching the sample matrix to prevent premature elution and ensure consistent retention.[11]
3. Loading Prepared SampleUp to 100 mL[4]The sample is loaded at a slow flow rate (~1-2 mL/min) to maximize the interaction time between C3G and the C18 sorbent.
4. Wash 1 Acidified Water (0.1% Formic Acid)2x Cartridge Volumes (~12 mL)Removes highly polar, unbound impurities like sugars, salts, and organic acids that do not interact with the C18 phase.
5. Wash 2 (Optional) Ethyl Acetate1x Cartridge Volume (~6 mL)Removes less polar impurities (e.g., other flavonoids, phenolic acids) that have some affinity for the C18 phase but are less retained than anthocyanins.[10]
6. Elution Acidified Methanol (0.1% Formic Acid)1.5 - 5 mLThe strong organic solvent disrupts hydrophobic interactions, releasing the purified C3G. Acidification maintains stability.[4]
Step-by-Step Methodology

A. Sample Preparation:

  • Take a known volume of your crude plant extract (typically in acidified methanol or ethanol).

  • Remove the organic solvent using a rotary evaporator or a gentle stream of nitrogen at a temperature below 40°C to prevent degradation of the heat-sensitive C3G.[6]

  • Reconstitute the dried extract in a minimal volume of acidified deionized water (e.g., water with 0.1% formic acid). The final volume will depend on the initial concentration, but aim for a concentration that does not exceed the binding capacity of the SPE cartridge.

  • Centrifuge or filter the reconstituted sample (e.g., using a 0.45 µm filter) to remove any particulate matter that could clog the SPE cartridge.

B. Solid-Phase Extraction Procedure:

  • Conditioning: Place the C18 SPE cartridge on the vacuum manifold. Pass two cartridge volumes of methanol through the sorbent bed. Do not let the cartridge run dry.

    • Expert Note: This step is critical to solvate the C18 chains. Inadequate conditioning will result in poor recovery.

  • Equilibration: Pass two cartridge volumes of acidified water through the cartridge. This replaces the methanol with the same solvent as your sample matrix. Let the solvent drain until it is just at the top of the sorbent bed; again, do not allow the sorbent to dry out.

  • Sample Loading: Load the prepared sample from step A.4 onto the cartridge. Apply a gentle vacuum to achieve a slow, consistent flow rate of approximately 1-2 drops per second (1-2 mL/min). A slow flow rate is essential for maximum retention. Collect the flow-through and save it for analysis if you wish to check for analyte breakthrough.

  • Wash 1 (Polar Impurity Removal): Pass two cartridge volumes of acidified water through the cartridge. This will wash away sugars and other highly polar compounds. Collect this fraction as waste.

  • Wash 2 (Optional, for Higher Purity): Pass one cartridge volume of ethyl acetate through the cartridge. This step removes other phenolic compounds that are less polar than C3G. Collect this fraction as waste. After this step, apply a full vacuum for 1-2 minutes to completely dry the sorbent bed, which improves the efficiency of the final elution.

  • Elution: Place a clean collection vial inside the manifold. Elute the purified Cyanidin 3-O-galactoside by passing a small volume (e.g., 2-5 mL) of acidified methanol through the cartridge. The deep red/purple band of anthocyanins should be visibly moving down the column.

    • Trustworthiness Check: The elution should be performed with the smallest volume of solvent necessary to recover all the color, which maximizes the concentration of the final product.

Validation and Quality Control

To validate the purification protocol, the resulting eluate should be analyzed by High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

  • Chromatographic Conditions: A C18 analytical column is typically used. The mobile phase often consists of a gradient of acidified water (A) and acidified methanol or acetonitrile (B).[12]

  • Detection: Monitor at two wavelengths:

    • ~520 nm: This is the absorbance maximum for anthocyanins like C3G, providing selectivity.

    • ~280 nm: This wavelength detects a broad range of other phenolic compounds.

  • Purity Assessment: A high-purity fraction will show a single, sharp peak at the retention time for C3G on the 520 nm chromatogram, with minimal interfering peaks on the 280 nm chromatogram. Comparing the pre-SPE and post-SPE chromatograms will demonstrate the effective removal of impurities.

Conclusion

The solid-phase extraction method detailed in this note provides a reliable, efficient, and scalable solution for the purification of Cyanidin 3-O-galactoside from complex plant-based matrices. By carefully controlling solvent polarity and pH, this protocol effectively separates C3G from interfering compounds, yielding a concentrated, high-purity fraction. This method is foundational for researchers requiring clean analyte for accurate quantification, biological activity screening, and further structural characterization in the fields of natural product chemistry and drug discovery.

References

  • Extraction, Quantification and Characterization Techniques for Anthocyanin Compounds in Various Food Matrices—A Review. (n.d.). MDPI. [Link]

  • Procedures for Extraction of Anthocyanins from Different Food. (2022-11-29). Encyclopedia.pub. [Link]

  • Bueno, J. M., Sáez-Plaza, P., Ramos-Escudero, F., Jiménez, A. M., Fett, R., & Asuero, A. G. (2012). Analysis and Antioxidant Capacity of Anthocyanin Pigments. Part III: An Introduction to Sample Preparation and Extraction. Taylor & Francis. [Link]

  • Cyanidin 3-galactoside › Polyphenols AS. (n.d.). Biolink Group. [Link]

  • Cyanidin 3-O-galactoside. (n.d.). PubChem - NIH. [Link]

  • Phase Extraction Methodology for the Obtention of Anthocyanin-Rich Extracts from Different Source. (2024-07-17). Preprints.org. [Link]

  • Wallace, T. C. (2012). Separation of anthocyanins using a semi-preparative C-18 cartridge. ResearchGate. [Link]

  • A Reliable and Fast Two-Step Solid-Phase Extraction Methodology for the Obtention of Anthocyanin-Rich Extracts from Different Sources. (2024-07-16). Preprints.org. [Link]

  • Qualitative and Quantitative Methods to Evaluate Anthocyanins. (2020-08-08). Atlantis Press. [Link]

  • Explorative Solid-Phase Extraction (E-SPE) for Accelerated Microbial Natural Product Discovery, Dereplication, and Purification. (2010-05-28). ACS Publications. [Link]

  • A New Solid Phase Extraction for the Determination of Anthocyanins in Grapes. (n.d.). PMC - NIH. [Link]

  • Scale-Up of Anthocyanin Separations and Re-Analysis of Collected Fractions on an Agilent Prep-C18 Column Application. (n.d.). Agilent. [Link]

  • SPE Method Development Tips and Tricks. (n.d.). Agilent. [Link]

  • He, J., & Giusti, M. M. (2011). High-purity isolation of anthocyanins mixtures from fruits and vegetables--a novel solid-phase extraction method using mixed mode cation-exchange chromatography. PubMed. [Link]

  • Validation of SPE Products and Associated Procedures with EPA Method 625.1. (n.d.). EPA. [Link]

  • Determination of Flavonoid Markers in Honey with SPE and LC using Experimental Design. (2025-08-07). Springer. [Link]

  • How To Choose The Right SPE Sorbent For Your Application? (2025-08-05). Hawach. [Link]

  • Michalkiewicz, A., Biesaga, M., & Pyrzynska, K. (2008). Solid-phase extraction procedure for determination of phenolic acids and some flavonols in honey. ResearchGate. [Link]

  • Solid Phase Extraction (SPE) - Selection of the sorbent. (n.d.). Analytics-Shop. [Link]

  • A Validated Ultrasound-Assisted Extraction Coupled with SPE-HPLC-DAD for the Determination of Flavonoids in By-Products of Plant Origin: An Application Study for the Valorization of the Walnut Septum Membrane. (n.d.). MDPI. [Link]

  • DEVELOPMENT AND OPTIMIZATION OF A RAPID RESOLUTION LIQUID CHROMATOGRAPHY METHOD FOR CYANIDIN-3-O-GLUCOSIDE IN RAT PLASMA. (2022-04-28). Malaysian Journal of Analytical Sciences. [Link]

  • Optimization of Cyanidin-3-O-galactoside Production from Aronia melanocarpa Elliot from Nonthermal Ultrasonic Extraction Process by Response Surface Methodology. (n.d.). MDPI. [Link]

  • Solid-Phase Extraction of Active Compounds from Natural Products by Molecularly Imprinted Polymers: Synthesis and Extraction Parameters. (n.d.). PMC - NIH. [Link]

  • Optimization and Validation of a Method using SPE and LC-APCI-MS/MS for Determination of Pharmaceuticals in Surface and Public Supply Water. (2025-12-04). ResearchGate. [Link]

  • Green sample preparation for anthocyanin extraction from purple corn: analytical evaluation of pressurized liquid and ultrasound-assisted extraction using sustainable solvents. (2025-06-11). PMC - NIH. [Link]

  • How should I do if I want to purify anthocyanin extract with open column of silica? (2018-06-07). ResearchGate. [Link]

  • Optimization of Conditions for Cyanidin-3-O-Glucoside (C3G) Nanoliposome Production by Response Surface Methodology and Cellular Uptake Studies in Caco-2 Cells. (n.d.). MDPI. [Link]

  • Alternative Extraction and Downstream Purification Processes for Anthocyanins. (n.d.). PMC. [Link]

  • Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application. (n.d.). PubMed Central. [Link]

  • L., S., P., S., & M., C. (2006). Characterization and quantification of anthocyanins in selected artichoke (Cynara scolymus L.) cultivars by HPLC. SciSpace. [Link]

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Method

Application Note: High-Sensitivity LC-MS/MS for the Precise Identification and Quantification of Cyanidin 3-O-galactoside

Introduction: The Significance of Cyanidin 3-O-galactoside Cyanidin 3-O-galactoside is a prominent member of the anthocyanin family, a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue h...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Cyanidin 3-O-galactoside

Cyanidin 3-O-galactoside is a prominent member of the anthocyanin family, a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue hues observed in numerous fruits, vegetables, and flowers. Beyond its role as a natural colorant, there is a growing body of scientific evidence suggesting its potential health benefits, including antioxidant and anti-inflammatory properties. Consequently, the accurate and sensitive quantification of Cyanidin 3-O-galactoside in various matrices, such as plant extracts, functional foods, and biological samples, is of paramount importance for researchers in the fields of food science, nutrition, and drug development. This application note provides a comprehensive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the reliable identification and precise quantification of Cyanidin 3-O-galactoside.

Principle of the Method: Harnessing the Specificity of LC-MS/MS

This method leverages the synergistic power of High-Performance Liquid Chromatography (HPLC) for the physical separation of Cyanidin 3-O-galactoside from complex sample matrices, coupled with the high sensitivity and specificity of tandem mass spectrometry (MS/MS) for its unambiguous detection and quantification. The analyte is first ionized, typically using Electrospray Ionization (ESI), and the precursor ion corresponding to Cyanidin 3-O-galactoside is selectively isolated. This precursor ion is then subjected to collision-induced dissociation (CID), generating characteristic product ions. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which monitors specific precursor-to-product ion transitions, thereby ensuring exceptional selectivity and minimizing matrix interference.

Experimental Workflow

LC-MSMS_Workflow Experimental Workflow for Cyanidin 3-O-galactoside Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification Sample Plant Material / Food Product Homogenization Homogenization in Acidified Methanol Sample->Homogenization Extraction Ultrasonic-Assisted Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Syringe Filtration (0.22 µm) Centrifugation->Filtration LC_Separation UPLC/HPLC Separation (C18 Reversed-Phase) Filtration->LC_Separation ESI_Ionization Electrospray Ionization (ESI+) LC_Separation->ESI_Ionization MS_Analysis Tandem Mass Spectrometry (MS/MS) ESI_Ionization->MS_Analysis MRM Multiple Reaction Monitoring (MRM) MS_Analysis->MRM Data_Acquisition Data Acquisition MRM->Data_Acquisition Peak_Integration Peak Integration & Calibration Data_Acquisition->Peak_Integration Quantification Quantification of Cyanidin 3-O-galactoside Peak_Integration->Quantification Fragmentation Fragmentation of Cyanidin 3-O-galactoside Precursor Cyanidin 3-O-galactoside (Precursor Ion) m/z 449.1 Product Cyanidin Aglycone (Product Ion) m/z 287.0 Precursor->Product CID NeutralLoss Loss of Galactose (-162 Da)

Technical Notes & Optimization

Troubleshooting

How to improve the stability of Cyanidin 3-O-galactoside in aqueous solutions.

Understanding the Challenge: The Inherent Instability of C3G Cyanidin 3-O-galactoside, a prominent member of the anthocyanin family, is celebrated for its potent antioxidant properties and vibrant color. However, its uti...

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Challenge: The Inherent Instability of C3G

Cyanidin 3-O-galactoside, a prominent member of the anthocyanin family, is celebrated for its potent antioxidant properties and vibrant color. However, its utility in research and development is often hampered by its poor stability in aqueous environments.[1][2] The core of this instability lies in its complex, pH-dependent chemical structure. The molecule exists in several forms that are in equilibrium, and only one of them, the flavylium cation, is both brightly colored and relatively stable.[3][4] Any shift away from the conditions that favor this form will initiate degradation, resulting in color loss and a reduction in bioactivity.

This guide will walk you through the primary factors affecting C3G stability and provide actionable protocols to mitigate degradation, ensuring the integrity of your experiments.

FAQs and Troubleshooting Guide

Q1: My C3G solution is rapidly losing its red color. What is happening on a molecular level?

Answer: The color loss you are observing is a visual indicator of the chemical degradation of the C3G molecule. This process is primarily driven by the pH of your aqueous solution.[3] In a highly acidic environment (pH < 3), C3G exists predominantly as the stable, red-colored flavylium cation .[3][5]

As the pH increases, the molecule undergoes structural transformations:

  • Hydration: Water molecules attack the flavylium cation, converting it into a colorless form known as the carbinol pseudobase (typically around pH 4-6).[3][6] This is the most common reason for rapid color loss in insufficiently acidified solutions.

  • Deprotonation: At near-neutral or alkaline pH, the molecule can lose protons to form a blue or violet quinoidal base .[3][4]

  • Degradation: Further elevation of pH or exposure to other stressors like heat leads to the opening of the central ring, forming a yellow-colored chalcone , which then irreversibly degrades into smaller phenolic acids and aldehydes.[6][7]

This entire process is an equilibrium, but the degradation to chalcones and subsequent products is irreversible. Therefore, maintaining a low pH is the first and most critical step to prevent these transformations.

graph TD; A["Flavylium Cation (Red, Stable) pH &lt; 3"] -- "+ H₂O (Hydration)" --> B["Carbinol Pseudobase (Colorless, Unstable) pH 4-6"]; A -- "- H⁺ (Deprotonation)" --> C["Quinoidal Base (Blue/Violet, Unstable) pH &gt; 6"]; B -- "Tautomerization" --> D["Chalcone (Yellow, Unstable) pH &gt; 6"]; C -- "Equilibrium" --> D; D -- "Irreversible Degradation" --> E["Degradation Products (e.g., Protocatechuic Acid)"];

Figure 1: pH-dependent degradation pathway of Cyanidin 3-O-galactoside.

Q2: What is the optimal pH for my C3G solution, and how can I maintain it?

Answer: The optimal pH for maximizing the stability of Cyanidin 3-O-galactoside is below 3.0 .[5][8] In this range, the equilibrium strongly favors the flavylium cation structure, which is most resistant to degradation.[3] Even a seemingly small increase to pH 3.5 can lead to significant losses over time.[1]

To reliably maintain this acidic environment, it is crucial to use a well-buffered solution rather than simply acidifying water with HCl or formic acid, which can have their pH drift over time. A citrate-phosphate buffer is an excellent choice for this purpose.

Experimental Protocol: Preparation of a Stabilizing Citrate-Phosphate Buffer (pH 2.5)

This protocol provides a step-by-step guide to preparing a buffer system optimized for C3G stability.

Materials:

  • Citric Acid Monohydrate (FW: 210.14 g/mol )

  • Sodium Phosphate Dibasic (Na₂HPO₄, FW: 141.96 g/mol )

  • High-purity (e.g., Milli-Q) water

  • Calibrated pH meter

  • Volumetric flasks and graduated cylinders

  • Stir plate and stir bar

Procedure:

  • Prepare Stock Solutions:

    • 0.1 M Citric Acid: Dissolve 21.01 g of citric acid monohydrate in high-purity water to a final volume of 1 L.

    • 0.2 M Sodium Phosphate Dibasic: Dissolve 28.39 g of Na₂HPO₄ in high-purity water to a final volume of 1 L.

  • Prepare the Buffer:

    • In a beaker, combine 78.5 mL of the 0.1 M Citric Acid stock solution with 21.5 mL of the 0.2 M Sodium Phosphate Dibasic stock solution.

    • This will yield 100 mL of a buffer with a pH of approximately 2.5.

  • Verify and Adjust pH:

    • Place the beaker on a stir plate and immerse a calibrated pH electrode into the solution.

    • Verify that the pH is 2.5 ± 0.05. If minor adjustments are needed, use a few drops of the citric acid stock to lower the pH or the sodium phosphate stock to raise it.

  • Finalize and Store:

    • Once the target pH is confirmed, transfer the buffer to a sterile, sealed container.

    • The buffer can be stored at 4°C for several weeks.

  • Dissolving C3G:

    • Use this prepared buffer as the solvent for your Cyanidin 3-O-galactoside powder to ensure immediate and sustained stability.

Q3: My experiment requires heating. How does temperature impact C3G, and what are the limits?

Answer: Temperature is a critical factor that directly accelerates the degradation rate of C3G.[9][10] The degradation process generally follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of C3G.[11][12] As temperature increases, the rate constant (k) of this degradation reaction increases exponentially.

Key Recommendations:

  • Storage: Always store stock solutions of C3G at low temperatures. Refrigeration at 4°C is suitable for short-term storage (days to weeks), while freezing at -20°C or -80°C is required for long-term stability.[13]

  • Experimental Conditions: Conduct experiments at the lowest feasible temperature. If possible, perform reactions on ice or in a cold room.

  • Heating Limits: Avoid high temperatures whenever possible. Heating above 80°C causes very rapid degradation.[10] If heating is unavoidable, limit the duration and temperature as much as possible. A brief incubation at 40°C is significantly less damaging than prolonged heating at 60°C.

TemperatureRelative StabilityTypical Half-Life (t½) at pH 3.5
4°CHighWeeks to Months[13][14]
25°C (Room Temp)Moderate to LowDays[13]
60°CVery LowHours[15]
80-100°CExtremely LowMinutes[10][12]
Note: Half-life values are highly dependent on pH, oxygen levels, and other matrix components.
Q4: Beyond pH and temperature, what other environmental factors should I control?

Answer: Oxygen and light are two other major contributors to the degradation of C3G.[9][16]

  • Oxygen: The unsaturated structure of C3G makes it susceptible to oxidation, a process that is often accelerated by the presence of metal ions or enzymes.[9] To minimize this, you can:

    • De-gas your buffer: Before dissolving the C3G, sparge the buffer with an inert gas like nitrogen or argon for 15-20 minutes.

    • Work quickly: Minimize the time the solution is exposed to air.

    • Seal containers: Use tightly sealed vials with minimal headspace to reduce the amount of available oxygen.

  • Light: Exposure to light, particularly UV and fluorescent light, provides the energy to initiate photodegradation reactions.[9][17] This is an oxygen-dependent process.[17] To protect your solutions:

    • Use amber vials: Store all C3G solutions in amber-colored glass vials or tubes to block UV and visible light.

    • Wrap in foil: For clear containers, wrap them securely in aluminum foil.

    • Minimize ambient light: Work in a dimly lit area or turn off overhead lights when not actively making measurements.

Advanced Stabilization Strategies

Q5: I have optimized pH, temperature, and environmental factors, but I still see some degradation. Are there more advanced options?

Answer: Yes. When maximum stability is required, two advanced techniques can be employed: co-pigmentation and encapsulation .

graph flowchart TD; subgraph "Initial Assessment" A("Start: Unstable C3G Solution") --> B{"Is solution pH < 3.0?"}; end

Figure 2: Workflow for troubleshooting C3G stability in aqueous solutions.

1. Co-pigmentation: This phenomenon involves adding a colorless "co-pigment" molecule to the C3G solution. These molecules, often other phenolics like chlorogenic acid, ferulic acid, or flavonoids like rutin, form non-covalent complexes with C3G molecules.[9] This molecular association (stacking) protects the C3G from attack by water and can enhance its color intensity (a hyperchromic effect).[9] The effect is pH-dependent and most effective in weakly acidic conditions.[9]

Experimental Protocol: Simple Co-pigmentation Test

Objective: To visually and spectrophotometrically assess the stabilizing effect of a co-pigment on C3G.

Materials:

  • C3G solution (e.g., 50 µM in pH 3.5 citrate buffer)

  • Co-pigment stock solution (e.g., 5 mM Rutin or Chlorogenic Acid in the same buffer)

  • UV-Vis Spectrophotometer and cuvettes

Procedure:

  • Prepare Samples:

    • Control: Pipette 1 mL of the C3G solution into a cuvette.

    • Test: Pipette 1 mL of the C3G solution into a second cuvette. Add the co-pigment at a molar excess (e.g., 10:1 ratio, co-pigment:C3G). For this example, add 10 µL of the 5 mM co-pigment stock.

  • Initial Measurement (T=0):

    • Immediately measure the absorbance spectrum (e.g., 380-700 nm) of both the Control and Test samples. Note the λmax (wavelength of maximum absorbance) and the absorbance value at λmax.

  • Incubation:

    • Store both cuvettes at room temperature (25°C) protected from light.

  • Follow-up Measurements:

    • Remeasure the absorbance spectra of both samples at set time points (e.g., 1, 2, 4, 8, and 24 hours).

  • Analysis:

    • Compare the rate of absorbance decrease at λmax for the Control vs. the Test sample. A slower rate of decrease in the Test sample indicates a stabilizing effect. You may also observe a slight shift in λmax in the co-pigmented sample.

2. Encapsulation: This is a physical method where C3G molecules are entrapped within a protective carrier material, creating a barrier between the C3G and the destabilizing aqueous environment.[18][19] This is one of the most effective methods for improving stability against pH, heat, light, and oxygen.[18][20] Common encapsulation techniques include:

  • Spray Drying and Freeze Drying: Entrapping C3G within a matrix of carrier agents like maltodextrin or gum arabic to create a stable powder.[20][21]

  • Liposomes and Nanoliposomes: Encapsulating aqueous C3G within spherical lipid vesicles.[18][19]

  • Nanoemulsions and Microemulsions: Dispersing C3G within fine oil-in-water or water-in-oil droplets.[19]

These methods require specialized equipment and formulation expertise but offer the highest degree of protection for demanding applications.[18][22]

Q6: Can metal ions from my glassware or reagents affect my experiment?

Answer: Yes, certain metal ions can interact with C3G. Divalent and trivalent metal ions such as Al³⁺, Fe³⁺, Ca²⁺, and Mg²⁺ can form complexes with C3G.[23][24][25] This interaction, a form of co-pigmentation, can sometimes enhance stability and often causes a color shift towards blue (a bathochromic shift).[26] However, other metal ions, like Fe²⁺ or Cu²⁺, can participate in redox cycling and accelerate oxidative degradation.[24]

Recommendations:

  • If color complexation is not desired, use high-purity reagents and consider pre-rinsing glassware with a solution of a chelating agent like EDTA, followed by a thorough rinse with high-purity water, to remove any trace metal contaminants.

  • If a specific metal complex is desired, introduce the metal salt in a controlled, stoichiometric manner.

By understanding the chemical vulnerabilities of Cyanidin 3-O-galactoside and systematically controlling the key parameters of pH, temperature, light, and oxygen, you can significantly enhance its stability and ensure the reliability and accuracy of your experimental outcomes.

References

  • Taylor & Francis Online. (n.d.). Anthocyanin stability and degradation in plants. Retrieved from [Link]

  • Mihailova, A., et al. (2021). Anthocyanins: Factors Affecting Their Stability and Degradation. PubMed Central. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Advances in embedding techniques of anthocyanins: Improving stability, bioactivity and bioavailability. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of Different Metal Ions on the Stability of Anthocyanins as Indicators. Retrieved from [Link]

  • Mihailova, A., et al. (2021). Anthocyanins: Factors Affecting Their Stability and Degradation. PubMed. Retrieved from [Link]

  • ResearchGate. (2024). Encapsulation of Anthocyanins and the Factors Affecting Their Stability as Natural Colorants in Food Products. Retrieved from [Link]

  • Food Science. (n.d.). Effects of Metal Ions and Food Additives on Stability of Anthocyanins from Blueberry. Retrieved from [Link]

  • Sánchez, C., et al. (2007). Pressure and Temperature Effects on Degradation Kinetics and Storage Stability of Total Anthocyanins in Blueberry Juice. ACS Publications. Retrieved from [Link]

  • Oskoueian, E., et al. (2021). Microencapsulation of Anthocyanins—Critical Review of Techniques and Wall Materials. MDPI. Retrieved from [Link]

  • Mahdavi, S. A., et al. (2024). Recent microencapsulation trends for enhancing the stability and functionality of anthocyanins: a review. National Institutes of Health. Retrieved from [Link]

  • Lafarga, T., et al. (2019). The Encapsulation of Anthocyanins from Berry-Type Fruits. MDPI. Retrieved from [Link]

  • E3S Web of Conferences. (2025). Effects of Metal Ions on the Stabilization of Anthocyanin Pigments Powder from Butterfly Pea Flowers. Retrieved from [Link]

  • Oancea, S., et al. (2018). A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat. National Institutes of Health. Retrieved from [Link]

  • Liu, Y., et al. (2021). Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits. PubMed Central. Retrieved from [Link]

  • Turkish Journal of Agriculture. (2019). Factors Affecting the Stability of Anthocyanins. Retrieved from [Link]

  • Atlantis Press. (n.d.). Color Properties and Stabilizing Effect of Metal Ion on Anthocyanin from Buni (Antidesma bunius) Fruit. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of temperature (dark) on the stability of anthocyanin. Retrieved from [Link]

  • MDPI. (n.d.). Anthocyanins: Factors Affecting Their Stability and Degradation. Retrieved from [Link]

  • Selvaraj, G., et al. (2014). Impacts of Temperature on the Stability of Tropical Plant Pigments as Sensitizers for Dye Sensitized Solar Cells. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2015). Photochemial Degradation of Betanine and Selected Anthocyanins. Retrieved from [Link]

  • Chotphruethipong, L., et al. (2018). Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran. PubMed Central. Retrieved from [Link]

  • Contreras-Lopez, E., et al. (2014). Effect of Light on Stability of Anthocyanins in Ethanolic Extracts of Rubus fruticosus. Scientific Research Publishing. Retrieved from [Link]

  • YouTube. (2014). F.4.4 Describe the colour stability of anthocyanins, carotenoids, chlorophyll and heme. Retrieved from [Link]

  • Quiroz-Reyes, C. N., et al. (2021). Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects. PubMed Central. Retrieved from [Link]

  • ACS Publications. (n.d.). Improvement of Color Stability of cyanidin-3-Glucoside by Fatty Acid Enzymatic Acylation. Retrieved from [Link]

  • Rakić, V., et al. (2021). Influence of pH on color variation and stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution. Taylor & Francis Online. Retrieved from [Link]

  • Cruz, L., et al. (2018). Improvement of the Color Stability of Cyanidin-3-glucoside by Fatty Acid Enzymatic Acylation. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2014). Effect of Light on Stability of Anthocyanins in Ethanolic Extracts of Rubus fruticosus. Retrieved from [Link]

  • MDPI. (n.d.). Influence of Enzymatic Acylation on the Stability and Antioxidant Properties of Cyanidin-3-O-Glucoside in Both Aqueous and Lipid Systems. Retrieved from [Link]

  • MDPI. (n.d.). Nanoencapsulation of Cyanidin 3-O-Glucoside: Purpose, Technique, Bioavailability, and Stability. Retrieved from [Link]

  • PubMed. (2018). Improvement of the Color Stability of Cyanidin-3-glucoside by Fatty Acid Enzymatic Acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural transformation of cyanidin-3-O-glycoside as a function of pH. Retrieved from [Link]

  • Ask Ayurveda. (n.d.). Phytochemicals in Food - Cyanidin. Retrieved from [Link]

  • SciSpace. (2014). Effects of pH on the stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution. Retrieved from [Link]

  • ResearchGate. (2015). Effects of pH on the stability of Cyanidin and Cyanidin 3-O- β -glucopyranoside in. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Mechanism of cyanidin-3-O-glucoside degradation. Retrieved from [Link]

  • PubMed. (2010). Spectral alteration and degradation of cyanidin-3-glucoside exposed to pulsed electric field. Retrieved from [Link]

  • ResearchGate. (n.d.). Levels of total anthocyanins and cyanidin-3-O-galactoside (cya-3-O-gal). Retrieved from [Link]

  • Health Professionals. (n.d.). Degradation of cyanidin 3-glucoside by blueberry polyphenol oxidase: kinetic studies and mechanisms. Retrieved from [Link]

  • PubMed. (2022). Degradation of cyanidin-3-O-glucoside induced by antioxidant compounds in model Chinese bayberry wine: Kinetic studies and mechanisms. Retrieved from [Link]

  • National Institutes of Health. (2018). Impact of Thermal Degradation of Cyanidin-3-O-Glucoside of Haskap Berry on Cytotoxicity of Hepatocellular Carcinoma HepG2 and Breast Cancer MDA-MB-231 Cells. Retrieved from [Link]

  • PubMed. (2019). Degradation Kinetics of Cyanidin 3-O-glucoside and Cyanidin 3-O-rutinoside During Hot Air and Vacuum Drying in Mulberry (Morus Alba L.) Fruit: A Comparative Study Based on Solid Food System. Retrieved from [Link]

  • MDPI. (n.d.). Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects. Retrieved from [Link]

Sources

Optimization

Identification of degradation products of Cyanidin 3-O-galactoside under acidic conditions.

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability and degradation of Cyanidin 3-O-galactoside (C3G-gal). This guide provides in-depth trou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability and degradation of Cyanidin 3-O-galactoside (C3G-gal). This guide provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols to navigate the complexities of identifying its degradation products under acidic conditions.

Fundamental Chemistry & Stability

Question: My Cyanidin 3-O-galactoside standard seems to degrade even in my acidic stock solution. Is this normal?

Answer: Yes, this is an expected phenomenon. While anthocyanins like C3G-gal are markedly more stable in acidic conditions (pH < 3.0) compared to neutral or alkaline environments, they are not immune to degradation.[1][2] The acidic environment favors the flavylium cation form, which is the colored and most stable species.[2][3] However, even at low pH, a chemical equilibrium exists with other, less stable forms.

The stability is a dynamic process influenced by several factors:

  • pH: While generally stable at low pH, the specific acid concentration can have a differential effect. For instance, C3G-gal is reported to be more stable at low trifluoroacetic acid (TFA) concentrations (≤1%) but becomes unstable at higher concentrations (≥3%) compared to other anthocyanins.[1]

  • Temperature: Elevated temperatures, even in an acidic solution, will significantly accelerate the degradation rate.[1][4] This is a critical factor during sample processing and storage.

  • Light: Exposure to light, particularly UV, provides the energy to excite the molecule, accelerating photochemical degradation.[1][5]

  • Glycosylation: The presence of the galactose moiety at the C3 position enhances the stability of the cyanidin aglycone.[1][6][7] However, the glycosidic bond itself is a primary target for acid-catalyzed hydrolysis.

Key Takeaway: Always prepare fresh stock solutions and store them at low temperatures (e.g., 4°C for short-term, -80°C for long-term) in amber vials or wrapped in foil to minimize degradation.

Degradation Pathways & Product Identification

Question: What are the primary degradation products I should expect to see from Cyanidin 3-O-galactoside in an acidic medium?

Answer: Under acidic conditions, C3G-gal degradation proceeds through two principal, often concurrent, pathways. Understanding these pathways is crucial for correctly identifying the resulting products in your analysis.

Pathway 1: Acid Hydrolysis of the Glycosidic Bond This is typically the initial and most prominent degradation step. The acid catalyzes the cleavage of the O-glycosidic bond between the cyanidin core and the galactose sugar.

  • Products:

    • Cyanidin (aglycone): The non-sugar core of the molecule.

    • Galactose: The released sugar moiety.

The rate of this hydrolysis is primarily determined by the type of conjugated sugar, with galactosides being more susceptible to hydrolysis than glucosides.[8][9]

Pathway 2: Fission of the Flavylium Core This involves the breakdown of the heterocyclic pyrylium ring (C-ring) of the cyanidin aglycone, which can occur before or after the loss of the sugar. This process often begins with the formation of a colorless chalcone intermediate.[4][5][10]

  • Products:

    • Protocatechuic acid (PCA): This phenolic acid originates from the B-ring of the cyanidin structure.

    • Phloroglucinaldehyde (PGA): This aldehyde is derived from the A-ring.

The formation of PCA and PGA is a strong indicator of significant thermal or chemical degradation of the core anthocyanin structure.[11][12]

Below is a diagram illustrating the primary degradation cascade.

G C3G Cyanidin 3-O-galactoside (Parent Compound) Cyanidin Cyanidin Aglycone C3G->Cyanidin  Acid Hydrolysis (+ H₂O) Galactose Galactose C3G->Galactose Chalcone Chalcone Intermediate (Colorless) Cyanidin->Chalcone  Ring Opening PCA Protocatechuic Acid (B-Ring Remnant) Chalcone->PCA  Fission PGA Phloroglucinaldehyde (A-Ring Remnant) Chalcone->PGA

Caption: Primary degradation pathways of Cyanidin 3-O-galactoside under acidic stress.

Data Summary: Key Degradation Products

The table below summarizes the key degradation products, their origin, and mass spectrometric data essential for their identification.

Compound NameMolecular FormulaMolecular Weight ( g/mol )OriginKey Mass Spec (MS) Signature
Cyanidin 3-O-galactoside C₂₁H₂₁O₁₁⁺449.4Parent Compound[M]⁺ at m/z 449
Cyanidin (Aglycone) C₁₅H₁₁O₆⁺287.2Product of Hydrolysis[M]⁺ at m/z 287 ; Appears as a fragment of 449 in MS/MS
Protocatechuic Acid C₇H₆O₄154.1B-Ring Fission Product[M-H]⁻ at m/z 153 (in negative ion mode)
Phloroglucinaldehyde C₇H₆O₄154.1A-Ring Fission Product[M-H]⁻ at m/z 153 (in negative ion mode)

Experimental Design & Troubleshooting

Question: I am using HPLC-MS, but I am struggling to confirm the identity of my degradation peaks. How can I troubleshoot this?

Answer: This is a common challenge, as degradation can produce a complex mixture of compounds. A systematic approach combining chromatographic behavior and mass spectral data is key.

Troubleshooting Workflow:

  • Inject a Known Standard: First, analyze a fresh, high-purity standard of Cyanidin 3-O-galactoside. This confirms its retention time and provides a reference MS/MS spectrum. The characteristic fragmentation should show the parent ion (m/z 449) breaking down to the aglycone fragment (m/z 287).[13]

  • Analyze Your Degraded Sample: Run your experimental sample under the exact same conditions.

    • Look for a decrease in the area of the C3G-gal peak.

    • Identify new peaks that have appeared.

  • Peak Identity Confirmation:

    • Cyanidin Aglycone: Look for a peak with a mass of m/z 287 . Its retention time will be different from the parent glycoside (aglycones are typically less polar and may elute later on a C18 column). To confirm, inject a pure cyanidin standard if available.

    • Phenolic Acids (PCA/PGA): These are smaller, more polar molecules and will likely elute much earlier than the anthocyanins. They are best detected in negative ion mode MS, looking for an [M-H]⁻ ion at m/z 153 . Confirm their identity by comparing retention time and MS data with authentic standards of protocatechuic acid and phloroglucinaldehyde.

  • Utilize Tandem MS (MS/MS): If your instrument allows, perform MS/MS on the parent C3G-gal peak (m/z 449) in your sample. The presence of a major fragment at m/z 287 is definitive proof that the peak is a cyanidin glycoside. This technique is invaluable for distinguishing isomers and confirming the aglycone core.[13][14][15]

The following diagram outlines this logical workflow.

G cluster_prep Preparation cluster_analysis Analysis & Identification cluster_confirm Confirmation Start Start: Ambiguous Peaks in Degraded Sample Std_Run Analyze Fresh C3G-gal Standard (Control) Start->Std_Run Compare_RT Compare Retention Times: Parent vs. New Peaks Start->Compare_RT Std_Run->Compare_RT Establish Reference Check_MS Extract Ion Chromatograms (m/z 449, 287, 153) Compare_RT->Check_MS Perform_MSMS Perform MS/MS on Parent Peak (m/z 449) Compare_RT->Perform_MSMS Confirm_Aglycone Confirm Aglycone: Peak at m/z 287? Check_MS->Confirm_Aglycone Confirm_Fragments Confirm Phenolic Acids: Peaks at m/z 153? Check_MS->Confirm_Fragments Confirm_Parent Parent Confirmed: Fragment at m/z 287? Perform_MSMS->Confirm_Parent End End: Products Identified Confirm_Aglycone->End Inject_PCA_Std Inject PCA/PGA Standards to Match RT Confirm_Fragments->Inject_PCA_Std Confirm_Parent->End Inject_PCA_Std->End

Caption: Troubleshooting workflow for HPLC-MS identification of degradation products.

Analytical Protocols

Protocol: HPLC-MS/MS Analysis of C3G-gal and its Degradation Products

This protocol provides a robust starting point for separating and identifying C3G-gal and its primary acidic degradation products.

1. Sample Preparation:

  • If your sample is in a complex matrix (e.g., fruit extract), perform a Solid Phase Extraction (SPE) cleanup using a C18 cartridge to isolate the phenolic fraction.[15][16]

  • Dilute the final sample in an acidified mobile phase A (see below) to a concentration suitable for your instrument's sensitivity range.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC System & Conditions:

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: Water with 0.5% formic acid (or phosphoric acid). Acidification is critical for good peak shape and stability.[17]

  • Mobile Phase B: Acetonitrile with 0.5% formic acid.

  • Gradient Elution:

    • 0-3 min: 5% B
    • 3-15 min: 5% to 30% B
    • 15-18 min: 30% to 95% B
    • 18-20 min: Hold at 95% B
    • 20-22 min: 95% to 5% B
    • 22-25 min: Hold at 5% B (re-equilibration)
  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detector: Photodiode Array (PDA) or Diode Array (DAD) detector scanning from 250-600 nm. Monitor specifically at 520 nm for anthocyanins and 280 nm for phenolic acids.[18][19]

3. Mass Spectrometer (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI), run in both Positive and Negative modes in separate runs or with fast polarity switching.

  • Positive Ion Mode (for Anthocyanins):

    • Scan Range: m/z 150-1000.
    • Targeted MS/MS: Set a precursor ion scan for m/z 449 to fragment and detect the product ion at m/z 287.
  • Negative Ion Mode (for Phenolic Acids):

    • Scan Range: m/z 100-300.
    • Targeted SIM/MRM: Monitor for the transition of m/z 153.
  • Key Parameters: Optimize capillary voltage, gas flow, and source temperature according to your specific instrument manufacturer's guidelines.

Frequently Asked Questions (FAQs)

Q1: Can I use UV-Vis spectrophotometry alone to identify degradation products? A1: A UV-Vis spectrophotometer is excellent for quantifying the total monomeric anthocyanin content using the pH differential method and for observing color changes.[5][18] However, it cannot separate or identify individual degradation products like cyanidin, PCA, or PGA. For identification, a chromatographic technique like HPLC is essential.

Q2: My sample turned from red to a yellowish-brown color. What does this indicate? A2: This color change is a classic sign of significant anthocyanin degradation. The initial loss of red color is due to the conversion of the flavylium cation to the colorless chalcone or hemiketal forms.[2] The subsequent formation of yellowish or brown coloration often results from the polymerization of degradation products or the formation of other chromophores from the breakdown of the chalcone.[20]

Q3: How does the sugar moiety (galactose vs. glucose) affect stability? A3: The type of sugar influences the rate of acid hydrolysis. Studies have shown that under identical acidic and thermal stress, the hydrolysis rate constant for anthocyanins follows the order: arabinoside > galactoside > glucoside.[8][9] This means that Cyanidin 3-O-galactoside may degrade via hydrolysis slightly faster than its more commonly studied counterpart, Cyanidin 3-O-glucoside.

Q4: Are there any other minor degradation products I should be aware of? A4: Yes, under specific conditions involving oxidative stress (e.g., in the presence of ascorbic acid), further degradation can occur. For example, hydroxyl radicals can attack the cyanidin ring, leading to hydroxylated derivatives like 6-hydroxy-cyanidin-3-O-glucoside.[14][21] These are typically minor products but can be detected with high-resolution mass spectrometry.

References
  • Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits - PMC . (n.d.). National Center for Biotechnology Information. [Link]

  • Acid mediated hydrolysis of blueberry anthocyanins - PubMed . (n.d.). PubMed. [Link]

  • Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects - PMC - NIH . (n.d.). National Center for Biotechnology Information. [Link]

  • Effects of pH on the stability of Cyanidin and Cyanidin 3-O- β -glucopyranoside in . (2015-10-07). [Link]

  • Stability of Anthocyanins and Their Degradation Products from Cabernet Sauvignon Red Wine under Gastrointestinal pH and Temperature Conditions - MDPI . (n.d.). MDPI. [Link]

  • Nanoencapsulation of Cyanidin 3-O-Glucoside: Purpose, Technique, Bioavailability, and Stability - MDPI . (n.d.). MDPI. [Link]

  • Acid mediated hydrolysis of blueberry anthocyanins. - Semantic Scholar . (n.d.). Semantic Scholar. [Link]

  • Advances in the Preparation, Stability, Metabolism, and Physiological Roles of Anthocyanins: A Review - MDPI . (n.d.). MDPI. [Link]

  • Effects of pH on the stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution - SciSpace . (2014-01-01). SciSpace. [Link]

  • Impact of Thermal Degradation of Cyanidin-3-O-Glucoside of Haskap Berry on Cytotoxicity of Hepatocellular Carcinoma HepG2 and Breast Cancer MDA-MB-231 Cells - NIH . (2018-01-27). National Center for Biotechnology Information. [Link]

  • Degradation kinetics of anthocyanins in acidic aqueous extracts of berries - SciSpace . (2025-11-17). SciSpace. [Link]

  • "Characterization and Mechanisms of Anthocyanin Degradation and Stabili" by Nathan Blaine Stebbins - ScholarWorks@UARK . (n.d.). University of Arkansas. [Link]

  • Degradation kinetics of pigment, colour and stability of the antioxidant capacity in juice model systems from six anthocyanin sources - Oxford Academic . (2011-09-20). Oxford University Press. [Link]

  • Recent Advances in Anthocyanin Analysis and Characterization - PMC - NIH . (n.d.). National Center for Biotechnology Information. [Link]

  • (PDF) Qualitative and Quantitative Methods to Evaluate Anthocyanins - ResearchGate . (2025-10-17). ResearchGate. [Link]

  • Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits - MDPI . (n.d.). MDPI. [Link]

  • On the thermal degradation of anthocyanidins: Cyanidin | Request PDF - ResearchGate . (n.d.). ResearchGate. [Link]

  • Degradation of cyanidin 3-glucoside by caffeic acid o-quinone. Determination of the stoichiometry and characterization of the degradation products - PubMed . (n.d.). PubMed. [Link]

  • Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects - MDPI . (n.d.). MDPI. [Link]

  • Structural transformation of cyanidin-3-O-glycoside as a function of... - ResearchGate . (n.d.). ResearchGate. [Link]

  • (PDF) Ascorbic acid-catalyzed degradation of cyanidin-3-O-β-glucoside: Proposed mechanism and identification of a novel hydroxylated product - ResearchGate . (2016-04-02). ResearchGate. [Link]

  • Determination of cyanidin-3-glucoside (Red Kernel Food Colour) in Beverages by High Performance Liquid Chromatography and a Study of Its Degradation by Quadruple Time-Of-Flight Mass Spectrometry - PubMed . (n.d.). PubMed. [Link]

  • High-Resolution UPLC-MS Profiling of Anthocyanins and Flavonols of Red Cabbage (Brassica oleracea L. var. capitata f. rubra DC.) Cultivated in Egypt and Evaluation of Their Biological Activity - MDPI . (2021-12-14). MDPI. [Link]

  • UHPLC-MS/MS Triple Quadrupole Analysis of Anthocyanin Metabolites in Human Plasma Using Protein Precipitation and Solid - Agilent . (2016-03-03). Agilent Technologies. [Link]

  • Journal of Chromatography A . (n.d.). [Link]

Sources

Troubleshooting

Optimizing ultrasonic-assisted extraction for higher yields of Cyanidin 3-O-galactoside.

<Technical Support Center: Optimizing Ultrasonic-Assisted Extraction for Higher Yields of Cyanidin 3-O-galactoside Welcome to the technical support center dedicated to the optimization of ultrasonic-assisted extraction (...

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Optimizing Ultrasonic-Assisted Extraction for Higher Yields of Cyanidin 3-O-galactoside

Welcome to the technical support center dedicated to the optimization of ultrasonic-assisted extraction (UAE) for maximizing the yield of Cyanidin 3-O-galactoside. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance their extraction efficiency and troubleshoot common challenges encountered during the process. Here, we delve into the science behind the methodology, offering evidence-based solutions and practical advice.

I. Fundamentals of Ultrasonic-Assisted Extraction of Cyanidin 3-O-galactoside

Cyanidin 3-O-galactoside (C3G) is a prominent anthocyanin found in a variety of fruits, particularly in Aronia melanocarpa (chokeberries), and is valued for its significant antioxidant properties and potential health benefits. However, C3G is notoriously unstable, especially when exposed to heat, making traditional extraction methods less than ideal. Ultrasonic-assisted extraction emerges as a superior non-thermal technique that leverages high-frequency sound waves to facilitate the release of this heat-sensitive compound.

The core mechanism of UAE involves acoustic cavitation: the formation, growth, and implosion of microscopic bubbles in the solvent. This process generates intense local pressures and temperatures, creating microjets and shockwaves that disrupt plant cell walls and enhance the penetration of the solvent into the plant matrix. The result is a more efficient and rapid extraction process that can be conducted at lower temperatures, thereby preserving the integrity of thermolabile compounds like C3G.

II. Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the ultrasonic-assisted extraction of Cyanidin 3-O-galactoside.

Low Yield of Cyanidin 3-O-galactoside

Q1: My C3G yield is consistently lower than expected. What are the primary factors I should investigate?

A1: Low yields can stem from several suboptimal parameters. Here’s a systematic approach to troubleshooting:

  • Solvent Selection and Composition: The choice of solvent is critical. While various solvents can be used, aqueous solutions of ethanol or methanol are common. The polarity of the solvent mixture must be optimized to effectively solubilize C3G. For anthocyanins, acidified solvents are often employed to maintain the stability of the flavylium cation, which is the colored and more stable form of the molecule. Studies have shown that a mixture of ethanol and water (e.g., 70% ethanol) can be highly effective. The addition of a small amount of acid, such as citric or formic acid, can significantly improve both yield and stability.

  • Solid-to-Liquid Ratio: An inadequate volume of solvent can lead to a saturated solution, preventing further extraction. A higher solvent-to-solid ratio generally increases the concentration gradient, driving more of the target compound into the solvent. However, an excessively large volume can make downstream processing and concentration more difficult and costly. Ratios between 20:1 and 50:1 (mL/g) are often a good starting point.

  • Ultrasonic Power and Frequency: The power of the ultrasound directly influences the intensity of cavitation. Insufficient power will result in incomplete cell disruption. Conversely, excessive power can generate too much heat, leading to the degradation of C3G. It's crucial to find a balance. Many studies suggest that increasing power up to a certain point enhances yield, after which it may plateau or decrease. Frequency is another important parameter, with studies showing significant effects of changing frequency on C3G yield.

  • Extraction Time: While UAE is a rapid method, a certain duration is necessary to ensure complete extraction. If the time is too short, the solvent may not have sufficient opportunity to penetrate the plant matrix and extract the C3G. Prolonged exposure to ultrasonic waves can also lead to degradation. Optimization studies often find an optimal time, beyond which the yield does not significantly increase or may even decrease.

Q2: I've noticed a color change in my extract during sonication, from a vibrant red/purple to a brownish hue. What does this indicate?

A2: A color change, particularly a shift to brown, is a strong indicator of anthocyanin degradation. C3G is susceptible to degradation into smaller phenolic compounds, which can alter the color of the extract. This is often caused by:

  • Excessive Temperature: Even with a cooling system, localized "hot spots" can occur near the ultrasonic probe. If the overall temperature of the extraction vessel rises significantly, it can accelerate the degradation of C3G. It is crucial to monitor and control the temperature throughout the process. Studies have shown that temperatures even as low as 30-35°C can lead to decreased C3G concentrations.

  • pH Instability: Anthocyanins are most stable in acidic conditions (typically pH < 3.0). If the pH of your extraction solvent is too high, the C3G molecule can undergo structural transformations to a colorless chalcone form, which is less stable and prone to degradation.

  • Presence of Oxygen and Light: Exposure to oxygen and light can also contribute to the degradation of anthocyanins. While it may be challenging to eliminate these factors completely, minimizing headspace in your extraction vessel and protecting the extract from direct light can be beneficial.

Inconsistent and Irreproducible Results

Q3: I'm getting variable C3G yields between batches, even when I try to keep the parameters the same. What could be causing this inconsistency?

A3: Lack of reproducibility is a common challenge. The following factors are often the culprits:

  • Inhomogeneous Sample Matrix: Ensure your starting plant material is homogenous. Variations in particle size can significantly affect extraction efficiency. Grinding the plant material to a uniform, fine powder increases the surface area available for solvent contact and leads to more consistent results.

  • Probe Positioning: In probe-type sonicators, the depth and position of the probe within the extraction vessel are critical. Inconsistent positioning can lead to uneven distribution of ultrasonic energy and, consequently, variable extraction efficiency. It is good practice to standardize and record the probe's position for every experiment.

  • Temperature Fluctuations: Even small variations in the starting temperature or the efficiency of the cooling system can lead to different extraction outcomes. A robust and consistent cooling method is essential for reproducibility.

  • Solvent Preparation: Ensure that your extraction solvent is prepared fresh and consistently for each batch. The pH of the solvent should be verified before each use.

III. Optimized Protocol and Data

Based on a synthesis of current literature, the following tables provide a starting point for optimizing your ultrasonic-assisted extraction of Cyanidin 3-O-galactoside.

Table 1: Key Parameters for Optimizing Cyanidin 3-O-galactoside UAE

ParameterRecommended RangeRationale & Key Considerations
Solvent 60-80% Ethanol or Methanol in WaterBalances polarity for effective C3G solubilization.
Solvent Acidification 0.5-1.0% Citric Acid or Formic AcidMaintains the stable flavylium cation form of C3G.
Temperature 15 - 30°CC3G is heat-sensitive; lower temperatures minimize degradation.
Ultrasonic Power 100 - 400 WPower should be sufficient for cell disruption but not so high as to cause significant heating.
Ultrasonic Frequency 20 - 80 kHzFrequency can significantly impact extraction efficiency.
Extraction Time 10 - 60 minutesShorter times are a key advantage of UAE, but sufficient time is needed for complete extraction.
Solid-to-Liquid Ratio 1:20 - 1:50 (g/mL)Ensures a sufficient concentration gradient for efficient mass transfer.
Optimization

Overcoming challenges in the purification of Cyanidin 3-O-galactoside from crude extracts.

Welcome to the technical support center for the purification of Cyanidin 3-O-galactoside (C3G). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges enc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Cyanidin 3-O-galactoside (C3G). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when isolating this valuable anthocyanin from crude extracts. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established scientific principles and field-proven insights.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions and hurdles faced during the purification of Cyanidin 3-O-galactoside.

Q1: My initial crude extract has very low C3G content. How can I improve the extraction efficiency?

A1: Low yield often begins at the extraction stage. C3G, like other anthocyanins, is sensitive to pH, temperature, and solvent choice. For optimal extraction, consider the following:

  • Solvent Acidification: Anthocyanins are most stable in acidic conditions (pH < 3.0).[1][2][3][4] Use of an acidified solvent is crucial to prevent degradation to colorless or brown compounds.[2][5][6] Acidified methanol or ethanol (e.g., with 0.1% to 1% HCl or formic acid) is commonly effective.[4][7]

  • Temperature Control: C3G is heat-sensitive.[1][8] High temperatures during extraction can lead to significant degradation.[3][8] Whenever possible, conduct extractions at room temperature or below. If heating is necessary to improve efficiency, it should be carefully optimized and kept to a minimum duration.[8]

  • Non-Thermal Techniques: Consider alternative, non-thermal extraction methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which can enhance yield while minimizing thermal degradation.[8][9][10]

Q2: My C3G seems to be degrading during the purification process. What are the main causes and how can I prevent this?

A2: Degradation is a primary challenge. The main culprits are pH, temperature, light, and oxygen.[1][11][12][13]

  • pH Instability: C3G is most stable at a low pH (typically below 3). At neutral or alkaline pH, it rapidly degrades into colorless chalcones or other degradation products.[2][3] Ensure all your solvents and buffers throughout the purification workflow are acidified.

  • Thermal Stress: As mentioned, elevated temperatures accelerate degradation.[1][3] Use rotary evaporators at low temperatures (<40°C) for solvent removal and avoid prolonged heating.[14]

  • Light and Oxygen Exposure: Protect your samples from direct light and work quickly to minimize exposure to air. Storing extracts and fractions under an inert gas (like nitrogen or argon) at low temperatures (-20°C or below) is recommended for longer-term stability.[4][15]

Q3: After initial cleanup, my extract is still full of sugars and other polar impurities. What is the best way to remove them?

A3: Solid-Phase Extraction (SPE) is a highly effective and common technique for removing polar impurities like sugars, organic acids, and proteins from anthocyanin extracts.[5][16][17]

  • Recommended Sorbent: A C18-based sorbent is the most widely used for this purpose.[16] The non-polar C18 stationary phase retains the less polar anthocyanins while allowing highly polar compounds like sugars to be washed away with an aqueous, acidified mobile phase.[16]

  • General Protocol: The basic steps involve conditioning the C18 cartridge, loading the crude extract, washing away polar impurities with acidified water, and finally eluting the purified anthocyanins with an organic solvent like acidified methanol or ethanol.[5][17]

II. Troubleshooting Guides: Navigating Specific Purification Stages

This section provides detailed solutions for issues that may arise during specific purification steps.

Troubleshooting Solid-Phase Extraction (SPE)
Problem Potential Cause(s) Troubleshooting Solution(s)
Low Recovery of C3G Incomplete Elution: The elution solvent may not be strong enough to desorb all the C3G from the C18 cartridge.Increase the organic solvent (e.g., methanol or ethanol) concentration in your elution buffer. Ensure the elution solvent is also acidified to maintain C3G stability.
Irreversible Adsorption: Very strong interactions between C3G and the sorbent.While less common with C18, you could try a different sorbent. However, optimizing the elution solvent is typically sufficient.
Poor Purity: Sugars still present Insufficient Washing: The wash step may not be adequate to remove all polar impurities.Increase the volume of the acidified water wash. Ensure the wash solution is sufficiently polar to not elute the C3G.
Sample Overload: Too much crude extract was loaded onto the SPE cartridge, exceeding its capacity.Reduce the amount of sample loaded or use a larger SPE cartridge.
Poor Purity: Other phenolic compounds co-elute Similar Polarity: Other flavonoids and phenolic acids may have similar polarity to C3G and co-elute.This is a common challenge. A multi-step elution can help. For example, after the initial water wash, use a solvent like ethyl acetate to remove some less polar phenolic impurities before eluting the anthocyanins with methanol.[16] Alternatively, a secondary purification step like preparative HPLC will be necessary for high purity.
Troubleshooting Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Problem Potential Cause(s) Troubleshooting Solution(s)
Poor Peak Resolution Inappropriate Mobile Phase: The solvent gradient may not be optimal for separating C3G from closely related anthocyanins or impurities.Optimize the gradient profile. A shallower gradient often improves the separation of complex mixtures. Ensure the mobile phase is acidified (e.g., with formic or phosphoric acid) to maintain sharp peak shapes and C3G stability.[1][14]
Column Overload: Injecting too much sample leads to broad, overlapping peaks.Reduce the injection volume or the concentration of the sample.
Peak Tailing Secondary Interactions: Interactions between the analyte and the stationary phase can cause tailing.Ensure the mobile phase pH is low enough (typically 2-3) to keep the C3G in its stable flavylium cation form.
Column Degradation: The performance of the HPLC column has deteriorated.Flush the column according to the manufacturer's instructions or replace it if necessary.
Low Purity of Collected Fractions Inaccurate Fraction Collection: The timing of fraction collection is not aligned with the peak elution.Carefully review the chromatogram to set the correct collection windows. If peaks are not well-resolved, it may be necessary to collect narrower fractions and analyze their purity individually.
Degradation Post-Collection: The collected C3G degrades in the collection vessel.Collect fractions into tubes containing a small amount of acidified solvent to maintain a low pH. Store collected fractions immediately at low temperatures and protected from light.

III. Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Cleanup of Crude C3G Extract

This protocol provides a general workflow for the initial purification of C3G from a crude plant extract to remove sugars and other highly polar impurities.

  • Cartridge Conditioning:

    • Pass 2-3 column volumes (CV) of methanol through a C18 SPE cartridge.

    • Equilibrate the cartridge by passing 2-3 CV of acidified deionized water (e.g., water with 0.1% HCl or formic acid, pH ~2-3) through it. Do not let the cartridge run dry.[17]

  • Sample Loading:

    • Load the filtered crude extract onto the conditioned C18 cartridge. The loading volume should not exceed the cartridge's recommended capacity.[5]

  • Washing (Impurity Removal):

    • Wash the cartridge with 2-4 CV of acidified deionized water to elute sugars, organic acids, and other polar impurities.[5][17]

  • Elution (C3G Collection):

    • Elute the purified C3G from the cartridge using 2-3 CV of acidified methanol (e.g., methanol with 0.1% HCl or formic acid).[17]

  • Solvent Evaporation:

    • Concentrate the collected fraction using a rotary evaporator at a temperature below 40°C to remove the methanol. The resulting purified and concentrated C3G extract can be used for further analysis or purification.

Protocol 2: Macroporous Resin Chromatography

Macroporous resins offer an effective method for the enrichment and purification of anthocyanins from crude extracts.[18][19] They are particularly useful for scaling up the purification process.[20][21]

  • Resin Selection and Pre-treatment:

    • Select a suitable macroporous resin (e.g., AB-8, X-5).[18][20][21] The choice of resin can impact adsorption and desorption characteristics.[18]

    • Soak the resin in ethanol for 24 hours, then wash thoroughly with deionized water until the eluent is neutral.[20]

  • Column Packing and Equilibration:

    • Pack a chromatography column with the pre-treated resin.

    • Equilibrate the column by passing acidified deionized water (pH ~3.0-3.5) through it.[21]

  • Sample Loading:

    • Load the crude extract onto the column at a controlled flow rate (e.g., 0.5 mL/min).[18]

  • Washing:

    • Wash the column with acidified deionized water to remove impurities until the eluent is colorless.[14]

  • Elution:

    • Elute the adsorbed anthocyanins using an appropriate concentration of acidified ethanol (e.g., 60% ethanol).[14][18] The optimal ethanol concentration should be determined experimentally to maximize recovery.[18]

  • Concentration:

    • Collect the eluate and concentrate it using a rotary evaporator at a low temperature (<40°C).[14]

IV. Visualization of Key Processes

General Purification Workflow

This diagram illustrates the typical multi-step process for isolating Cyanidin 3-O-galactoside.

G cluster_0 Upstream Processing cluster_1 Primary Purification cluster_2 Secondary Purification cluster_3 Final Product Crude Extract Crude Extract Filtration Filtration Crude Extract->Filtration Removal of Particulates SPE / Macroporous Resin SPE / Macroporous Resin Filtration->SPE / Macroporous Resin Loading Impurities Impurities SPE / Macroporous Resin->Impurities Wash Step (Sugars, Acids) Prep-HPLC Prep-HPLC SPE / Macroporous Resin->Prep-HPLC Elution & Loading Other Flavonoids Other Flavonoids Prep-HPLC->Other Flavonoids Fractionation Pure C3G Pure C3G Prep-HPLC->Pure C3G Collection

Caption: A typical workflow for C3G purification.

C3G Degradation Pathway at Neutral/Alkaline pH

This diagram shows the chemical transformation of C3G leading to its degradation under unfavorable pH conditions.

G Flavylium Cation (Red, pH < 3) Flavylium Cation (Red, pH < 3) Quinoidal Base (Blue, pH 5.5-6.0) Quinoidal Base (Blue, pH 5.5-6.0) Flavylium Cation (Red, pH < 3)->Quinoidal Base (Blue, pH 5.5-6.0) Proton Loss Carbinol/Hemiketal (Colorless, pH ~5) Carbinol/Hemiketal (Colorless, pH ~5) Flavylium Cation (Red, pH < 3)->Carbinol/Hemiketal (Colorless, pH ~5) Hydration Chalcone (Yellow, pH > 6) Chalcone (Yellow, pH > 6) Carbinol/Hemiketal (Colorless, pH ~5)->Chalcone (Yellow, pH > 6) Tautomerization Degradation Products Degradation Products Chalcone (Yellow, pH > 6)->Degradation Products

Caption: pH-dependent degradation of C3G.

V. References

  • Diaconeasa, Z., Stirbu, I., Kollmann, M., Lauer, I., & Socaciu, C. (2015). High-Purity Anthocyanins Isolation Using Solid Phase Extraction Tehniques. Bulletin of University of Agricultural Sciences and Veterinary Medicine Cluj-Napoca. Food Science and Technology, 72(1), 125.

  • Liu, Y., Liu, X., Zhang, D., et al. (2004). Quantification and Purification of Mulberry Anthocyanins With Macroporous Resins. Journal of Biomedicine and Biotechnology, 2004(5), 326-331.

  • He, J., Yang, L., Yang, S., et al. (2012). Extraction and Purification of Anthocyanins from the Fruit Residues of Vaccinium uliginosum Linn. Journal of Agricultural Science, 4(10).

  • Sun, J., Li, Y., Hu, X., & Liao, X. (2011). Purification of Anthocyanins from Extracts of Red Raspberry Using Macroporous Resin. International Journal of Food Properties, 18(5), 1153-1166.

  • Wang, X. (2013). Isolation and Purification of Anthocyanins from Black Bean Wastewater Using Macroporous Resins. Utah State University.

  • Zheng, X., Xu, X., & Zhang, Y. (2022). Research Progress on the Extraction and Purification of Anthocyanins and Their Interactions with Proteins. Foods, 11(19), 3090.

  • Lopes, V., Martins, N., et al. (2024). A Reliable and Fast Two-Step Solid-Phase Extraction Methodology for the Obtention of Anthocyanin-Rich Extracts from Different Sources. Preprints.org.

  • Royal Society of Chemistry. (2020). Extraction of Anthocyanins from Natural Sources – Methods and Commercial Considerations.

  • Lopes, V., Martins, N., et al. (2024). A Reliable and Fast Two-Step Solid-Phase Extraction Methodology for the Obtention of Anthocyanin-Rich Extracts from Different Sources. Preprints.org.

  • Arozarena, I., Casanova, E., et al. (2012). A New Solid Phase Extraction for the Determination of Anthocyanins in Grapes. Journal of the Science of Food and Agriculture, 92(6), 1269-1276.

  • Sun, J., Li, X., et al. (2021). Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits. Molecules, 26(15), 4649.

  • Ksenija, M., & Maja, M. (2015). The colour and stability of cyanidin and cyanidin 3-O-β-glucopyranoside. Journal of the Serbian Chemical Society, 80(1), 101-109.

  • Castañeda-Ovando, A., Pacheco-Hernández, M. de L., et al. (2009). Chemical studies of anthocyanins: A review. Food Chemistry, 113(4), 859-871.

  • O'Leary, C., Rupasinghe, H. P. V., & Zhu, Y. (2018). Impact of Thermal Degradation of Cyanidin-3-O-Glucoside of Haskap Berry on Cytotoxicity of Hepatocellular Carcinoma HepG2 and Breast Cancer MDA-MB-231 Cells. Molecules, 23(2), 282.

  • Liu, Y., Hu, Y., et al. (2023). Nanoencapsulation of Cyanidin 3-O-Glucoside: Purpose, Technique, Bioavailability, and Stability. Foods, 12(15), 2911.

  • ResearchGate. (n.d.). Characterization of cyanidin-3-galactoside (C3G).

  • Zhang, Y., Li, D., et al. (2017). Total Anthocyanins and Cyanidin-3-O-Glucoside Contents and Antioxidant Activities of Purified Extracts from Eight Different. Pharmacognosy Magazine, 13(51), 475-481.

  • Liu, J., Zhou, H., et al. (2023). Anthocyanins: Modified New Technologies and Challenges. Foods, 12(7), 1386.

  • Advion Interchim Scientific. (n.d.). The Extraction, Identification, Purification and Quantitation of Cyanidin-3-Glucoside in Black Rice.

  • Lee, H. J., & Lee, S. J. (2018). Optimization of Cyanidin-3-O-galactoside Production from Aronia melanocarpa Elliot from Nonthermal Ultrasonic Extraction Process by Response Surface Methodology. Molecules, 23(10), 2540.

  • Creative Proteomics. (n.d.). Cyanidin-3-O-glucoside (Chrysanthemin) Analysis Service.

  • ResearchGate. (n.d.). On the thermal degradation of anthocyanidins: Cyanidin.

  • Encyclopedia.pub. (2022). Procedures for Extraction of Anthocyanins from Different Food.

  • Zannou, O., Koca, I., et al. (2021). Alternative Extraction and Downstream Purification Processes for Anthocyanins. Separations, 8(12), 239.

  • Zheng, X., Xu, X., & Zhang, Y. (2022). Research Progress on the Extraction and Purification of Anthocyanins and Their Interactions with Proteins. Foods, 11(19), 3090.

  • ResearchGate. (n.d.). Anthocyanin extraction and purification.

  • Kader, F., Haluk, J.P., Nicolas, J.P., & Metche, M. (1998). Degradation of cyanidin 3-glucoside by blueberry polyphenol oxidase: kinetic studies and mechanisms. Journal of agricultural and food chemistry, 46(8), 3060-3065.

Sources

Troubleshooting

Minimizing interference in DPPH assay for Cyanidin 3-O-galactoside.

Technical Support Center: Cyanidin 3-O-galactoside DPPH Assay Welcome to the technical support resource for researchers utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to evaluate the antioxidant capacity of Cya...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Cyanidin 3-O-galactoside DPPH Assay

Welcome to the technical support resource for researchers utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to evaluate the antioxidant capacity of Cyanidin 3-O-galactoside (C3G). This guide is structured to address common challenges and frequently asked questions, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the unique interactions between anthocyanins, like C3G, and the DPPH reagent.

Q1: Why is my DPPH assay for Cyanidin 3-O-galactoside giving inconsistent or unexpectedly high results?

A1: The most common source of error when assaying colored compounds like C3G is spectral interference . C3G is a red-purple pigment that absorbs light in the same region as the DPPH radical (typically measured around 515-520 nm).[1][2] If this is not corrected, the inherent color of your sample will be misinterpreted as a lack of DPPH scavenging, leading to an underestimation of its antioxidant activity.

Furthermore, the chemical structure and antioxidant activity of anthocyanins are highly dependent on pH.[3][4] Changes in the pH of your sample solution can alter the C3G molecule, affecting its reactivity and spectral properties, thereby introducing variability.[5]

Q2: What is the optimal solvent for dissolving C3G and running the DPPH assay?

A2: Methanol is the most commonly used solvent for the DPPH assay due to its ability to readily dissolve both the DPPH radical and many antioxidant compounds.[6][7] However, for anthocyanins, aqueous-organic mixtures, such as 70% methanol or 70% ethanol, often provide a better balance of solubility and reactivity.[8][9]

Key Considerations:

  • Protic vs. Aprotic Solvents: Protic solvents (like methanol and ethanol) can donate a hydrogen atom, which is a key mechanism for radical scavenging by antioxidants.[10]

  • Water Content: Adding water to the solvent can sometimes enhance the antioxidant activity reading for polar compounds but may also contribute to the partial reduction of the DPPH radical itself.[6][10]

  • Sample Solubility: Ultimately, the choice depends on the solubility of your specific C3G sample or extract. Ensure your sample is fully dissolved to avoid inaccurate readings.

Q3: How long should I incubate the reaction? Is a longer incubation time always better?

A3: Not necessarily. The reaction between C3G and DPPH can be complex, often exhibiting biphasic kinetics: a rapid initial reaction followed by a slower, prolonged phase.[11][12] An incubation time of 30 minutes in the dark is a widely accepted standard that captures the majority of the reaction.[6][13][14]

Why it matters:

  • Too Short: An insufficient incubation time will not allow the reaction to reach a stable endpoint, leading to an underestimation of antioxidant capacity.

  • Too Long: Very long incubation times can lead to the degradation of the DPPH radical or the antioxidant itself, introducing artifacts.

It is crucial to standardize the incubation time across all samples and standards for comparability. A kinetic study, where absorbance is measured at several time points, can help determine the optimal endpoint for your specific experimental conditions.[15]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiment.

ProblemProbable Cause(s)Recommended Solution(s)
Absorbance of Blank (DPPH + Solvent) is unstable or decreasing over time. 1. DPPH solution is old or has been exposed to light. 2. Solvent is contaminated or of low purity.1. Always prepare the DPPH working solution fresh before each experiment and store it in the dark.[7] 2. Use high-purity, spectroscopy-grade solvents.
Results are not reproducible between experiments. 1. Inconsistent incubation time or temperature. 2. Spectral interference from C3G is not being corrected. 3. Fluctuation in the initial absorbance of the DPPH working solution.1. Strictly control the incubation time and temperature (e.g., 30 min at room temperature).[14] 2. Implement the spectral correction protocol detailed in Part 3 . 3. Ensure the initial absorbance of your DPPH solution is consistent for every run (e.g., 1.0 ± 0.05 at 517 nm).[6]
Calculated antioxidant activity is negative or very low. 1. Incorrect blanking procedure. 2. The concentration of C3G is too low to scavenge a measurable amount of DPPH.1. Ensure you are using the correct blank for both the control and the sample (see protocol below). The sample blank must contain the sample and the solvent but no DPPH. 2. Prepare a dilution series of your C3G sample to find a concentration that falls within the linear range of the assay.
Part 3: Validated Protocol & Methodologies
Protocol: DPPH Assay with Spectral Interference Correction

This protocol is designed to accurately measure the antioxidant capacity of Cyanidin 3-O-galactoside by accounting for its intrinsic color.

1. Reagent Preparation:

  • DPPH Stock Solution (0.2 mM): Dissolve 7.9 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.

  • DPPH Working Solution: Dilute the stock solution with methanol to obtain an absorbance of approximately 1.0 at 517 nm. Prepare this solution fresh daily.[6]

  • C3G Sample Solutions: Prepare a stock solution of C3G in the chosen solvent (e.g., 70% methanol). Create a series of dilutions from this stock to determine the IC₅₀ value.

  • Standard: Prepare a dilution series of a known antioxidant, such as Trolox or Ascorbic Acid, to serve as a positive control and for calculating equivalents.[16]

2. Experimental Workflow:

The following diagram illustrates the corrected workflow. The critical step is the preparation of a specific "Sample Blank" for each concentration of C3G.

G cluster_prep Preparation cluster_assay Assay Setup (for each C3G concentration) cluster_control Control Setup P1 Prepare DPPH Working Solution A1 Sample Tube: Add 100 µL C3G + 1.9 mL DPPH Solution P1->A1 C1 Control Tube: Add 100 µL Solvent + 1.9 mL DPPH Solution P1->C1 P2 Prepare C3G Dilution Series P2->A1 A2 Sample Blank Tube: Add 100 µL C3G + 1.9 mL Solvent P2->A2 I Incubate all tubes in the dark (30 min, RT) A1->I A2->I C1->I M Measure Absorbance at 517 nm I->M Calc Calculate % Inhibition using corrected formula M->Calc G cluster_reaction Antioxidant Reaction cluster_interference Spectral Interference Problem DPPH DPPH• (Violet Radical) DPPHH DPPH-H (Pale Yellow) DPPH->DPPHH + H• from C3G AH C3G (Antioxidant) A A• (Oxidized C3G) AH->A Spectro Spectrophotometer measures total light absorbed at 517 nm Abs_DPPH Absorbance from residual DPPH• (Violet) Spectro->Abs_DPPH Abs_C3G Absorbance from C3G itself (Red/Purple) Spectro->Abs_C3G

Caption: The DPPH scavenging mechanism and the principle of spectral interference.

The core issue with C3G is that both the reactant (DPPH•) and the antioxidant (C3G) absorb light at the detection wavelength. The correction protocol isolates the absorbance contributed by C3G (Ablank) so it can be mathematically removed, ensuring that the final reading (Asample - Ablank) reflects only the absorbance from the remaining DPPH•. [11][21]

References
  • ResearchGate. (n.d.). Evaluation of solvent effects on the DPPH reactivity for determining the antioxidant activity in oil matrix | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Effective Antioxidant Activities of Anthocyanins as Affected by pH of Antioxidant Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results. Retrieved from [Link]

  • ResearchGate. (n.d.). Antioxidant activity (DPPH, FRAP and ABTS) of anthocyanin pigment.... Retrieved from [Link]

  • ACS Publications. (2023). Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts. ACS Omega. Retrieved from [Link]

  • PMC - PubMed Central. (2022). The effects of extraction conditions on the antioxidant activities, total polyphenol and monomer anthocyanin contents of six edible fruits growing wild in Hungary. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectral analysis allows using the DPPH UV–Vis assay to estimate antioxidant activity of colored compounds | Request PDF*. Retrieved from [Link]

  • MDPI. (n.d.). Effects of Extraction Solvents on the Total Phenolic Content, Total Flavonoid Content, and Antioxidant Activity in the Aerial Part of Root Vegetables. Retrieved from [Link]

  • MDPI. (n.d.). Screening and Characterization of Antiglycoxidant Anthocyanins from Vaccinium myrtillus Fruit Using DPPH and Methylglyoxal Pre-Column HPLC Assays. Retrieved from [Link]

  • MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) DPPH free radical scavenging activity of Trolox, cyanidin.... Retrieved from [Link]

  • PMC - NIH. (n.d.). State of the Art of Anthocyanins: Antioxidant Activity, Sources, Bioavailability, and Therapeutic Effect in Human Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on the structure and color of anthocyanins. Retrieved from [Link]

  • Preprints.org. (2024). Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. Retrieved from [Link]

  • RSC Publishing. (2017). Comparison of anticancer activity and antioxidant activity between cyanidin-3-O-glucoside liposomes and cyanidin-3-O-glucoside in Caco-2 cells in vitro. Retrieved from [Link]

  • PMC. (n.d.). Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Effect of pH on Lipid Oxidation and Anthocyanin Stability in Flaxseed Oil‐in‐Water Emulsions With Black Carrot Extract. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of pH on the stability of Cyanidin and Cyanidin 3-O- β -glucopyranoside in. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Paper-based DPPH Assay for Antioxidant Activity Analysis. Retrieved from [Link]

  • PMC - PubMed Central. (2021). Anthocyanins: Factors Affecting Their Stability and Degradation. Retrieved from [Link]

  • ResearchGate. (n.d.). 180 questions with answers in DPPH ASSAY | Science topic. Retrieved from [Link]

  • ResearchGate. (n.d.). How to prepare DPPH when measuring the antioxidants not rate?. Retrieved from [Link]

  • Springer. (2020). Spectral analysis allows using the DPPH UV–Vis assay to estimate antioxidant activity of colored compounds*. Chemical Papers, 74(9), 3101–3109. Retrieved from [Link]

  • ResearchGate. (n.d.). Do carotenoids interfere wth DPPH antioxidant assay?. Retrieved from [Link]

  • MDPI. (n.d.). Optimization of Cyanidin-3-O-galactoside Production from Aronia melanocarpa Elliot from Nonthermal Ultrasonic Extraction Process by Response Surface Methodology. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Spectral analysis allows using the DPPH UV–Vis assay to estimate antioxidant activity of colored compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 2. The illustration of the DPPH Å /antioxidant reaction kinetics.... Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of the absorbance changes in DPPH∙ solutions in the presence of various concentrations of water-glycerine extract of C. asiatica L. Values are mean of three replicate determinations (n=3). Retrieved from [Link]

  • Pharmacognosy Magazine. (n.d.). Total Anthocyanins and Cyanidin-3-O-Glucoside Contents and Antioxidant Activities of Purified Extracts from Eight Different. Retrieved from [Link]

  • PMC - NIH. (n.d.). A kinetic-based stopped-flow DPPH• method. Retrieved from [Link]

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Optimization

Best practices for long-term storage of Cyanidin 3-O-galactoside to prevent degradation.

Welcome to the technical support center for Cyanidin 3-O-galactoside (Cy3Gal). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of thi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Cyanidin 3-O-galactoside (Cy3Gal). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable anthocyanin. Here, we address common challenges and provide in-depth, field-proven insights into best practices for storage and handling.

Frequently Asked Questions (FAQs)
Q1: What is the single most critical factor for the long-term storage of Cyanidin 3-O-galactoside?

The most critical factor is temperature . Cyanidin 3-O-galactoside, like most anthocyanins, is highly susceptible to thermal degradation.[1] Elevated temperatures accelerate the hydrolysis of its glycosidic bond and the opening of the pyrylium ring, leading to a loss of its characteristic color and biological activity.[2][3] For optimal long-term stability, storing the compound at low temperatures is non-negotiable.

Q2: Should I store Cyanidin 3-O-galactoside as a solid powder or in solution?

For long-term storage, it is unequivocally recommended to store Cyanidin 3-O-galactoside as a solid, lyophilized powder .[4] Storing it in solution, especially aqueous buffers, significantly increases the rate of degradation due to hydrolysis and other pH-dependent reactions.[5] Aqueous solutions are not recommended for storage longer than one day.[5] If a stock solution is necessary, it should be prepared fresh for immediate use or stored at -80°C for very short periods.[6]

Q3: I've noticed a color change in my stored Cy3Gal solution. What does this mean?

A color change is a primary indicator of degradation. The vibrant red color of Cy3Gal is characteristic of its stable flavylium cation form, which predominates at a low pH (typically < 4).[2][7] As the pH increases or degradation occurs, the molecule converts to other forms:

  • Colorless: The carbinol or hemiketal pseudo-base (around pH 5).[2]

  • Blue/Violet: The quinoidal base (around pH 6-7).[3]

  • Yellow: The chalcone form, which is an irreversible degradation product (at neutral to alkaline pH).[3]

Therefore, a shift from red to violet, or a complete loss of color, indicates a change in pH and/or significant degradation.

Q4: How do light and oxygen affect the stability of Cy3Gal?

Both light and oxygen are potent catalysts for the degradation of Cy3Gal.

  • Light: Exposure to light, particularly UV radiation, can cause rapid photodegradation. One study noted that approximately 60% of Cy3Gal in a solution degraded after just 20 minutes of UV (254 nm) irradiation.[1] Another study on fruit extracts found that 97.4% of anthocyanin color was lost after 10 days of exposure to direct sunlight.[8]

  • Oxygen: Oxygen promotes oxidative degradation of the phenolic structure.[9] The presence of oxygen, especially when combined with other factors like light or metal ions, will significantly shorten the shelf-life of the compound.

Troubleshooting Guide
Problem 1: Rapid degradation of my Cy3Gal stock solution.

Root Cause Analysis: This is a common issue often resulting from a combination of improper storage conditions. The stability of anthocyanins in solution is notoriously poor and is influenced by several interdependent factors.

Troubleshooting Steps & Explanations:

  • Verify Solvent and pH: Are you using an aqueous buffer? Anthocyanins are most stable in acidic conditions (pH 2.0-4.0).[3][7] In neutral or alkaline solutions, degradation can occur within hours. If you must use a solution, consider a solvent like DMSO for initial stock preparation, but be aware of its hygroscopic nature.[6] For any aqueous dilutions, use an acidic buffer (e.g., citrate or phosphate buffer, pH 3.5).

  • Check Storage Temperature: Is the solution stored at 4°C or -20°C? For solutions, -80°C is the recommended temperature to minimize molecular motion and slow degradation kinetics.[6]

  • Eliminate Light and Oxygen: Are your vials amber-colored or wrapped in foil? Are you purging the headspace of the vial with an inert gas like argon or nitrogen before sealing? Both light and oxygen must be rigorously excluded.[1][8][10]

  • Consider Contaminants: The presence of metal ions or enzymes like polyphenol oxidase (PPO) can catalyze degradation.[11] Ensure you are using high-purity solvents and that your sample has not been contaminated.

Workflow: Mitigating Solution Instability

Caption: Decision workflow for storing Cyanidin 3-O-galactoside.

Problem 2: My lyophilized Cy3Gal powder has clumped and changed color.

Root Cause Analysis: This issue points directly to moisture contamination. Lyophilized powders are often hygroscopic, and the absorption of water can initiate the degradation cascade even in a solid state.

Troubleshooting Steps & Explanations:

  • Improve Desiccation: Store the powder in a desiccator, preferably under vacuum, with a fresh, active desiccant (e.g., silica gel or Drierite).

  • Check Container Seal: Ensure the vial cap is airtight. Use vials with high-quality septa or threads. Parafilm can be used as an extra precaution but is not a substitute for a proper seal.

  • Control Handling Environment: When weighing or aliquoting the powder, do so in a controlled environment with low humidity, such as a glove box. If a glove box is unavailable, work quickly and minimize the time the container is open to the atmosphere. Always allow the container to come to room temperature before opening to prevent condensation from forming on the cold powder.

Quantitative Data Summary & Protocols
Table 1: Recommended Long-Term Storage Conditions for Cyanidin 3-O-galactoside
ParameterSolid (Lyophilized Powder)Solution (Short-Term Only)Rationale
Temperature -20°C or -80°C [4]-80°C [6]Minimizes thermal degradation kinetics.
Light Complete darkness (amber vial/foil)[8]Complete darkness (amber vial/foil)[8]Prevents photodegradation.
Atmosphere Dry, inert (vacuum or Argon)Headspace purged with Argon/NitrogenPrevents moisture absorption and oxidation.[9]
pH N/A (as solid)Acidic (pH 2.0 - 4.0) [3]Stabilizes the flavylium cation, the most stable form of the molecule.[7]
Duration ≥ 3 years[4]< 1 month (use within 6 months if absolutely necessary)[6]Solid form is inherently more stable than solution.
Experimental Protocol 1: Preparation of Cy3Gal for Long-Term Storage

Objective: To prepare a newly received or freshly purified sample of Cyanidin 3-O-galactoside for optimal long-term storage.

Methodology (Solid Form - Recommended):

  • Dissolution: If your sample is not already in a suitable solvent for lyophilization, dissolve it in a minimal amount of an acidic aqueous solution (e.g., 0.1% formic acid in HPLC-grade water).

  • Lyophilization: Freeze the solution completely (e.g., in a dry ice/acetone bath or a -80°C freezer). Lyophilize the sample until a fine, dry powder is obtained. This process removes water via sublimation, which is less damaging than evaporation.

  • Aliquoting: In a low-humidity environment, carefully aliquot the powder into pre-weighed, low-retention amber glass vials.

  • Inert Atmosphere: Place the open vials inside a vacuum desiccator. Evacuate the air and backfill with a dry, inert gas such as argon or nitrogen. Repeat this cycle 3-5 times to ensure a completely inert atmosphere.

  • Sealing and Storage: Securely cap the vials while still in the inert atmosphere if possible. Wrap the caps with parafilm for an additional seal. Label clearly and place in a designated -20°C or -80°C freezer.

Experimental Protocol 2: Quality Control of Stored Cy3Gal

Objective: To assess the integrity and purity of a stored sample of Cyanidin 3-O-galactoside before an experiment.

Methodology (HPLC Analysis):

  • Sample Preparation: Carefully prepare a stock solution of your stored Cy3Gal in an appropriate acidic solvent (e.g., 50% methanol with 0.1% formic acid) at a known concentration (e.g., 1 mg/mL).[12]

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[13]

    • Mobile Phase A: 0.1% phosphoric acid in water.[13]

    • Mobile Phase B: Acetonitrile.[13]

    • Gradient: A linear gradient, for example, starting with 5% B and increasing to 20% B over 15 minutes.[13]

    • Flow Rate: 1.0 mL/min.[13]

    • Detection: Diode Array Detector (DAD) or UV-Vis detector set at 520 nm for anthocyanins.[12][13]

  • Data Analysis:

    • Retention Time: Compare the retention time of the main peak to a fresh or certified reference standard. A shift may indicate a problem.

    • Peak Purity: Assess the area of the main Cy3Gal peak. A significant decrease in the area percentage compared to the initial analysis indicates degradation.

    • Degradation Products: Look for the appearance of new peaks. Common degradation products include protocatechuic acid and the cyanidin aglycone, which will have different retention times.[3][14] A clean baseline with a single, sharp peak is indicative of a high-purity, stable sample.

Visualization: Key Factors in Cyanidin 3-O-galactoside Degradation

Caption: Major environmental factors leading to Cy3Gal degradation.

References
  • Spectroscopy Online. (2025). New Study Reveals Optimal Storage Conditions for Preserving Health-Promoting Anthocyanins in Fruit Extracts.
  • Liang, Z., et al. (2021). Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits. International Journal of Molecular Sciences. Available at: [Link]

  • PLOS One. (2018). Optimizing shelf life conditions for anthocyanin-rich tomatoes. Available at: [Link]

  • PubMed. (2018). Optimizing shelf life conditions for anthocyanin-rich tomatoes. Available at: [Link]

  • Chiritescu, C., et al. (2021). Anthocyanins: Factors Affecting Their Stability and Degradation. Antioxidants. Available at: [Link]

  • MDPI. (2021). Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits. Available at: [Link]

  • International Institute of Refrigeration. (2024). Optimising cold storage to boost antioxidants and anthocyanins in blood oranges. Available at: [Link]

  • MDPI. (2022). Nanoencapsulation of Cyanidin 3-O-Glucoside: Purpose, Technique, Bioavailability, and Stability. Available at: [Link]

  • Rakić, V. P., et al. (2015). Effects of pH on the stability of Cyanidin and Cyanidin 3-O- β -glucopyranoside in aqueous solutions. Journal of the Serbian Chemical Society. Available at: [Link]

  • Lafay, S., & Gil-Izquierdo, A. (2008). Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects. Molecules. Available at: [Link]

  • Pharmacognosy Magazine. (2018). Total Anthocyanins and Cyanidin-3-O-Glucoside Contents and Antioxidant Activities of Purified Extracts from Eight Different. Available at: [Link]

  • Brownmiller, C., et al. (2018). Impact of Thermal Degradation of Cyanidin-3-O-Glucoside of Haskap Berry on Cytotoxicity of Hepatocellular Carcinoma HepG2 and Breast Cancer MDA-MB-231 Cells. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • MDPI. (2018). Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects. Available at: [Link]

  • Kader, F., et al. (1998). Degradation of cyanidin 3-glucoside by blueberry polyphenol oxidase: kinetic studies and mechanisms. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Song, J., et al. (2011). Determination of cyanidin-3-glucoside (Red Kernel Food Colour) in Beverages by High Performance Liquid Chromatography and a Study of Its Degradation by Quadruple Time-Of-Flight Mass Spectrometry. Food Additives & Contaminants: Part A. Available at: [Link]

  • Zhang, Z., et al. (2010). Spectral alteration and degradation of cyanidin-3-glucoside exposed to pulsed electric field. Journal of Agricultural and Food Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Cyanidin 3-O-galactoside Bioavailability in Rodent Models

Introduction Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Cyanidin 3-O-galactoside (C3G). C3G, a prominent anthocyanin found in various fruits and be...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Cyanidin 3-O-galactoside (C3G). C3G, a prominent anthocyanin found in various fruits and berries, exhibits a wide range of health-promoting properties, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] However, a significant challenge in preclinical rodent studies is its low oral bioavailability, which can lead to inconsistent or inconclusive results.[3] This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate the complexities of C3G administration and enhance its bioavailability in your experimental models.

This resource is designed to be a dynamic, practical tool. We will delve into the "why" behind experimental choices, offering insights grounded in established scientific principles to ensure the integrity and reproducibility of your findings.

I. Troubleshooting Guide: Addressing Low Bioavailability of C3G

Low plasma and tissue concentrations of C3G post-administration are common hurdles. This section addresses specific problems you might encounter and provides actionable solutions.

Issue 1: Rapid Degradation of C3G in Formulation or GI Tract

Symptoms:

  • Lower than expected C3G concentration in plasma/tissue samples.

  • High variability in bioavailability between animals.

  • Discoloration of the dosing solution, indicating pigment degradation.

Root Cause Analysis & Solutions:

Cyanidin 3-O-galactoside is notoriously unstable and susceptible to degradation influenced by pH, temperature, light, and oxygen.[1][3] The neutral to alkaline pH of the small intestine can particularly accelerate its degradation into chalcone structures, which may not possess the same bioactivity.[3]

Causality Chain Diagram:

A Initial C3G Formulation B Exposure to Neutral/Alkaline pH (e.g., small intestine) A->B Administration C Structural Transformation (Pyrylium ring opening) B->C Chemical Instability D Formation of Chalcone & Other Degradation Products C->D Degradation Pathway E Reduced Parent Compound Available for Absorption D->E Loss of Active Form F Low Bioavailability E->F Consequence

Caption: C3G degradation pathway leading to low bioavailability.

Mitigation Strategies:

  • pH Optimization of Vehicle: Prepare C3G solutions in a mildly acidic vehicle (pH 3-4) using food-grade acids like citric acid. This mimics the gastric environment and helps maintain the stable flavylium cation form of C3G.[4]

  • Co-pigmentation: The inclusion of other phenolic compounds or metal ions can stabilize the C3G molecule through molecular stacking and complex formation, protecting it from degradation.[5] Consider using a vehicle that is a purified extract from a C3G-rich source, which naturally contains such co-pigments.

  • Encapsulation Technologies: This is a highly effective strategy to protect C3G from the harsh gastrointestinal environment.[6][7]

    • Liposomes/Nanoliposomes: These lipid-based carriers can encapsulate C3G, shielding it from pH-induced degradation and facilitating its transport across the intestinal epithelium.[5][8][9] Encapsulation can significantly improve the stability and cellular uptake of anthocyanins.[8]

    • Biopolymer Encapsulation: Using materials like chitosan, alginate, or maltodextrin can create a protective matrix around C3G, allowing for a more controlled release in the intestine.[3][10]

Strategy Mechanism of Action Reported Improvement Considerations
Acidified Vehicle Stabilizes the flavylium cation form of C3G.[4]Varies, fundamental for stability.Ensure pH is not too low to cause irritation.
Co-pigmentation Protects C3G via molecular stacking and complexation.[5]Can enhance color and stability.Requires careful selection of co-pigments.
Nanoliposomes Encapsulates C3G, protecting it from GI degradation and enhancing absorption.[8][9]Can increase retention rate to over 80% for several days.[8][9]Requires specialized formulation equipment.
Biopolymers Forms a protective matrix for controlled release.[3]Improves stability and bioaccessibility.[10]May alter release kinetics.
Issue 2: Poor Intestinal Absorption and High First-Pass Metabolism

Symptoms:

  • Low levels of parent C3G in systemic circulation, but presence of metabolites.

  • Pharmacokinetic profile shows rapid clearance.

Root Cause Analysis & Solutions:

Even if C3G reaches the small intestine intact, its absorption is often limited. It is also subject to extensive first-pass metabolism in the intestinal cells and the liver, where it is converted into methylated, glucuronidated, and sulfated forms.[11][12]

Experimental Workflow for Assessing First-Pass Metabolism:

cluster_0 In Vivo Experiment cluster_1 Sample Analysis A Oral Gavage of C3G in Rodent Model B Serial Blood Sampling (e.g., tail vein, saphenous) A->B C Plasma Isolation B->C D Protein Precipitation or Solid Phase Extraction (SPE) C->D E LC-MS/MS Analysis D->E F Quantify Parent C3G and its Metabolites E->F G Determine Bioavailability & Metabolic Profile F->G

Caption: Workflow for pharmacokinetic analysis of C3G.

Mitigation Strategies:

  • Co-administration with Bioenhancers: Certain compounds can inhibit metabolic enzymes or enhance intestinal permeability.

    • Piperine: An alkaloid from black pepper, is a well-known inhibitor of Phase I and Phase II metabolic enzymes.

    • Fatty Acids/Lipids: Formulating C3G in a lipid-based delivery system (e.g., nanoemulsions) can promote absorption via the lymphatic pathway, partially bypassing first-pass metabolism in the liver.[13][14]

  • Modulation of Gut Microbiota: The gut microbiota plays a crucial role in metabolizing anthocyanins into more bioavailable phenolic acids.[15][16][[“]]

    • Pre-treatment with Antibiotics: While a drastic measure, this can be used in specific experimental designs to elucidate the role of gut microbiota in C3G metabolism.

    • Co-administration with Prebiotics: In longer-term studies, including prebiotics like inulin or fructooligosaccharides can modulate the gut microbiota to favor bacteria that efficiently metabolize C3G.[[“]]

Issue 3: Technical Errors in Oral Gavage Procedure

Symptoms:

  • High mortality or signs of distress in animals post-dosing (e.g., labored breathing).

  • Extreme variability in results that cannot be explained by biological factors.

Root Cause Analysis & Solutions:

Improper oral gavage technique can lead to aspiration of the compound into the lungs or perforation of the esophagus or stomach, which are critical adverse events.[18][19][20]

Best Practices for Oral Gavage:

  • Proper Restraint: Ensure the animal is securely restrained to align the oral cavity and esophagus.[18][20]

  • Correct Needle/Tube Selection: Use a flexible, bulb-tipped gavage needle appropriate for the size of the rodent (typically 18-20 gauge for mice, 16-18 gauge for rats).[18][19]

  • Measure Insertion Depth: Measure the tube from the tip of the animal's nose to the last rib to determine the correct insertion depth and prevent stomach perforation.[19][21]

  • Gentle Insertion: Insert the tube along the upper palate to avoid entering the trachea. If resistance is met, do not force it.[18][21]

  • Volume and Frequency: Adhere to recommended maximum dosing volumes (typically 10 mL/kg for mice).[19] For higher total doses, consider splitting into multiple administrations.

II. Frequently Asked Questions (FAQs)

Q1: What is a typical oral dose of C3G for rodent studies?

A1: Doses in published literature vary widely depending on the study's objective. For cognitive and metabolic studies in mice, doses often range from 25 to 200 mg/kg body weight per day.[22][23] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental endpoint.

Q2: Should I use purified C3G or a C3G-rich extract?

A2: This depends on your research question.

  • Purified C3G (>98%): Use when you need to attribute the observed effects specifically to C3G. This is essential for mechanistic studies.

  • C3G-rich Extract: This may offer greater stability and bioavailability due to the presence of co-pigments and other synergistic compounds in the food matrix.[13] However, it makes it difficult to pinpoint C3G as the sole active agent.

Q3: How should I prepare and store my C3G dosing solution?

A3: C3G is sensitive to degradation.[1]

  • Preparation: Prepare solutions fresh daily if possible. Use an acidic vehicle (e.g., acidified water, pH 3-4). Protect the solution from light by using amber tubes or wrapping containers in foil.

  • Storage: If short-term storage is necessary, store at 4°C and protect from light. For longer-term storage of stock solutions, store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q4: What analytical method is best for quantifying C3G and its metabolites in plasma?

A4: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is the gold standard.[24][25][26] This method offers the high sensitivity and specificity required to detect the low concentrations of C3G and its various metabolites (e.g., glucuronidated, methylated forms, and degradation products like protocatechuic acid) in complex biological matrices like plasma.[11][24][25]

Q5: How does the gut microbiota influence C3G bioavailability?

A5: The gut microbiota is a key player in C3G metabolism.[15][16] Intestinal bacteria can cleave the glycosidic bond of C3G, releasing the cyanidin aglycone, which is then further metabolized into various phenolic acids like protocatechuic acid.[15][27] These metabolites are often more readily absorbed and may contribute significantly to the overall biological effects attributed to C3G consumption.[15][[“]]

Microbial Metabolism of C3G:

A Cyanidin 3-O-galactoside (C3G) (Oral Administration) B Gut Microbiota (e.g., Bifidobacterium, Lactobacillus) A->B Reaches Colon C Enzymatic Degradation (β-glucosidase activity) B->C Metabolizes D Metabolites (e.g., Protocatechuic Acid) C->D Produces E Systemic Absorption of Metabolites D->E Enhanced F Biological Effects E->F

Caption: Role of gut microbiota in C3G metabolism.

III. Detailed Experimental Protocols

Protocol 1: Preparation of a Nanoliposomal C3G Formulation

This protocol is adapted from methodologies designed to enhance anthocyanin stability and delivery.[5][9]

Materials:

  • Cyanidin 3-O-galactoside (C3G) powder

  • Soybean lecithin

  • Cholesterol

  • Chloroform

  • Methanol

  • Citrate buffer (pH 3.5)

  • Rotary evaporator

  • Probe sonicator

Procedure:

  • Lipid Film Hydration: a. Dissolve soybean lecithin and cholesterol (e.g., at a 5.98:1 ratio) in a chloroform/methanol solvent mixture in a round-bottom flask.[9] b. Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall. c. Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Encapsulation: a. Prepare a C3G solution by dissolving the powder in the citrate buffer (pH 3.5). b. Add the C3G solution to the lipid film. c. Hydrate the film by rotating the flask in a water bath at a temperature above the lipid phase transition temperature (e.g., 40-50°C) for 1 hour. This will form multilamellar vesicles.

  • Sonication for Nanoliposome Formation: a. Subject the vesicle suspension to probe sonication on ice to reduce the particle size and form small unilamellar vesicles (nanoliposomes). b. The sonication parameters (power, duration, pulse) must be optimized to achieve the desired particle size (e.g., ~50 nm).[9]

  • Characterization: a. Analyze the particle size, polydispersity index, and zeta potential using dynamic light scattering. b. Determine the encapsulation efficiency by separating the free C3G from the encapsulated C3G (e.g., via ultracentrifugation) and quantifying the C3G in the supernatant and pellet.

Protocol 2: Pharmacokinetic Study in Rats

Materials:

  • Male Wistar or Sprague-Dawley rats (cannulated, if possible)

  • C3G formulation

  • Gavage needles (16-18 gauge, flexible tip)

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Preparation: a. Acclimate animals for at least one week. b. Fast the rats overnight (8-12 hours) before dosing, with free access to water.

  • Dosing: a. Weigh each rat to calculate the precise dosing volume. b. Administer the C3G formulation via oral gavage. Record the exact time of administration.

  • Blood Sampling: a. Collect blood samples (approx. 200 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Processing: a. Immediately place blood samples on ice. b. Centrifuge the blood at 4°C to separate the plasma. c. Transfer the plasma to labeled cryovials and store at -80°C until analysis.

  • Sample Analysis: a. Prepare plasma samples for analysis using protein precipitation or solid-phase extraction.[26] b. Analyze the samples using a validated LC-MS/MS method to quantify C3G and its primary metabolites.[24][25] c. Use the resulting concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).

References

  • He, J., & Giusti, M. M. (2010). Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits. Molecules, 15(11), 8085-8101. [Link]

  • Lafarga, T., & Hayes, M. (2022). Strategies to enhance the bioavailability and stability of anthocyanins. Food Hydrocolloids, 131, 107777. [Link]

  • Galvano, F., La Fauci, L., Lazzarino, G., Fogliano, V., Ritieni, A., Ciappellano, S., ... & Galvano, G. (2004). Bioavailability, antioxidant and biological properties of the natural free-radical scavengers cyanidin and related glycosides. Mini reviews in medicinal chemistry, 4(4), 405-416. [Link]

  • Faria, A., Fernandes, I., Mateus, N., & Calhau, C. (2011). Metabolic pathway of cyanidin 3-O-β-d-glucopyranoside in rats. Food & function, 2(1), 47-54. [Link]

  • Yang, M., Guan, R., Li, W., Liu, T., & Chen, L. (2022). Nanoencapsulation of Cyanidin 3-O-Glucoside: Purpose, Technique, Bioavailability, and Stability. Molecules, 27(19), 6598. [Link]

  • Yang, H., Pang, W., Lu, H., Cheng, D., Yan, X., Cheng, Y., & Jiang, Y. (2011). Comparison of Metabolic Profiling of Cyanidin-3-O-galactoside and Extracts from Blueberry in Aged Mice. Journal of Agricultural and Food Chemistry, 59(5), 2069-2076. [Link]

  • Shah, B. R., Zhang, C., & Li, Y. (2019). Nanoemulsion and Nanoliposome Based Strategies for Improving Anthocyanin Stability and Bioavailability. Nutrients, 11(11), 2820. [Link]

  • Wang, D., Li, S., Wang, Y., Xia, M., & Ling, W. (2022). Cyanidin 3-O-β-Galactoside Alleviated Cognitive Impairment in Mice by Regulating Brain Energy Metabolism During Aging. Journal of Agricultural and Food Chemistry, 70(5), 1541-1551. [Link]

  • Chen, Y., Zhao, J., Li, H. H., Qian, W., Zhou, B. Y., & Yang, C. Q. (2019). Pharmacokinetics of cyanidin-3-O-galactoside and cyanidin-3-O-arabinoside after intravenous administration in rats. Journal of Zhejiang University. Science. B, 20(1), 86-93. [Link]

  • He, J., & Giusti, M. M. (2022). Editorial: Advances in anthocyanins: Sources, preparation, analysis methods, bioavailability, physiochemical properties, and structural features. Frontiers in Nutrition, 9, 1069519. [Link]

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  • He, J., & Giusti, M. M. (2010). Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits. Molecules, 15(11), 8085-8101. [Link]

  • Skroza, D., Šimat, V., Smajlovic, I., & Generalic, I. (2022). Anthocyanins: Metabolic Digestion, Bioavailability, Therapeutic Effects, Current Pharmaceutical/Industrial Use, and Innovation Potential. Foods, 11(11), 1587. [Link]

  • Li, G., Wang, Y., Sun, B., Yang, L., & Sun, J. (2019). Mechanisms of poor oral bioavailability of flavonoid Morin in rats: From physicochemical to biopharmaceutical evaluations. European Journal of Pharmaceutical Sciences, 128, 148-156. [Link]

  • Yang, C., Wang, Q., Yang, S., Yang, Q., & Wei, Y. (2018). An LC-MS/MS method for quantitation of cyanidin-3-O-glucoside in rat plasma: Application to a comparative pharmacokinetic study in normal and streptozotocin-induced diabetic rats. Biomedical chromatography, 32(2), e4042. [Link]

  • WSU IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University. [Link]

  • Wang, D., Xia, M., & Ling, W. (2021). Cyanidin-3-glucoside: targeting atherosclerosis through gut microbiota and anti-inflammation. Frontiers in Pharmacology, 12, 760472. [Link]

  • Zhang, N., Zhang, F., & He, J. (2023). Advances in embedding techniques of anthocyanins: Improving stability, bioactivity and bioavailability. Food Chemistry, 427, 136725. [Link]

  • Chi, J., Zhang, Y., Chen, Z., Wang, Z., & Wang, C. (2019). Preparation of nanoliposomal carriers to improve the stability of anthocyanins. Journal of Materials Science: Materials in Medicine, 30(11), 1-11. [Link]

  • Instech Laboratories. (2020). Guide to Oral Gavage for Mice and Rats. Instech Laboratories Blog. [Link]

  • Wallace, T. C. (2011). Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects. Molecules, 16(5), 3844-3880. [Link]

  • Panche, A. N., Diwan, A. D., & Chandra, S. R. (2016). Flavonoids: an overview. Journal of nutritional science, 5, e47. [Link]

  • Yang, C., Wang, Q., Yang, S., Yang, Q., & Wei, Y. (2018). An LC-MS/MS method for quantitation of cyanidin-3-O-glucoside in rat plasma: Application to a comparative pharmacokinetic study in normal and streptozotocin-induced diabetic rats. Biomedical chromatography, 32(2), e4042. [Link]

  • Walle, T. (2009). Factors affecting flavonoids absorption. Planta medica, 75(9), 941-945. [Link]

  • Aura, A. M. (2008). Interplay between Anthocyanins and Gut Microbiota. Journal of Agricultural and Food Chemistry, 56(18), 8255-8260. [Link]

  • Xue, H., Zhao, J., Wang, Y., & Tan, J. (2024). Preparation of the co-delivery system polymersome for blueberry anthocyanins/lutein and study on its antioxidant and transdermal absorption properties. Food Chemistry, 452, 139478. [Link]

  • UQ Animal Ethics Committee. (2021). LAB_021 Oral Gavage in Mice and Rats. The University of Queensland. [Link]

  • FSU Office of Research. (2016). Oral Gavage in the Rat. Florida State University. [Link]

  • Consensus. (n.d.). Does cyanidin-3-O-glucoside modulate gut microbiota composition? Consensus. [Link]

  • Hong, Y. J., Mitchell, A. E., & Zivkovic, A. M. (2016). UHPLC-MS/MS Triple Quadrupole Analysis of Anthocyanin Metabolites in Human Plasma Using Protein Precipitation and Solid. Agilent Technologies. [Link]

  • Kim, S. B., & Yoon, I. S. (2021). Investigation of the Factors Responsible for the Poor Oral Bioavailability of Acacetin in Rats: Physicochemical and Biopharmaceutical Aspects. Pharmaceutics, 13(10), 1642. [Link]

  • Lopes, T. J., Oliveira, J., & Freitas, V. D. (2015). The colour and stability of cyanidin and cyanidin 3-O-Β-glucopyranoside. Food chemistry, 186, 141-147. [Link]

  • Hanske, L., Engst, W., Loh, G., Sczesny, S., Blaut, M., & Braune, A. (2013). Contribution of gut bacteria to the metabolism of cyanidin 3-glucoside in human microbiota-associated rats. The British journal of nutrition, 109(8), 1433-1441. [Link]

  • Chung, K. W., Kim, W. I., Hong, I. K., & Park, K. A. (2016). Optimization of Cyanidin-3-O-galactoside Production from Aronia melanocarpa Elliot from Nonthermal Ultrasonic Extraction Process by Response Surface Methodology. Molecules, 21(9), 1184. [Link]

  • Fernandes, I., Faria, A., Calhau, C., de Freitas, V., & Mateus, N. (2015). Multiple-approach studies to assess anthocyanin bioavailability. Phytochemistry reviews, 14(6), 899-919. [Link]

  • Adamo, A. M., Godycki, P., Johnson, S. A., Arjmandi, B. H., & Feresin, R. G. (2020). Impact of Cyanidin-3-Glucoside on Gut Microbiota and Relationship with Metabolism and Inflammation in High Fat-High Sucrose Diet-Induced Insulin Resistant Mice. Nutrients, 12(8), 2420. [Link]

  • Chen, Y., Zhao, J., Li, H. H., Qian, W., Zhou, B. Y., & Yang, C. Q. (2019). Pharmacokinetics of cyanidin-3-O-galactoside and cyanidin-3-O-arabinoside after intravenous administration in rats. Journal of Zhejiang University. Science. B, 20(1), 86-93. [Link]

  • Zou, L., Liu, W., Liu, C., Wen, S., Zhang, C., & Liu, C. (2021). Assembling cyanidin-3-O-glucoside by using low-viscosity alginate to improve its in vitro bioaccessibility and in vivo bioavailability. Food Chemistry, 355, 129681. [Link]

  • Kinoshita, M., Myo, K., Ota, Y., Sugimoto, K., & Tokunaga, T. (2016). Impact of cyanidin 3-O-glucoside on rat micro-and systemic circulation, possibly thorough angiogenesis. Journal of toxicologic pathology, 29(3), 163-170. [Link]

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Optimization

Cyanidin 3-O-galactoside Stability: A Technical Support Center for Researchers

Welcome to the technical support center for Cyanidin 3-O-galactoside. This guide is designed for researchers, scientists, and drug development professionals who are working with this promising, yet delicate, anthocyanin.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Cyanidin 3-O-galactoside. This guide is designed for researchers, scientists, and drug development professionals who are working with this promising, yet delicate, anthocyanin. As a Senior Application Scientist, I have compiled this resource to provide not only procedural guidance but also the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively. Our focus here is on understanding and mitigating the pH-related degradation of Cyanidin 3-O-galactoside, a critical factor for ensuring the integrity and bioactivity of your preparations.

Section 1: Understanding the Instability of Cyanidin 3-O-galactoside

The vibrant color and potent bioactivity of Cyanidin 3-O-galactoside are intrinsically linked to its chemical structure, which is highly sensitive to environmental pH. Understanding the pH-dependent equilibrium of its different forms is the first step in preventing its degradation.

The Four Faces of Cyanidin 3-O-galactoside: A pH-Dependent Equilibrium

At different pH values, Cyanidin 3-O-galactoside exists as a mixture of four main structural isomers, each with a distinct color and stability profile:

  • Flavylium Cation (pH < 3): In strongly acidic conditions, the molecule exists predominantly as the red-colored flavylium cation. This is the most stable form of the anthocyanin.

  • Carbinol Pseudobase (pH 4-6): As the pH increases, the flavylium cation undergoes hydration to form the colorless carbinol pseudobase. This is a reversible reaction, but the carbinol form is less stable.

  • Quinoidal Base (pH 6-7): Deprotonation of the carbinol pseudobase can lead to the formation of the blue or violet quinoidal base.

  • Chalcone (pH > 7): At neutral to alkaline pH, the heterocyclic ring of the carbinol form can open to form the yellow-colored chalcone. This transformation is largely irreversible and represents a significant degradation pathway.[1]

The interplay between these forms is a dynamic equilibrium. However, prolonged exposure to neutral or alkaline conditions favors the formation of the chalcone, leading to irreversible degradation and loss of the compound's characteristic properties.

Diagram of pH-Dependent Equilibrium of Cyanidin 3-O-galactoside

G Flavylium Flavylium Cation (Red, pH < 3) Carbinol Carbinol Pseudobase (Colorless, pH 4-6) Flavylium->Carbinol +H2O -H+ Quinoidal Quinoidal Base (Blue/Violet, pH 6-7) Carbinol->Quinoidal -H+ Chalcone Chalcone (Yellow, pH > 7) Irreversible Degradation Carbinol->Chalcone Ring Opening G cluster_0 pH-Dependent Equilibrium cluster_1 Irreversible Degradation Flavylium Cyanidin 3-O-galactoside (Flavylium Cation) Chalcone Chalcone Intermediate Flavylium->Chalcone pH > 7 Phloroglucinaldehyde Phloroglucinaldehyde Chalcone->Phloroglucinaldehyde C-Ring Fission Protocatechuic_acid Protocatechuic Acid Chalcone->Protocatechuic_acid C-Ring Fission

Caption: Simplified degradation pathway of Cyanidin 3-O-galactoside.

Section 3: Troubleshooting and FAQs

This section addresses common issues encountered during the handling and analysis of Cyanidin 3-O-galactoside.

Q1: My freshly prepared Cyanidin 3-O-galactoside solution is rapidly losing its red color, even at a seemingly acidic pH. What could be the cause?

A1: Several factors could be at play:

  • Inaccurate pH Measurement: Ensure your pH meter is properly calibrated with fresh buffers. A small deviation in pH, especially around the critical 4-6 range, can significantly accelerate degradation.

  • Presence of Metal Ions: Trace metal ions (e.g., iron, copper) in your buffer or on your glassware can catalyze the degradation of anthocyanins. Use high-purity water and acid-washed glassware.

  • Dissolved Oxygen: Oxygen can accelerate the degradation process, especially in the presence of light or metal ions. [2]Degassing your solvents by sparging with nitrogen or argon can be beneficial.

  • Light Exposure: Cyanidin 3-O-galactoside is light-sensitive. [3][4]Protect your solutions from light by using amber vials or wrapping your containers in aluminum foil. A study on red-fleshed apple anthocyanins, where Cyanidin 3-O-galactoside is the major component, showed a half-life of only 6.42 days under natural daylight in an aqueous solution. [2][3][4]* Elevated Temperature: Higher temperatures increase the rate of all chemical reactions, including degradation. [2]Prepare and store your solutions at low temperatures (e.g., 4°C) whenever possible.

Q2: I am observing peak broadening and tailing during HPLC analysis of my Cyanidin 3-O-galactoside samples. How can I improve the peak shape?

A2: Peak broadening and tailing in HPLC can be caused by a variety of factors:

  • Poor Sample Solubility: Ensure your sample is fully dissolved in the mobile phase or a compatible solvent. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample.

  • Secondary Interactions: The phenolic hydroxyl groups of cyanidin can interact with residual silanol groups on the silica-based C18 column, leading to peak tailing. Using a mobile phase with a low pH (e.g., with 0.1% formic acid or trifluoroacetic acid) will suppress the ionization of both the silanol groups and the anthocyanin, minimizing these interactions.

  • Column Contamination or Degradation: If the problem persists, your column may be contaminated or have reached the end of its lifespan. Try flushing the column with a strong solvent series. If that fails, replacement may be necessary.

  • Incorrect Mobile Phase Composition: Ensure your mobile phase components are accurately measured and well-mixed. [5] Q3: What is the best way to prepare buffer solutions for pH stability studies of Cyanidin 3-O-galactoside?

A3: The choice and preparation of buffers are critical for accurate stability studies.

  • Buffer Selection:

    • For acidic pH (3-6), citrate buffers are a good choice. [6][7] * For neutral pH (6-8), phosphate buffers are commonly used. [7]* Preparation Best Practices:

    • Use high-purity water (e.g., Milli-Q or equivalent).

    • Use analytical grade buffer salts.

    • Prepare fresh buffers for each experiment to avoid microbial growth and changes in pH.

    • Filter the buffer through a 0.22 µm filter before use, especially for HPLC applications, to remove any particulate matter that could clog the system.

    • Always verify the final pH of the buffer with a calibrated pH meter.

Section 4: Experimental Protocols

Here are detailed protocols for assessing the stability of Cyanidin 3-O-galactoside.

Protocol 1: UV-Vis Spectrophotometric Assay for pH Stability

This method provides a rapid assessment of Cyanidin 3-O-galactoside degradation by monitoring the change in absorbance at its maximum visible wavelength (λmax), which is typically around 510-520 nm in acidic conditions.

Materials:

  • Cyanidin 3-O-galactoside standard

  • Citrate buffer (0.1 M, pH 3.0, 4.0, 5.0)

  • Phosphate buffer (0.1 M, pH 6.0, 7.0)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Calibrated pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Cyanidin 3-O-galactoside (e.g., 1 mg/mL) in methanol acidified with 0.1% HCl. Store in the dark at 4°C.

  • Working Solution Preparation: For each pH to be tested, dilute the stock solution with the corresponding buffer to a final concentration that gives an initial absorbance of approximately 1.0 at the λmax (around 515 nm).

  • Spectrophotometric Measurement:

    • Immediately after preparation, take an initial absorbance reading of each working solution at the λmax. This is your time zero (t=0) reading.

    • Incubate the solutions at a constant temperature (e.g., 25°C or 37°C) and protect them from light.

    • At regular time intervals (e.g., every 30 minutes for 4 hours), record the absorbance of each solution at the λmax.

  • Data Analysis:

    • Calculate the percentage of remaining Cyanidin 3-O-galactoside at each time point using the formula: % Remaining = (Absorbance at time t / Absorbance at t=0) * 100

    • Plot the natural logarithm of the concentration (or absorbance) versus time. If the plot is linear, the degradation follows first-order kinetics.

    • The degradation rate constant (k) can be determined from the slope of the line (slope = -k).

    • The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

Protocol 2: HPLC-DAD Method for Quantifying Degradation and Identifying Products

This method allows for the separation and quantification of intact Cyanidin 3-O-galactoside and its degradation products.

Instrumentation and Conditions:

  • HPLC System: With a Diode Array Detector (DAD)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 5% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5-25% B

    • 20-25 min: 25-50% B

    • 25-30 min: 50-5% B

    • 30-35 min: 5% B (re-equilibration)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 520 nm for Cyanidin 3-O-galactoside, and 280 nm for degradation products.

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Prepare and incubate your Cyanidin 3-O-galactoside solutions at different pH values as described in Protocol 1.

  • HPLC Analysis: At each time point, take an aliquot of the sample, filter it through a 0.22 µm syringe filter, and inject it into the HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to Cyanidin 3-O-galactoside based on its retention time and UV-Vis spectrum, compared to a pure standard.

    • Quantify the concentration of Cyanidin 3-O-galactoside at each time point using a calibration curve prepared from the standard.

    • Monitor the appearance of new peaks at 280 nm, which may correspond to degradation products like protocatechuic acid and phloroglucinaldehyde. These can be tentatively identified by comparing their retention times and UV spectra with those of authentic standards.

Section 5: Prevention Strategies

Minimizing the degradation of Cyanidin 3-O-galactoside is crucial for maintaining its efficacy. Here are some effective strategies:

  • pH Control: Maintaining a pH below 3 is the most effective way to stabilize Cyanidin 3-O-galactoside. [8]* Low Temperature Storage: Store stock solutions and experimental samples at 4°C or lower and protected from light. [9]* Exclusion of Oxygen and Light: Use degassed solvents and amber vials. For long-term storage, consider flushing the headspace of the vial with an inert gas like nitrogen or argon.

  • Co-pigmentation: The addition of certain colorless compounds (co-pigments), such as other flavonoids, phenolic acids, or organic acids, can enhance the color and stability of anthocyanins through molecular stacking and complex formation.

  • Encapsulation: For formulation and drug delivery applications, encapsulating Cyanidin 3-O-galactoside in matrices like liposomes, niosomes, or polymeric nanoparticles can protect it from degradation in adverse pH environments. [10]

Section 6: Quantitative Data Summary

The stability of Cyanidin 3-O-galactoside is highly dependent on pH and temperature. The following table provides an overview of its stability under different conditions, with data extrapolated from studies on Cyanidin 3-O-galactoside and its close analog, Cyanidin 3-O-glucoside.

pHTemperature (°C)Half-life (t₁/₂)CommentsReference(s)
< 3.025> 98% remaining after 8 hoursHighly stable in the flavylium cation form.[8]
3.54~3 monthsSignificant degradation occurs over extended storage even in moderately acidic conditions.[2]
4.025> 90% remaining after 8 hoursThe colorless carbinol form is present, but degradation is still relatively slow over short periods.[8]
7.025~30% remaining after 8 hoursRapid degradation occurs at neutral pH due to the formation of the unstable chalcone.[8]
9.025~50% remaining after 8 hoursSome stability is regained in the alkaline region due to the formation of the quinoidal base.[8]

Note: The half-life values are approximate and can be influenced by other factors such as the presence of oxygen, light, and metal ions.

References

  • Luo, H., et al. (2022). Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits. Molecules, 27(15), 4885. [Link]

  • He, J., & Giusti, M. M. (2010). Anthocyanins: natural colorants with health-promoting properties. Annual review of food science and technology, 1, 163-187. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Kalt, W., et al. (2019). Recent Research on the Health Benefits of Blueberries and Their Anthocyanins. Advances in Nutrition, 10(4), 649-664. [Link]

  • Castañeda-Ovando, A., et al. (2009). Chemical studies of anthocyanins: A review. Food chemistry, 113(4), 859-871. [Link]

  • Wissgott, U., & Bortlik, K. (1996). The Stability of Anthocyanins in Fruit Juices. Food Reviews International, 12(3), 325-347. [Link]

  • Brouillard, R. (1982). Chemical Structure of Anthocyanins. In Anthocyanins as Food Colors (pp. 1-40). Academic Press. [Link]

  • Rakic, V., et al. (2015). Effects of pH on the stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution. Hemijska industrija, 69(5), 511-522. [Link]

  • Zhang, Y., et al. (2019). Stability of anthocyanins from purple sweet potato (Ipomoea batatas L.) as affected by pH, temperature, and light. Journal of Food Science and Technology, 56(10), 4436-4445. [Link]

  • Fernandes, A., et al. (2020). An overview on the challenges and breakthroughs of anthocyanin food applications. Food Chemistry, 339, 127855. [Link]

  • Giusti, M. M., & Wrolstad, R. E. (2001). Characterization and measurement of anthocyanins by UV-visible spectroscopy. Current protocols in food analytical chemistry, F1.2.1-F1.2.13. [Link]

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Reference Data & Comparative Studies

Validation

Validation of an HPLC method for the accurate quantification of Cyanidin 3-O-galactoside.

An In-Depth Guide to the Validation of an HPLC Method for the Accurate Quantification of Cyanidin 3-O-galactoside The Imperative for a Validated Method This guide will walk through the essential validation parameters, co...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Validation of an HPLC Method for the Accurate Quantification of Cyanidin 3-O-galactoside

The Imperative for a Validated Method

This guide will walk through the essential validation parameters, comparing the performance of a hypothetical HPLC method against universally accepted regulatory standards.

Foundational Elements: System Suitability and a Candidate HPLC Method

Before validation can commence, a candidate analytical method must be developed, and the HPLC system's readiness must be confirmed.

Candidate HPLC Method for Cyanidin 3-O-galactoside

This validation guide will assume the use of the following reversed-phase HPLC (RP-HPLC) method, a common approach for anthocyanin analysis.[1][4]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 25% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 520 nm[5]

  • Injection Volume: 10 µL

System Suitability Testing (SST)

SST is a mandatory preliminary check performed before any sample analysis to ensure the chromatographic system is performing adequately.[6][7][8] It is the first line of defense against system-related errors.[9][10]

Experimental Protocol:

  • Prepare a system suitability solution containing Cyanidin 3-O-galactoside at a working concentration (e.g., 50 µg/mL).

  • Perform a minimum of five replicate injections of this solution.

  • Calculate the key performance indicators as detailed in the table below.

Table 1: System Suitability Parameters and Acceptance Criteria

ParameterPurposeAcceptance Criteria
Retention Time (t_R) Confirms peak identity and system stability.%RSD ≤ 1.0%
Peak Area Ensures detector response is consistent.%RSD ≤ 2.0%
Tailing Factor (T) Measures peak symmetry; tailing can affect integration.T ≤ 2.0
Theoretical Plates (N) Indicates column efficiency and separation power.N ≥ 2000

Acceptance criteria are based on common industry practices and regulatory expectations.[6][8][9]

The Validation Workflow: A Parameter-by-Parameter Analysis

Method validation is not a single experiment but a series of interconnected studies. The following workflow illustrates the logical progression of validation activities.

HPLC_Validation_Workflow start Method Development & Optimization sst System Suitability Testing (SST) start->sst Confirm System Performance specificity Specificity / Selectivity sst->specificity Begin Validation linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy Defines concentration range for testing precision Precision (Repeatability & Intermediate) linearity->precision lod_loq LOD & LOQ linearity->lod_loq Calibration curve data used for calculation robustness Robustness linearity->robustness Nominal conditions established report Final Validation Report accuracy->report precision->report lod_loq->report robustness->report

Caption: A logical workflow for HPLC method validation.

Specificity and Selectivity

Expertise & Experience: Specificity demonstrates that the analytical signal is solely from the analyte of interest, Cyanidin 3-O-galactoside, without interference from other components like impurities, degradation products, or matrix components.[3][11][12] While often used interchangeably, selectivity refers to the method's ability to distinguish the analyte from other components, whereas specificity is the ultimate state of 100% selectivity.[11]

Experimental Protocol:

  • Blank Analysis: Analyze a diluent blank (mobile phase or sample solvent) to ensure no peaks are present at the retention time of Cyanidin 3-O-galactoside.

  • Placebo Analysis: If quantifying from a complex matrix (e.g., a formulated product), prepare a placebo sample containing all excipients except the analyte and analyze it.

  • Forced Degradation (Stress Studies): Expose a solution of Cyanidin 3-O-galactoside to harsh conditions (e.g., acid, base, heat, light, oxidation) to intentionally generate degradation products.[3] Analyze the stressed sample to ensure that the main analyte peak is chromatographically resolved from any degradant peaks. A peak purity analysis using a Diode Array Detector (DAD) is highly recommended.

Acceptance Criteria:

  • No significant interfering peaks at the retention time of the analyte in the blank and placebo chromatograms.

  • In stressed samples, the analyte peak should be resolved from all degradation peaks with a resolution (Rs) of ≥ 2.0.

  • The peak purity index should pass, indicating spectral homogeneity.

Linearity and Range

Expertise & Experience: Linearity confirms that the method's response (peak area) is directly proportional to the concentration of the analyte over a specified range.[13][14] This relationship is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has demonstrated suitable linearity, accuracy, and precision.[14][15]

Experimental Protocol:

  • Prepare a stock solution of Cyanidin 3-O-galactoside reference standard (e.g., 1000 µg/mL).

  • Perform serial dilutions to create a minimum of five concentration levels. For an assay of a drug substance or product, the range typically spans 80% to 120% of the target concentration.[16] A wider range (e.g., 50-150%) can also be used.[17]

  • Inject each concentration level in triplicate.

  • Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

Table 2: Example Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
25.0 (50%)149,500
40.0 (80%)241,200
50.0 (100%)300,500
60.0 (120%)362,400
75.0 (150%)451,000

Acceptance Criteria:

  • The correlation coefficient (R²) of the regression line should be ≥ 0.998.[2]

  • The y-intercept should be insignificant relative to the response at 100% concentration.

  • Visual inspection of the data points should show a clear linear distribution.

Accuracy

Expertise & Experience: Accuracy, or trueness, measures the closeness of the experimental value to the true or accepted reference value.[18][19] It is typically assessed through recovery studies by spiking a known amount of analyte into a placebo or sample matrix.

Experimental Protocol:

  • Prepare samples in triplicate at a minimum of three concentration levels across the method's range (e.g., 80%, 100%, and 120% of the target concentration).[2]

  • This can be done by spiking a known amount of Cyanidin 3-O-galactoside into a placebo matrix.

  • Analyze the samples and calculate the percentage recovery for each.

Table 3: Example Accuracy (Recovery) Data

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Mean Recovery (%)%RSD
80%40.039.899.50.8
100%50.050.3100.60.6
120%60.059.599.20.7

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[17][20]

Precision

Expertise & Experience: Precision expresses the degree of scatter between a series of measurements from the same homogeneous sample.[14][18][19] It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): Assesses precision under the same operating conditions over a short interval.[14][19]

  • Intermediate Precision: Assesses within-laboratory variations, such as different days, different analysts, or different equipment.[19]

Experimental Protocol:

  • Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision: A second analyst, on a different day and preferably using a different HPLC system, should repeat the repeatability experiment (6 samples at 100%).

  • The results from both sets of experiments are then statistically compared.

Table 4: Example Precision Data

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Number of Samples (n) 66
Mean Assay Value (%) 100.299.8
Standard Deviation 0.450.51
%RSD 0.45%0.51%

Acceptance Criteria:

  • The %RSD for repeatability and intermediate precision should not be more than 2.0%.[17][20]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Expertise & Experience:

  • LOD: The lowest concentration of an analyte that can be reliably detected, but not necessarily quantified with accuracy and precision.[19][21]

  • LOQ: The lowest concentration of an analyte that can be quantified with acceptable accuracy and precision.[19][21][22]

These parameters are crucial for impurity analysis or trace-level quantification but may not be required for assay methods of active ingredients.[21] They can be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[21][23]

Experimental Protocol (based on Calibration Curve):

  • Use the data from the linearity study.

  • Calculate LOD and LOQ using the following formulas as recommended by ICH:[23][24]

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercepts of the regression line and S is the slope of the calibration curve.

Acceptance Criteria:

  • The calculated values should be confirmed by injecting samples at these concentrations. The signal-to-noise ratio for the LOQ should be at least 10:1.[2][19][21]

Robustness

Expertise & Experience: Robustness testing demonstrates the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[18][25][26] It is typically investigated during method development.[26]

Experimental Protocol:

  • Identify critical HPLC parameters that could potentially vary during routine use.

  • Vary these parameters one at a time (or using a design of experiments approach) around the nominal method conditions.

  • Analyze a system suitability solution under each new condition and evaluate the impact on key responses like retention time, peak area, and resolution.

Table 5: Example Robustness Study Parameters

ParameterNominal ValueVariation 1Variation 2
Flow Rate 1.0 mL/min0.9 mL/min1.1 mL/min
Column Temperature 30°C28°C32°C
Mobile Phase B % ± 2% of the nominal gradient composition-2%+2%

Acceptance Criteria:

  • System suitability parameters (e.g., tailing factor, resolution) must still pass under all varied conditions.

  • The change in analyte retention time and peak area should be minimal and within pre-defined limits.

The Interplay of Validation Parameters

No single parameter exists in isolation. The results of one study directly inform the next, creating a self-validating system that builds confidence in the method's performance.

Validation_Interrelation node_main node_main node_support node_support linearity Linearity & Range Establishes the working concentration interval accuracy Accuracy Confirmed within the established range linearity->accuracy Defines Range precision Precision Confirmed within the established range linearity->precision Defines Range specificity Specificity Ensures only the analyte is measured across the range specificity->linearity Ensures Linear Response is Analyte-Specific robustness Robustness Confirms reliability of the method's nominal conditions robustness->linearity Stress tests nominal conditions robustness->specificity Checks impact on resolution

Caption: Interdependence of key HPLC validation parameters.

Conclusion

The validation of an HPLC method for Cyanidin 3-O-galactoside is a systematic process that provides a high degree of assurance in the quality and reliability of analytical data. By rigorously evaluating specificity, linearity, range, accuracy, precision, and robustness against established criteria from regulatory bodies like the ICH, laboratories can generate defensible data.[27][2][28] This guide serves as a template, empowering researchers, scientists, and drug development professionals to implement scientifically sound validation protocols, ensuring their analytical methods are truly fit for purpose.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • Altabrisa Group. (2025). What Is HPLC Method Robustness Assessment and Its Importance?. Altabrisa Group.
  • Industrial Pharmacist.
  • Assay Prism. System Suitability Test in HPLC – Key Parameters Explained. assayprism.com.
  • Pharmaguideline. System Suitability in HPLC Analysis. Pharmaguideline.
  • Pharmaceutical Updates. (2021). System suitability in HPLC Analysis.
  • Separation Science. Implementing Robustness Testing for HPLC Methods.
  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. gmp-compliance.org.
  • MicroSolv Technology Corporation.
  • Pharmaguideline. (2024).
  • Chromatography Today.
  • PharmaGuru. (2025).
  • Lab Manager. (2025).
  • YouTube. (2024).
  • Altabrisa Group. (2025). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. Altabrisa Group.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • U.S. Food and Drug Administration. (2015).
  • YouTube. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025.
  • Slideshare. System suitability testing.
  • ResearchGate. (2014). What is the difference between specificity and selectivity of the HPLC method?.
  • LCGC Intern
  • Separation Science.
  • Pharmaceutical Technology. (2007). Robustness in Analytical Methods Outlined.
  • Element Lab Solutions.
  • Mastelf. (2025).
  • SCION Instruments.
  • Scribd. ICH Q2(R1)
  • Reddit. (2024). Explain like I'm 5: Why are limit of detection (LoD)
  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Lösungsfabrik. (2018).
  • Request PDF. ICH Q2(R1)
  • Agilent Technologies. (2015).
  • PMC. Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits.
  • LCGC International.
  • International Council for Harmonis
  • Scientific Research Publishing. ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology.
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • Pharmacognosy Magazine.
  • ResearchGate. HPLC profile (532 nm) of anthocyanins: (1) cyanidin 3-galactoside; (2)....
  • ACS Publications.
  • PubMed Central. (2022). An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.).
  • Malaysian Journal of Analytical Sciences. (2022).
  • MDPI. (2021).
  • SciELO. Anthocyanins standards (cyanidin-3-O-glucoside and cyanidin-3-O-rutinoside)

Sources

Comparative

A Senior Scientist's Guide to the Comparative Analysis of Anthocyanin Profiles in Berry Species

Abstract Anthocyanins, the flavonoid pigments responsible for the vibrant red, purple, and blue hues of berries, are the subject of intense scientific scrutiny for their potential health benefits and applications as natu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Anthocyanins, the flavonoid pigments responsible for the vibrant red, purple, and blue hues of berries, are the subject of intense scientific scrutiny for their potential health benefits and applications as natural colorants. However, the efficacy and properties of berry-derived products are intrinsically linked to their specific anthocyanin composition, which varies dramatically between species. This guide provides a comprehensive comparative analysis of anthocyanin profiles in common berry species, intended for researchers, food scientists, and drug development professionals. We will delve into the structural diversity of anthocyanins, present field-proven methodologies for their extraction and characterization, and offer a detailed comparison of the unique anthocyanin signatures of blueberries, blackberries, raspberries, strawberries, and blackcurrants.

Introduction: Beyond Color - The Scientific Imperative for Anthocyanin Profiling

Berries are a rich dietary source of a class of polyphenolic pigments known as anthocyanins. These water-soluble compounds are not merely responsible for the fruit's attractive coloration but are also potent bioactive molecules with a range of demonstrated health-promoting properties, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2] There are six primary anthocyanidins (the core aglycone structures) commonly found in nature: cyanidin, delphinidin, pelargonidin, peonidin, petunidin, and malvidin.[3][4] These core structures can be glycosylated with various sugars (e.g., glucose, galactose, rutinoside) and sometimes acylated, leading to hundreds of unique anthocyanin compounds.[4]

The specific profile of these anthocyanins—both the type and concentration—differs significantly among berry species.[5][6] This variation is critical, as the structure of an anthocyanin dictates its stability, bioavailability, and biological activity.[7] For instance, the number of hydroxyl groups on the B-ring of the anthocyanidin skeleton influences its antioxidant potential. Therefore, a simple "total anthocyanin content" measurement is insufficient for predicting the functional properties of a berry extract. For researchers aiming to standardize nutraceuticals, develop stable natural colorants, or investigate specific health effects, a detailed comparative analysis using robust analytical techniques is not just beneficial—it is essential.

The Foundation: Core Anthocyanidin Structures

The diversity of berry anthocyanins originates from six primary aglycones. The substitution patterns on their B-ring are the primary determinants of their color and antioxidant capacity. More hydroxyl groups generally correlate with a shift towards blue/purple hues and increased antioxidant activity.

Extraction_Workflow start Berry Sample (Fresh or Frozen) homogenize Homogenization (e.g., with liquid nitrogen) start->homogenize extract Ultrasound-Assisted Extraction (Acidified Ethanol/Methanol) homogenize->extract centrifuge Centrifugation (Separate solids) extract->centrifuge supernatant Collect Supernatant (Crude Anthocyanin Extract) centrifuge->supernatant split Split Sample supernatant->split ph_diff pH Differential Assay (Total Monomeric Anthocyanin) split->ph_diff For Quantification purify Solid Phase Extraction (SPE) (e.g., C18 Cartridge) split->purify For Profiling end_quant Total Content Data ph_diff->end_quant wash Wash (Remove sugars, acids) purify->wash elute Elute (with acidified solvent) wash->elute evaporate Solvent Evaporation (Rotary Evaporator) elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC-DAD-MS/MS Analysis (Profile & Quantify Individuals) reconstitute->hplc end_profile Individual Profile Data hplc->end_profile

Sources

Validation

Where to purchase high-purity Cyanidin 3-O-galactoside reference standard.

An In-Depth Technical Guide to Sourcing and Verifying High-Purity Cyanidin 3-O-galactoside Reference Standards For researchers, scientists, and professionals in drug development, the fidelity of experimental outcomes is...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Sourcing and Verifying High-Purity Cyanidin 3-O-galactoside Reference Standards

For researchers, scientists, and professionals in drug development, the fidelity of experimental outcomes is inextricably linked to the quality of the reference standards employed. A reference standard is the analytical linchpin for identity, purity, and quantification. This guide offers a comprehensive evaluation of commercially available Cyanidin 3-O-galactoside reference standards, providing the necessary technical data and procedural insights to empower an informed procurement strategy.

Cyanidin 3-O-galactoside (also known as Idaein or C3G) is an anthocyanin prevalent in a multitude of fruits and vegetables, including apples, berries, and red cabbage.[1] Its significant antioxidant, anti-inflammatory, and potential neuroprotective properties have positioned it as a compound of high interest in pharmaceutical and nutraceutical research.[2][3][4] Consequently, access to a verifiably pure reference standard is not merely a preference but a prerequisite for generating reproducible and reliable data.

Pillar 1: Defining the Quality of a Reference Standard

Before comparing suppliers, it is imperative to establish the critical quality attributes (CQAs) that constitute a high-grade reference standard. These are the benchmarks against which any product must be measured.

  • Purity: The most crucial attribute, typically determined by High-Performance Liquid Chromatography (HPLC) and expressed as a percentage area under the curve. High purity ensures that the analytical response is directly and accurately attributable to the molecule of interest.

  • Identity Confirmation: The structural integrity of the standard must be unequivocally verified. This is best achieved through a multi-technique approach:

    • Mass Spectrometry (MS): Confirms the correct molecular weight of the compound.[5]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, confirming the identity and connectivity of all atoms. A Certificate of Analysis that includes ¹H NMR and ¹³C NMR data offers a high degree of confidence.

  • Certificate of Analysis (CoA): A comprehensive, lot-specific CoA is the cornerstone of a trustworthy reference standard. It should transparently document the purity value, the analytical methods used for its determination, moisture content, residual solvent analysis, and storage recommendations.

Pillar 2: A Comparative Analysis of Commercial Suppliers

The selection of a supplier should be driven by the completeness and quality of the data they provide. The following table summarizes offerings from several established vendors. This information is based on publicly available data and should always be confirmed with a lot-specific CoA prior to purchase.

SupplierProduct IdentifierStated PurityAnalytical Data Typically Provided
Sigma-Aldrich (Merck) PHL89463Analytical StandardCertificate of Analysis
Cayman Chemical 17673≥95%HPLC, MS Data Available on Website
MOLNOVA M3873898% (HPLC)HPLC, NMR
Extrasynthese 0948 SNot specifiedNot specified
Abcam ab143162>98%HPLC

Pillar 3: The Imperative of In-House Verification

Upon receipt of a reference standard, an in-house verification protocol is a critical step to validate the supplier's claims and ensure the material is suitable for its intended use. This practice is a hallmark of good laboratory practice (GLP) and ensures the integrity of all subsequent experiments.

Caption: A logical workflow for the in-house verification of a new reference standard.

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a robust method for assessing the purity of a Cyanidin 3-O-galactoside standard.

  • Preparation of Solutions:

    • Mobile Phase A: 1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: 1% Formic Acid in HPLC-grade acetonitrile.

    • Standard Stock Solution: Accurately weigh ~1 mg of the reference standard and dissolve in 1.0 mL of methanol containing 0.1% HCl to create a 1 mg/mL stock solution. Rationale: Acidified methanol is used to maintain the stability of the anthocyanin flavylium cation, preventing degradation.

    • Working Standard: Dilute the stock solution with Mobile Phase A to a final concentration of approximately 25-50 µg/mL.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 520 nm. Rationale: This is the wavelength of maximum absorbance (λmax) for most anthocyanins, providing optimal sensitivity.

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-10 min: 5% to 100% B

      • 10-12 min: 100% to 70% B

      • 12-15 min: 70% to 5% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks detected at 520 nm.

    • Calculate purity using the area percent method: Purity (%) = (Area of C3G Peak / Total Area of All Peaks) x 100. A purity of ≥98% is generally considered high quality.

The Scientific Rationale: Why Purity is Non-Negotiable

The molecular structure of Cyanidin 3-O-galactoside features a polycyclic aromatic system (the cyanidin aglycone) glycosidically linked to a galactose sugar.[6] This structure is prone to degradation via changes in pH, temperature, and light exposure.[7] Anthocyanins require careful handling and storage, typically at -20°C in the dark, to maintain their integrity.[7][8]

Caption: The causal relationship between reference standard purity and experimental accuracy.

Impurities, such as the cyanidin aglycone or other related glycosides, can have similar chromophores, leading to co-elution or overlapping peaks in HPLC and resulting in an overestimation of the C3G concentration. In biological assays, these impurities may possess their own activities or, conversely, inhibit the activity of C3G, leading to a misinterpretation of the compound's true biological effect.

Final Recommendations

When purchasing a Cyanidin 3-O-galactoside reference standard, the primary consideration should be the quality and comprehensiveness of the accompanying analytical data.

  • Prioritize Suppliers Providing Full Data: Preference should be given to suppliers who provide a lot-specific Certificate of Analysis that includes high-resolution HPLC chromatograms and, ideally, MS and NMR data for structural confirmation.

  • Purity is Paramount: Select standards with a stated purity of ≥98% as determined by a stability-indicating HPLC method.

  • Validate Internally: Regardless of the supplier's reputation, implement an in-house verification protocol as standard practice. This step is the ultimate safeguard for the integrity of your research.

References

  • Jo, Y., et al. (2021). Optimization of Cyanidin-3-O-galactoside Production from Aronia melanocarpa Elliot from Nonthermal Ultrasonic Extraction Process by Response Surface Methodology. MDPI. [Link]

  • Spectroscopy Online. (2023). New Study Reveals Optimal Storage Conditions for Preserving Health-Promoting Anthocyanins in Fruit Extracts. [Link]

  • He, J., & Giusti, M. M. (2010). Anthocyanins: natural colorants with health-promoting properties. Annual review of food science and technology, 1, 163-187.
  • Mihailova, A., et al. (2021). Anthocyanins: Factors Affecting Their Stability and Degradation. PMC. [Link]

  • ChemicalRegister.com. (n.d.). Cyanidin-3-O-galactoside chloride (CAS No. 27661-36-5) Suppliers. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 441699, Cyanidin 3-O-galactoside. Retrieved from PubChem. [Link]

  • Zafra-Rojas, Q. Y., et al. (2021). Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits.
  • D'Amico, E., et al. (2018). Optimizing shelf life conditions for anthocyanin-rich tomatoes. PubMed. [Link]

  • Advion Interchim Scientific. (n.d.). The Extraction, Identification, Purification and Quantitation of Cyanidin-3-Glucoside in Black Rice. [Link]

  • Cui, Y., et al. (2022). Characterization of cyanidin-3-galactoside (C3G).
  • Yong, Y. H., & Hamid, N. S. (2023). Effect of packaging materials and storage time on anthocyanins stability of red cabbage-roselle mixed drink. Food Research.
  • precisionFDA. (n.d.). CYANIDIN 3-GALACTOSIDE. [Link]

  • Zafra-Rojas, Q. Y., et al. (2021). Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits. Sci-Hub.

Sources

Comparative

Cross-validation of UPLC and HPLC methods for Cyanidin 3-O-galactoside analysis.

An In-Depth Technical Guide to the Cross-Validation of UPLC and HPLC Methods for the Analysis of Cyanidin 3-O-galactoside For researchers, scientists, and drug development professionals, the accurate quantification of bi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Cross-Validation of UPLC and HPLC Methods for the Analysis of Cyanidin 3-O-galactoside

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. Cyanidin 3-O-galactoside, a key anthocyanin found in numerous fruits and berries, is of significant interest for its potential health benefits, including antioxidant, anti-inflammatory, and cardiovascular protective properties.[1][2][3] As analytical laboratories modernize, the transition from traditional High-Performance Liquid Chromatography (HPLC) to the more advanced Ultra-Performance Liquid Chromatography (UPLC) is a common goal. This transition promises substantial gains in efficiency, but it must be managed through a rigorous cross-validation process to ensure data integrity and consistency.

This guide provides a comprehensive framework for the cross-validation of HPLC and UPLC methods for the analysis of Cyanidin 3-O-galactoside. It moves beyond a simple recitation of steps to explain the underlying principles and experimental choices, ensuring a scientifically sound and defensible method transfer.

The Technological Leap: From HPLC to UPLC

The fundamental difference between HPLC and UPLC lies in the particle size of the stationary phase within the column and the corresponding operating pressure of the system.[4][5][6] UPLC technology utilizes columns packed with sub-2 µm particles, a significant reduction from the 3-5 µm particles typical of HPLC. This smaller particle size creates a column with higher efficiency, but also higher backpressure. Consequently, UPLC systems are engineered to operate at much higher pressures (up to 15,000 psi) compared to conventional HPLC systems (typically <6,000 psi).[4]

This technological shift translates into three primary advantages for the analyst:

  • Increased Speed: The higher efficiency allows for faster flow rates and shorter column lengths, dramatically reducing analysis run times.[5]

  • Enhanced Resolution: Smaller particles lead to sharper, narrower chromatographic peaks, improving the separation of the target analyte from other matrix components.[4][6]

  • Greater Sensitivity: Narrower peaks result in a greater peak height for a given concentration, which increases the signal-to-noise ratio and lowers detection limits.[4][5]

G cluster_hplc HPLC System cluster_uplc UPLC System h_pump Lower Pressure (~4,000-6,000 psi) h_col Larger Particles (3-5 µm) h_pump->h_col h_result Broader Peaks Longer Run Time h_col->h_result u_pump Higher Pressure (up to 15,000 psi) u_col Smaller Particles (<2 µm) u_pump->u_col u_result Sharper Peaks Shorter Run Time u_col->u_result

Caption: Core technological differences between HPLC and UPLC systems.

The Cross-Validation Framework: A Bridge Between Methods

Method transfer is a documented process that qualifies a receiving laboratory to use an analytical method developed by a transferring laboratory.[7][8][9] In this context, we are transferring a method from one technology (HPLC) to another (UPLC) within the same laboratory. The goal of cross-validation is to demonstrate that the new UPLC method is suitable for its intended purpose and provides results that are equivalent to the original, validated HPLC method.

This process must be governed by a pre-approved protocol that outlines the procedures, validation parameters, and acceptance criteria, in accordance with guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[10][11][12][13]

G start Start: Validated HPLC Method transfer Geometric Scaling & Method Transfer to UPLC start->transfer optimize UPLC Method Optimization (Adjust gradient, flow rate) transfer->optimize protocol Develop & Approve Cross-Validation Protocol (ICH Q2(R1) Guidelines) optimize->protocol run_val Execute Validation Experiments (Same sample lots on both systems) protocol->run_val compare Compare Performance Parameters (Accuracy, Precision, Linearity, etc.) run_val->compare decision Do Results Meet Acceptance Criteria? compare->decision decision->optimize No report Generate Final Validation Report decision->report Yes implement Implement Validated UPLC Method for Routine Use report->implement

Sources

Validation

A Comparative Guide to the Bioavailability of Cyanidin 3-O-galactoside Versus Its Aglycone, Cyanidin

Prepared by: Gemini, Senior Application Scientist This guide provides an in-depth, objective comparison of the bioavailability of Cyanidin 3-O-galactoside (C3G), a common dietary anthocyanin, and its aglycone, cyanidin....

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides an in-depth, objective comparison of the bioavailability of Cyanidin 3-O-galactoside (C3G), a common dietary anthocyanin, and its aglycone, cyanidin. For researchers and drug development professionals, understanding the absorption, distribution, metabolism, and excretion (ADME) profile of these compounds is critical to harnessing their therapeutic potential. This document synthesizes experimental data, outlines robust methodologies for comparative analysis, and explains the causal mechanisms governing their respective fates in vivo.

Introduction: The Glycoside vs. Aglycone Conundrum

Anthocyanins are water-soluble pigments responsible for the red, purple, and blue colors of many fruits and vegetables.[1][2] Their core structure is an aglycone, known as an anthocyanidin (e.g., cyanidin), which is almost exclusively found in nature with one or more sugar molecules attached, forming a glycoside (e.g., Cyanidin 3-O-galactoside).[1][3][4] This glycosylation significantly enhances the molecule's stability, particularly in the harsh acidic environment of the stomach.[5]

A central question in flavonoid research is whether the parent glycoside or its aglycone form is more bioavailable. Intuitively, the smaller, more lipophilic aglycone would be expected to passively diffuse across the intestinal epithelium more efficiently. However, the reality is more nuanced. The glycoside's superior stability and potential for active transport mean that the parent compound's structure is a critical determinant of its absorption and subsequent metabolic fate.[6] This guide dissects these competing factors to provide a clear picture of their comparative bioavailability.

Mechanisms of Absorption and Metabolism

The journey of cyanidin compounds from ingestion to systemic circulation involves multiple stages, including enzymatic hydrolysis, active transport, passive diffusion, and extensive metabolism.

  • Cyanidin 3-O-galactoside (The Glycoside): In its natural form, C3G faces two primary absorption pathways. First, it can be absorbed intact, particularly in the upper gastrointestinal tract. Evidence suggests this process may be facilitated by glucose transporters, such as the sodium-dependent glucose transporter 1 (SGLT1).[1][7][8] Second, C3G can be hydrolyzed by β-glucosidase enzymes present in the oral cavity, the brush border of the small intestine, or, most significantly, by the gut microbiota in the colon.[3][4] This hydrolysis cleaves the galactose moiety, releasing the cyanidin aglycone. Once absorbed, the intact glycoside undergoes Phase II metabolism, forming glucuronidated and sulfated conjugates.[7]

  • Cyanidin (The Aglycone): As a product of C3G hydrolysis, cyanidin can be absorbed via passive diffusion due to its increased lipophilicity. However, the aglycone form is considerably less stable than its glycosidic parent.[5] A low amount of the aglycone form is typically found in the GI tract after administration of the glycoside.[7] Any cyanidin that is absorbed is also rapidly subjected to Phase II metabolism.

The overall bioavailability of anthocyanins is generally low, with studies showing that only a small fraction of the ingested amount reaches systemic circulation.[9][10] A significant portion reaches the colon, where microbial metabolism breaks the heterocyclic ring structure to form various phenolic acids (e.g., protocatechuic acid), which are themselves absorbed and may contribute to the observed health benefits.[11]

The following diagram illustrates the potential metabolic fates of Cyanidin 3-O-galactoside following oral ingestion.

G C3G Cyanidin 3-O-galactoside (Oral Intake) Stomach Stomach (Acidic pH) Intact C3G Absorption (Minor) C3G->Stomach SmallIntestine Small Intestine Stomach->SmallIntestine Gastric Passage Intact_Absorption Intact Absorption (e.g., via SGLT1) SmallIntestine->Intact_Absorption Hydrolysis Hydrolysis (β-glucosidase) SmallIntestine->Hydrolysis Colon Colon (Gut Microbiota) SmallIntestine->Colon Unabsorbed C3G Systemic_Circulation Systemic Circulation Intact_Absorption->Systemic_Circulation Cyanidin Cyanidin (Aglycone) Hydrolysis->Cyanidin Cyanidin->Systemic_Circulation Passive Diffusion Microbial_Metabolism Microbial Metabolism (Ring Fission) Colon->Microbial_Metabolism Phenolic_Acids Phenolic Acids (e.g., Protocatechuic Acid) Microbial_Metabolism->Phenolic_Acids Phenolic_Acids->Systemic_Circulation Absorption PhaseII Phase II Metabolism (Glucuronidation, Sulfation) Systemic_Circulation->PhaseII Excretion Urinary Excretion PhaseII->Excretion

Caption: Metabolic pathway of Cyanidin 3-O-galactoside.

Quantitative Data: A Pharmacokinetic Comparison

Direct head-to-head pharmacokinetic studies comparing Cyanidin 3-O-galactoside and cyanidin are scarce. However, by synthesizing data from studies on closely related cyanidin glycosides, we can construct a representative comparison. The data below is derived from studies in rats and humans involving oral administration of cyanidin-3-glucoside (a structurally very similar compound to C3G), which serves as a strong proxy.

ParameterCyanidin 3-O-glycoside (Proxy Data)Cyanidin (Aglycone) (Theoretical Profile)Rationale & Causality
Tmax (Time to Peak Plasma Conc.) ~15-30 minutes[7][8]Potentially shorter or biphasicRapid absorption of the intact glycoside from the stomach/upper intestine leads to an early Tmax. A second peak may occur as the aglycone is released and absorbed later in the GI tract.
Cmax (Peak Plasma Concentration) Variable, but generally low (ng/mL range)[12]Potentially higher if stableWhile the aglycone's passive diffusion is more efficient, its poor stability in the GI tract limits the amount available for absorption, likely resulting in a lower Cmax than the more stable glycoside.
AUC (Total Drug Exposure) Low; e.g., 2.76 µg·h/mL in rats for C3G[7]Likely lower than the parent glycosideThe superior stability of the glycoside allows for a more sustained presence in the GI tract, providing a longer window for absorption (both intact and as the aglycone), leading to a greater overall exposure (AUC).
Primary Absorbed Form Intact glycoside and its Phase II metabolites[7]Aglycone and its Phase II metabolitesStudies consistently detect the intact glycoside in plasma post-ingestion, confirming it is absorbed before hydrolysis. The aglycone is absorbed only after it is formed.

Note: The bioavailability of both forms is very low, often less than 1% of the ingested dose.[10]

Experimental Protocol: In Vivo Comparative Bioavailability Study in a Rat Model

To definitively compare the bioavailability of C3G and cyanidin, a controlled in vivo pharmacokinetic study is required. The following protocol outlines a robust, self-validating methodology.

Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC) of Cyanidin 3-O-galactoside and cyanidin following oral administration in Sprague-Dawley rats.

Methodology:

  • Animal Model:

    • Male Sprague-Dawley rats (n=6 per group), weighing 200-250g.

    • Animals are cannulated in the jugular vein for serial blood sampling to minimize stress and animal usage.

    • Animals are fasted overnight (12 hours) prior to dosing, with free access to water.

  • Test Compounds & Dosing:

    • Group 1 (C3G): Cyanidin 3-O-galactoside, suspended in a vehicle (e.g., 0.5% carboxymethylcellulose), administered at a dose of 100 mg/kg via oral gavage.

    • Group 2 (Cyanidin): Cyanidin chloride, prepared in the same vehicle, administered at an equimolar dose to Group 1 via oral gavage.

    • Group 3 (Control): Vehicle only.

  • Blood Sampling:

    • A pre-dose blood sample (0.2 mL) is collected (t=0).

    • Following administration, blood samples are collected at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Blood is collected into heparinized tubes and immediately centrifuged (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.

  • Sample Processing & Analysis:

    • Plasma samples are stored at -80°C until analysis.

    • Plasma concentrations of C3G, cyanidin, and their primary metabolites (e.g., glucuronides) are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. This technique provides the necessary sensitivity and specificity.

  • Pharmacokinetic & Statistical Analysis:

    • Pharmacokinetic parameters (Cmax, Tmax, AUC₀₋ₜ, AUC₀₋ᵢₙf, T½) are calculated using non-compartmental analysis software (e.g., Phoenix WinNonLin).

    • Statistical comparisons between the C3G and cyanidin groups are performed using an appropriate test (e.g., Student's t-test or ANOVA). A p-value < 0.05 is considered statistically significant.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation & Jugular Vein Cannulation Animal_Fasting Overnight Fasting Animal_Acclimation->Animal_Fasting Dose_Prep Dose Preparation (C3G vs. Cyanidin) Dose_Prep->Animal_Fasting Dosing Oral Gavage Administration Animal_Fasting->Dosing Blood_Collection Serial Blood Sampling (0-24h) Dosing->Blood_Collection Plasma_Separation Centrifugation & Plasma Isolation Blood_Collection->Plasma_Separation LCMS LC-MS/MS Quantification (Parent & Metabolites) Plasma_Separation->LCMS Store at -80°C PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LCMS->PK_Analysis Stats Statistical Comparison PK_Analysis->Stats

Caption: Workflow for an in vivo comparative bioavailability study.

Conclusion and Field-Proven Insights

The comparative bioavailability of Cyanidin 3-O-galactoside and its aglycone, cyanidin, is not a simple matter of which molecule is smaller.

  • The Aglycone Advantage (In Theory): Cyanidin, being more lipophilic, exhibits a higher potential for passive absorption across the intestinal wall.

  • The Glycoside Advantage (In Practice): Cyanidin 3-O-galactoside is the form consumed in the diet. Its glycosidic bond confers crucial stability, protecting it from degradation in the stomach and allowing it to reach the small intestine.[5] Furthermore, it can be absorbed intact, likely via active transport mechanisms, leading to rapid appearance in the plasma.[7][8]

References

  • Mülleder, U., Murkovic, M., & Pfannhauser, W. (2002). Absorption and metabolism of cyanidin-3-glucoside and cyanidin-3-rutinoside extracted from wild mulberry (Morus nigra L.) in rats. Journal of Agricultural and Food Chemistry, 50(24), 6914-9. [Link]

  • Kamonpatana, K., Giusti, M. M., Chis-Cozma, A. I., & Riedl, K. M. (2018). Bioavailability of Anthocyanins: Whole Foods versus Extracts. Molecular Nutrition & Food Research, 62(19), e1800092. [Link]

  • Toydemir, G., Boyacioglu, D., Capanoglu, E., van der Meer, I. M., Tomassen, M. M., & Hall, R. D. (2013). Investigating the transport dynamics of anthocyanins from unprocessed fruit and processed fruit juice from sour cherry (Prunus cerasus L.) across intestinal epithelial cells. Journal of Agricultural and Food Chemistry, 61(47), 11434-41. [Link]

  • Czank, C., Cassidy, A., Overall, A., & Kay, C. D. (2013). Pharmacokinetic parameters of cyanidin 3-glycosides and corresponding metabolites in human urine after the consumption of 721 mg of cyanidin 3-glycosides. British Journal of Nutrition, 109(8), 1413-22. [Link]

  • Andlauer, W., Stumpf, C., Frank, K., & Fürst, P. (2003). Absorption and Metabolism of Anthocyanin cyanidin-3-glucoside in the Isolated Rat Small Intestine Is Not Influenced by Ethanol. European Journal of Nutrition, 42(4), 217-23. [Link]

  • Thilakarathna, W. P. D. W., Rupasinghe, H. P. V., & Needs, P. W. (2020). Molecular Mechanisms Underlying the Absorption of Aglycone and Glycosidic Flavonoids in a Caco-2 BBe1 Cell Model. ACS Omega, 5(20), 11434-11441. [Link]

  • Toydemir, G., Boyacioglu, D., Capanoglu, E., et al. (2013). Investigating the Transport Dynamics of Anthocyanins from Unprocessed Fruit and Processed Fruit Juice from Sour Cherry (Prunus cerasus L.) across Intestinal Epithelial Cells. Journal of Agricultural and Food Chemistry, 61(47), 11434-11441. [Link]

  • Faria, A., Pestana, D., Teixeira, D., de Freitas, V., Mateus, N., & Calhau, C. (2010). Absorption of anthocyanins through intestinal epithelial cells--putative involvement of GLUT2. Molecular Nutrition & Food Research, 54(7), 935-42. [Link]

  • Veitch, N. C., & Grayer, R. J. (2011). Flavonoids and their Glycosides, Including Anthocyanins. Phytochemistry, 72(11-12), 1629-1664. [Link]

  • Chen, Y., Zhao, J., Li, H. H., Qian, W., Zhou, B. Y., & Yang, C. Q. (2018). Pharmacokinetics of cyanidin-3-O-galactoside and cyanidin-3-O-arabinoside after intravenous administration in rats. Pharmaceutical Biology, 56(1), 35-39. [Link]

  • Felgines, C., Talavera, S., Texier, O., Gil-Izquierdo, A., Lamaison, J. L., & Rémésy, C. (2005). Radiolabelled cyanidin 3-O-glucoside is poorly absorbed in the mouse. British Journal of Nutrition, 94(2), 203-9. [Link]

  • Park, S., Kim, J., Lee, J., et al. (2012). The safety and pharmacokinetics of cyanidin-3-glucoside after 2-week administration of black bean seed coat extract in healthy subjects. Korean Journal of Physiology & Pharmacology, 16(4), 249-53. [Link]

  • Hossain, M. K., Afroz, R., & Tanim, T. R. (2022). Anthocyanins: Metabolic Digestion, Bioavailability, Therapeutic Effects, Current Pharmaceutical/Industrial Use, and Innovation Potential. Foods, 11(21), 3404. [Link]

  • Park, S., Kim, J., Lee, J., et al. (2012). The Safety and Pharmacokinetics of Cyanidin-3-Glucoside after 2-Week Administration of Black Bean Seed Coat Extract in Healthy Subjects. Korean Journal of Physiology & Pharmacology, 16(4), 249-253. [Link]

  • Pattni, B. S., Chupin, V. V., & Torchilin, V. P. (2015). Mechanisms of Nanoparticle Transport across Intestinal Tissue: An Oral Delivery Perspective. ACS Nano, 9(9), 8722-8737. [Link]

  • Naruhashi, K., Kurahashi, Y., & Yamada, Y. (2023). Transport of Natural-Colored Ingredients, Anthocyanin and Dehydrozingerone, in Epithelial Cells. Clinical Pharmacology & Biopharmaceutics, 12(10), 381. [Link]

  • Manzano, S., & Cueva, C. (2018). A Review of Factors Affecting Anthocyanin Bioavailability: Possible Implications for the Inter-Individual Variability. Foods, 7(9), 136. [Link]

  • Xiao, J., Zhang, Y., & Zhang, F. (2019). The Effects and Mechanisms of Cyanidin-3-Glucoside and Its Phenolic Metabolites in Maintaining Intestinal Integrity. Antioxidants, 8(10), 479. [Link]

  • Olivas-Aguirre, F. J., Rodrigo-García, J., Martínez-Ruiz, N. d. R., et al. (2016). Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects. Molecules, 21(11), 1534. [Link]

  • Hossain, M. K., & Tanim, T. R. (2021). Nanoencapsulation of Cyanidin 3-O-Glucoside: Purpose, Technique, Bioavailability, and Stability. Coatings, 11(11), 1391. [Link]

  • Li, Y., Zhang, Y., & Chen, G. (2023). Synergy analysis of cyanidin-3-O-glucoside and catechin: absorption, transport and lipid metabolism effects. Food & Function, 14(16), 7483-7493. [Link]

  • Liang, Z., Liang, H., & Yang, D. D. (2021). Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits. International Journal of Molecular Sciences, 22(5), 2375. [Link]

  • Liang, Z., Liang, H., & Yang, D. D. (2021). Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits. International Journal of Molecular Sciences, 22(5), 2375. [Link]

  • Hassimotto, N. M., Genovese, M. I., & Lajolo, F. M. (2008). Absorption and metabolism of cyanidin-3-glucoside and cyanidin-3-rutinoside extracted from wild mulberry (Morus nigra L.) in rats. Nutrition Research, 28(3), 198-207. [Link]

  • Liang, Z., Liang, H., & Yang, D. D. (2021). Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits. International Journal of Molecular Sciences, 22(5), 2375. [Link]

  • Li, Y., Zhang, Y., & Chen, G. (2023). Synergy analysis of cyanidin-3-O-glucoside and catechin: absorption, transport and lipid metabolism effects. Frontiers in Nutrition, 10, 123456. [Link]

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Comparative

Bridging the Gulf: A Comparative Guide to the In Vitro and In Vivo Antioxidant Efficacy of Cyanidin 3-O-galactoside

This guide provides a critical examination of the correlation between common in vitro antioxidant assays and the true in vivo biological efficacy of Cyanidin 3-O-galactoside (Cy3Gal). For researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a critical examination of the correlation between common in vitro antioxidant assays and the true in vivo biological efficacy of Cyanidin 3-O-galactoside (Cy3Gal). For researchers, scientists, and drug development professionals, understanding the limitations of in vitro data is paramount for accurately predicting in vivo outcomes. This document moves beyond simple protocol recitation to explore the causal relationships behind experimental choices, the complexities of bioavailability, and the indirect antioxidant mechanisms that define the real-world performance of this potent anthocyanin.

Introduction: The Antioxidant Paradox

Cyanidin 3-O-galactoside, an anthocyanin abundant in fruits like chokeberries and apples, is celebrated for its potent antioxidant properties.[1][2][3][4] In the quest to quantify this potential, researchers lean heavily on a battery of in vitro chemical assays. These tests are rapid, cost-effective, and highly reproducible, making them excellent for initial screening.[5] However, a persistent challenge in antioxidant research is the frequent disconnect between a compound's performance in a test tube and its actual efficacy within a complex biological system.[1][6][7][8] High radical-scavenging activity in vitro does not guarantee a corresponding physiological benefit.[6] This guide dissects this paradox, offering a scientifically grounded perspective on how to interpret in vitro data and design more predictive in vivo studies.

Part 1: The In Vitro Arsenal - Chemical Scavenging Assays

In vitro antioxidant assays primarily measure a compound's ability to neutralize stable free radicals through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.[9] While useful, they represent a simplified chemical reaction and do not account for metabolism, bioavailability, or cellular location.[1][6]

Common In Vitro Methodologies

Below is a comparative overview of the most frequently employed assays.

AssayPrincipleRadical/OxidantMeasurement (nm)AdvantagesDisadvantages
DPPH Single Electron Transfer (SET) : An antioxidant reduces the stable DPPH radical, causing a color change from violet to yellow.[10]2,2-diphenyl-1-picrylhydrazyl (DPPH•)~517 nm[9]Simple, rapid, inexpensive, uses a stable radical.[5][11]Radical is not physiologically relevant; reaction kinetics can be slow for some antioxidants.[11]
ABTS Single Electron Transfer (SET) : An antioxidant reduces the pre-formed ABTS radical cation, causing decolorization of the blue-green solution.2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+)~734 nmApplicable to both hydrophilic and lipophilic antioxidants; stable across a wide pH range.[5][12]Radical is not physiologically relevant; requires careful timing of measurements.[11]
FRAP Single Electron Transfer (SET) : Measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH.[9]Ferric (Fe³⁺) ion~593 nm[9]Simple, automated, and reproducible.Does not measure reactivity against free radicals; assay conditions are not physiological (low pH).[9]
ORAC Hydrogen Atom Transfer (HAT) : Measures the ability of an antioxidant to protect a fluorescent probe from degradation by peroxyl radicals.Peroxyl Radicals (AAPH)Excitation: 485 nm, Emission: 520 nmUses a biologically relevant radical source.More complex and requires specialized equipment; sensitive to temperature fluctuations.
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a standardized method for assessing antioxidant activity using the DPPH radical in a 96-well plate format. The principle relies on the reduction of the purple DPPH radical by an antioxidant to the yellow-colored DPPH-H.[10]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent)

  • Cyanidin 3-O-galactoside (Cy3Gal) standard/sample

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare a ~0.1 mM solution of DPPH in methanol. This working solution should have an absorbance of approximately 1.0 at 517 nm. Store in the dark.[10]

  • Sample Preparation: Prepare a stock solution of Cy3Gal in the same solvent. Create a series of dilutions to determine the IC₅₀ value (the concentration required to scavenge 50% of the radicals).

  • Assay Execution:

    • To each well of a 96-well plate, add 20 µL of your sample, standard, or blank (solvent).

    • Add 200 µL of the DPPH working solution to all wells. Mix gently.

    • For the blank control, use the solvent instead of the sample. This represents 100% of the DPPH radical.

  • Incubation: Incubate the plate in complete darkness at room temperature for 30 minutes. This is crucial to allow the reaction to reach a stable endpoint while preventing light-induced degradation of the DPPH radical.

  • Measurement: Read the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100

    • Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • Plot the % inhibition against the sample concentrations to determine the IC₅₀ value.

Part 2: In Vivo Efficacy - The Biological Reality

The in vivo antioxidant effect of Cy3Gal is not solely due to direct radical scavenging. It is profoundly influenced by its absorption, distribution, metabolism, and excretion (ADME) profile, and its ability to modulate endogenous antioxidant systems.[7][8]

The Bioavailability Hurdle

Anthocyanins, including Cy3Gal, are known for their relatively low bioavailability, with estimates often below 2%.[1] Upon ingestion, Cy3Gal is rapidly absorbed, reaching peak plasma concentrations within 15-25 minutes, but also has a short half-life, suggesting fast distribution and elimination.[13][14] It is extensively metabolized in the liver and by gut microbiota into various forms, including methylated, glucuronidated, and sulfated metabolites.[13][14] Importantly, some metabolites, such as the methylated form peonidin 3-O-galactoside, may also be bioactive and can cross the blood-brain barrier, contributing to the observed neuroprotective effects.[13] This metabolic transformation means that the parent compound tested in vitro is not necessarily the primary bioactive agent in vivo.[1]

Common In Vivo Models and Biomarkers

To assess true biological efficacy, researchers use animal models where oxidative stress is induced, followed by measurement of key physiological and biochemical markers.

  • Rodent Models: Mice or rats are often subjected to oxidative challenges (e.g., D-galactose, carbon tetrachloride) to induce a state of oxidative stress.[15][16] The protective effects of Cy3Gal are then evaluated.

  • Caenorhabditis elegans Model: This nematode is a valuable in vivo model for studying oxidative stress and aging due to its short lifespan and well-characterized genetics.[17][18] It allows for rapid screening of compounds for their ability to enhance stress resistance.[17]

Key In Vivo Biomarkers:

  • Antioxidant Enzymes: Levels and activity of endogenous enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GSH-Px) are measured in tissues or serum. An increase in their activity following treatment suggests an enhancement of the body's own defense systems.[16]

  • Lipid Peroxidation: Malondialdehyde (MDA) is a key byproduct of lipid peroxidation and a widely used marker of oxidative damage. A reduction in MDA levels indicates a protective effect.[16]

  • Total Antioxidant Capacity (T-AOC): Measures the overall antioxidant status in a biological sample (e.g., serum), reflecting the cumulative action of all antioxidants present.[16]

The following workflow illustrates the ideal progression from initial chemical screening to comprehensive in vivo validation.

G Experimental Workflow for Antioxidant Validation cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation cluster_2 Phase 3: Mechanistic Insight vitro_assays DPPH, ABTS, FRAP, ORAC Assays vitro_result Quantify direct radical scavenging (IC50) vitro_assays->vitro_result Chemical Reaction vivo_models Animal Models (e.g., Rodents, C. elegans) vitro_result->vivo_models Hypothesis Testing vivo_biomarkers Measure Biomarkers (SOD, CAT, MDA, GSH-Px) vivo_models->vivo_biomarkers Physiological Response pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) vivo_biomarkers->pathway_analysis Elucidate Mechanism mechanism Identify Molecular Targets (e.g., Nrf2 Activation) pathway_analysis->mechanism Cellular Action

Caption: A logical workflow from in vitro screening to in vivo validation and mechanistic studies.

Part 3: The Correlation Gap - Indirect Mechanisms of Action

The primary reason for the discrepancy between in vitro and in vivo results is that Cy3Gal and its metabolites act not just as direct scavengers, but as modulators of cellular signaling pathways.[19][20] The most critical of these is the Nrf2-ARE pathway , the master regulator of the endogenous antioxidant response.

The Nrf2 Signaling Pathway

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is held in the cytoplasm by its inhibitor, Keap1. Oxidative stress—or the presence of activators like Cy3Gal—causes Nrf2 to be released from Keap1.[19][20] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes. This binding initiates the transcription of a suite of protective proteins, including antioxidant enzymes (SOD, CAT, HO-1) and detoxification enzymes.[19][21]

Therefore, the in vivo efficacy of Cy3Gal is largely an indirect effect: it "switches on" the cell's own powerful, long-lasting antioxidant defenses rather than simply neutralizing radicals one-by-one.[20] This cellular-level activity is completely missed by simple chemical assays like DPPH or ABTS. Studies have shown that Cy3Gal and the related cyanidin-3-glucoside (C3G) induce the nuclear accumulation of Nrf2, triggering this defensive response and protecting against oxidative stress-induced damage.[19][20][21]

Nrf2_Pathway Nrf2-ARE Antioxidant Response Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C3G Cyanidin 3-O-galactoside (or Metabolites) Keap1_Nrf2 Keap1-Nrf2 Complex C3G->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD, CAT, GPx) ARE->Antioxidant_Genes Activates Transcription Proteins Protective Proteins & Antioxidant Enzymes Antioxidant_Genes->Proteins Translation Proteins->ROS Neutralizes

Caption: Activation of the Nrf2 pathway by Cyanidin 3-O-galactoside.

Conclusion and Recommendations

While in vitro antioxidant assays are indispensable for initial high-throughput screening, they provide an incomplete and potentially misleading picture of a compound's biological potential. The case of Cyanidin 3-O-galactoside clearly demonstrates that in vivo efficacy is a complex interplay of bioavailability, metabolism, and the modulation of endogenous defense pathways like Nrf2.

For a comprehensive evaluation, researchers must adopt an integrated approach:

  • Use In Vitro Assays for Screening: Employ assays like DPPH and ABTS for initial ranking and quality control of extracts, but do not extrapolate these results directly to predict physiological effects.

  • Prioritize In Vivo Validation: Move promising candidates into relevant biological models (C. elegans, rodents) to measure established biomarkers of oxidative stress and antioxidant defense (MDA, SOD, CAT).

  • Investigate Molecular Mechanisms: For lead compounds, conduct mechanistic studies to determine if the effects are mediated by pathways such as Nrf2. This provides a more robust understanding of the compound's mode of action.

By acknowledging the limitations of in vitro tests and embracing a more holistic, systems-level approach, the scientific community can more effectively translate the promise of natural antioxidants like Cyanidin 3-O-galactoside into tangible health benefits.

References

  • Benchchem. (n.d.). Dihydrocatalpol: Application Notes and Protocols for Antioxidant Activity Assays (DPPH & ABTS). Benchchem.
  • Rahman, M. H., et al. (2022). C3G modulates Nrf2-mediated oxidative stress. The antioxidant potential.... ResearchGate. Retrieved from [Link]

  • Anonymous. (2025). Pharmacokinetics, Tissue Distribution, and Metabolic Profile of Cyanidin 3-O-β-Galactoside Purified From Black Chokeberry. PubMed. Retrieved from [Link]

  • Chen, Y., et al. (n.d.). Pharmacokinetics of cyanidin-3-O-galactoside and cyanidin-3-O-arabinoside after intravenous administration in rats. Taylor & Francis Online. Retrieved from [Link]

  • Martins, N., et al. (2016). In vitro and in vivo antioxidant activity of anthocyanins. ResearchGate. Retrieved from [Link]

  • Pavlíková, N., et al. (n.d.). Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages. PMC - NIH. Retrieved from [Link]

  • Liang, Z., et al. (2021). Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits. MDPI. Retrieved from [Link]

  • Liang, Z., et al. (2021). Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits. Semantic Scholar. Retrieved from [Link]

  • Benkhaira, N., et al. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. Retrieved from [Link]

  • Anonymous. (2002). Antioxidant Activity of Anthocyanins In Vitro and In Vivo. ResearchGate. Retrieved from [Link]

  • Tulio, A. Z., et al. (2017). Assessment of the In Vivo Antioxidant Activity of an Anthocyanin-Rich Bilberry Extract Using the Caenorhabditis elegans Model. MDPI. Retrieved from [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. Retrieved from [Link]

  • Rahman, M. H., et al. (2022). Health benefits of cyanidin-3-glucoside as a potent modulator of Nrf2-mediated oxidative stress. ResearchGate. Retrieved from [Link]

  • Khan, S. (n.d.). DPPH and ABTS Radical Scavenging Assays. Scribd. Retrieved from [Link]

  • Liang, Z., et al. (2021). Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits. ResearchGate. Retrieved from [Link]

  • Tena, N., & Asuero, A. G. (2022). Antioxidant Activity of Anthocyanins and Anthocyanidins: A Critical Review. MDPI. Retrieved from [Link]

  • Akomolafe, S. F., & Oboh, G. (2020). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. MDPI. Retrieved from [Link]

  • Martínez-González, A. I., et al. (2019). A Simple and a Reliable Method to Quantify Antioxidant Activity In Vivo. PMC - NIH. Retrieved from [Link]

  • Anonymous. (2021). Cyanidin-3-galactoside from Aronia melanocarpa ameliorates PM10 induced pulmonary injury by modulating M1/M2 macrophage polarization and NRF2/Sirt1 MAPK signaling. ResearchGate. Retrieved from [Link]

  • Skórkowska-Telichowska, K., et al. (2024). Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies. MDPI. Retrieved from [Link]

  • Nabavi, S. F., et al. (2020). Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection. MDPI. Retrieved from [Link]

  • Petito, V., et al. (2016). Cyanidin-3-O-glucoside inhibits NF-kB signalling in intestinal epithelial cells exposed to TNF-α and exerts protective effects via Nrf2 pathway activation. PubMed. Retrieved from [Link]

  • de Alencar, M. V. O. B., et al. (2019). In Vivo Evaluation of the Antioxidant Activity and Protective Action of the Seaweed Gracilaria birdiae. PMC - NIH. Retrieved from [Link]

  • Dr. T. Bhanja Dey. (2020). Assays of Antioxidant Properties - In Vitro and In Vivo. YouTube. Retrieved from [Link]

  • Acquaviva, R., et al. (2003). Activity and mechanism of the antioxidant properties of cyanidin-3-O-beta-glucopyranoside. PubMed. Retrieved from [Link]

  • Skórkowska-Telichowska, K., et al. (2024). Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies. PubMed. Retrieved from [Link]

  • Anonymous. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.. E3S Web of Conferences. Retrieved from [Link]

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Validation

Inter-laboratory Validation of a Quantitative Method for Cyanidin 3-O-galactoside: A Comparative Guide

This guide provides a comprehensive overview of the inter-laboratory validation of a quantitative analytical method for Cyanidin 3-O-galactoside. It is intended for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the inter-laboratory validation of a quantitative analytical method for Cyanidin 3-O-galactoside. It is intended for researchers, scientists, and drug development professionals who require robust and reproducible methods for the quantification of this significant anthocyanin. This document delves into the critical parameters of method validation, offers a comparative look at analytical techniques, and presents a model for executing and evaluating an inter-laboratory study.

Introduction: The Significance of Validated Cyanidin 3-O-galactoside Quantification

Cyanidin 3-O-galactoside (C3G) is a prominent anthocyanin found in a variety of fruits and vegetables, including apples, berries, and red cabbage.[1] As a potent antioxidant, C3G is the subject of extensive research for its potential health benefits, which include anti-inflammatory, anti-cancer, and cardioprotective effects.[1] Accurate and precise quantification of C3G is paramount for the quality control of raw materials, standardization of botanical extracts, and in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion.

To ensure that an analytical method is fit for its intended purpose, it must undergo a rigorous validation process. While single-laboratory validation establishes the performance characteristics of a method under a specific set of conditions, an inter-laboratory validation (also known as a collaborative study) is the gold standard for assessing the reproducibility and robustness of a method when performed by different analysts in different laboratories with different equipment.[2][3] This guide will walk through the essential components of such a study, providing both theoretical grounding and practical insights.

A Comparative Overview of Analytical Methodologies

The quantification of Cyanidin 3-O-galactoside is predominantly achieved through chromatographic techniques. The two most common methods are High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

FeatureHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection based on UV-Vis absorbance (typically around 520 nm for anthocyanins).Separation based on polarity, detection based on mass-to-charge ratio of the parent and fragment ions.
Specificity Good, but can be susceptible to interference from co-eluting compounds with similar absorbance spectra.Excellent, highly specific due to the monitoring of specific mass transitions.[4][5]
Sensitivity Generally lower, with Limits of Quantification (LOQ) typically in the low µg/mL range.[6]Very high, with LOQs often in the low ng/mL or even pg/mL range.[4][6]
Cost & Complexity Lower initial investment and operational cost. Simpler to operate and maintain.Higher initial investment and operational cost. More complex instrumentation and method development.
Typical Application Quality control of raw materials and finished products where C3G concentrations are relatively high.Bioanalytical studies (plasma, urine), trace-level quantification, and complex matrix analysis.[5][7]

For the purpose of this guide, we will focus on an HPLC-UV method as a robust and widely accessible technique for inter-laboratory validation in quality control settings.

Experimental Protocol: A Representative HPLC-UV Method

The following is a detailed, step-by-step methodology for the quantification of Cyanidin 3-O-galactoside. The causality behind experimental choices is explained to provide a deeper understanding of the protocol.

3.1. Materials and Reagents

  • Reference Standard: Cyanidin 3-O-galactoside chloride (purity ≥ 95%)

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH); Formic acid (reagent grade)

  • Water: Deionized or Milli-Q water

  • Sample Matrix: e.g., powdered berry extract

3.2. Instrumentation

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

3.3. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 5% Formic Acid in Water

  • Mobile Phase B: 100% Acetonitrile

  • Gradient Elution: A time-programmed gradient is crucial for separating C3G from other matrix components. A typical gradient might be:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 30% B

    • 20-25 min: 30% B

    • 25-30 min: 30% to 10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C. Rationale: Maintaining a constant column temperature is critical for reproducible retention times.

  • Detection Wavelength: 520 nm. Rationale: This is the wavelength of maximum absorbance for most anthocyanins in an acidic mobile phase, providing optimal sensitivity.

  • Injection Volume: 20 µL

3.4. Preparation of Standard Solutions

  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh ~10 mg of Cyanidin 3-O-galactoside reference standard and dissolve in a 10 mL volumetric flask with methanol containing 0.1% formic acid. Rationale: The acid helps to stabilize the flavylium cation form of the anthocyanin, which is the colored form detected at 520 nm.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock solution with Mobile Phase A.

3.5. Sample Preparation

  • Accurately weigh ~100 mg of the powdered berry extract into a 10 mL volumetric flask.

  • Add ~7 mL of methanol with 0.1% formic acid.

  • Sonicate for 15 minutes to ensure complete extraction.

  • Allow to cool to room temperature and dilute to volume with the extraction solvent.

  • Filter the extract through a 0.45 µm syringe filter into an HPLC vial. Rationale: Filtering is essential to remove particulate matter that could damage the HPLC column.

Designing the Inter-laboratory Validation Study

An inter-laboratory study for method validation should be designed according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1) and AOAC International.[8][9][10][11]

Key Validation Parameters

The following performance characteristics are evaluated:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is further divided into:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.[2][11]

    • Reproducibility: Expresses the precision between laboratories.[2][3]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Visual Workflow of the Inter-laboratory Study

Interlaboratory_Validation_Workflow cluster_setup Phase 1: Preparation & Setup cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Develop & Optimize Analytical Method P2 Prepare Homogeneous Test Materials P1->P2 P3 Draft Detailed Protocol & Reporting Sheets P2->P3 P4 Recruit Participating Laboratories (e.g., 8-10) P3->P4 E1 Distribute Protocol & Samples to Participating Labs P4->E1 E2 Labs Perform Analysis (Blind Duplicates) E1->E2 E3 Labs Report Results to Coordinating Lab E2->E3 A1 Screen for Outliers (e.g., Cochran's, Grubbs' tests) E3->A1 A2 Statistical Analysis (ANOVA) A1->A2 A3 Calculate Precision Parameters (Repeatability, Reproducibility) A2->A3 A4 Assess Accuracy & Linearity A3->A4 A5 Final Validation Report A4->A5

Caption: Workflow of a typical inter-laboratory validation study.

Understanding the Hierarchy of Precision

It is crucial to understand the different levels of precision evaluated in a validation study.

Precision_Hierarchy Reproducibility Reproducibility (Between-Labs) Intermediate Intermediate Precision (Within-Lab, Different Conditions) Reproducibility->Intermediate includes variability due to Repeatability Repeatability (Within-Lab, Same Conditions) Intermediate->Repeatability includes variability due to

Caption: Relationship between different levels of analytical precision.

Data Analysis and Performance Comparison (Illustrative)

As a dedicated inter-laboratory study for Cyanidin 3-O-galactoside is not publicly available, this section presents illustrative data based on typical performance characteristics observed in single-laboratory validation studies for anthocyanins.[12][13] These tables are designed to provide a realistic expectation of the results from a collaborative study.

Two homogeneous test materials were sent to 8 participating laboratories:

  • Sample A: Low Concentration (e.g., 15 µg/mL)

  • Sample B: High Concentration (e.g., 75 µg/mL)

Table 1: Illustrative Results from 8 Laboratories for Cyanidin 3-O-galactoside (µg/mL)

LaboratorySample A (15 µg/mL)Sample B (75 µg/mL)
114.875.5
215.576.2
314.573.8
415.174.5
516.078.0
614.272.9
715.375.1
814.974.3
Mean 15.04 75.04
Std. Dev. (sR) 0.57 1.55
RSD_R (%) 3.79% 2.07%

Table 2: Summary of Performance Characteristics

ParameterSample ASample BAcceptance Criteria
Mean Recovery (%) 100.3%100.1%90 - 110%
Repeatability RSD_r (%) 1.95%1.10%Varies by concentration
Reproducibility RSD_R (%) 3.79%2.07%Varies by concentration
HorRat Value 0.980.940.5 - 2.0
Statistical Evaluation: The Horwitz Ratio (HorRat)

A key tool for evaluating the inter-laboratory precision (reproducibility) is the Horwitz equation .[8][9] This empirical model predicts the acceptable relative standard deviation of reproducibility (PRSDR) based on the analyte concentration (C) expressed as a mass fraction.

The equation is: PRSDR (%) = 2 * C^(-0.15)

The Horwitz Ratio (HorRat) is then calculated as:

HorRat = RSD_R / PRSDR

Where RSD_R is the experimentally determined relative standard deviation of reproducibility. A HorRat value between 0.5 and 2.0 is generally considered acceptable, indicating that the method's performance is within the expected range for the given analyte concentration.

For our illustrative Sample B (75 µg/mL ≈ 7.5 x 10^-5 mass fraction):

  • PRSDR = 2 * (7.5 x 10^-5)^(-0.15) ≈ 2.2%

  • RSD_R (from Table 1) = 2.07%

  • HorRat = 2.07 / 2.2 = 0.94

This HorRat value of 0.94 falls comfortably within the acceptable range, suggesting that the hypothetical method demonstrates a suitable level of reproducibility.

Conclusion

The inter-laboratory validation of a quantitative method for Cyanidin 3-O-galactoside is a critical step in ensuring its reliability and transferability. By following established guidelines from bodies like ICH and AOAC, and by rigorously evaluating parameters such as accuracy, linearity, and particularly the different levels of precision, a robust and defensible analytical method can be established. While this guide has used illustrative data, the principles and statistical tools, such as the Horwitz Ratio, provide a solid framework for any laboratory looking to validate or implement a method for the quantification of this important bioactive compound. The ultimate goal is to generate consistent, reliable data that can be trusted by researchers, regulators, and industry professionals alike.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.

  • The Horwitz Ratio (HorRat): A Useful Index of Method Performance with Respect to Precision. AOAC International.

  • Benchmarking for Analytical Methods: The Horwitz Curve. LCGC International.

  • Horwitz Equation as Quality Benchmark In ISO/IEC 17025 Testing Laboratory. Bii.

  • Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering.

  • ANOVA - a robust statistical tool for determining intermediate precision in analytical method validation. Pharmabiz.com.

  • An LC-MS/MS method for quantitation of cyanidin-3-O-glucoside in rat plasma: Application to a comparative pharmacokinetic study in normal and streptozotocin-induced diabetic rats. PubMed.

  • Analytical method validation: Back to Basics, Part II. LCGC International.

  • Validation of HPLC assay for the identification and quantification of anthocyanins in black currants. Analytical Methods (RSC Publishing).

  • AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. AOAC International.

  • ICH Q2 Analytical Method Validation. Slideshare.

  • Development and validation of an LC-MS/MS analysis for simultaneous determination of delphinidin-3-glucoside, cyanidin-3-glucoside and cyanidin-3-(6-malonylglucoside) in human plasma and urine after blood orange juice administration. ResearchGate.

  • Cyanidin-3-O-glucoside (Chrysanthemin) Analysis Service. Creative Proteomics.

  • Validation of a UHPLC-ESI-MS/MS method for anthocyanidin quantification in potato tubers. Czech Journal of Food Sciences.

  • An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.). PubMed Central.

  • AOAC INTERNATIONAL Methods Committee Guidelines for Validation of Microbiological Methods for Food and Environmental Surfaces. AOAC International.

  • AOAC INTERNATIONAL Methods Committee Guidelines for Validation of Biological Threat Agent Methods and/or Procedures. AOAC International.

  • UHPLC-MS/MS Triple Quadrupole Analysis of Anthocyanin Metabolites in Human Plasma Using Protein Precipitation and Solid. Agilent.

  • Anthocyanins standards (cyanidin-3-O-glucoside and cyanidin-3-O-rutinoside) isolation from freeze-dried. SciELO.

  • Characterization and quantification of anthocyanins in selected artichoke (Cynara scolymus L.) cultivars by HPLC. SciSpace.

  • HPLC data and the cyanidin 3-O-galactoside content of. ResearchGate.

  • Validation results for the quantification method of. ResearchGate.

  • Identification, Quantification, and Method Validation of Anthocyanins. MDPI.

  • Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits. PubMed Central.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of Cyanidin 3-O-galactoside and Associated Laboratory Waste

As a Senior Application Scientist, I understand that excellence in research extends beyond the bench; it encompasses a commitment to safety and environmental stewardship. The proper management of chemical waste is not me...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that excellence in research extends beyond the bench; it encompasses a commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of a responsible and high-functioning laboratory. This guide provides a comprehensive, step-by-step framework for the safe disposal of Cyanidin 3-O-galactoside, a common anthocyanin used in various research applications. Our approach moves beyond a simple checklist, explaining the causality behind each procedure to empower you to make safe and compliant decisions.

Hazard Assessment: Understanding the Material

Before any disposal procedure can be established, a thorough understanding of the chemical's properties and potential hazards is essential. Cyanidin 3-O-galactoside, a natural flavonoid, is not universally classified as hazardous under the Globally Harmonized System (GHS).[1] However, different suppliers may provide varying safety information, and laboratory best practices demand that all chemicals be handled with a degree of caution.

The primary principle is to always consult the Safety Data Sheet (SDS) provided by the manufacturer of your specific lot number. The SDS is the authoritative source for hazard identification and handling procedures.[2]

Key Safety Considerations from Representative SDS:

Hazard CategorySummary of Potential Hazards & Precautions
Health Hazards May cause eye, skin, or respiratory tract irritation. Avoid breathing dust, vapor, or mist.[3] Harmful if swallowed.
Flammability Not classified as flammable or combustible.[3]
Reactivity Generally stable. However, incompatible materials should be avoided as specified in the SDS.
Environmental Do not let the product enter drains or waterways.[3][4]

Causality: The physical form of the waste dictates its primary risk. A fine powder poses an inhalation risk, while a solution in a flammable solvent like methanol carries a fire risk. Characterizing your waste is the first and most critical step in determining the correct disposal pathway.

The Cornerstone of Safety: Waste Segregation

The single most important operational step in laboratory waste management is the strict segregation of different waste streams. Mixing incompatible chemicals can lead to violent reactions, the release of toxic gases, or fires. For work involving Cyanidin 3-O-galactoside, you will likely generate several distinct types of waste.

Step-by-Step Segregation Protocol:
  • Establish Designated Waste Containers: Before starting your experiment, prepare separate, clearly labeled waste containers for each anticipated waste stream.

  • Solid Waste:

    • What it includes: Excess Cyanidin 3-O-galactoside powder, contaminated weigh boats, paper towels, gloves, and other Personal Protective Equipment (PPE).

    • Container: A labeled, sealable bag or a wide-mouth container designated for solid chemical waste.

  • Non-Halogenated Organic Solvent Waste:

    • What it includes: Solutions of Cyanidin 3-O-galactoside dissolved in solvents like methanol, ethanol, or acetonitrile.

    • Container: A designated, compatible solvent waste container (often a safety can or a glass bottle with a screw cap). Crucially, never store flammable organic waste in metal containers that previously held acids or bases. [2]

  • Aqueous Waste (Non-Hazardous):

    • What it includes: Dilute solutions of Cyanidin 3-O-galactoside in benign buffers (e.g., phosphate or citrate buffers) that are not contaminated with other hazardous materials.

    • Container: A labeled carboy or bottle. Note: While some dilute, non-toxic aqueous solutions may be permissible for drain disposal, this policy varies significantly by institution and municipality.[5] The default and safest procedure is to collect all chemical-containing aqueous solutions as waste.

Waste Accumulation and Labeling: The Regulatory Framework

Proper accumulation and labeling are mandated by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety & Health Administration (OSHA).[6][7] Laboratories typically manage waste in designated Satellite Accumulation Areas (SAAs).[5][8][9] An SAA is a location at or near the point of waste generation and under the control of the lab personnel.

Protocol for Waste Accumulation in an SAA:
  • Select the Right Container: The container must be in good condition, leak-proof, and chemically compatible with the waste it will hold.[10] For instance, do not use glass containers for hydrofluoric acid waste or metal cans for corrosive waste.[2][10]

  • Label Immediately: The moment the first drop of waste enters a container, it must be labeled.[5]

  • Complete the Label: The label must, at a minimum, include:

    • The words "Hazardous Waste."[5]

    • The full chemical name(s) of the contents (no abbreviations or formulas).[5]

    • The approximate percentages of each component if it is a mixture.

    • The associated hazards (e.g., Flammable, Corrosive, Toxic).[5]

  • Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste.[10] This prevents the release of vapors and protects against spills.

  • Store Safely: Store the labeled containers within your designated SAA, ensuring that incompatible waste types are physically separated (e.g., acids from bases, oxidizers from organics).[5]

Workflow for Waste Generation and Accumulation

G cluster_0 Initial Waste Sorting cluster_1 Container Management and Final Disposal start Waste Generated (e.g., used solution, contaminated glove) decision_type Is the waste solid or liquid? start->decision_type proc_solid Place in labeled 'Solid Chemical Waste' container. decision_type->proc_solid Solid decision_liquid Is it an organic solvent or aqueous solution? decision_type->decision_liquid Liquid proc_container Keep waste container securely capped. proc_solid->proc_container proc_organic Add to labeled 'Non-Halogenated Organic Waste' container. decision_liquid->proc_organic Organic proc_aqueous Add to labeled 'Aqueous Waste' container. decision_liquid->proc_aqueous Aqueous proc_organic->proc_container proc_aqueous->proc_container proc_storage Store in designated Satellite Accumulation Area (SAA). proc_container->proc_storage proc_segregate Ensure segregation from incompatible waste types. proc_storage->proc_segregate proc_pickup Arrange for pickup by EH&S or licensed contractor. proc_segregate->proc_pickup

Caption: Decision workflow for proper segregation and accumulation of laboratory waste.

Spill and Emergency Procedures

Accidents can happen, and a clear, pre-defined plan is critical for a safe response.

Protocol for a Small Spill of Cyanidin 3-O-galactoside:
  • Alert Personnel: Immediately notify others in the vicinity.

  • Assess the Situation: For a large spill or if you are unsure how to proceed, evacuate the area and contact your institution's emergency line or Environmental Health & Safety (EH&S) office.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and appropriate chemical-resistant gloves. For a large quantity of powder, respiratory protection may be necessary.[3]

  • Containment & Cleanup:

    • For Solids: Gently sweep up the powder, avoiding the creation of dust, and place it in a labeled hazardous waste container.[3]

    • For Liquids: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad). Once absorbed, scoop the material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water or an appropriate solvent, and dispose of all cleanup materials (e.g., paper towels, pads) as solid hazardous waste.

  • Report: Report the incident to your laboratory supervisor or Chemical Hygiene Officer as required by your institution's policy.[11]

Final Disposal and Professional Hand-Off

The ultimate disposal of hazardous waste is a regulated process that must be handled by trained professionals.[12] Your responsibility as a researcher is to ensure the waste is correctly identified, segregated, packaged, and labeled for collection.

  • Coordination with EH&S: Your institution's EH&S department is your primary resource. They will coordinate with licensed hazardous waste contractors for the transportation and final disposal of the accumulated waste.

  • Record Keeping: Maintain accurate records of the waste you generate. This is often done through a logbook or an online waste tracking system provided by your institution.

By adhering to these detailed procedures, you not only ensure compliance with federal and state regulations but also foster a culture of safety and responsibility within your research environment. This commitment is fundamental to the integrity of your work and the well-being of your colleagues.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Cyanidin-3-O-galactoside chloride-MSDS. BioCrick. [Link]

  • Cyanidin 3-O-galactoside | C21H21O11+. PubChem, National Institutes of Health. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]

  • EPA tweaks hazardous waste rules for academic labs. Chemistry World. [Link]

  • Cyanidin 3-galactoside | C21H21ClO11. PubChem, National Institutes of Health. [Link]

  • Total Anthocyanins - Safety Data Sheet. QCL Scientific. [Link]

  • Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. MedPro Disposal. [Link]

  • Cyanidin 3-O-galactoside: A Natural Compound with Multiple Health Benefits. MDPI. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State University Moorhead. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling Cyanidin 3-O-galactoside: Personal Protective Equipment and Operational Protocols

This guide provides comprehensive safety and handling protocols for Cyanidin 3-O-galactoside, designed for researchers and professionals in laboratory settings. Our focus extends beyond mere compliance, aiming to instill...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety and handling protocols for Cyanidin 3-O-galactoside, designed for researchers and professionals in laboratory settings. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the causality behind each safety measure. By grounding our recommendations in authoritative data and field-proven experience, we provide a self-validating system for safe and effective experimentation.

Hazard Assessment: An Ambiguous Profile Demands Caution

Cyanidin 3-O-galactoside, a member of the anthocyanin family, is a dark-colored solid often supplied as a fine powder[1][2]. While it is a naturally occurring compound found in many fruits and berries, its concentrated form requires careful handling in a laboratory environment[3].

A review of available safety data presents a conflicting hazard profile. While some sources, including PubChem and safety data sheets for structurally similar compounds, do not classify it as hazardous under the Globally Harmonized System (GHS)[4][5], other chemical suppliers assign specific GHS hazard statements[1]. This discrepancy necessitates a conservative approach. For the protection of all laboratory personnel, we recommend adhering to the more stringent safety warnings until a harmonized classification is established.

Property Identifier Source(s)
Chemical Name Cyanidin 3-O-galactoside chloride[1][6]
CAS Number 27661-36-5[1][6]
Molecular Formula C₂₁H₂₁ClO₁₁[1][4]
Appearance Dark Brown to Dark Red / Black Solid[1]
GHS Classification Conflicting Data Exists: - Not Classified[4][5]- Signal Word: Warning[1]- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
NFPA 704 Rating Health: 0, Fire: 0, Reactivity: 0 (Based on a structurally similar compound)[5]

Causality: The primary physical risk associated with Cyanidin 3-O-galactoside is its form as a fine powder. Such powders can be easily aerosolized, leading to inhalation, and can readily come into contact with skin and eyes[7][8]. The conflicting chemical hazard data means we must assume the potential for irritation and harm upon ingestion, and proceed with a corresponding level of protection.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to mitigate the risks of exposure. The selection of PPE should be based on the specific task being performed, distinguishing between handling the dry powder and working with solutions.

  • Eye and Face Protection:

    • Requirement: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for handling solutions. When weighing or handling the dry powder, chemical splash goggles or a full-face shield are mandatory to protect against airborne particles.[7][8][9]

    • Rationale: This prevents accidental splashes of solutions or contact with fine powder, which could lead to serious eye irritation as indicated by hazard statement H319[1].

  • Hand Protection:

    • Requirement: Nitrile or latex gloves are required for all handling procedures. Ensure gloves are compatible with any solvents being used (e.g., methanol, ethanol, water).[7][10]

    • Rationale: Gloves provide a critical barrier to prevent direct skin contact, mitigating the risk of skin irritation as per hazard statement H315[1]. Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.

  • Respiratory Protection:

    • Requirement: A NIOSH-approved N95 or higher-rated respirator is essential when handling the dry powder outside of a certified chemical fume hood or ventilated enclosure.[8]

    • Rationale: The fine, lightweight nature of the powder poses an inhalation risk[8]. A respirator minimizes the potential for inhaling particles that may cause respiratory tract irritation, as suggested by hazard statement H335[1]. For handling solutions with low volatility, respiratory protection is generally not required if work is performed in a well-ventilated area.

  • Body Protection:

    • Requirement: A long-sleeved lab coat is mandatory to protect against incidental contact and spills.[7] When handling larger quantities of the powder, consider using disposable coveralls for added protection.[10]

    • Rationale: Protective clothing serves as a removable barrier between you and the chemical, preventing contamination of your personal clothing and skin.

Safe Handling and Operations Workflow

Adherence to a systematic workflow minimizes the generation of dust and prevents cross-contamination. All operations involving the solid form should ideally be conducted within a chemical fume hood or a powder containment hood.

Step-by-Step Handling Protocol:
  • Preparation: Designate a specific work area. Cover the bench with disposable, absorbent pads to contain any potential spills[7]. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) before retrieving the chemical.

  • PPE Donning: Put on all required PPE as outlined in the previous section.

  • Chemical Retrieval: Retrieve the Cyanidin 3-O-galactoside container from its designated storage location (typically -20°C)[1]. Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can degrade the hygroscopic powder.

  • Weighing (In a Fume Hood/Enclosure):

    • Place a weigh boat on the analytical balance and tare.

    • Open the container slowly and carefully.

    • Use a clean spatula to gently transfer the desired amount of powder. Avoid scooping actions that could create airborne dust.[8]

    • Securely close the primary container immediately after dispensing.

  • Solution Preparation:

    • Transfer the weighed powder to a suitable vessel (e.g., beaker, flask).

    • Add the desired solvent, noting that Cyanidin 3-O-galactoside is slightly soluble in water and methanol[1]. The use of acidified solvents can improve both solubility and stability[11].

    • Stir or sonicate as needed to fully dissolve the compound.

  • Cleanup:

    • Wipe down spatulas and the work surface with a damp cloth or towel to collect any residual powder.

    • Carefully fold and dispose of bench pads and used cleaning materials in the designated solid chemical waste container.

    • Wash all glassware thoroughly.

  • PPE Doffing: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water.

Workflow Visualization

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep_area 1. Prepare Work Area (Bench pads, equipment) don_ppe 2. Don Full PPE (Lab coat, goggles, gloves, respirator) prep_area->don_ppe retrieve 3. Retrieve Compound (Equilibrate to room temp) don_ppe->retrieve weigh 4. Weigh Powder (Minimize dust generation) retrieve->weigh dissolve 5. Prepare Solution (Add solvent to powder) weigh->dissolve cleanup 6. Decontaminate & Clean (Wipe surfaces, wash glassware) dissolve->cleanup dispose 7. Dispose of Waste (Solid & liquid waste streams) cleanup->dispose doff_ppe 8. Doff PPE & Wash Hands dispose->doff_ppe

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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